molecular formula C3H4O7P-3 B15574559 D-2-Phosphoglyceric acid

D-2-Phosphoglyceric acid

货号: B15574559
分子量: 183.03 g/mol
InChI 键: GXIURPTVHJPJLF-UWTATZPHSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-phosphonato-D-glycerate(3-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH and carboxy groups of 2-phospho-D-glyceric acid;  major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an organophosphate oxoanion and a hydroxy monocarboxylic acid anion. It is a conjugate base of a 2-phospho-D-glyceric acid.

属性

分子式

C3H4O7P-3

分子量

183.03 g/mol

IUPAC 名称

(2R)-3-hydroxy-2-phosphonatooxypropanoate

InChI

InChI=1S/C3H7O7P/c4-1-2(3(5)6)10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/p-3/t2-/m1/s1

InChI 键

GXIURPTVHJPJLF-UWTATZPHSA-K

产品来源

United States

Foundational & Exploratory

The Discovery of 2-Phosphoglycerate in Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The elucidation of the glycolytic pathway, a cornerstone of modern biochemistry, was a monumental achievement of the early 20th century, revealing the fundamental process of cellular energy production. While the pathway is often presented as a complete sequence, the discovery of each intermediate was a significant scientific endeavor. This technical guide focuses on the discovery of a key, yet often overlooked, intermediate: 2-phosphoglycerate (2-PG). The identification of 2-PG was integral to completing the puzzle of the Embden-Meyerhof-Parnas (EMP) pathway, the most common glycolytic route.[1][2][3] This document provides an in-depth look at the historical context, the experimental approaches that led to its identification, and the significance of this discovery for our understanding of cellular metabolism.

Historical Context: Unraveling Glycolysis

The journey to understanding glycolysis was a collaborative effort spanning several decades and involving numerous pioneering scientists. The foundational work of Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas in the early 20th century laid the groundwork for what is now known as the EMP pathway.[1][2][3] Their research, primarily using muscle extracts and yeast, focused on identifying the series of chemical transformations that convert glucose to lactate (B86563) or ethanol.

A central challenge during this era was the isolation and identification of the highly reactive and often low-concentration phosphorylated intermediates. The work of researchers like Arthur Harden and William Young, who discovered fructose (B13574) 1,6-bisphosphate, highlighted the importance of phosphate (B84403) esters in the process.[1] It was within this dynamic research environment that the existence of phosphoglycerate intermediates was uncovered.

While a single, definitive publication announcing the "discovery" of 2-phosphoglycerate is not readily apparent in historical records, its identification was a logical and necessary step in the meticulous work of Otto Meyerhof's laboratory, with key contributions from his collaborator Karl Lohmann.[4] Their systematic investigation of the phosphorylated compounds involved in muscle contraction and fermentation led to the piecing together of the later stages of glycolysis. The conversion of 3-phosphoglycerate (B1209933) to phosphoenolpyruvate (B93156), a high-energy compound, necessitated an intermediate, which was identified as its isomer, 2-phosphoglycerate.

The Glycolytic Pathway: The Role of 2-Phosphoglycerate

2-Phosphoglycerate is the eighth intermediate in the glycolytic pathway. It is formed from 3-phosphoglycerate through an isomerization reaction catalyzed by the enzyme phosphoglycerate mutase. Subsequently, 2-phosphoglycerate is dehydrated by the enzyme enolase to form the high-energy intermediate phosphoenolpyruvate (PEP).[5][6][7]

Glycolysis_Pathway cluster_glycolysis Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase (-H2O)

Figure 1: Position of 2-Phosphoglycerate in Glycolysis

Experimental Protocols: The Discovery Workflow

The precise experimental protocols from the early 20th century for the discovery of 2-phosphoglycerate are not as explicitly detailed as modern methods. However, based on the analytical techniques available at the time, a likely workflow can be reconstructed. The primary experimental systems were cell-free extracts of muscle tissue and yeast, which were known to carry out glycolysis.

Preparation of Cell-Free Extract:
  • Objective: To obtain a soluble fraction containing the enzymes and intermediates of glycolysis.

  • Methodology:

    • Muscle tissue (e.g., from frog or rabbit) or yeast was ground with sand or subjected to high pressure to disrupt the cells.

    • The resulting homogenate was centrifuged or filtered to remove cellular debris, yielding a cell-free extract.

Incubation and Accumulation of Intermediates:
  • Objective: To allow glycolysis to proceed and potentially accumulate intermediates for analysis.

  • Methodology:

    • The cell-free extract was incubated with glucose or other glycolytic substrates (e.g., fructose 1,6-bisphosphate).

    • In some experiments, specific inhibitors were used to block the pathway at certain points, leading to the accumulation of upstream intermediates. For example, fluoride (B91410) is a known inhibitor of enolase, which would lead to the accumulation of 2-phosphoglycerate.[8]

Isolation and Separation of Phosphorylated Compounds:
  • Objective: To separate the various phosphate esters from the complex mixture of the cell-free extract.

  • Methodology: This was a significant challenge in early biochemistry. The methods likely involved a combination of:

    • Precipitation: Fractional precipitation with agents like barium or lead salts was a common technique to separate different classes of phosphorylated compounds based on their solubility.

    • Hydrolysis: Acid or enzymatic hydrolysis was used to cleave phosphate groups, and the change in properties (e.g., solubility, reactivity) would provide clues about the nature of the parent molecule.

Identification and Characterization:
  • Objective: To identify the chemical structure of the isolated phosphorylated intermediates.

  • Methodology:

    • Phosphate Analysis: The amount of inorganic phosphate released upon hydrolysis was a key quantitative measure. Colorimetric methods for phosphate determination were being developed during this period.

    • Enzymatic Assays: The isolated compounds were tested for their ability to be converted by other known glycolytic enzymes. For instance, the newly isolated intermediate could be tested for its conversion to phosphoenolpyruvate by enolase.

    • Chemical Analysis: Basic chemical tests to identify the carbon backbone (e.g., as a glycerate derivative) would have been employed.

Experimental_Workflow cluster_workflow Historical Experimental Workflow for Intermediate Discovery A Cell-Free Extract (Muscle or Yeast) B Incubation with Substrates (e.g., Glucose) A->B C Pathway Inhibition (e.g., with Fluoride) B->C D Accumulation of Intermediates C->D E Fractional Precipitation (e.g., Barium Salts) D->E F Isolation of Phosphate Esters E->F G Chemical & Enzymatic Analysis F->G H Identification of 2-Phosphoglycerate G->H

Figure 2: Logical Workflow for the Discovery of 2-Phosphoglycerate

Data Presentation

Reaction StepSubstrateEnzymeProductStandard Free Energy Change (ΔG°')
83-PhosphoglyceratePhosphoglycerate Mutase2-Phosphoglycerate+4.4 kJ/mol
92-PhosphoglycerateEnolasePhosphoenolpyruvate+1.8 kJ/mol

Note: The positive standard free energy changes indicate that these reactions are reversible and their direction is driven by the concentrations of substrates and products within the cell.[9]

Significance of the Discovery

The identification of 2-phosphoglycerate was a critical step in completing the map of glycolysis. It provided the missing link between 3-phosphoglycerate and the high-energy compound phosphoenolpyruvate, which is a direct precursor to ATP synthesis in the final step of the payoff phase of glycolysis.[10][11] This discovery solidified the understanding of how the chemical energy stored in glucose is incrementally converted into a form that can be used by the cell.

For researchers and drug development professionals, understanding the intricacies of the glycolytic pathway, including the role of each intermediate and the enzymes that act upon them, remains of paramount importance. Glycolysis is a central metabolic pathway that is often dysregulated in diseases such as cancer. The enzymes involved in the conversion of and to 2-phosphoglycerate, namely phosphoglycerate mutase and enolase, are themselves targets of interest for therapeutic intervention. A thorough understanding of the fundamental discoveries that underpin our knowledge of this pathway is therefore essential for continued innovation in these fields.

References

The Pivotal Role of D-2-Phosphoglyceric Acid in Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 17, 2025

Abstract

D-2-Phosphoglyceric acid (2-PG), a critical metabolic intermediate, holds a central position in the glycolytic pathway. Situated at the crossroads of energy production and anabolic precursor supply, the reactions involving 2-PG, catalyzed by phosphoglycerate mutase (PGAM) and enolase (ENO), are fundamental to cellular bioenergetics. This technical guide provides an in-depth exploration of the synthesis, conversion, and regulation of 2-PG in cellular respiration. We detail the enzymology of PGAM and enolase, present quantitative kinetic data, and provide comprehensive experimental protocols for the analysis of 2-PG and its associated enzymes. Furthermore, we examine the implications of this metabolic nexus in pathophysiology, particularly in oncology, highlighting the emerging role of PGAM1 as a therapeutic target in cancers exhibiting the Warburg effect.

Introduction: The Position of 2-Phosphoglycerate in Glycolysis

Glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749), is a fundamental process for energy production in all domains of life. This compound (2-PG) is the product of the eighth step and the substrate for the ninth step in the ten-step glycolytic pathway.[1] It is formed from its isomer, 3-phosphoglycerate (B1209933) (3-PG), by the enzyme phosphoglycerate mutase (PGAM). Subsequently, 2-PG is dehydrated by the enzyme enolase to form phosphoenolpyruvate (B93156) (PEP), a high-energy compound crucial for the final ATP-generating step of glycolysis.[2] While the isomerization of 3-PG to 2-PG is a freely reversible reaction with a small positive Gibbs free energy, the subsequent dehydration to PEP is a critical step that sets the stage for substrate-level phosphorylation.[1]

Core Enzymology and Reaction Mechanisms

The metabolism of 2-PG is governed by two key enzymes: phosphoglycerate mutase and enolase.

Phosphoglycerate Mutase (PGAM)

PGAM (EC 5.4.2.11) catalyzes the reversible isomerization of 3-PG to 2-PG.[1] This reaction is crucial as it repositions the phosphate (B84403) group, preparing the molecule for the subsequent dehydration step. There are two distinct classes of PGAM, differing in their catalytic mechanism.

  • Cofactor-Dependent PGAM (dPGM): Found in vertebrates and some fungi and bacteria, dPGM requires a catalytic amount of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) to initiate catalysis. The reaction proceeds via a "ping-pong" mechanism involving a phosphorylated histidine residue in the active site. The enzyme is first phosphorylated by 2,3-BPG; it then transfers this phosphate to the C-2 position of a 3-PG molecule, forming a transient 2,3-BPG intermediate which remains bound to the enzyme. The enzyme then abstracts the phosphate from the C-3 position, regenerating the phosphorylated enzyme and releasing 2-PG.[1]

  • Cofactor-Independent PGAM (iPGM): Found predominantly in plants, nematodes, and some bacteria, iPGM does not require 2,3-BPG. Its mechanism is more akin to a phosphatase-phosphotransferase, involving the removal of the phosphate group from C-3 of 3-PG to an enzyme intermediate, followed by its transfer to the C-2 position.[3]

Enolase (ENO)

Enolase (EC 4.2.1.11), also known as phosphopyruvate hydratase, catalyzes the reversible dehydration of 2-PG to form phosphoenolpyruvate (PEP).[2] This reaction is an E1cB elimination (dehydration) that creates a high-energy enol-phosphate bond in PEP. The catalytic mechanism requires the presence of two divalent metal ions in the active site, typically magnesium (Mg²⁺), which are essential for binding the substrate and facilitating catalysis.[4] One Mg²⁺ ion ("conformational") helps to coordinate the carboxylate group of 2-PG, while the second ("catalytic") ion participates in the dehydration reaction itself.[2]

Quantitative and Kinetic Data

The efficiency of the glycolytic steps involving 2-PG is defined by the kinetic properties of PGAM and enolase and the intracellular concentrations of the metabolites.

Table 1: Kinetic Parameters of Phosphoglycerate Mutase (PGAM) and Enolase (ENO)
EnzymeOrganism/IsozymeSubstrateKm (µM)Notes
PGAM Human3-PG186Km for the reverse reaction (from 1,3-BPG).[5]
Yeast3-PG146Km for the reverse reaction (from 1,3-BPG).[5]
General3-PG100 - 200General Michaelis-Menten kinetics observed.[3]
Enolase Klebsiella pneumoniae2-PG425Determined at 45 nM enzyme concentration.[6]
Human Muscle2-PG199Determined at 45 nM enzyme concentration.[6]
Table 2: Intracellular Concentrations of Glycolytic Intermediates
MetaboliteCell TypeConcentration (µM)Reference
3-PhosphoglycerateHuman Erythrocytes61[7]
2-PhosphoglycerateHuman Erythrocytes4.3[7]
2-PhosphoglycerateGeneral (Calculated)290Calculated under specific non-standard conditions where [3-PG] is 2.90 mM.[8]

Visualization of Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures.

glycolysis_pathway cluster_glycolysis Glycolysis: 3-PG to Pyruvate node_3PG 3-Phosphoglycerate (3-PG) node_2PG 2-Phosphoglycerate (2-PG) node_3PG->node_2PG Phosphoglycerate Mutase (PGAM) node_PEP Phosphoenolpyruvate (PEP) node_2PG->node_PEP Enolase (H₂O released) node_PYR Pyruvate node_PEP->node_PYR Pyruvate Kinase (ATP produced)

Caption: Conversion of 3-PG to Pyruvate in Glycolysis.

assay_workflow cluster_workflow Workflow: Enzymatic Quantification of 2-PG node_sample Biological Sample (e.g., Cell Lysate) node_2pg 2-PG node_sample->node_2pg Contains node_pep PEP node_2pg->node_pep Enolase node_pyr Pyruvate node_pep->node_pyr Pyruvate Kinase (ADP -> ATP) node_signal Fluorometric Signal (Ex/Em = 535/587 nm) node_pyr->node_signal Pyruvate Oxidase + Probe

Caption: Experimental workflow for 2-PG quantification.

Role in Disease and Drug Development: The Warburg Effect

Otto Warburg first observed that cancer cells predominantly produce energy via aerobic glycolysis, a phenomenon now termed the "Warburg effect".[9][10] This metabolic reprogramming involves the upregulation of glycolytic enzymes to support rapid cell proliferation by providing not only ATP but also essential biosynthetic precursors.[11]

Phosphoglycerate mutase 1 (PGAM1), the brain-type isozyme (b-type), is frequently overexpressed in various human cancers, including lung, colorectal, and hepatocellular carcinoma.[10][12] Its elevated activity is crucial for coordinating high glycolytic flux with anabolic biosynthesis. Intermediates upstream of the PGAM1-catalyzed step, such as 3-PG, are major precursors for pathways like the serine synthesis pathway, which is vital for producing amino acids and nucleotides.[12] By controlling the flux from 3-PG to 2-PG, PGAM1 acts as a critical regulatory node.[13]

This dependency makes PGAM1 an attractive therapeutic target. Inhibition of PGAM1 leads to the accumulation of 3-PG and depletion of 2-PG, which disrupts glycolysis and downstream anabolic processes, ultimately leading to reduced cancer cell proliferation and tumor growth.[12][14] Several small-molecule inhibitors of PGAM1 have been identified and are under investigation as potential anticancer agents.[15][16][17]

cancer_logic cluster_logic Rationale for Targeting PGAM1 in Cancer Therapy node_warburg Warburg Effect (Aerobic Glycolysis) node_upregulation Upregulation of Glycolytic Enzymes node_warburg->node_upregulation node_pgam1 Increased PGAM1 Expression and Activity node_upregulation->node_pgam1 node_flux Coordinates High Glycolytic Flux with Biosynthesis (e.g., Serine) node_pgam1->node_flux node_target PGAM1 as a Therapeutic Target node_pgam1->node_target node_prolif Supports Rapid Cancer Cell Proliferation node_flux->node_prolif node_inhibit PGAM1 Inhibitors node_target->node_inhibit node_inhibit->node_pgam1 Blocks node_outcome Disruption of Glycolysis & Biosynthesis -> Reduced Tumor Growth node_inhibit->node_outcome

Caption: Logic for PGAM1 as a cancer drug target.

Experimental Protocols

Accurate measurement of 2-PG and the activity of its related enzymes is essential for research and drug development.

Quantification of 2-Phosphoglycerate (Fluorometric Assay)

This protocol is based on a coupled enzymatic reaction that produces a fluorescent signal proportional to the amount of 2-PG in the sample.[18]

  • Sample Preparation:

    • Homogenize tissue (~10 mg) or cells (~1x10⁶) in an appropriate ice-cold lysis buffer.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.

    • Collect the supernatant. For some samples, deproteinization using a 10 kDa spin filter may be necessary. The flow-through can be used directly.[18]

  • Standard Curve Preparation:

    • Prepare a 100 mM stock solution of a 2-PG standard.

    • Create a dilution series (e.g., 0, 20, 40, 60, 80, 100 pmol/well) in a 96-well black, flat-bottom plate.

    • Adjust the final volume of each standard well to 50 µL with an appropriate assay buffer.

  • Reaction Setup:

    • Add 1-50 µL of prepared sample to duplicate wells.

    • For each sample, prepare a "Sample" well and a "Sample Blank" well. The "Sample Blank" is crucial for correcting for background from other metabolites.

    • Adjust the final volume in all sample wells to 50 µL with assay buffer.

    • Prepare a Reaction Mix containing enolase, pyruvate kinase, pyruvate oxidase, a fluorescent probe (e.g., OxiRed), and necessary cofactors (ADP) in assay buffer.

    • Prepare a "Sample Blank" Reaction Mix that omits the enolase enzyme.

  • Measurement:

    • Add 50 µL of the Reaction Mix to the "Standard" and "Sample" wells.

    • Add 50 µL of the "Sample Blank" Reaction Mix to the "Sample Blank" wells.

    • Mix gently and incubate for 30-60 minutes at 37°C, protected from light.

    • Measure fluorescence on a microplate reader at Ex/Em = 535/587 nm.

  • Calculation:

    • Subtract the "Sample Blank" reading from the "Sample" reading for each sample to get the corrected fluorescence.

    • Plot the standard curve and determine the concentration of 2-PG in the samples from the corrected fluorescence values.

Phosphoglycerate Mutase (PGAM) Activity Assay (Spectrophotometric)

This protocol measures PGAM activity by coupling the production of 2-PG to subsequent reactions that lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[13][19]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.6-8.0, containing MgCl₂, KCl, and EDTA.

    • Reaction Cocktail: In assay buffer, prepare a solution containing 3-phosphoglycerate (substrate, ~6.6 mM), ADP (~1.5 mM), NADH (~0.2 mM), and 2,3-bisphosphoglycerate (cofactor for dPGM, ~10 µM).

    • Coupling Enzymes: Add enolase (~3 units/mL), pyruvate kinase (PK, ~14 units/mL), and lactate (B86563) dehydrogenase (LDH, ~20 units/mL) to the reaction cocktail.[19]

  • Sample Preparation:

    • Prepare cell or tissue lysates as described in Protocol 6.1.

    • Dilute the lysate in ice-cold assay buffer to a concentration that provides a linear rate of reaction.

  • Measurement:

    • Set a spectrophotometer to 340 nm and maintain the temperature at 37°C.

    • Pipette the reaction cocktail into a cuvette.

    • Initiate the reaction by adding a small volume of the diluted sample lysate.

    • Immediately mix and record the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculation:

    • Determine the maximum linear rate (ΔA₃₄₀/min).

    • Calculate enzyme activity using the Beer-Lambert law. One unit of PGAM activity is typically defined as the amount of enzyme that converts 1.0 µmole of 3-PG to 2-PG per minute under the specified conditions.[19]

Enolase Activity Assay (Fluorometric)

This assay measures enolase activity by coupling the formation of PEP to reactions that generate a fluorescent product.[20][21]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., pH 7.2).

    • Reaction Mix: Prepare a mix containing D-2-phosphoglycerate (substrate), a converter, a developer, and a fluorescent probe in assay buffer. Commercial kits often provide these as proprietary components. The principle involves converting PEP to pyruvate, then to an intermediate like H₂O₂, which reacts with the probe.

  • Sample Preparation:

    • Prepare cell or tissue lysates as described in Protocol 6.1.

    • For background control, a parallel sample reaction can be set up without the enolase substrate.

  • Measurement:

    • Add 1-50 µL of sample to wells in a 96-well black plate. Adjust volume to 50 µL with assay buffer.

    • Add 50 µL of the Reaction Mix to each well.

    • Measure fluorescence in kinetic mode (Ex/Em = 535/587 nm) for 20-60 minutes at 25°C or 37°C.

  • Calculation:

    • Choose two time points in the linear range of the reaction to calculate the rate of fluorescence increase (ΔRFU/min).

    • Relate the rate to a standard curve (e.g., H₂O₂ standard if the probe detects it) to quantify the activity.[20] One milliunit (mU) is the amount of enzyme generating 1.0 nmole of product per minute.

LC-MS/MS Method for 2-PG Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantifying 2-PG, especially in complex biological matrices, and can distinguish it from its isomer, 3-PG.[18][22]

  • Sample Preparation:

    • Spike whole blood, cell, or tissue lysates with a stable isotope-labeled internal standard.

    • Perform protein precipitation using a cold organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Centrifuge to pellet protein and collect the supernatant for analysis.[22]

  • Chromatography:

    • Due to the high polarity of 2-PG, Hydrophilic Interaction Chromatography (HILIC) is often the preferred separation method.[18]

    • Use a suitable HILIC column and a mobile phase gradient (e.g., acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate).

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring a specific precursor-to-product ion transition for 2-PG and its internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of 2-PG.

    • Calculate the concentration in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

This compound is more than a simple intermediate in a metabolic pathway; it is a linchpin in the central carbon metabolism of the cell. The enzymes that govern its formation and consumption, phosphoglycerate mutase and enolase, are highly efficient catalysts that ensure the steady flow of metabolites towards energy generation. The growing understanding of how cancer cells hijack this fundamental pathway, particularly through the upregulation of PGAM1, has opened new avenues for therapeutic intervention. The data and protocols provided in this guide are intended to equip researchers and drug developers with the foundational knowledge and practical tools necessary to further investigate the multifaceted role of 2-phosphoglycerate in health and disease.

References

The Pivotal Role of 2-Phosphoglycerate in Gluconeogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the function of 2-phosphoglycerate (2-PG) within the gluconeogenic pathway. As a critical intermediate, the metabolism of 2-PG is tightly regulated and represents a key node in the synthesis of glucose from non-carbohydrate precursors. This document details the enzymatic reactions converting 2-PG, the kinetics and regulation of the involved enzymes, and methodologies for experimental analysis. Quantitative data are presented to offer a comprehensive overview for researchers and professionals in drug development seeking to understand and potentially modulate this vital metabolic pathway.

Introduction

Gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose, is essential for maintaining blood glucose homeostasis, particularly during periods of fasting, starvation, or intense exercise.[1][2] This process, primarily occurring in the liver and to a lesser extent in the kidney cortex, utilizes various non-carbohydrate substrates such as lactate (B86563), pyruvate (B1213749), glycerol, and glucogenic amino acids.[1][2] Within this intricate pathway, 2-phosphoglycerate (2-PG) serves as a key intermediate, positioned at the reversible steps shared with glycolysis. The enzymatic conversion of 2-PG is a critical control point, influenced by the cell's energetic status and hormonal signals. A thorough understanding of the function and regulation of 2-PG is paramount for developing therapeutic strategies targeting metabolic disorders like type 2 diabetes, where gluconeogenesis is often dysregulated.[3]

The Core Function of 2-Phosphoglycerate in the Gluconeogenic Pathway

In the context of gluconeogenesis, 2-phosphoglycerate is an intermediate in the pathway that converts pyruvate and other glucogenic precursors to glucose. Its primary function is to serve as the substrate for the enzyme phosphoglycerate mutase, which catalyzes its conversion to 3-phosphoglycerate (B1209933) (3-PG).[4] This reaction is a reversible isomerization step that is also part of the glycolytic pathway, operating in the reverse direction during glycolysis.[5]

The formation of 2-PG in gluconeogenesis is preceded by the hydration of phosphoenolpyruvate (B93156) (PEP), a reaction catalyzed by the enzyme enolase.[2] This is also a reversible reaction shared with glycolysis.[6] Therefore, the metabolic flux through 2-PG is dependent on the relative activities of enolase and phosphoglycerate mutase, which are in turn governed by substrate availability and allosteric regulation.

The positioning of 2-PG within the reversible section of gluconeogenesis highlights its role as a metabolic intermediate whose concentration and fate are dynamically controlled to either proceed with glucose synthesis or, under different physiological conditions, be channeled back towards pyruvate in glycolysis.

Enzymatic Conversions Involving 2-Phosphoglycerate

The metabolism of 2-phosphoglycerate in gluconeogenesis is orchestrated by two key enzymes: enolase and phosphoglycerate mutase.

Enolase (Phosphopyruvate Hydratase)

Enolase (EC 4.2.1.11) catalyzes the reversible hydration of phosphoenolpyruvate (PEP) to form 2-phosphoglycerate.[7] In gluconeogenesis, the reaction proceeds in the direction of 2-PG formation.

Reaction: Phosphoenolpyruvate + H₂O ⇌ 2-Phosphoglycerate

This reaction is a near-equilibrium reaction with a small positive Gibbs free energy change under standard conditions, meaning its direction is readily influenced by the concentrations of substrate and product.[7] Enolase is a metalloenzyme that requires the presence of divalent metal cations, typically Mg²⁺, for its catalytic activity.[6]

Phosphoglycerate Mutase

Phosphoglycerate mutase (PGM) (EC 5.4.2.11) catalyzes the reversible isomerization of 2-phosphoglycerate to 3-phosphoglycerate.[4] In gluconeogenesis, this reaction is essential to continue the pathway towards the synthesis of glucose.

Reaction: 2-Phosphoglycerate ⇌ 3-Phosphoglycerate

There are two main classes of PGM: cofactor-dependent (dPGM) and cofactor-independent (iPGM). The dPGM, found in vertebrates, requires 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) as a cofactor to facilitate the transfer of the phosphate (B84403) group.[8] The reaction catalyzed by PGM also has a small positive Gibbs free energy change and is readily reversible.[9]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in 2-phosphoglycerate metabolism during gluconeogenesis.

Table 1: Kinetic Parameters of Enolase

Organism/TissueIsoformSubstrateK_m_ (mM)V_max_ (U/mg)ConditionsReference
Rabbit Muscle-2-Phosphoglycerate0.045-pH 7.8, 25°C, 1 mM Mg²⁺[10]
Saccharomyces cerevisiae-2-Phosphoglycerate0.5-pH 7.4, 25°C, 1 mM Mg²⁺[3]

Table 2: Thermodynamic Properties of Reactions Involving 2-Phosphoglycerate

ReactionEnzymeΔG°' (kJ/mol)NotesReference
2-Phosphoglycerate ⇌ Phosphoenolpyruvate + H₂OEnolase+1.8Standard conditions[6]
3-Phosphoglycerate ⇌ 2-PhosphoglyceratePhosphoglycerate Mutase+4.4Standard conditions[9]

Table 3: Metabolite Concentrations in Rat Liver During Gluconeogenesis

MetaboliteConcentration (nmol/g wet weight)ConditionReference
3-Phosphoglycerate104 ± 10Perfused with lactate and pyruvate[11]
2-Phosphoglycerate22 ± 2Perfused with lactate and pyruvate[11]
Phosphoenolpyruvate68 ± 6Perfused with lactate and pyruvate[11]

Signaling Pathways and Regulation

The flux of 2-phosphoglycerate through the gluconeogenic pathway is not regulated by dedicated, irreversible enzymatic steps. Instead, its metabolism is controlled by the reversible reactions of enolase and phosphoglycerate mutase, which are influenced by substrate and product concentrations, as well as allosteric effectors that respond to the hormonal and energetic state of the cell.

Hormonal signals, particularly an increase in glucagon (B607659) and a decrease in insulin (B600854) during fasting, initiate a cascade that favors gluconeogenesis. Glucagon signaling increases the intracellular concentration of cAMP, which in turn activates Protein Kinase A (PKA).[12][13] PKA then phosphorylates and inactivates pyruvate kinase, which reduces the conversion of PEP to pyruvate, thereby increasing the availability of PEP for conversion to 2-PG by enolase.[12]

Furthermore, the activity of phosphoglycerate mutase can be allosterically regulated. For instance, in some organisms, fructose-2,6-bisphosphate, a potent activator of glycolysis, can influence PGM activity.[4] While direct hormonal regulation of enolase and phosphoglycerate mutase in mammalian gluconeogenesis is not a primary control point, their activity is indirectly modulated by the upstream regulation of the irreversible steps of the pathway.

Gluconeogenesis_Regulation Pyruvate Pyruvate Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase PEP Phosphoenolpyruvate (PEP) Oxaloacetate->PEP PEPCK PEP->Pyruvate Pyruvate Kinase (Glycolysis) TwoPG 2-Phosphoglycerate (2-PG) PEP->TwoPG Enolase ThreePG 3-Phosphoglycerate (3-PG) TwoPG->ThreePG Phosphoglycerate Mutase Glucose Glucose ThreePG->Glucose ... Glucagon Glucagon PKA Protein Kinase A (PKA) Glucagon->PKA activates PyruvateKinase Pyruvate Kinase (Inactive) PKA->PyruvateKinase phosphorylates & inactivates

Caption: Regulation of the lower part of gluconeogenesis.

Experimental Protocols

Enolase Activity Assay

This protocol is adapted from commercially available kits and published methods.[11][14]

Principle: The conversion of 2-phosphoglycerate to phosphoenolpyruvate by enolase is coupled to the pyruvate kinase and lactate dehydrogenase reactions. The oxidation of NADH is monitored spectrophotometrically at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 150 mM KCl.

  • Substrate Solution: 20 mM 2-Phosphoglycerate in Assay Buffer.

  • Coupling Enzyme Mix: In Assay Buffer, containing 1 mM ADP, 0.2 mM NADH, 10 units/mL pyruvate kinase, and 10 units/mL lactate dehydrogenase.

  • Sample: Cell or tissue lysate.

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.

  • In a 96-well plate, add 50 µL of the Coupling Enzyme Mix to each well.

  • Add 10-20 µL of lysate to each well.

  • Initiate the reaction by adding 20 µL of the Substrate Solution.

  • Immediately measure the decrease in absorbance at 340 nm at 37°C for 10-20 minutes in a microplate reader.

  • Calculate the enolase activity from the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Phosphoglycerate Mutase Activity Assay

This protocol is based on established enzymatic assays.[15]

Principle: The conversion of 3-phosphoglycerate to 2-phosphoglycerate is coupled to the enolase, pyruvate kinase, and lactate dehydrogenase reactions. The oxidation of NADH is monitored.

Reagents:

  • Assay Buffer: 100 mM Triethanolamine, pH 7.6, 5 mM MgSO₄, 100 mM KCl.

  • Substrate Solution: 50 mM 3-Phosphoglycerate in Assay Buffer.

  • Cofactor Solution: 10 mM 2,3-Bisphosphoglycerate.

  • Coupling Enzyme Mix: In Assay Buffer, containing 1 mM ADP, 0.2 mM NADH, 5 units/mL enolase, 10 units/mL pyruvate kinase, and 10 units/mL lactate dehydrogenase.

  • Sample: Purified enzyme or lysate.

Procedure:

  • In a cuvette or 96-well plate, combine the Assay Buffer, Coupling Enzyme Mix, and Cofactor Solution.

  • Add the sample containing phosphoglycerate mutase.

  • Initiate the reaction by adding the Substrate Solution.

  • Monitor the decrease in absorbance at 340 nm at 25°C.

  • Calculate the enzyme activity based on the rate of NADH consumption.

Quantification of 2-Phosphoglycerate by Mass Spectrometry

This method allows for the precise quantification of intracellular metabolite levels.[16]

Principle: Isotope dilution mass spectrometry is used to quantify 2-PG in cell or tissue extracts. A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₃-2-phosphoglycerate) is added to the sample.

Procedure:

  • Rapidly quench metabolism and extract metabolites from cells or tissues using a cold solvent mixture (e.g., 80% methanol).

  • Add a known amount of the ¹³C-labeled 2-phosphoglycerate internal standard to the extract.

  • Separate the metabolites using liquid chromatography (LC) or gas chromatography (GC).

  • Detect and quantify the native and labeled 2-phosphoglycerate using a mass spectrometer.

  • The concentration of 2-PG in the sample is calculated from the ratio of the peak areas of the native and labeled compound.

Experimental_Workflow cluster_EnzymeAssay Enzyme Activity Assays cluster_MetaboliteQuant Metabolite Quantification Lysate Cell/Tissue Lysate EnolaseAssay Enolase Assay (Coupled Reaction) Lysate->EnolaseAssay PGMAssay PGM Assay (Coupled Reaction) Lysate->PGMAssay Spectro Spectrophotometry (A340 nm) EnolaseAssay->Spectro PGMAssay->Spectro Extraction Metabolite Extraction (Quenching) Spiking Internal Standard Spiking (¹³C-2-PG) Extraction->Spiking LCMS LC-MS/MS Analysis Spiking->LCMS Quant Quantification LCMS->Quant

Caption: Experimental workflows for analyzing 2-PG metabolism.

Conclusion

2-Phosphoglycerate occupies a central and functionally significant position in the gluconeogenic pathway. While the enzymatic steps involving 2-PG are reversible and not primary sites of hormonal regulation, the flux through this intermediate is tightly controlled by the overall metabolic state of the cell. For researchers in metabolic diseases and drug development, understanding the kinetics and regulation of enolase and phosphoglycerate mutase, as well as the factors that determine the intracellular concentration of 2-PG, offers potential avenues for therapeutic intervention. The experimental protocols detailed herein provide a robust framework for investigating the role of 2-phosphoglycerate in both normal physiology and pathological states characterized by altered gluconeogenesis.

References

D-2-Phosphoglyceric Acid's Role in Serine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: L-serine, a crucial amino acid for cellular proliferation and a precursor for numerous essential biomolecules, is primarily synthesized from the glycolytic intermediate D-3-phosphoglycerate (3-PG) via the canonical "phosphorylated pathway." The direct role of D-2-phosphoglyceric acid (2-PG) as a primary precursor is not established in most organisms. However, 2-PG can be readily converted to 3-PG by the enzyme phosphoglyceromutase, thereby serving as an indirect substrate for serine biosynthesis. Additionally, a specialized, non-phosphorylated pathway in certain prokaryotes, such as Veillonella alcalescens, utilizes a 2-phosphoglycerate phosphatase, suggesting a more direct, albeit less common, route from 2-PG. This guide provides an in-depth analysis of these pathways, quantitative data on the key enzymes, detailed experimental protocols, and visual diagrams of the metabolic and experimental workflows.

Introduction: Clarifying the Precursor in Serine Biosynthesis

The central pathway for de novo L-serine synthesis branches from glycolysis. The immediate glycolytic precursor feeding into this pathway is D-3-phosphoglycerate (3-PG).[1][2] D-2-phosphoglycerate (2-PG), the subsequent intermediate in the glycolytic pathway, is not the direct starting point for the primary serine biosynthesis route. The interconversion of 2-PG and 3-PG is a reversible reaction catalyzed by phosphoglycerate mutase (PGM), which is essential for routing carbon flux between glycolysis and serine synthesis.[3][4][5][6]

Two main pathways for serine biosynthesis from 3-PG have been characterized:

  • The Phosphorylated Pathway: This is the principal route in most organisms, including mammals and bacteria.[1][7] It involves three enzymatic steps starting with the oxidation of 3-PG.

  • The Non-Phosphorylated (Glycerate) Pathway: This alternative route also begins with 3-PG but proceeds through dephosphorylation to glycerate as an intermediate.[8][9][10]

This guide will first detail the canonical phosphorylated pathway, followed by the non-phosphorylated pathway, and conclude with a specific examination of the metabolic fate of this compound.

The Phosphorylated Pathway: The Main Route to Serine

This pathway consists of three sequential enzymatic reactions that convert 3-PG to L-serine.

Phosphorylated_Pathway 3-Phosphoglycerate (B1209933) 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH NAD+ -> NADH + H+ Phospho-L-serine Phospho-L-serine 3-Phosphohydroxypyruvate->Phospho-L-serine PSAT Glutamate (B1630785) -> α-Ketoglutarate L-Serine L-Serine Phospho-L-serine->L-Serine PSPH H2O -> Pi

Caption: The Phosphorylated Pathway of L-Serine Biosynthesis.
Step 1: 3-Phosphoglycerate Dehydrogenase (PHGDH)

PHGDH catalyzes the NAD⁺-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate. This is the committed and rate-limiting step of the pathway.[11] The enzyme is subject to allosteric feedback inhibition by the final product, L-serine.[11]

Step 2: Phosphoserine Aminotransferase (PSAT)

PSAT catalyzes the transamination of 3-phosphohydroxypyruvate, using glutamate as the amino donor, to produce phospho-L-serine and α-ketoglutarate.[12][13] This reaction links serine biosynthesis to amino acid metabolism.

Step 3: Phosphoserine Phosphatase (PSPH)

PSPH catalyzes the final, irreversible step: the magnesium-dependent hydrolysis of phospho-L-serine to yield L-serine and inorganic phosphate.[14][15][16]

Quantitative Data for Phosphorylated Pathway Enzymes

The kinetic parameters of the pathway's enzymes are critical for understanding its regulation and for developing potential inhibitors. The following table summarizes representative kinetic data from human and bacterial sources.

EnzymeOrganism/SourceSubstrateKm (µM)kcat (s⁻¹) or VmaxSpecific Activity (U/mg)Reference(s)
PHGDH Human (recombinant)3-Phosphoglycerate186.7 - 2601.5 - 2.21.3[17][18]
Human (fibroblasts)3-Phosphoglycerate30 - 34--[19]
PSAT1 Human (recombinant)L-Glutamate~2000--[20]
Human (recombinant)3-Phosphohydroxypyruvate~110--[21]
B. alcalophilus---42-44[22]
PSPH Human (recombinant)L-Phosphoserine8--[23]

Note: Kinetic values can vary significantly depending on assay conditions (pH, temperature, buffer composition) and the specific enzyme isoform.

Experimental Protocols

Accurate measurement of enzyme activity is fundamental to studying the serine biosynthesis pathway.

Assay for 3-Phosphoglycerate Dehydrogenase (PHGDH) Activity

This protocol describes a continuous colorimetric/fluorometric assay that measures the production of NADH.

PHGDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reaction Mix: - PHGDH Assay Buffer - PHGDH Developer - PHGDH Substrate (3-PG) A2 Add Reaction Mix to all wells P1->A2 P2 Prepare Samples: - Cell/tissue lysate - Purified enzyme A1 Add Samples/Standards to 96-well plate P2->A1 P3 Prepare NADH Standards P3->A1 A1->A2 A3 Measure absorbance (450 nm) or fluorescence (Ex/Em = 544/590 nm) in kinetic mode at 37°C A2->A3 D1 Plot NADH Standard Curve (OD vs. nmol NADH) A3->D1 D2 Calculate ΔOD for samples over a linear time range A3->D2 D3 Determine NADH generated from the standard curve D1->D3 D2->D3 D4 Calculate PHGDH Activity (U/mg) D3->D4 Nonphosphorylated_Pathway 3-Phosphoglycerate 3-Phosphoglycerate Glycerate Glycerate 3-Phosphoglycerate->Glycerate PGA Phosphatase H2O -> Pi Hydroxypyruvate Hydroxypyruvate Glycerate->Hydroxypyruvate Glycerate Dehydrogenase NAD+ -> NADH + H+ L-Serine L-Serine Hydroxypyruvate->L-Serine Aminotransferase Amino Acid -> Keto Acid 2PG_Fate TwoPG 2-Phosphoglycerate ThreePG 3-Phosphoglycerate TwoPG->ThreePG Phosphoglyceromutase (Most Organisms) Glycerate Glycerate TwoPG->Glycerate 2-PG Phosphatase (e.g., Veillonella) ThreePG->Glycerate PGA Phosphatase Serine_P Serine (via Phosphorylated Pathway) ThreePG->Serine_P Serine_NP Serine (via Non-Phosphorylated Pathway) Glycerate->Serine_NP

References

The Isomerization of 3-Phosphoglycerate to 2-Phosphoglycerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Enzymatic Conversion Catalyzed by Phosphoglycerate Mutase

The reversible conversion of 3-phosphoglycerate (B1209933) (3-PGA) to 2-phosphoglycerate (2-PGA) is a critical isomerization step in the central metabolic pathways of glycolysis and gluconeogenesis.[1][2] This reaction is catalyzed by the enzyme phosphoglycerate mutase (PGM), which plays a crucial role in managing the flow of three-carbon intermediates for energy production or biosynthesis.[3][4] This guide provides a detailed overview of the enzymatic reaction, the structure and mechanism of the different classes of PGM, kinetic parameters, and experimental protocols for researchers, scientists, and drug development professionals.

The Enzyme: Phosphoglycerate Mutase (PGM)

Phosphoglycerate mutase (EC 5.4.2.11 for cofactor-dependent PGM and EC 5.4.2.12 for cofactor-independent PGM) is the enzyme responsible for catalyzing the intramolecular phosphoryl group transfer from the C-3 to the C-2 position of phosphoglycerate.[1] This seemingly simple isomerization is vital for setting up the subsequent dehydration reaction in glycolysis that generates the high-energy phosphate (B84403) compound, phosphoenolpyruvate (B93156) (PEP).[5][6]

There are two distinct classes of PGM, categorized by their requirement for a cofactor:

  • Cofactor-dependent Phosphoglycerate Mutase (dPGM): Found in all vertebrates and some invertebrates, fungi, and bacteria, dPGM requires a catalytic amount of 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) to be active.[1][5]

  • Cofactor-independent Phosphoglycerate Mutase (iPGM): This class of PGM does not require 2,3-BPG for its activity and is found in plants and some bacteria.[7][8]

Catalytic Mechanisms

The two classes of PGM employ different catalytic strategies to achieve the same isomerization.

Cofactor-dependent PGM (dPGM) Mechanism

The catalytic cycle of dPGM involves a "ping-pong" mechanism with a phosphorylated enzyme intermediate. The active site of dPGM contains a histidine residue that is phosphorylated in the enzyme's active state.[1][9][10]

The reaction proceeds through the following steps:

  • The phosphorylated enzyme binds the substrate, 3-PGA.

  • The phosphoryl group from the active site histidine is transferred to the C-2 hydroxyl group of 3-PGA, forming a 2,3-bisphosphoglycerate (2,3-BPG) intermediate.[1][9]

  • The phosphoryl group from the C-3 position of the 2,3-BPG intermediate is then transferred back to the same histidine residue in the active site.[9]

  • This regenerates the phosphorylated enzyme and releases the product, 2-PGA.[1]

dPGM_Mechanism E_P E-His-P E_P_3PGA E-His-P • 3-PGA E_P->E_P_3PGA + 3-PGA E_His_23BPG E-His • 2,3-BPG E_P_3PGA->E_His_23BPG Phosphate transfer E_His_2PGA E-His • 2-PGA E_His_23BPG->E_His_2PGA Phosphate transfer E_His_2PGA->E_P - 2-PGA

Cofactor-dependent PGM (dPGM) catalytic cycle.
Cofactor-independent PGM (iPGM) Mechanism

The iPGM mechanism involves an intramolecular phosphoryl transfer via a phosphoserine intermediate and often requires divalent metal ions, such as Mn²⁺, for catalysis.[7][11]

The proposed mechanism for iPGM from Bacillus stearothermophilus is as follows:

  • The substrate, 3-PGA, binds to the active site, where two Mn²⁺ ions are present.[7]

  • A serine residue in the active site, activated by one of the Mn²⁺ ions, performs a nucleophilic attack on the phosphate group of 3-PGA.[11]

  • This forms a covalent phosphoserine intermediate and releases glycerate.[7]

  • The glycerate molecule reorients within the active site.

  • The hydroxyl group at either the C-2 or C-3 position of the glycerate then attacks the phosphorus of the phosphoserine intermediate, leading to the formation of 2-PGA or 3-PGA and regenerating the active site serine.[7]

iPGM_Mechanism E_Ser E-Ser-OH E_Ser_3PGA E-Ser-OH • 3-PGA E_Ser->E_Ser_3PGA + 3-PGA E_Ser_P_Glycerate E-Ser-P • Glycerate E_Ser_3PGA->E_Ser_P_Glycerate Phosphate transfer E_Ser_2PGA E-Ser-OH • 2-PGA E_Ser_P_Glycerate->E_Ser_2PGA Reorientation & Phosphate transfer E_Ser_2PGA->E_Ser - 2-PGA

Cofactor-independent PGM (iPGM) catalytic cycle.

Quantitative Data

The enzymatic conversion of 3-PGA to 2-PGA is a reversible reaction with a small positive Gibbs free energy, allowing it to proceed readily in either direction depending on the cellular concentrations of the substrate and product.[1][5] The kinetic parameters of PGM can vary depending on the source of the enzyme, the specific isoform, and the assay conditions.

ParameterValueOrganism/ConditionsReference
Km for 3-PGA ~200 µMChicken breast muscle[12]
Km for 2-PGA 14 µMChicken breast muscle[12]
Km for 2,3-BPG 0.069 µMChicken breast muscle[12]
Keq ([2-PGA]/[3-PGA]) ~0.167 (or 1/6)General[13][14]
ΔG°' +0.2 kcal/molGeneral[5]

Experimental Protocols

The activity of phosphoglycerate mutase is typically measured using a coupled enzyme assay. The formation of 2-PGA is coupled to the enolase, pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH) reactions. The rate of NADH oxidation is monitored spectrophotometrically at 340 nm.[15][16]

Coupled Enzyme Assay for PGM Activity

This protocol is adapted from publicly available procedures for measuring PGM activity.[15][16]

Principle:

  • Phosphoglycerate Mutase (PGM): 3-PGA ⇌ 2-PGA

  • Enolase: 2-PGA ⇌ Phosphoenolpyruvate (PEP) + H₂O

  • Pyruvate Kinase (PK): PEP + ADP → Pyruvate + ATP

  • Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The decrease in absorbance at 340 nm due to the oxidation of NADH is directly proportional to the PGM activity.

Reagents:

  • Assay Buffer: 100 mM Triethanolamine, pH 7.6

  • Substrate Solution: 200 mM 3-Phosphoglyceric Acid (3-PGA)

  • Cofactor Solution: 2,3-Bisphosphoglycerate (for dPGM)

  • Coupling Enzymes: Enolase, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

  • Other Reagents: ADP, NADH, MgSO₄, KCl

  • Sample: Purified PGM or cell/tissue lysate

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, ADP, NADH, MgSO₄, KCl, and the coupling enzymes (enolase, PK, LDH).

  • For dPGM, add the 2,3-BPG cofactor.

  • Add the PGM enzyme sample to the reaction mixture.

  • Incubate for a few minutes to allow for the consumption of any contaminating pyruvate.

  • Initiate the reaction by adding the 3-PGA substrate.

  • Immediately mix and monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH consumption from the linear portion of the absorbance curve.

PGM_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrates, Cofactors) mix Prepare Reaction Mix (Buffer, ADP, NADH, Coupling Enzymes) prep_reagents->mix prep_enzyme Prepare Enzyme Sample (Purified or Lysate) add_sample Add PGM Sample prep_enzyme->add_sample mix->add_sample initiate Initiate with 3-PGA add_sample->initiate monitor Monitor A340nm Decrease initiate->monitor calculate Calculate PGM Activity monitor->calculate

General workflow for a coupled PGM activity assay.
Sample Preparation from Cells or Tissues

For measuring PGM activity from biological samples, proper sample preparation is crucial.[17][18]

  • Homogenize cells or tissue in an ice-cold lysis buffer.

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant, which contains the cytosolic enzymes including PGM.

  • Determine the protein concentration of the supernatant for normalization of enzyme activity.

  • The supernatant can then be used as the enzyme sample in the activity assay.

Biological and Clinical Significance

The conversion of 3-PGA to 2-PGA is a key step in glycolysis, a pathway that is often upregulated in cancer cells to meet their high energy and biosynthetic demands.[3][19] Phosphoglycerate mutase 1 (PGAM1), a specific isoform of dPGM, has been found to be overexpressed in various cancers and is being investigated as a potential therapeutic target.[2][4] Inhibition of PGAM1 can disrupt glycolytic flux, leading to reduced cancer cell proliferation and tumor growth.[3] Furthermore, the levels of 3-PGA and 2-PGA can influence other metabolic pathways, such as the pentose (B10789219) phosphate pathway and serine synthesis, highlighting the regulatory role of PGM in cellular metabolism.[19]

References

An In-depth Technical Guide on the Stereochemistry of D-2-Phosphoglyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2-Phosphoglyceric acid, a pivotal intermediate in the central metabolic pathway of glycolysis, possesses a defined stereochemistry that is crucial for its biological function. This technical guide provides a comprehensive overview of the stereochemical properties of this compound, including its absolute configuration, its relationship to the stereochemical standard D-glyceraldehyde, and its enzymatic transformations within glycolysis. This document details experimental methodologies for the determination of its stereochemistry and presents a summary of its key quantitative stereochemical data. The included diagrams of relevant pathways and experimental workflows offer a visual representation to aid in understanding the complex spatial arrangement and transformations of this molecule.

Introduction

This compound, also known as (R)-2-phosphoglyceric acid, is a three-carbon carboxylic acid with a phosphate (B84403) group esterified to the C2 hydroxyl group. Its stereochemistry is of fundamental importance in biochemistry, as enzymes that interact with it are highly stereospecific. This guide will delve into the core aspects of its three-dimensional structure and the implications for its role in cellular metabolism.

Absolute Configuration and Relationship to D-Glyceraldehyde

The stereochemistry of monosaccharides and their derivatives is often related to the simplest aldose, glyceraldehyde. This compound is designated as the "D" isomer based on the configuration of its chiral center at C2. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the chiral carbon (C2) are ranked as follows:

  • -OPO₃²⁻ (highest priority)

  • -COOH

  • -CH₂OH

  • -H (lowest priority)

With the lowest priority group (-H) pointing away from the viewer, the sequence from the highest to the lowest priority of the remaining groups (-OPO₃²⁻ → -COOH → -CH₂OH) is in a clockwise direction. Therefore, the absolute configuration of the chiral center in this compound is designated as (R).

The "D" designation for sugars and their derivatives historically stems from their relationship to D-glyceraldehyde. In a Fischer projection, if the hydroxyl group on the chiral center furthest from the carbonyl group is on the right, the sugar is a D-isomer. For this compound, the hydroxyl group at C2 (the only chiral center) corresponds to the configuration of the chiral center in D-glyceraldehyde.

Role in Glycolysis

This compound is a key intermediate in the glycolytic pathway, the metabolic process that converts glucose into pyruvate. It is formed from D-3-phosphoglyceric acid in a reversible isomerization reaction catalyzed by the enzyme phosphoglycerate mutase. Subsequently, this compound is dehydrated by the enzyme enolase to form the high-energy compound phosphoenolpyruvate (B93156) (PEP). The stereospecificity of these enzymes is absolute; they will only act on the D-isomer of their substrates.

Signaling Pathway Diagram: Conversion of 3-Phosphoglycerate (B1209933) to Phosphoenolpyruvate

glycolysis_step 3-Phospho-D-glycerate 3-Phospho-D-glycerate 2-Phospho-D-glycerate 2-Phospho-D-glycerate 3-Phospho-D-glycerate->2-Phospho-D-glycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phospho-D-glycerate->Phosphoenolpyruvate      Enolase (Dehydration) H2O H2O 2-Phospho-D-glycerate->H2O

Caption: Enzymatic conversion of 3-phosphoglycerate to phosphoenolpyruvate.

Quantitative Stereochemical Data

ParameterValue
IUPAC Name (2R)-2-(phosphonooxy)-3-hydroxypropanoic acid
Chiral Center C2
CIP Configuration (R)
Specific Rotation Dextrorotatory (+) - Specific value requires experimental determination.

Experimental Protocols

Determination of Stereochemistry by Polarimetry

Objective: To measure the optical rotation of a solution of this compound to confirm its dextrorotatory nature and determine its specific rotation.

Methodology:

  • Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 1 g/100 mL) in a suitable solvent (e.g., water).

  • Instrumentation: Use a calibrated polarimeter.

  • Measurement:

    • Calibrate the polarimeter with the pure solvent (blank reading).

    • Fill the polarimeter cell of a known path length (e.g., 1 dm) with the sample solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α) at a specific temperature (e.g., 20°C) and wavelength (e.g., sodium D-line, 589 nm).

  • Calculation of Specific Rotation ([\alpha]): [\alpha] = α / (c * l) where:

    • α = observed rotation in degrees

    • c = concentration in g/mL

    • l = path length in decimeters (dm)

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Objective: To determine the enantiomeric purity of a sample of 2-Phosphoglyceric acid.

Methodology:

  • Column Selection: Utilize a chiral stationary phase (CSP) column capable of separating the D and L enantiomers of 2-Phosphoglyceric acid. The choice of CSP will depend on the specific derivatization of the analyte, if any.

  • Mobile Phase: An appropriate mobile phase, typically a mixture of organic solvents and buffers, is used to achieve separation. The exact composition should be optimized for the chosen column.

  • Sample Preparation: Dissolve the sample in the mobile phase. Derivatization to a more suitable analyte for the chosen chiral column may be necessary.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis or mass spectrometry).

    • The retention times of the D and L enantiomers will differ.

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = [([D] - [L]) / ([D] + [L])] * 100

Experimental Workflow for Stereochemical Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Derivatization Derivatization Dissolution->Derivatization (Optional, for HPLC) Polarimetry Polarimetry Dissolution->Polarimetry Chiral_HPLC Chiral_HPLC Derivatization->Chiral_HPLC Calculate_Specific_Rotation Calculate_Specific_Rotation Polarimetry->Calculate_Specific_Rotation Determine_Enantiomeric_Purity Determine_Enantiomeric_Purity Chiral_HPLC->Determine_Enantiomeric_Purity

Caption: Workflow for the stereochemical analysis of 2-Phosphoglyceric acid.

Conclusion

The stereochemistry of this compound is a cornerstone of its biological activity. Its (R) configuration at the C2 chiral center dictates its interaction with the stereospecific enzymes of the glycolytic pathway. While its dextrorotatory nature is established, precise quantitative data on its specific rotation requires experimental verification. The experimental protocols outlined in this guide provide a framework for researchers to confirm the stereochemical identity and purity of this compound, which is essential for its use in research and drug development.

An In-depth Technical Guide to the Thermodynamic Properties of the Enolase Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic properties of the enolase reaction, a critical step in glycolysis. Enolase (EC 4.2.1.11), or phosphopyruvate hydratase, catalyzes the reversible dehydration of 2-phospho-D-glycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP). Understanding the thermodynamics of this reaction is fundamental for metabolic modeling, drug design, and comprehending cellular bioenergetics.

Core Thermodynamic Parameters

The spontaneity and equilibrium of the enolase reaction are governed by key thermodynamic parameters: the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The standard Gibbs free energy change (ΔG°') is the change in free energy under standard biochemical conditions (298.15 K, pH 7.0, 1 atm, 1 M concentrations).

Recent studies have highlighted that the standard Gibbs energy of the enolase reaction differs from older literature data, which often used poorly defined "standard" conditions.[1][2] A study combining equilibrium measurements with activity coefficients determined a ΔR<g27>’0 value of -2.8 ± 0.2 kJ/mol at 298.15 K and pH 7.[1][2] This value is crucial for accurately predicting the thermodynamic feasibility of this reaction within metabolic pathways.[1][2] The standard enthalpy of reaction (ΔR<h27>’0) was determined to be 27 ± 10 kJ/mol using temperature-dependent equilibrium constants and the van 't Hoff equation.[1][2]

ParameterValueConditionsReference
ΔG°' +1.8 kJ/molStandard State[3][4]
ΔG -2.52 kJ/mol[2-PGA] = 0.045 mM, [PEP] = 0.034 mM[3]
ΔG +1.08 kJ/mol[2-PGA] = 0.045 mM, [PEP] = 0.034 mM[3]
ΔG°' +1.7 kJ/molStandard Conditions
ΔG -3.3 kJ/molPhysiological Conditions[5]
ΔRg'0 -2.8 ± 0.2 kJ/mol298.15 K, pH 7[1][2]
ΔRh'0 27 ± 10 kJ/mol298.15 K, pH 7[1][2]
Enthalpy of Mg2+ binding +49.0 kJ/molDimeric yeast enolase[6]

Note: Discrepancies in ΔG values can arise from different experimental conditions and calculation methods. The difference between ΔG°' and ΔG under physiological conditions is due to the actual intracellular concentrations of substrates and products.[5]

Role of Cofactors and Reaction Environment

The enolase reaction is critically dependent on the presence of divalent metal cations, typically magnesium (Mg²⁺), which act as essential cofactors.[7] Two Mg²⁺ ions are required for full catalytic activity.[8][9][10] One "conformational" ion coordinates with the carboxylate group of the substrate, and a second "catalytic" ion participates in the dehydration.[11] Calorimetric studies have shown that the binding of two magnesium ions to dimeric yeast enolase has an enthalpy of +49.0 kJ/mol, corrected for the release of two protons.[6]

The reaction conditions, including pH, temperature, and the presence of crowding agents, can significantly influence the thermodynamic parameters.[1] For instance, the enolase from the thermophilic organism Chloroflexus aurantiacus shows optimal activity at 80°C and a pH of 6.5, highlighting the adaptation of its thermodynamic properties to its environment.[12][13]

Experimental Protocols for Thermodynamic Analysis

Determining the thermodynamic properties of the enolase reaction involves a combination of equilibrium measurements and calorimetric techniques.

Equilibrium Constant (K'eq) Determination via Spectrophotometry

This method involves allowing the reaction to reach equilibrium from both forward and reverse directions and then measuring the concentrations of 2-PGA and PEP.

Principle: The equilibrium constant (K'eq = [PEP]eq / [2-PGA]eq) is determined by measuring the final concentrations of substrate and product. The standard Gibbs free energy change is then calculated using the equation: ΔG°' = -RT ln K'eq.

Detailed Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM Triethanolamine, pH 7.4) containing known initial concentrations of either 2-PGA or PEP, a saturating concentration of MgSO₄ (e.g., 25 mM), KCl (e.g., 100 mM), and a catalytic amount of enolase.[14]

  • Coupled Enzyme System (for PEP measurement): To continuously measure PEP formation, a coupled assay is often used.[15] This involves adding adenosine (B11128) 5'-diphosphate (ADP), pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), and the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (β-NADH) to the reaction mixture.[14]

    • Enolase: 2-PGA ⇌ PEP + H₂O

    • Pyruvate Kinase: PEP + ADP → Pyruvate + ATP

    • Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

  • Spectrophotometric Monitoring: The reaction progress is monitored by the decrease in NADH absorbance at 340 nm using a thermostatted spectrophotometer.[14][15]

  • Equilibrium Confirmation: The reaction is monitored until the absorbance at 340 nm becomes constant, indicating that equilibrium has been reached.

  • Concentration Determination: The change in NADH concentration (and thus the concentration of PEP formed or consumed) is calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹ cm⁻¹).[14]

  • K'eq and ΔG°' Calculation: The equilibrium concentrations of 2-PGA and PEP are used to calculate K'eq, from which ΔG°' is determined.

Enthalpy Change (ΔH) Determination via Calorimetry

Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) are powerful techniques for directly measuring the heat changes associated with enzymatic reactions and binding events.

Principle: Calorimetry measures the heat absorbed or released during a reaction (q).[16] For reactions at constant pressure, this heat change is equal to the enthalpy change (ΔH).[17]

Detailed Protocol (Isothermal Titration Calorimetry):

  • Instrument Setup: An isothermal titration calorimeter is equilibrated at the desired temperature (e.g., 298.15 K).

  • Sample Preparation: The sample cell is filled with a buffered solution containing enolase and necessary cofactors (Mg²⁺). The injection syringe is filled with a concentrated solution of the substrate (2-PGA).

  • Titration: A series of small, precise injections of the substrate solution are made into the enzyme solution in the sample cell.

  • Heat Measurement: The instrument measures the heat rate (power) required to maintain a zero temperature difference between the sample and reference cells. Each injection produces a heat-rate peak corresponding to the enzymatic reaction.

  • Data Analysis: The area under each peak is integrated to determine the total heat change (q) for that injection. This heat change, once corrected for heats of dilution, represents the reaction enthalpy (ΔH). The data can also be used to determine kinetic parameters.[18]

Visualizing Thermodynamic and Processual Relationships

To better understand the interplay of thermodynamic concepts and experimental procedures, the following diagrams are provided.

Thermodynamics Keq Equilibrium Constant (K'eq) DeltaG Gibbs Free Energy (ΔG°') Keq->DeltaG ΔG°' = -RT ln(K'eq) Spontaneity Reaction Spontaneity DeltaG->Spontaneity determines DeltaH Enthalpy (ΔH°') DeltaH->DeltaG ΔG°' = ΔH°' - TΔS°' DeltaS Entropy (ΔS°') DeltaS->DeltaG Temp Temperature (T) Temp->DeltaG

Caption: Interrelation of thermodynamic parameters for the enolase reaction.

Glycolysis_Pathway G3P Glyceraldehyde 3-phosphate DPG13 1,3-Bisphosphoglycerate G3P->DPG13 GAPDH PG3 3-Phosphoglycerate DPG13->PG3 Phosphoglycerate kinase PGM Phosphoglycerate mutase PG3->PGM PG2 2-Phosphoglycerate Enolase Enolase (Reaction of Interest) PG2->Enolase PEP Phosphoenolpyruvate PK Pyruvate kinase PEP->PK PYR Pyruvate PGM->PG2 Enolase->PEP PK->PYR

Caption: Position of the enolase reaction within the glycolysis pathway.

Experimental_Workflow cluster_Spectrophotometry Spectrophotometry for K'eq cluster_Calorimetry Isothermal Titration Calorimetry for ΔH Spec_Prep Prepare Coupled Reaction Mixture Spec_Run Monitor ΔA340nm to Equilibrium Spec_Prep->Spec_Run Spec_Calc Calculate [PEP]eq & [2-PGA]eq Spec_Run->Spec_Calc Spec_Result Determine K'eq and ΔG°' Spec_Calc->Spec_Result ITC_Prep Prepare Enzyme (Cell) & Substrate (Syringe) ITC_Run Perform Titration ITC_Prep->ITC_Run ITC_Calc Integrate Heat Peaks ITC_Run->ITC_Calc ITC_Result Determine ΔH ITC_Calc->ITC_Result

Caption: Workflow for determining enolase thermodynamic properties.

Conclusion

A precise understanding of the thermodynamic landscape of the enolase reaction is indispensable for systems biology and pharmacology. The data and protocols presented here offer a robust framework for researchers. Modern techniques have refined the values of key thermodynamic parameters, revealing a smaller, but still positive, standard free energy change than historically reported under rigorously defined standard conditions. This highlights the critical influence of intracellular concentrations in driving the glycolytic pathway forward. For drug development professionals, these thermodynamic insights are vital for designing inhibitors and understanding their potential impact on cellular metabolism and energy production in target organisms or cancer cells.

References

The Evolutionary Saga of Phosphoglycerate Mutase: A Conserved Keystone of Metabolism and a Modern Drug Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate mutase (PGAM) is a pivotal enzyme in the central metabolic pathway of glycolysis, catalyzing the reversible isomerization of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG). This seemingly simple intramolecular phosphoryl transfer is fundamental to cellular energy production and biosynthetic precursor supply. The remarkable evolutionary conservation of PGAM across all domains of life underscores its indispensable role. This technical guide delves into the core aspects of PGAM's evolutionary conservation, exploring its structural and functional parallels and divergences, the methodologies to study it, and its emerging role as a therapeutic target.

Two Distinct Evolutionary Lineages: dPGM and iPGM

Phosphoglycerate mutase exists in two distinct, non-homologous forms, representing a striking example of convergent evolution for an essential catalytic function. These are the cofactor-dependent (dPGM) and cofactor-independent (iPGM) mutases.[1]

  • Cofactor-Dependent Phosphoglycerate Mutase (dPGM): Found in all vertebrates and some invertebrates, fungi, and bacteria, dPGM (EC 5.4.2.11) is a dimeric enzyme with subunits of approximately 32 kDa each.[2] Its catalytic activity is strictly dependent on the cofactor 2,3-bisphosphoglycerate (B1242519) (2,3-BPG).[2] The structure and function of dPGM are highly conserved. For instance, the yeast PGM is approximately 74% conserved compared to the mammalian form.[2]

  • Cofactor-Independent Phosphoglycerate Mutase (iPGM): Prevalent in plants, algae, and a variety of invertebrates, fungi, and bacteria (particularly Gram-positive), iPGM (EC 5.4.2.12) operates without the need for 2,3-BPG.[2][3] This class of PGAM shares a superfamily with alkaline phosphatase.[2]

The distribution of these two forms across the bacterial domain is patchy, with some species possessing genes for both, suggesting a degree of metabolic redundancy and a complex evolutionary history involving gene loss, gain, and lateral transfer.[1]

Structural and Functional Conservation

Sequence Conservation

The amino acid sequences of both dPGM and iPGM show a high degree of conservation within their respective lineages, reflecting the stringent structural requirements for their catalytic activity.

Table 1: Sequence Identity of dPGM (PGAM1) Across Vertebrates

SpeciesHuman (Homo sapiens)Mouse (Mus musculus)Rat (Rattus norvegicus)Chicken (Gallus gallus)Zebrafish (Danio rerio)
Human (Homo sapiens) 100%95%94%90%85%
Mouse (Mus musculus) 95%100%98%88%83%
Rat (Rattus norvegicus) 94%98%100%87%82%
Chicken (Gallus gallus) 90%88%87%100%80%
Zebrafish (Danio rerio) 85%83%82%80%100%

Note: The values in this table are representative and may vary slightly depending on the specific isoforms and alignment algorithms used.

Table 2: Sequence Identity of iPGM Across Diverse Organisms

SpeciesEscherichia coliBacillus subtilisSaccharomyces cerevisiaeArabidopsis thalianaCaenorhabditis elegans
Escherichia coli 100%55%45%48%42%
Bacillus subtilis 55%100%48%52%45%
Saccharomyces cerevisiae 45%48%100%50%47%
Arabidopsis thaliana 48%52%50%100%49%
Caenorhabditis elegans 42%45%47%49%100%

Note: The values in this table are representative and may vary slightly depending on the specific isoforms and alignment algorithms used.

Structural Conservation

The three-dimensional structures of PGAMs are highly conserved, particularly around the active site. X-ray crystallography studies have revealed the detailed architecture of both dPGM and iPGM from various species.

Table 3: Structural Similarity of dPGM Orthologs (RMSD values)

Compared Structures (PDB IDs)RMSD (Å) for Cα atoms
Human (1YJX) vs. E. coli (1E59)1.2
Human (1YJX) vs. Yeast (3PGM)1.5
E. coli (1E59) vs. Yeast (3PGM)1.4

Note: RMSD (Root Mean Square Deviation) values indicate the degree of structural similarity; lower values signify higher similarity.[4] These values are for the core catalytic domains. The overall fold of rabbit PGAM2 is very similar to human PGAM1, with an RMSD of only 0.729 Å for 244 superimposed Cα atoms.[5]

Catalytic Mechanism and Active Site Conservation

The catalytic mechanisms of dPGM and iPGM are fundamentally different, yet the residues involved in catalysis are highly conserved within each class.

dPGM Mechanism: The dPGM reaction proceeds via a "ping-pong" mechanism involving a phosphohistidine (B1677714) intermediate.[2] A conserved histidine residue in the active site is initially phosphorylated by the cofactor 2,3-BPG. This phosphoryl group is then transferred to the C-2 position of the substrate 3-PG, forming a 2,3-BPG intermediate. Subsequently, the phosphate (B84403) group from the C-3 position of the intermediate is transferred back to the histidine residue, regenerating the phosphorylated enzyme and releasing the product 2-PG.[2]

iPGM Mechanism: The iPGM-catalyzed reaction also involves a phospho-enzyme intermediate, but in this case, a phosphoserine. A conserved serine residue in the active site acts as the nucleophile, attacking the phosphate group of 3-PG to form a covalent phosphoserine intermediate and releasing dephospho-glycerate. The glycerate molecule then reorients within the active site, and its C-2 hydroxyl group attacks the phosphoryl group on the serine, yielding 2-PG and the regenerated enzyme.

Mammalian Isoforms: PGAM1 and PGAM2

In mammals, dPGM is expressed as two primary isoforms, PGAM1 (B-type for brain) and PGAM2 (M-type for muscle), which can form homodimers (BB and MM) or a heterodimer (MB).[2] These isoforms exhibit tissue-specific expression patterns. The MM homodimer is predominantly found in adult muscle, the BB homodimer in most other tissues, and the MB heterodimer in the heart.[6]

Experimental Protocols

Phosphoglycerate Mutase Activity Assay

A common method for assaying PGAM activity is a coupled enzyme assay that spectrophotometrically monitors the consumption of NADH at 340 nm.

Principle:

  • PGAM converts 3-PG to 2-PG.

  • Enolase converts 2-PG to phosphoenolpyruvate (B93156) (PEP).

  • Pyruvate (B1213749) kinase (PK) transfers the phosphate group from PEP to ADP, forming pyruvate and ATP.

  • Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+.

Reaction Mixture (Final Concentrations):

  • 100 mM Tris-HCl, pH 7.6

  • 5 mM MgCl₂

  • 100 mM KCl

  • 1 mM 3-Phosphoglycerate

  • 0.2 mM NADH

  • 1 mM ADP

  • 10 µM 2,3-Bisphosphoglycerate (for dPGM)

  • 10 units/mL Enolase

  • 10 units/mL Pyruvate Kinase

  • 10 units/mL Lactate Dehydrogenase

  • Sample containing PGAM

Procedure:

  • Prepare the reaction mixture without the substrate (3-PG).

  • Add the sample containing PGAM and incubate for 5 minutes at 37°C to allow for the depletion of any endogenous pyruvate.

  • Initiate the reaction by adding 3-PG.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation, which is proportional to the PGAM activity.

Recombinant PGAM Purification

Principle: This protocol describes the purification of His-tagged recombinant PGAM expressed in E. coli.

Buffers:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme (B549824), protease inhibitor cocktail.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

Procedure:

  • Grow E. coli cells transformed with the PGAM expression vector to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer (without lysozyme and protease inhibitors).

  • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound protein with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.

  • Concentrate the purified protein and store at -80°C.

X-ray Crystallography for Structure Determination

Principle: To obtain high-resolution three-dimensional structures of PGAM, X-ray crystallography is employed.

Procedure:

  • Crystallization:

    • Screen for initial crystallization conditions using commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen).

    • Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method, mixing the purified protein (typically 5-10 mg/mL) with the screen solution in a 1:1 ratio.

    • Incubate the crystallization plates at a constant temperature (e.g., 20°C).

    • Optimize the initial hit conditions by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation.

    • Flash-cool the crystals in liquid nitrogen.

    • Mount the crystal on a goniometer and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination:

    • Process the diffraction data to obtain integrated intensities.

    • Determine the initial phases using molecular replacement if a homologous structure is available, or by experimental phasing methods.

    • Build an initial model of the protein into the electron density map.

    • Refine the model against the diffraction data, alternating between automated refinement and manual model building.

    • Validate the final structure using tools like PROCHECK.

Data Presentation: Quantitative Comparison of Kinetic Parameters

The kinetic parameters of PGAM vary across different species and between the dPGM and iPGM classes, reflecting adaptations to different metabolic contexts.

Table 4: Kinetic Parameters (Km and kcat) of dPGM from Various Species

OrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Homo sapiens (PGAM1)3-PG15012008.0 x 10⁶
Saccharomyces cerevisiae3-PG20015007.5 x 10⁶
Escherichia coli3-PG18013507.5 x 10⁶
Chicken (Muscle)3-PG200--
Rabbit (Muscle)3-PG11017001.5 x 10⁷

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition). The values presented are representative.[7]

Table 5: Kinetic Parameters (Km and kcat) of iPGM from Various Species

OrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Bacillus stearothermophilus3-PG120806.7 x 10⁵
Zea mays (Maize)3-PG90657.2 x 10⁵
Trypanosoma brucei3-PG1501006.7 x 10⁵
Caenorhabditis elegans3-PG110756.8 x 10⁵

Note: Kinetic parameters for iPGM are also dependent on experimental conditions and the presence of divalent metal ions like Mn²⁺.

Visualizations of Key Concepts

Signaling and Metabolic Pathway

PGAM_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway 3_PG 3-Phosphoglycerate 2_PG 2-Phosphoglycerate 3_PG->2_PG PGAM Serine_Biosynthesis Serine Biosynthesis 3_PG->Serine_Biosynthesis Diverted to PEP Phosphoenolpyruvate 2_PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate G6P Glucose-6-Phosphate PPP_Intermediates PPP Intermediates G6P->PPP_Intermediates

Caption: Role of PGAM in glycolysis and its connection to other metabolic pathways.

Experimental Workflow for PGAM Activity Assay

PGAM_Activity_Workflow start Start: Prepare Reaction Mix sample_prep Add Sample (containing PGAM) start->sample_prep pre_incubation Pre-incubate (5 min, 37°C) sample_prep->pre_incubation initiate_reaction Initiate with 3-PG pre_incubation->initiate_reaction measure_absorbance Monitor A340nm Decrease initiate_reaction->measure_absorbance calculate_activity Calculate PGAM Activity measure_absorbance->calculate_activity end End calculate_activity->end

Caption: Workflow for a coupled spectrophotometric PGAM activity assay.

Evolutionary Relationship of dPGM and iPGM

PGAM_Evolution cluster_dPGM dPGM Lineage cluster_iPGM iPGM Lineage dPGM_ancestor dPGM Ancestral Gene vertebrates Vertebrates (PGAM1, PGAM2) dPGM_ancestor->vertebrates fungi_d Some Fungi dPGM_ancestor->fungi_d bacteria_d Some Bacteria dPGM_ancestor->bacteria_d convergent_evolution Convergent Evolution (Independent Origins) iPGM_ancestor iPGM Ancestral Gene (Alkaline Phosphatase Superfamily) plants Plants iPGM_ancestor->plants fungi_i Some Fungi iPGM_ancestor->fungi_i bacteria_i Many Bacteria iPGM_ancestor->bacteria_i

Caption: Convergent evolution of the two distinct PGAM families.

PGAM in Disease and as a Drug Target

The high degree of conservation and central metabolic role of PGAM make it a potential target for therapeutic intervention, particularly in cancer and infectious diseases.

PGAM in Cancer

Many cancer cells exhibit the "Warburg effect," a metabolic shift towards aerobic glycolysis. This increased reliance on glycolysis makes cancer cells vulnerable to the inhibition of glycolytic enzymes. PGAM1 is frequently overexpressed in various cancers, and its inhibition has been shown to suppress tumor growth.[8][9] Several small-molecule inhibitors of PGAM1 have been developed and are under investigation as potential anti-cancer agents.[10][11] These inhibitors typically target the active site or allosteric sites of the enzyme, disrupting its catalytic activity and leading to a bottleneck in glycolysis.[11][12]

PGAM as a Target in Infectious Diseases

The structural and mechanistic differences between human dPGM and the iPGM found in many pathogenic bacteria and parasites offer a promising avenue for the development of selective inhibitors. Targeting the parasite or bacterial iPGM without affecting the host's dPGM could provide a novel antimicrobial or anti-parasitic strategy.

Conclusion

The evolutionary conservation of phosphoglycerate mutase highlights its fundamental importance in cellular metabolism. The existence of two distinct, convergently evolved families, dPGM and iPGM, provides a fascinating case study in molecular evolution and presents unique opportunities for therapeutic intervention. A thorough understanding of the structure, function, and catalytic mechanisms of PGAM across different species is crucial for the rational design of specific inhibitors for the treatment of cancer and infectious diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biology of this essential enzyme and unlock its therapeutic potential.

References

A Historical Perspective on the Discovery of Glycolytic Intermediates: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical whitepaper provides a comprehensive historical perspective on the discovery of glycolytic intermediates, tailored for researchers, scientists, and drug development professionals. It meticulously chronicles the seminal experiments that unveiled the Embden-Meyerhof-Parnas pathway, from the foundational discovery of cell-free fermentation to the elucidation of the complete sequence of phosphorylated intermediates. The document emphasizes the experimental methodologies and quantitative data from the pioneering work of scientists such as Eduard Buchner, Arthur Harden, William Young, Otto Meyerhof, Gustav Embden, and Jakub Parnas. Through detailed experimental protocols, structured data tables, and logical diagrams, this paper offers a deep insight into the intellectual and technical journey that mapped one of the central pathways of metabolism.

Introduction

The elucidation of the glycolytic pathway stands as a cornerstone of modern biochemistry, revealing the fundamental process by which glucose is converted into pyruvate (B1213749) to generate energy for cellular processes.[1] This journey of discovery, spanning the late 19th and early 20th centuries, was not a linear progression but rather a series of groundbreaking experiments by numerous scientists across Europe. This paper will delve into the key discoveries, the ingenious experimental setups, and the quantitative findings that led to our current understanding of glycolytic intermediates.

The Dawn of an Era: Cell-Free Fermentation

The investigation into glycolysis began with the study of fermentation. For centuries, fermentation was considered an exclusive property of living organisms. This vitalistic view was challenged by Eduard Buchner in 1897 with his landmark discovery of cell-free fermentation.[2][3]

Buchner's "Zymase": The First Glimpse into the Cell's Inner Workings

Buchner demonstrated that a "press juice" extracted from yeast, devoid of any living cells, could still ferment sugar into alcohol and carbon dioxide. This extract, which he named "zymase," contained the enzymatic machinery responsible for fermentation, paving the way for the in vitro study of metabolic pathways.[2]

This protocol is based on Buchner's 1897 publication.

  • Yeast Preparation: 1000 g of brewer's yeast was washed and pressed to remove excess water.

  • Cell Disruption: The pressed yeast was mixed with 1000 g of quartz sand and 250 g of kieselguhr (diatomaceous earth). The mixture was ground in a large mortar and pestle until it became a moist, plastic paste. This abrasive grinding ruptured the yeast cell walls.

  • Extraction: 100 mL of water was added to the paste. The mixture was then wrapped in a press cloth and subjected to high pressure (400-500 atmospheres) in a hydraulic press to express the "press juice."

  • Clarification: The collected juice was shaken with 4 g of kieselguhr and filtered through paper to remove any remaining cellular debris, yielding a clear, yellowish, and active cell-free extract.[4]

The addition of a concentrated sucrose (B13894) solution to the yeast press juice resulted in the evolution of carbon dioxide, demonstrating that the enzymatic activity of the cell could be studied outside of a living organism.

The Role of Inorganic Phosphate (B84403) and the Discovery of the First Intermediates

Following Buchner's discovery, the focus shifted to understanding the components of "zymase" and the mechanism of fermentation. Arthur Harden and William Young made a pivotal discovery in 1906 that inorganic phosphate was essential for fermentation by yeast juice.[5][6][7]

Harden and Young's Experiments: The "Harden-Young Ester"

Harden and Young observed that the rate of fermentation in yeast juice would slow down and eventually stop, but could be restarted by the addition of inorganic phosphate. This led them to discover that a phosphorylated sugar, a hexose (B10828440) diphosphate (B83284), accumulated during the fermentation process. This compound was later identified as fructose (B13574) 1,6-bisphosphate and became known as the "Harden-Young ester."

This protocol is a synthesis of the descriptions from Harden and Young's 1906 paper.

  • Preparation of Yeast Juice: A cell-free yeast extract was prepared using a method similar to Buchner's.

  • Fermentation Monitoring: A known volume of yeast juice was mixed with a glucose solution in a fermentation apparatus that allowed for the collection and measurement of evolved carbon dioxide over time.

  • Phosphate Addition: In a key set of experiments, a solution of sodium phosphate was added to the yeast juice and glucose mixture. The rate of CO2 evolution was measured and compared to a control experiment without added phosphate.

  • Isolation of the Intermediate: The reaction was stopped at various points, and the accumulated phosphorylated intermediate was isolated and analyzed.

While the original 1906 paper does not present data in a modern tabular format, the key quantitative observation was the direct relationship between the amount of added phosphate and the total amount of carbon dioxide evolved.

ExperimentConditionObservation
1Yeast Juice + GlucoseInitial rapid fermentation, followed by a slowdown.
2Yeast Juice + Glucose + Inorganic PhosphateSustained and increased rate of fermentation.
3Analysis of reaction mixture from Exp. 2Accumulation of a hexose diphosphate.

Logical Flow of Harden and Young's Discovery

Harden_Young_Logic A Observation: Fermentation in yeast juice slows down B Hypothesis: A necessary component is depleted A->B C Experiment: Add various substances to the yeast juice B->C D Result: Addition of inorganic phosphate restarts fermentation C->D E Conclusion 1: Inorganic phosphate is essential for fermentation D->E F Observation: Phosphate is consumed during fermentation D->F G Hypothesis: Phosphate is incorporated into an organic molecule F->G H Experiment: Isolate and analyze the reaction mixture G->H I Result: A hexose diphosphate accumulates H->I J Conclusion 2: Fructose 1,6-bisphosphate is a key intermediate I->J

Logical progression of Harden and Young's key findings.

The Elucidation of the Glycolytic Pathway in Muscle

The study of glycolysis was not limited to yeast. Otto Meyerhof's work on muscle contraction provided crucial insights and demonstrated the universality of this metabolic pathway.

Meyerhof's Contribution: The Conversion of Glycogen (B147801) to Lactic Acid

In the 1920s, Otto Meyerhof conducted meticulous quantitative studies on the biochemistry of muscle. He demonstrated a stoichiometric relationship between the disappearance of glycogen and the formation of lactic acid during anaerobic muscle contraction.[8][9][10][11] This work, for which he received the Nobel Prize in 1922, established the main chemical event of anaerobic glycolysis in muscle.

Meyerhof used isolated frog muscles, which he could stimulate to contract under anaerobic conditions. He developed improved analytical methods to precisely measure the concentrations of glycogen and lactic acid in the muscle tissue before and after contraction.[9]

Meyerhof's experiments showed that for every molecule of glucose equivalent (from glycogen) consumed, two molecules of lactic acid were produced.

ConditionGlycogen ChangeLactic Acid Change
Resting Muscle (anaerobic)--
Stimulated Muscle (anaerobic)DecreaseProportional Increase
Recovery (aerobic)Partial RestorationDecrease
The Embden-Meyerhof-Parnas Pathway

The complete sequence of glycolytic intermediates was pieced together through the work of Meyerhof, Gustav Embden, and Jakub Parnas, among others. Embden was the first to propose a detailed step-by-step pathway, and Parnas made significant contributions to understanding the role of phosphate in the breakdown of glycogen (phosphorolysis).[1][12][13]

Glycolysis_Discovery_Timeline cluster_1900s Early 1900s cluster_1920s 1920s cluster_1930s 1930s Fructose 1,6-bisphosphate Fructose 1,6-bisphosphate (Harden & Young, 1906) Glucose 6-phosphate Glucose 6-phosphate Fructose 6-phosphate Fructose 6-phosphate Glucose 6-phosphate->Fructose 6-phosphate Dihydroxyacetone phosphate Dihydroxyacetone phosphate Fructose 6-phosphate->Dihydroxyacetone phosphate Glyceraldehyde 3-phosphate Glyceraldehyde 3-phosphate Dihydroxyacetone phosphate->Glyceraldehyde 3-phosphate 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde 3-phosphate->1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate

Chronological discovery of the glycolytic intermediates.

Conclusion

The historical journey to uncover the intermediates of glycolysis was a testament to the power of hypothesis-driven research and the development of new experimental techniques. From the initial surprising observation of cell-free fermentation, a series of logical and quantitative experiments by a generation of brilliant scientists led to the complete mapping of this fundamental metabolic pathway. The detailed understanding of each enzymatic step and its regulation, which began with these early discoveries, continues to be a major focus of research and a critical area for drug development in various diseases, including cancer and metabolic disorders.

References

The Pivotal Role of D-2-Phosphoglyceric Acid in Archaebacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-2-phosphoglyceric acid (2-PG) is a critical metabolic intermediate situated at the heart of central carbon metabolism in Archaea. While its role in the canonical glycolytic pathway is well-understood in Bacteria and Eukarya, Archaea exhibit a fascinating diversity in their energy-yielding pathways, placing 2-PG at a crucial junction in both modified versions of the Embden-Meyerhof-Parnas (EMP) and Entner-Doudoroff (ED) pathways. This technical guide provides an in-depth exploration of the multifaceted roles of 2-PG in archaebacterial metabolism, presenting quantitative data on enzymatic activities, detailed experimental protocols for its study, and visual representations of the key metabolic pathways. Understanding the unique aspects of 2-PG metabolism in these extremophilic organisms opens new avenues for research and potential applications in biotechnology and drug development.

This compound in Central Carbon Metabolism of Archaea

In Archaea, glucose catabolism does not always follow the classical glycolytic route. Instead, these organisms have evolved modified EMP and ED pathways characterized by unique enzymes and regulatory mechanisms.[1][2] this compound is a conserved intermediate in the lower section of these pathways, linking the metabolism of 3-carbon compounds to the synthesis of pyruvate (B1213749) and ATP.[3]

The conversion of 3-phosphoglycerate (B1209933) (3-PG) to 2-PG is catalyzed by the enzyme phosphoglycerate mutase (PGM) . Subsequently, enolase catalyzes the dehydration of 2-PG to form the high-energy compound phosphoenolpyruvate (B93156) (PEP).[3][4]

Archaea possess two distinct types of phosphoglycerate mutases: a cofactor-dependent PGM (dPGM) and a cofactor-independent PGM (iPGM).[5] Notably, a novel family of iPGMs, structurally distinct from their bacterial and eukaryotic counterparts, has been identified and characterized in several archaeal species.[5]

Quantitative Data on Key Enzymes

The efficiency of the metabolic flux through the lower part of glycolysis is determined by the kinetic properties of the enzymes involved. The following tables summarize the available quantitative data for phosphoglycerate mutase and enolase from various archaeal species.

Archaeal SpeciesEnzymeSubstrateKm (mM)Vmax (U/mg)Optimal Temperature (°C)Optimal pH
Pyrococcus furiosusPhosphoglycerate Mutase (iPGM)3-Phosphoglycerate0.231851008.0
Methanococcus jannaschiiPhosphoglycerate Mutase (iPGM)3-Phosphoglycerate0.38120858.0
Haloferax volcaniiEnolase2-Phosphoglycerate0.63121Not specifiedNot specified

Table 1: Kinetic parameters of phosphoglycerate mutase and enolase in different Archaea.[6][7]

Specialized Role of 2-PG in Extremolyte Biosynthesis

Beyond its central role in energy metabolism, 2-PG serves as a crucial precursor for the synthesis of specialized molecules that enable Archaea to thrive in extreme environments. In hyperthermophilic methanogenic archaea, such as Methanothermus fervidus, 2-PG is the starting point for the biosynthesis of cyclic 2,3-diphosphoglycerate (cDPG) .[8] This unique molecule acts as an extremolyte, protecting cellular components from thermal denaturation and oxidative stress.[8]

The biosynthesis of cDPG from 2-PG is a two-step enzymatic process.[8] This pathway highlights a fascinating adaptation where a core metabolic intermediate is diverted to produce a compound essential for survival under extreme conditions.

Experimental Protocols

Measurement of Phosphoglycerate Mutase (PGM) Activity

This protocol is adapted from studies on archaeal PGMs and is suitable for determining enzyme activity in cell lysates or purified protein preparations.[7][9]

Principle: The activity of PGM is measured in a coupled enzyme assay. PGM converts 3-PG to 2-PG. Enolase then converts 2-PG to PEP. Pyruvate kinase (PK) converts PEP to pyruvate with the concomitant conversion of ADP to ATP. Finally, lactate (B86563) dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the PGM activity.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM ADP, 0.2 mM NADH.

  • Substrate: 5 mM 3-phosphoglycerate.

  • Coupling Enzymes: Enolase (9 units/ml), Pyruvate Kinase (5 units/ml), Lactate Dehydrogenase (6 units/ml).

  • Enzyme Sample: Cell lysate or purified PGM.

Procedure:

  • Prepare the assay mixture by combining the assay buffer and coupling enzymes in a cuvette.

  • Add the enzyme sample to the cuvette and incubate for 2-3 minutes at the desired temperature (e.g., 50°C for enzymes from thermophiles) to allow for temperature equilibration.[7]

  • Initiate the reaction by adding the substrate (3-phosphoglycerate).

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM-1cm-1).

Metabolite Extraction from Archaeal Cells for 2-PG Analysis

This protocol provides a general framework for the extraction of intracellular metabolites, including 2-PG, from archaeal cells for subsequent analysis by techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[10][11]

Principle: Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample processing. This is followed by cell lysis and extraction of metabolites into a solvent system that is compatible with downstream analytical methods.

Materials:

  • Quenching Solution: 60% methanol, chilled to -40°C.

  • Extraction Solvent: Chloroform:Methanol:Water (1:3:1 v/v/v), chilled to -20°C.

  • Cell Culture of Archaea.

Procedure:

  • Rapidly quench a known volume of cell culture by mixing it with 2 volumes of ice-cold quenching solution.

  • Harvest the cells by centrifugation at a low temperature (e.g., -20°C).

  • Resuspend the cell pellet in the cold extraction solvent.

  • Lyse the cells using a suitable method, such as sonication or bead beating, while keeping the sample on ice.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Collect the supernatant containing the extracted metabolites.

  • The extract can then be dried and reconstituted in a suitable solvent for analysis by LC-MS, GC-MS, or NMR.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows involving this compound.

glycolysis_pathway cluster_glycolysis Modified EMP/ED Pathway (Lower Part) 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase (PGM) Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase

Caption: Core role of 2-Phosphoglycerate in the lower glycolytic pathway of Archaea.

extremolyte_synthesis cluster_extremolyte cDPG Biosynthesis in Hyperthermophilic Methanogens 2-Phosphoglycerate 2-Phosphoglycerate 2,3-Diphosphoglycerate 2,3-Diphosphoglycerate 2-Phosphoglycerate->2,3-Diphosphoglycerate 2-Phosphoglycerate Kinase Cyclic 2,3-Diphosphoglycerate (cDPG) Cyclic 2,3-Diphosphoglycerate (cDPG) 2,3-Diphosphoglycerate->Cyclic 2,3-Diphosphoglycerate (cDPG) cDPG Synthetase

Caption: Biosynthesis of the extremolyte cDPG from 2-Phosphoglycerate.

experimental_workflow cluster_workflow Metabolite Analysis Workflow Archaeal\nCulture Archaeal Culture Quenching Quenching Archaeal\nCulture->Quenching Extraction Extraction Quenching->Extraction Analysis\n(LC-MS/NMR) Analysis (LC-MS/NMR) Extraction->Analysis\n(LC-MS/NMR)

Caption: Experimental workflow for the analysis of 2-Phosphoglycerate.

Conclusion

This compound is more than just a fleeting intermediate in the metabolic landscape of Archaea. It represents a key node in their central carbon metabolism, participating in both core energy-yielding pathways and specialized biosynthetic routes that are essential for their survival in extreme environments. The unique enzymatic machinery associated with 2-PG metabolism in Archaea offers a rich area for future research, with potential implications for understanding the evolution of metabolic pathways and for the development of novel biotechnological applications. This guide provides a foundational resource for researchers delving into the fascinating world of archaebacterial metabolism.

References

Unveiling the Cellular Geography of a Key Metabolite: A Technical Guide to the Subcellular Localization of D-2-Phosphoglyceric Acid Pools

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the subcellular localization of D-2-Phosphoglyceric acid (2-PG), a critical intermediate in the glycolytic pathway. Understanding the spatial distribution of 2-PG within the cell is paramount for researchers in metabolic engineering, disease pathology, and drug development, as it offers crucial insights into the regulation of central carbon metabolism and its interplay with various cellular functions. This document summarizes the current quantitative knowledge, details the experimental protocols for such investigations, and provides visual representations of the underlying metabolic and experimental frameworks.

Quantitative Distribution of this compound in Plant Cells

The precise quantification of metabolites within subcellular compartments is a challenging yet essential task. Non-aqueous fractionation (NAF) has emerged as a powerful technique to achieve this by minimizing metabolite leakage between organelles during isolation. The following tables present data on the subcellular distribution of 2-Phosphoglyceric acid in two model plant systems, potato tubers (Solanum tuberosum) and Arabidopsis thaliana rosettes, derived from studies employing NAF.

Subcellular CompartmentPercentage of Total 2-PG Pool (%)Estimated Concentration (nmol/mg protein)
Cytosol751.5
Plastid250.5
VacuoleNot DetectedNot Detected
Caption: Subcellular distribution of this compound in developing potato tubers. Data is derived from non-aqueous fractionation experiments.
Subcellular CompartmentPercentage of Total 2-PG Pool (%)
Chloroplast15
Cytosol85
VacuoleNot Detected
Caption: Subcellular distribution of this compound in Arabidopsis thaliana rosettes. Data is derived from non-aqueous fractionation experiments.

Experimental Protocols for Determining Subcellular Metabolite Localization

The accurate determination of the subcellular localization of small molecules like 2-PG requires meticulous experimental design and execution. Two widely accepted methods are Non-Aqueous Fractionation (NAF) and Digitonin Permeabilization followed by rapid fractionation.

Non-Aqueous Fractionation (NAF)

This technique is considered the gold standard for determining the in vivo subcellular distribution of water-soluble metabolites in plants and other organisms. It relies on the principle of separating lyophilized cell fragments in a density gradient of organic solvents, which prevents the redistribution of metabolites.

Protocol Outline:

  • Tissue Harvesting and Quenching: Rapidly harvest the biological material and immediately freeze it in liquid nitrogen to quench all metabolic activity.

  • Lyophilization: Freeze-dry the frozen tissue to remove all water, preventing enzymatic reactions and metabolite diffusion.

  • Homogenization: Homogenize the lyophilized tissue into a fine powder under anhydrous conditions.

  • Density Gradient Centrifugation: Resuspend the tissue powder in a non-aqueous solvent mixture (e.g., tetrachloroethylene (B127269) and heptane) and layer it onto a continuous or discontinuous density gradient. Centrifuge at high speed to separate the cellular components based on their density.

  • Fraction Collection: Carefully collect the fractions from the gradient.

  • Metabolite Extraction and Analysis: Extract the metabolites from each fraction using a suitable solvent (e.g., perchloric acid or methanol/chloroform/water) and quantify 2-PG using methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Marker Enzyme Analysis: Measure the activity of compartment-specific marker enzymes (e.g., phosphofructokinase for cytosol, ADP-glucose pyrophosphorylase for plastids) in each fraction to determine the distribution of each organelle across the gradient.

  • Data Analysis: Use the distribution of marker enzymes to calculate the percentage of 2-PG present in each subcellular compartment.

Digitonin Permeabilization with Rapid Fractionation

This method is particularly useful for cultured animal cells and relies on the differential cholesterol content of cellular membranes. Digitonin, a mild non-ionic detergent, selectively permeabilizes the plasma membrane, which is rich in cholesterol, while leaving organellar membranes with lower cholesterol content, such as the inner mitochondrial membrane, largely intact.

Protocol Outline:

  • Cell Culture and Harvesting: Grow cells to the desired confluency and harvest them by gentle scraping or trypsinization, followed by washing with a cold buffer.

  • Digitonin Permeabilization: Resuspend the cell pellet in a cold buffer containing a carefully titrated concentration of digitonin. The optimal concentration will vary depending on the cell type and needs to be determined empirically to ensure selective permeabilization of the plasma membrane.

  • Fractionation: Centrifuge the permeabilized cells to separate the cytosolic fraction (supernatant) from the organellar fraction (pellet), which contains mitochondria, ER, and other organelles.

  • Washing and Lysis of Organellar Fraction: Wash the organellar pellet to remove any remaining cytosolic contaminants. Subsequently, lyse the organelles using a stronger detergent or physical disruption method.

  • Metabolite Extraction and Quantification: Extract metabolites from both the cytosolic and organellar fractions and quantify 2-PG using LC-MS/MS or enzymatic assays.

  • Validation with Marker Proteins: Perform Western blot analysis for cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) marker proteins in both fractions to assess the purity of the fractionation.

Visualizing the Glycolytic Pathway and Experimental Workflow

To provide a clearer understanding of the context of 2-PG and the methodologies used to study its localization, the following diagrams have been generated using the DOT language.

Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P_DHAP Glyceraldehyde-3-P Dihydroxyacetone-P F16BP->G3P_DHAP BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate NAF_Workflow cluster_sample_prep Sample Preparation cluster_fractionation Fractionation cluster_analysis Analysis Harvest Harvest & Quench (Liquid Nitrogen) Lyophilize Lyophilization (Freeze-drying) Harvest->Lyophilize Homogenize Homogenization (Anhydrous) Lyophilize->Homogenize Gradient Density Gradient Centrifugation Homogenize->Gradient Collection Fraction Collection Gradient->Collection Metabolite_Analysis Metabolite Quantification (LC-MS/MS) Collection->Metabolite_Analysis Marker_Analysis Marker Enzyme Assay Collection->Marker_Analysis Data_Integration Data Integration & Calculation Metabolite_Analysis->Data_Integration Marker_Analysis->Data_Integration

An In-depth Technical Guide on the Interaction of D-2-Phosphoglyceric Acid with Cellular Magnesium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium (Mg²⁺) is an essential divalent cation crucial for numerous physiological processes, including cellular bioenergetics. D-2-Phosphoglyceric acid (2-PGA), a key intermediate in the glycolytic pathway, functionally interacts with magnesium both directly and within the active sites of enzymes. This technical guide provides a comprehensive overview of the interaction between 2-PGA and cellular magnesium, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development investigating cellular metabolism and the roles of essential metal ions.

Introduction

This compound (2-PGA) is a critical metabolite in the central carbon metabolism pathway of glycolysis, linking 3-phosphoglycerate (B1209933) to phosphoenolpyruvate (B93156) (PEP).[1][2] The enzymatic conversion of 2-PGA is predominantly catalyzed by enolase, a metalloenzyme for which magnesium (Mg²⁺) is a crucial cofactor.[3][4] Beyond its role as an enzyme cofactor, the interaction between 2-PGA and Mg²⁺ is of fundamental importance for understanding enzyme kinetics, metabolic regulation, and the overall intracellular ionic environment.

The concentration of free cellular magnesium is tightly regulated and buffered, with ATP, other nucleotides, and metabolites contributing to this equilibrium.[2][5] The interaction of 2-PGA with Mg²⁺, both in the cytoplasm and within enzyme active sites, influences the kinetics of glycolysis and is a factor in the complex network of cellular bioenergetics. This guide will delve into the quantitative aspects of this interaction, the experimental methods used to study it, and the cellular context in which it occurs.

Quantitative Data on 2-PGA and Magnesium Interaction

The interaction between this compound and magnesium can be characterized by equilibrium constants for the formation of the Mg-2-PGA complex. While direct stability constants for the Mg²⁺-2-PGA complex are not abundantly reported in the literature, data for structurally related carboxylate and phosphate-containing ligands provide a strong basis for understanding this interaction. The stability of such complexes is influenced by pH, ionic strength, and temperature.

For comparison, the stability constants (Kₛ) for Mg²⁺ with related ligands are presented in the table below. These values are typically determined using techniques such as potentiometric titration or electron spin resonance. The interaction is primarily electrostatic, involving the carboxylate and phosphate (B84403) moieties of the ligand.

LigandStability Constant (Kₛ) for Mg²⁺ Complex (M⁻¹)Experimental ConditionsReference
Isocitrate35725°C, pH 7.0, I = 0.15 M[6]
2-Oxoglutarate2525°C, pH 7.0, I = 0.15 M[6]
NADPH17925°C, pH 7.0, I = 0.15 M[6]
NADP13325°C, pH 7.0, I = 0.15 M[6]
General CarboxylatesWeak (order of 10¹ - 10²)Varies[7][8]

In the context of the enzyme enolase, the affinity for both 2-PGA and Mg²⁺ is significantly enhanced. The kinetic parameters, Michaelis constant (Kₘ), provide an apparent measure of this affinity under catalytic conditions.

EnzymeSubstrate/CofactorKₘ (mM)Experimental ConditionsReference
Enolase (S. rattus)2-Phosphoglycerate4.35-[5]
Enolase (K. pneumoniae)2-Phosphoglycerate0.425pH 7.8[9]
Enolase (C. aurantiacus)2-Phosphoglycerate0.1625°C[10]
Enolase (C. aurantiacus)Mg²⁺2.525°C[10]

Cellular Context: Magnesium Homeostasis and 2-PGA

Within the cell, the total magnesium concentration is in the millimolar range (17-20 mM), but the majority is bound to ATP, proteins, and other molecules, resulting in a much lower free Mg²⁺ concentration of approximately 0.5-1 mM.[2][5] This free magnesium pool is what is available to interact with metabolites like 2-PGA and to act as a cofactor for enzymes.

The cytoplasm is a buffered environment for magnesium, with ATP being the most significant buffer due to its high concentration and affinity for Mg²⁺.[2][5] The interaction of 2-PGA with Mg²⁺ contributes to this buffering capacity, although to a lesser extent than ATP.

Below is a diagram illustrating the central role of Mg²⁺ in the conversion of 2-PGA during glycolysis.

Glycolysis_2PGA_Mg cluster_cofactors Cofactors 3_PGA 3-Phosphoglycerate 2_PGA 2-Phosphoglycerate 3_PGA->2_PGA Phosphoglycerate Mutase PEP Phosphoenolpyruvate 2_PGA->PEP Enolase Enolase_Active_Site Enolase Active Site 2_PGA->Enolase_Active_Site Mg1 Mg²⁺ (I) Mg1->Enolase_Active_Site Mg2 Mg²⁺ (II) Mg2->Enolase_Active_Site Potentiometric_Titration_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare_2PGA Prepare 2-PGA Solution Mix_Solutions Mix 2-PGA, MgCl₂ (optional), and KCl in Titration Vessel Prepare_2PGA->Mix_Solutions Prepare_Mg Prepare MgCl₂ Solution Prepare_Mg->Mix_Solutions Prepare_NaOH Prepare Standardized NaOH Solution Titrate Titrate with NaOH Prepare_NaOH->Titrate Prepare_KCl Prepare Background Electrolyte (KCl) Prepare_KCl->Mix_Solutions Mix_Solutions->Titrate Record_pH Record pH vs. Volume of NaOH added Titrate->Record_pH Plot_Data Plot Titration Curves Record_pH->Plot_Data Calculate_Protonation Calculate Protonation Constants of 2-PGA Plot_Data->Calculate_Protonation Calculate_Stability Calculate Stability Constant of Mg-2-PGA Plot_Data->Calculate_Stability Calculate_Protonation->Calculate_Stability Coupled_Enzyme_Assay 2PGA 2-Phosphoglycerate PEP Phosphoenolpyruvate 2PGA->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase ADP ADP ATP ATP ADP->ATP NADH NADH NAD NAD⁺ NADH->NAD Mg Mg²⁺ Enolase Enolase Mg->Enolase Cofactor Pyruvate Kinase Pyruvate Kinase Pyruvate Kinase->ATP Lactate Dehydrogenase Lactate Dehydrogenase Lactate Dehydrogenase->NAD

References

A Technical Guide to the Chemical and Enzymatic Synthesis of D-2-Phosphoglyceric Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and enzymatic synthesis of D-2-Phosphoglyceric acid (D-2-PG), a crucial intermediate in glycolysis and a molecule of significant interest in various research fields. This document details experimental protocols, presents quantitative data for comparison, and visualizes relevant biological pathways to aid researchers in the selection and implementation of the most suitable synthetic route for their specific needs.

Introduction

This compound is a key metabolite in the central energy-yielding pathway of glycolysis.[1] Its availability in a pure, well-characterized form is essential for a wide range of research applications, including enzyme kinetics, metabolic flux analysis, and as a starting material for the synthesis of other biologically active molecules. This guide explores two primary methodologies for obtaining D-2-PG: a classical chemical synthesis approach and a modern, highly specific enzymatic method.

Chemical Synthesis of this compound

A definitive chemical synthesis of this compound was developed by Ballou and Fischer. This method, while effective, involves multiple steps and requires careful control of reaction conditions to achieve the desired product.

Experimental Protocol: Chemical Synthesis (Ballou and Fischer Method)

This protocol is adapted from the classical chemical synthesis approach.

Materials:

  • D-Glyceric acid

  • Phosphorus oxychloride (POCl3)

  • Pyridine

  • Water

  • Barium hydroxide (B78521) or Sodium hydroxide for neutralization

  • Ethanol

  • Dowex 50 (H+ form) resin

  • Anion exchange resin (e.g., Dowex 1)

Procedure:

  • Phosphorylation of D-Glyceric Acid:

    • Dissolve D-Glyceric acid in anhydrous pyridine.

    • Cool the solution in an ice bath.

    • Slowly add phosphorus oxychloride dropwise with constant stirring.

    • Allow the reaction to proceed at a low temperature for several hours.

  • Hydrolysis:

    • Carefully add water to the reaction mixture to hydrolyze the excess phosphorylating agent and any intermediates.

  • Neutralization and Salt Formation:

    • Neutralize the reaction mixture with a solution of barium hydroxide or sodium hydroxide to precipitate the crude this compound as its salt.

  • Purification:

    • Collect the precipitate by filtration.

    • Dissolve the crude salt in water and pass it through a column of Dowex 50 (H+ form) resin to convert the salt to the free acid.

    • Further purify the free acid using anion-exchange chromatography. Elute with a gradient of a volatile buffer.[2]

Enzymatic Synthesis of this compound

A more recent and highly specific method for the synthesis of this compound involves the use of the enzyme D-glycerate-2-kinase.[2] This enzyme catalyzes the direct phosphorylation of D-glycerate at the 2-position, offering high stereospecificity and regioselectivity. The recombinant enzyme from the thermophilic bacterium Thermotoga maritima is often used due to its stability.[1][3]

Experimental Workflow: Enzymatic Synthesis

Enzymatic_Synthesis_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Reaction cluster_purification Product Purification Clone Clone T. maritima glycerate-2-kinase gene Express Express in E. coli Clone->Express Purify Purify recombinant enzyme Express->Purify React Incubate D-glycerate, ATP, and enzyme Purify->React AnionExchange Anion-Exchange Chromatography React->AnionExchange Lyophilize Lyophilize to obtain pure D-2-PG AnionExchange->Lyophilize

Caption: Workflow for the enzymatic synthesis of this compound.

Experimental Protocol: Enzymatic Synthesis

Part 1: Expression and Purification of Recombinant D-Glycerate-2-Kinase from Thermotoga maritima

  • Cloning and Expression: The gene encoding D-glycerate-2-kinase from Thermotoga maritima is cloned into an expression vector (e.g., pMH1, pMH2, or pMH4) with an N-terminal His-tag. The construct is then transformed into an E. coli expression strain (e.g., DL41). Expression is induced with a suitable inducer like arabinose.[4]

  • Cell Lysis: Harvest the E. coli cells by centrifugation and resuspend them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). Lyse the cells by sonication or high-pressure homogenization.

  • Heat Treatment: Due to the thermostable nature of the enzyme from T. maritima, the cell lysate can be heated (e.g., at 65°C for 10 minutes) to denature and precipitate a significant portion of the E. coli proteins.[1]

  • Affinity Chromatography: Centrifuge the heat-treated lysate to remove precipitated proteins. Load the supernatant onto a Ni-NTA agarose (B213101) column. Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. Elute the His-tagged D-glycerate-2-kinase with a buffer containing a higher concentration of imidazole (e.g., 250 mM).[4]

  • Buffer Exchange: Exchange the buffer of the purified enzyme into a storage buffer (e.g., 20 mM Tris-HCl, pH 7.9, 150 mM NaCl, 0.25 mM TCEP) using dialysis or a desalting column.[4]

Part 2: Enzymatic Synthesis of this compound

  • Reaction Mixture: Prepare a reaction mixture containing:

    • D-Glycerate (from a racemic D,L-glycerate mixture)

    • Adenosine 5'-triphosphate (ATP)

    • Magnesium chloride (MgCl2)

    • A suitable buffer (e.g., 50 mM Tris buffer, pH 7.5)[1]

    • Purified recombinant D-glycerate-2-kinase

  • Incubation: Incubate the reaction mixture at a temperature suitable for the enzyme's activity (e.g., 37°C).[1] The reaction progress can be monitored by following the consumption of ATP or the formation of ADP.[1]

  • Reaction Termination: Terminate the reaction by methods such as heat inactivation of the enzyme or addition of a quenching agent.

Part 3: Purification of this compound

  • Removal of Protein: Remove the enzyme from the reaction mixture, for example, by ultrafiltration.

  • Anion-Exchange Chromatography: Purify the this compound from the remaining components of the reaction mixture (unreacted substrates, ADP) using anion-exchange chromatography.[2]

    • Column: A strong anion-exchange column (e.g., Dowex 1 or a modern equivalent).

    • Equilibration: Equilibrate the column with a low concentration of a volatile buffer (e.g., triethylammonium (B8662869) bicarbonate).

    • Loading and Elution: Load the reaction mixture onto the column. Elute with a linear gradient of the volatile buffer. This compound will elute at a specific buffer concentration, separated from ATP and ADP.

  • Lyophilization: Collect the fractions containing this compound and lyophilize them to remove the volatile buffer and obtain the purified product as a salt (e.g., potassium salt).[2]

Quantitative Data Summary

ParameterChemical Synthesis (Ballou and Fischer)Enzymatic Synthesis (D-Glycerate-2-Kinase)
Starting Material D-Glyceric acidD,L-Glycerate, ATP
Key Reagent Phosphorus oxychlorideRecombinant D-glycerate-2-kinase
Stereospecificity Can produce racemic mixtures requiring resolutionHighly stereospecific for the D-enantiomer[2]
Regioselectivity Can produce a mixture of 2- and 3-phosphoglyceratesHighly regiospecific for the 2-position[2]
Reaction Conditions Harsh (anhydrous, low temperature)Mild (aqueous buffer, physiological pH and temperature)
Yield ModerateHigh[2]
Purity Requires extensive purificationHigh purity achievable with chromatographic methods[2]

Signaling Pathway: Glycolysis

This compound is a central intermediate in the glycolytic pathway. It is formed from 3-phosphoglycerate (B1209933) by the action of phosphoglycerate mutase and is subsequently converted to phosphoenolpyruvate (B93156) by enolase.

Glycolysis_Pathway 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase

Caption: Conversion of 3-Phosphoglycerate to Phosphoenolpyruvate in Glycolysis.

Conclusion

Both chemical and enzymatic methods offer viable routes for the synthesis of this compound. The classical chemical synthesis, while established, presents challenges in terms of stereocontrol and purification. The enzymatic approach, utilizing D-glycerate-2-kinase, provides a highly efficient, stereospecific, and regioselective alternative that is well-suited for producing high-purity this compound for research purposes. The choice of method will depend on the specific requirements of the research application, available resources, and the desired scale of synthesis.

References

Methodological & Application

Quantitative Analysis of D-2-Phosphoglyceric Acid by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Phosphoglyceric acid (2-PG) is a critical intermediate metabolite in the central energy-yielding pathways of glycolysis and gluconeogenesis.[1][2] Accurate quantification of 2-PG in biological samples is essential for understanding cellular metabolism, investigating disease states, and in the development of therapeutic agents that target metabolic pathways. This application note provides a detailed protocol for the robust and sensitive quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[3][4]

The method described herein is based on a validated approach for the analysis of glycolytic intermediates and is suitable for researchers in academia and the pharmaceutical industry.

Signaling Pathway Context: Glycolysis

This compound is a key player in the glycolytic pathway, where it is converted to phosphoenolpyruvate (B93156) (PEP) by the enzyme enolase. This reaction is a crucial step in the generation of pyruvate (B1213749) and subsequently ATP. The accurate measurement of 2-PG levels can provide insights into the flux and regulation of glycolysis.

Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase

Figure 1: Position of this compound in the Glycolysis Pathway.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound involves sample preparation, LC-MS/MS analysis, and data processing.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection Biological Sample (e.g., cell culture, tissue) Quenching Metabolic Quenching (e.g., cold methanol) Sample_Collection->Quenching Extraction Metabolite Extraction (e.g., protein precipitation) Quenching->Extraction Cleanup Supernatant Collection & Centrifugation Extraction->Cleanup LC_Separation Liquid Chromatography (Ion-Pairing RPLC) Cleanup->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration & Quantification MS_Detection->Peak_Integration Data_Reporting Concentration Calculation & Reporting Peak_Integration->Data_Reporting

Figure 2: Overall experimental workflow for this compound analysis.

Detailed Protocols

Sample Preparation

Proper sample preparation is critical to prevent metabolic activity and ensure accurate measurements.

Materials:

  • 80% Methanol (B129727), pre-chilled to -80°C

  • LC-MS grade water

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >14,000 x g

Protocol for Adherent Cell Cultures:

  • Aspirate the cell culture medium completely.

  • Place the culture plates on dry ice and immediately add 1 mL of ice-cold 80% methanol per 10 cm plate.

  • Incubate the plates at -80°C for 20 minutes to ensure complete quenching of metabolism and cell lysis.

  • Scrape the cells on dry ice using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Centrifuge the tube at >14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube. This is the sample extract.

  • The sample extract can be stored at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol utilizes ion-pairing reversed-phase liquid chromatography for the separation of this compound, followed by detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

Parameter Setting
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 5 mM Hexylamine in water, pH 6.3[5]
Mobile Phase B 90% Methanol / 10% 10 mM Ammonium Acetate, pH 8.5[5]
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 0-2 min: 0% B; 2-10 min: 0-100% B; 10-12 min: 100% B; 12-12.1 min: 100-0% B; 12.1-15 min: 0% B |

MS/MS Conditions:

Parameter Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 1

| Collision Gas | Argon |

Table 1: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound185.097.0 (Quantifier)5015
79.0 (Qualifier)5020
13C3-D-2-Phosphoglyceric acid (Internal Standard)188.099.05015

Note: The optimal collision energies may vary depending on the mass spectrometer used and should be optimized.

Internal Standard

The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.[3] A uniformly labeled 13C3-D-2-Phosphoglyceric acid is an ideal internal standard. If not commercially available, it can be enzymatically synthesized.[1][3] The internal standard should be added to the samples before the extraction process.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier MRM transitions for both this compound and the internal standard using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound with a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of this compound in the samples by applying the peak area ratio to the calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method, based on validated methods for glycolytic intermediates.[6]

Table 2: Expected Quantitative Performance

ParameterExpected Value
Linearity (r²) > 0.995
Linear Range 0.1 - 100 µg/mL
Lower Limit of Quantification (LLOQ) 2-49 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Spike Recovery in Cell Extracts 53 - 127%

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound by LC-MS/MS. The described method, incorporating a stable isotope-labeled internal standard and ion-pairing chromatography, offers the high sensitivity, specificity, and accuracy required for reliable metabolic research and drug development. Adherence to the detailed protocols for sample preparation and data analysis will ensure high-quality, reproducible results.

References

Application Note: Enzymatic Assay for the Quantification of 2-Phosphoglycerate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phosphoglycerate (2-PG) is a pivotal intermediate metabolite in the glycolysis pathway, formed from 3-phosphoglycerate (B1209933) and subsequently converted to phosphoenolpyruvate (B93156) (PEP).[1] The accurate quantification of 2-PG is crucial for studying metabolic regulation and analyzing the glycolytic pathway in various physiological and pathological states, including cancer.[1][2] This application note describes a sensitive and reliable enzymatic assay for the quantification of 2-PG in a variety of biological samples. The assay can be performed in a 96-well microplate format and is amenable to both colorimetric and fluorometric detection.

Assay Principle

The enzymatic assay for 2-phosphoglycerate quantification is based on a coupled enzyme reaction.[2][3] In the initial step, 2-PG is converted to phosphoenolpyruvate (PEP) by the enzyme enolase.[3][4][5] The subsequent reactions vary depending on the specific assay kit, but a common method involves the conversion of PEP to pyruvate (B1213749).[2][3] This pyruvate is then oxidized in a reaction that produces a stable signal, which is proportional to the amount of 2-PG in the sample.[2][6][7] The signal can be measured using a spectrophotometric or fluorometric microplate reader.[2][4]

For accurate quantification, a standard curve is generated using known concentrations of 2-PG. To account for potential background signals from the sample matrix, a sample blank is often prepared for each unknown sample. The 2-PG concentration in the test samples is then determined by comparing their signal to the standard curve.[3]

Experimental Protocols

1. Materials and Reagents

  • 2-PG Assay Buffer

  • 2-PG Probe (e.g., OxiRed™ Probe)

  • 2-PG Enzyme Mix (containing enolase)[2][6]

  • 2-PG Developer[2][6]

  • 2-PG Standard (e.g., 100 mM stock solution)[2]

  • 96-well flat-bottom plates (clear for colorimetric, black for fluorometric assays)[2]

  • Microplate reader capable of measuring absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm[2][4]

  • Precision pipettes and tips

  • Ice bucket

  • Deionized water (dH₂O)

2. Reagent Preparation

  • 2-PG Assay Buffer : Allow the buffer to warm to room temperature before use.[2]

  • 2-PG Probe : If stored in DMSO, warm to melt the solution and mix well before use.[2]

  • 2-PG Enzyme Mix and Developer : Reconstitute the lyophilized powders with the appropriate volume of 2-PG Assay Buffer as specified by the manufacturer.[2][6] Keep on ice during use.[2]

  • 2-PG Standard : Prepare a 1 mM working solution by diluting the stock solution with dH₂O. Further dilutions are then made to generate the standard curve.[2]

3. Standard Curve Preparation

  • For Colorimetric Assay : Prepare a series of standards ranging from 0 to 10 nmol/well. For example, add 0, 2, 4, 6, 8, and 10 µL of a 1 mM 2-PG standard solution to a 96-well plate, generating 0, 2, 4, 6, 8, and 10 nmol/well standards. Adjust the volume of each well to 50 µL with 2-PG Assay Buffer.[2]

  • For Fluorometric Assay : Prepare a series of standards ranging from 0 to 250 pmol/well. For example, add 0, 2, 4, 6, 8, and 10 µL of a 25 µM 2-PG standard solution to a 96-well plate, generating 0, 50, 100, 150, 200, and 250 pmol/well standards. Adjust the volume of each well to 50 µL with 2-PG Assay Buffer.[2]

4. Sample Preparation

  • Liquid Samples : Serum, plasma, urine, and cell culture supernatants can often be assayed directly after centrifugation to remove any precipitates.[1]

  • Cell and Tissue Lysates : Homogenize tissue (10 mg) or cells (1 x 10⁶) in ice-cold 2-PG Assay Buffer.[2] Centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes to remove insoluble material.[2][6] The resulting supernatant can be used for the assay. For some samples, deproteinization using a 10 kDa spin filter may be necessary.[3]

  • Add 1-50 µL of the prepared sample to wells of the 96-well plate. For each sample, prepare a "Sample" well and a "Sample Blank" well. Adjust the final volume to 50 µL with 2-PG Assay Buffer.[1]

5. Assay Procedure

  • Reaction Mix Preparation : Prepare a master mix for the reactions. For each well, the reaction mix typically contains the 2-PG Assay Buffer, 2-PG Enzyme Mix, 2-PG Developer, and the probe.

  • Sample Blank Mix Preparation : For sample blanks, prepare a similar mix but omit the key enzyme that initiates the 2-PG-specific reaction (e.g., Enolase).[1]

  • Incubation : Add 50 µL of the appropriate Reaction Mix to each well containing the standards and samples. Add 50 µL of the Sample Blank Mix to the sample blank wells. Mix gently and incubate for 30-60 minutes at 37°C, protected from light.[1][3]

  • Measurement : Read the absorbance at 570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay using a microplate reader.[1][4]

6. Data Analysis

  • Subtract the 0 standard reading from all other standard and sample readings.

  • Plot the standard curve of net absorbance or fluorescence versus the amount of 2-PG.

  • For each sample, subtract the reading of the sample blank from the reading of the sample to obtain the corrected measurement.

  • Use the corrected sample readings to determine the amount of 2-PG in the sample from the standard curve.

  • The concentration of 2-PG in the sample can be calculated as follows: Concentration = (Amount of 2-PG from standard curve / Sample volume) x Dilution factor

Data Presentation

Table 1: Representative Data for 2-Phosphoglycerate Standard Curve (Fluorometric Assay)

2-PG (pmol/well)Raw Fluorescence Units (RFU)Net RFU (Corrected for Blank)
0 (Blank)1500
50980830
10018201670
15026502500
20035103360
25043504200

Visualizations

G cluster_workflow Experimental Workflow prep Sample & Standard Preparation reaction Addition of Reaction Mix prep->reaction Plate Loading incubation Incubation (37°C, 30-60 min) reaction->incubation measurement Measure Absorbance or Fluorescence incubation->measurement analysis Data Analysis measurement->analysis

Caption: A flowchart of the experimental workflow for the enzymatic quantification of 2-phosphoglycerate.

G cluster_pathway Enzymatic Reaction Pathway TwoPG 2-Phosphoglycerate (2-PG) PEP Phosphoenolpyruvate (PEP) TwoPG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Signal Colorimetric or Fluorometric Signal Pyruvate->Signal Pyruvate Oxidase + Probe

Caption: The coupled enzymatic reaction pathway for the quantification of 2-phosphoglycerate.

References

Application Notes and Protocols for Measuring Enolase Activity using D-2-Phosphoglyceric Acid Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enolase (EC 4.2.1.11), also known as phosphopyruvate hydratase, is a crucial metalloenzyme that catalyzes the reversible dehydration of D-2-phosphoglyceric acid (2-PGA) to phosphoenolpyruvate (B93156) (PEP) in the glycolytic and gluconeogenic pathways.[1][2][3] This enzyme is ubiquitous, found in all organisms and tissues where glycolysis or fermentation occurs.[1] Beyond its central role in metabolism, enolase exhibits multifaceted functions, acting as a plasminogen receptor, a heat shock protein, and has been implicated in various pathophysiological conditions, including cancer, autoimmune diseases, and neurological disorders.[4][5][6] Consequently, the accurate measurement of enolase activity is vital for studying cellular metabolism, disease pathogenesis, and for the screening and development of novel therapeutic agents.[7][8]

These application notes provide detailed protocols for the measurement of enolase activity in various biological samples using this compound as the substrate. The described method is a coupled enzyme assay, adaptable for both colorimetric and fluorometric detection.[4][9]

Biochemical Principle

The enzymatic activity of enolase is determined by monitoring the production of phosphoenolpyruvate (PEP) from this compound. In this coupled assay, the newly formed PEP is utilized by pyruvate (B1213749) kinase (PK) to phosphorylate ADP, generating pyruvate and ATP. Subsequently, pyruvate is converted to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration can be monitored spectrophotometrically at 340 nm.[10]

Alternatively, a more sensitive method involves a downstream reaction where an intermediate product reacts with a probe to generate a colored (570 nm) or fluorescent (Ex/Em = 535/587 nm) signal.[4][7] The rate of signal generation is directly proportional to the enolase activity in the sample.

Signaling Pathway: Glycolysis

The conversion of this compound to phosphoenolpyruvate is a key step in the energy-generating phase of glycolysis.

Glycolysis_Enolase cluster_glycolysis Glycolysis 3_PGA 3-Phosphoglycerate 2_PGA This compound 3_PGA->2_PGA Phosphoglycerate Mutase PEP Phosphoenolpyruvate 2_PGA->PEP Enolase (EC 4.2.1.11) + Mg²⁺ Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: Enolase catalyzes the reversible conversion of 2-PGA to PEP in glycolysis.

Experimental Protocols

This section provides a detailed methodology for measuring enolase activity. The protocol is based on commercially available kits and can be adapted for 96-well plates for high-throughput analysis.[4][7][11]

Materials and Reagents
  • Enolase Assay Buffer: (e.g., 25 mM Tris-HCl, pH 7.2-7.4)[4][10]

  • This compound (Enolase Substrate): (e.g., 56 mM solution)[10]

  • Enolase Converter: Contains enzymes like pyruvate kinase and lactate dehydrogenase for coupled assays.[4]

  • Enolase Developer: Contains components for the final detection step.[4]

  • Probe/Peroxidase Substrate: For colorimetric or fluorometric detection.[4]

  • NADH: For spectrophotometric assays.[10]

  • ADP: Required for the pyruvate kinase reaction.[10]

  • Magnesium Sulfate (MgSO₄) and Potassium Chloride (KCl): Essential cofactors for enolase and pyruvate kinase.[10]

  • Enolase Positive Control: Purified enolase enzyme.[4][7]

  • Standard: Hydrogen Peroxide (H₂O₂) for colorimetric/fluorometric assays or NADH for spectrophotometric assays.[4][10]

  • Sample Lysis Buffer: (e.g., RIPA or NP-40 buffer, or a specific lysis buffer provided with a kit).[12]

  • 96-well microplate: Clear for colorimetric assays, black with a clear bottom for fluorescent assays.[4]

  • Microplate reader: Capable of measuring absorbance or fluorescence.

Sample Preparation
  • Cell Culture: Grow mammalian cells to approximately 90% confluence. Wash the cells once with PBS and add 0.5 mL of ice-cold Lysis Buffer. Scrape the cells and transfer them to a microfuge tube.[12]

  • Tissue Samples: Homogenize 10 mg of tissue in 100 µL of ice-cold Enolase Assay Buffer on ice.[7][11]

  • Lysate Clarification: Sonicate the cell or tissue homogenate and then centrifuge at 10,000 x g for 5-30 minutes to remove insoluble material.[11][12]

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford assay.[12]

  • Sample Dilution: Dilute the samples with Enolase Assay Buffer to a concentration that falls within the linear range of the assay. For unknown samples, it is recommended to test several dilutions.[4]

Assay Procedure (Colorimetric/Fluorometric)

The following protocol is a general guideline based on commercially available kits.[4][7][11]

  • Standard Curve Preparation: Prepare a standard curve according to the kit's instructions. For H₂O₂ standards, a typical range for colorimetric assays is 0 to 10 nmol/well, and for fluorometric assays is 0 to 1000 pmol/well.[4]

  • Sample and Control Wells: Add 1-50 µL of your sample to the wells of a 96-well plate. Adjust the final volume to 50 µL with Enolase Assay Buffer. For each sample, prepare a parallel well as a background control (without the enolase substrate). Also, prepare wells for a positive control (containing purified enolase) and a negative control (without any biological sample).[4][7][12]

  • Reaction Mix Preparation: Prepare a Reaction Mix for the samples and a Background Mix for the background controls as per the kit's instructions. The Reaction Mix will typically contain the Enolase Assay Buffer, Enolase Converter, Probe, and Enolase Substrate. The Background Mix will contain all components except the Enolase Substrate.[11]

  • Initiate the Reaction: Add 50 µL of the Reaction Mix to the sample, positive control, and standard wells. Add 50 µL of the Background Mix to the background control wells.

  • Incubation and Measurement: Incubate the plate at 25°C or 37°C, protected from light. Measure the absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm in kinetic mode for 20-60 minutes.[11] Readings can be taken every 2-5 minutes.[4]

Experimental Workflow

Enolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep Sample Preparation (Cells/Tissues) PlateSetup Plate Setup (Samples, Standards, Controls) SamplePrep->PlateSetup StandardPrep Standard Curve Preparation (e.g., H₂O₂) StandardPrep->PlateSetup ReagentPrep Reagent Preparation (Reaction Mix, Background Mix) Reaction Add Reaction/Background Mix Initiate Reaction ReagentPrep->Reaction PlateSetup->Reaction Incubation Incubate at 25-37°C (Protect from light) Reaction->Incubation Measurement Kinetic Measurement (OD 570nm or Ex/Em 535/587nm) Incubation->Measurement Calculation Calculate Enolase Activity Measurement->Calculation

Caption: Workflow for the enolase activity assay.

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes key quantitative data related to enolase activity.

ParameterValueOrganism/ConditionsReference
Km for 2-PGA 0.035 ± 0.00 mMChloroflexus aurantiacus, 80°C[13]
0.16 ± 0.01 mMChloroflexus aurantiacus, 25°C[13]
Km for Mg²⁺ 1.9 ± 0.3 mMChloroflexus aurantiacus, 80°C[13]
2.5 ± 0.2 mMChloroflexus aurantiacus, 25°C[13]
Specific Activity 147 U/mgPurified enolase from C. aurantiacus, 25°C[13]
300 U/mgPurified enolase from C. aurantiacus, 80°C[13]
Optimal pH 6.5Human enolase[1]
Unit Definition 1 µmole of 2-PGA to PEP per minute at pH 7.4, 25°CStandard definition[10]
1.0 nmole of H₂O₂ per minute at pH 7.2, 25°CCoupled assay definition[4][5]

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.

Calculation of Enolase Activity
  • Subtract the background reading from the sample reading.

  • Plot the standard curve.

  • Determine the change in absorbance or fluorescence over a specific time interval that falls within the linear range of the reaction.

  • Calculate the enolase activity of the sample using the standard curve.

The activity is typically expressed as milliunits (mU) per milligram of protein, where one milliunit is the amount of enzyme that generates 1.0 nmole of the product per minute at a specific temperature and pH.[4][5]

Conclusion

The protocols and data presented provide a comprehensive guide for the reliable measurement of enolase activity. This assay is a valuable tool for researchers in various fields, including metabolism, oncology, and neurobiology, enabling the investigation of enolase function in health and disease and facilitating the discovery of novel therapeutic inhibitors.

References

Application Notes and Protocols for 13C Labeling of Glycolytic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for stable isotope tracing of glycolytic intermediates in mammalian cells using 13C-labeled glucose. This powerful technique allows for the investigation of metabolic fluxes and the elucidation of metabolic pathway dynamics, which is crucial in various research fields, including cancer metabolism and drug development.[1][2]

Introduction

Stable isotope tracing with 13C-labeled substrates, such as glucose, is a fundamental technique for dissecting cellular metabolism.[1][2] By replacing the naturally abundant 12C atoms with the heavy isotope 13C, researchers can track the metabolic fate of the labeled substrate through various pathways. The incorporation of 13C into downstream metabolites provides a dynamic view of metabolic fluxes, which cannot be obtained from steady-state metabolite concentrations alone.[3]

This protocol focuses on the labeling of glycolytic intermediates, providing insights into the rate of glucose uptake and its conversion through glycolysis to pyruvate. This information is invaluable for understanding cellular bioenergetics and biosynthetic processes that are often altered in disease states.

Comparative Performance of 13C Glucose Tracers

The choice of the 13C-labeled glucose tracer significantly influences the precision and accuracy of metabolic flux estimations.[4] While uniformly labeled [U-13C]glucose is commonly used, specifically labeled glucose molecules can provide more precise data for certain pathways.[4]

13C Glucose TracerKey ApplicationsAdvantagesDisadvantages
[U-13C6]glucose General metabolism, TCA CycleProvides good labeling for TCA cycle intermediates.Less precise for glycolysis and the Pentose Phosphate Pathway (PPP) compared to specifically labeled tracers. Can lead to complex labeling patterns.[4]
[1,2-13C2]glucose Glycolysis, Pentose Phosphate Pathway (PPP)Provides the most precise estimates for glycolysis and the PPP.[4]May not be optimal for tracing carbon into the TCA cycle.
[1-13C]glucose & [6-13C]glucose Glycolysis vs. PPPAllows for the distinction between the glycolytic and PPP pathways.Requires parallel experiments for comprehensive analysis.
[1,6-13C2]glucose Overall Central Carbon MetabolismIdentified as one of the best single tracers for high flux precision, especially in parallel labeling experiments.[4]May not provide as much detail on specific pathway branches as other tracers.

Experimental Protocol

This protocol outlines the key steps for a 13C labeling experiment, from cell culture to sample analysis.

Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate mammalian cells at a density that ensures they are in the exponential growth phase at the time of the experiment. A typical seeding density is 1-5 x 10^5 cells/mL, aiming for 70-80% confluency on the day of labeling.[2]

  • Preparation of Labeling Medium: Prepare a cell culture medium (e.g., glucose-free DMEM) supplemented with dialyzed fetal bovine serum (FBS) and other necessary components. Dissolve the desired 13C-labeled glucose tracer in this medium to the desired final concentration.[2] It is recommended to match the glucose concentration to that of standard culture medium.

  • Isotopic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).[2]

    • Add the pre-warmed 13C-labeling medium to the cells.[2]

    • Incubate the cells for a duration sufficient to reach isotopic steady state. For glycolytic intermediates, this is typically achieved within minutes, while TCA cycle intermediates may take several hours.[4][5]

Quenching of Metabolic Activity

Quenching is a critical step to instantaneously halt all enzymatic reactions and preserve the metabolic state of the cells.[1]

For Adherent Cells:

  • Quickly aspirate the labeling medium.

  • Immediately add ice-cold 80% methanol (B129727) (-80°C) to each well to cover the cell monolayer.[2]

  • Place the plates on dry ice for 10 minutes.[2]

For Suspension Cells:

  • Rapidly mix the cell suspension with a pre-chilled quenching solution, such as 60% methanol at -40°C.[1][6]

  • Centrifuge at high speed (e.g., 7000g) for 5 minutes at -20°C.[1]

  • Discard the supernatant.[1]

Metabolite Extraction

Efficient extraction is necessary to recover a broad range of metabolites.

  • After quenching, scrape the adherent cells in the cold methanol using a pre-chilled cell scraper and transfer the cell slurry to a pre-chilled microcentrifuge tube.[2] For suspension cells, use the cell pellet from the quenching step.

  • The protocol can be adapted for different extraction methods. A common method involves two extractions with 100% methanol followed by a single water extraction.[7]

  • Centrifuge the cell extracts to pellet cell debris and collect the supernatant containing the metabolites.[4]

  • The samples can then be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.[4]

Sample Analysis by Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing polar metabolites like glycolytic intermediates.[4]

  • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis.[4]

  • LC-MS Analysis: The liquid chromatograph separates the metabolites before they are introduced into the mass spectrometer. The mass spectrometer detects the mass-to-charge ratio of the metabolites, revealing the mass isotopomer distributions (MIDs).[4]

  • Data Analysis: The measured MIDs must be corrected for the natural abundance of 13C and other heavy isotopes.[4] The fractional enrichment of 13C in each metabolite can then be calculated to determine metabolic fluxes.

Data Presentation

The following table provides an example of how to present quantitative data on 13C enrichment in key glycolytic intermediates. The values are hypothetical and will vary depending on the cell type, experimental conditions, and the 13C-labeled tracer used.

MetaboliteMass IsotopomerFractional Enrichment (%) - ControlFractional Enrichment (%) - Treatment
Glucose-6-phosphateM+695.2 ± 1.585.7 ± 2.1
Fructose-6-phosphateM+694.8 ± 1.884.9 ± 2.3
Fructose-1,6-bisphosphateM+693.5 ± 2.082.1 ± 2.5
Dihydroxyacetone phosphateM+396.1 ± 1.288.3 ± 1.9
Glyceraldehyde-3-phosphateM+395.9 ± 1.387.5 ± 2.0
3-PhosphoglycerateM+392.4 ± 2.579.8 ± 3.1
PhosphoenolpyruvateM+391.8 ± 2.778.2 ± 3.4
PyruvateM+388.5 ± 3.170.3 ± 4.0
LactateM+389.1 ± 2.972.5 ± 3.8

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture LabelingMedium 2. Prepare 13C Labeling Medium CellCulture->LabelingMedium IsotopicLabeling 3. Isotopic Labeling LabelingMedium->IsotopicLabeling Quenching 4. Quenching IsotopicLabeling->Quenching Rapidly halt metabolism Extraction 5. Metabolite Extraction Quenching->Extraction LCMS 6. LC-MS Analysis Extraction->LCMS DataAnalysis 7. Data Analysis LCMS->DataAnalysis FluxCalculation 8. Metabolic Flux Calculation DataAnalysis->FluxCalculation

Caption: Experimental workflow for 13C labeling of glycolytic intermediates.

Glycolytic Pathway with 13C Labeling

Glycolysis cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose (13C6) G6P Glucose-6-P (13C6) Glucose->G6P F6P Fructose-6-P (13C6) G6P->F6P F16BP Fructose-1,6-BP (13C6) F6P->F16BP DHAP DHAP (13C3) F16BP->DHAP G3P G3P (13C3) F16BP->G3P DHAP->G3P BPG13 1,3-BPG (13C3) G3P->BPG13 PG3 3-PG (13C3) BPG13->PG3 PG2 2-PG (13C3) PG3->PG2 PEP PEP (13C3) PG2->PEP Pyruvate Pyruvate (13C3) PEP->Pyruvate Lactate Lactate (13C3) Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA

Caption: Propagation of 13C label from [U-13C6]glucose through glycolysis.

References

Application Notes and Protocols for Metabolic Flux Analysis of the Lower Part of Glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within a biological system.[1] By employing stable isotope tracers, such as ¹³C-labeled glucose, researchers can track the flow of atoms through metabolic pathways, providing a quantitative snapshot of cellular metabolism.[2] This application note focuses on the lower part of glycolysis, a critical segment of central carbon metabolism that encompasses the conversion of glyceraldehyde-3-phosphate to pyruvate. Understanding the flux through these reactions is paramount for research in areas such as oncology, metabolic diseases, and biotechnology, where alterations in glycolytic activity are a key hallmark.[3]

The lower half of glycolysis is not only a central ATP-generating pathway but also a crucial hub for the biosynthesis of precursors for amino acids and lipids. Its intricate regulation at both the allosteric and hormonal levels allows cells to dynamically adapt their metabolic state to meet energetic and biosynthetic demands. This document provides detailed protocols for conducting ¹³C-MFA experiments to quantify fluxes in lower glycolysis, summarizes available quantitative data, and illustrates the key regulatory pathways involved.

Key Signaling Pathways in Lower Glycolysis

The regulation of the lower part of glycolysis is crucial for controlling the overall glycolytic flux and directing metabolic intermediates towards biosynthesis. The key enzymes—Phosphoglycerate Kinase (PGK), Phosphoglycerate Mutase (PGM), Enolase, and Pyruvate Kinase (PK)—are subject to various regulatory mechanisms.

G3P Glyceraldehyde-3-Phosphate GAPDH GAPDH G3P->GAPDH BPG13 1,3-Bisphosphoglycerate PGK PGK BPG13->PGK PG3 3-Phosphoglycerate PGM PGM PG3->PGM PG2 2-Phosphoglycerate ENO Enolase PG2->ENO PEP Phosphoenolpyruvate PK Pyruvate Kinase PEP->PK PYR Pyruvate GAPDH->BPG13 PGK->PG3 PGM->PG2 ENO->PEP PK->PYR ATP_inhib_PK ATP ATP_inhib_PK->PK - Alanine_inhib Alanine Alanine_inhib->PK - F16BP_act Fructose-1,6-bisphosphate F16BP_act->PK + Insulin Insulin Insulin->PK + (transcription) Glucagon Glucagon Glucagon->PK - (transcription)

Figure 1: Signaling Pathway of Lower Glycolysis Regulation.

Experimental Workflow for ¹³C-Metabolic Flux Analysis

A typical ¹³C-MFA experiment involves several stages, from isotopic labeling to data analysis. The following diagram outlines the general workflow.

start Start: Cell Culture labeling Isotopic Labeling (e.g., [U-¹³C₆]glucose) start->labeling quench_extract Metabolic Quenching & Metabolite Extraction labeling->quench_extract analysis LC-MS/MS or GC-MS Analysis of Labeled Metabolites quench_extract->analysis data_proc Data Processing & Isotopomer Distribution Analysis analysis->data_proc flux_calc Computational Flux Modeling & Statistical Analysis data_proc->flux_calc results Flux Map Generation & Biological Interpretation flux_calc->results

Figure 2: Experimental Workflow for ¹³C-MFA.

Quantitative Metabolic Flux Data

The following tables summarize quantitative metabolic flux data for the lower part of glycolysis in different cell types. The data is presented as net flux rates, typically in units of nmol/10⁶ cells/hour or similar, normalized to a glucose uptake rate of 100.

Table 1: Metabolic Fluxes in Lower Glycolysis of a Cancer Cell Line

EnzymeReactionNet Flux (relative to Glucose uptake)Reference
GAPDH Glyceraldehyde-3-phosphate ↔ 1,3-Bisphosphoglycerate180[4]
PGK 1,3-Bisphosphoglycerate ↔ 3-Phosphoglycerate180[4]
PGM 3-Phosphoglycerate ↔ 2-Phosphoglycerate175[4]
ENO 2-Phosphoglycerate ↔ Phosphoenolpyruvate175[4]
PK Phosphoenolpyruvate → Pyruvate170[4]

*Fluxes are normalized to a glucose uptake rate of 100 units and represent a typical high-glycolytic-flux cancer cell phenotype.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Seed mammalian cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvest.

  • Media Preparation: Prepare the experimental medium by supplementing dialyzed fetal bovine serum (dFBS) into a base medium lacking the unlabeled substrate (e.g., glucose). Add the desired ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose) to the final desired concentration.

  • Isotopic Labeling: When cells reach the desired confluency, replace the standard culture medium with the pre-warmed ¹³C-labeling medium.

  • Steady-State Labeling: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This is typically determined empirically but is often at least 2-3 cell doubling times.

Protocol 2: Metabolite Quenching and Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium. Immediately wash the cells with an ice-cold quenching solution, such as phosphate-buffered saline (PBS).

  • Extraction: Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol) to each well.

  • Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.

  • Drying: Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: Sample Preparation for Mass Spectrometry
  • Derivatization (for GC-MS): To make metabolites volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a derivatization step is required.

    • Re-suspend the dried metabolite extract in a solvent such as pyridine.

    • Add a derivatizing agent, for example, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

    • Incubate the mixture at 60°C for 1 hour.

  • Analysis: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial for analysis. For Liquid Chromatography-Mass Spectrometry (LC-MS), the dried extract is typically reconstituted in a suitable solvent for direct injection.

Protocol 4: Data Analysis and Flux Calculation
  • Mass Spectrometry Data Acquisition: Analyze the samples using GC-MS or LC-MS to obtain the mass isotopomer distributions of the targeted metabolites.

  • Data Correction: Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Metabolic Modeling: Construct a stoichiometric model of the relevant metabolic network, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.

  • Flux Estimation: Use specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes by fitting the measured isotopomer distributions to the metabolic model.

  • Statistical Analysis: Perform statistical analyses, such as chi-squared tests and confidence interval calculations, to assess the goodness-of-fit of the model and the precision of the estimated fluxes.

Conclusion

Metabolic Flux Analysis of the lower part of glycolysis provides invaluable quantitative insights into the regulation and dysregulation of cellular energy metabolism. The protocols and information presented in this application note offer a comprehensive guide for researchers to design and execute ¹³C-MFA experiments, enabling a deeper understanding of metabolic phenotypes in health and disease. The ability to precisely quantify metabolic fluxes is a critical tool for identifying novel drug targets and developing next-generation therapeutics.

References

D-2-Phosphoglyceric Acid: A Potential Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Phosphoglyceric acid (2-PG), a key intermediate in the glycolytic pathway, is emerging as a significant biomarker for various metabolic disorders. As a product of the enzyme phosphoglycerate mutase 1 (PGAM1) and a substrate for enolase, its cellular concentration is intricately linked to the rate of glycolysis.[1][2][3] Aberrant glycolytic activity is a hallmark of numerous diseases, including cancer and diabetes, positioning 2-PG as a valuable tool for diagnostics, prognostics, and monitoring therapeutic responses.[1][4] These application notes provide a comprehensive overview of 2-PG as a biomarker, including detailed experimental protocols for its quantification and visualization of its role in relevant signaling pathways.

Data Presentation: this compound Levels in Metabolic Disorders

The following tables summarize the quantitative data on 2-PG levels in cancer, providing a clear comparison between normal and diseased states. While direct quantitative data for 2-PG in diabetes is still emerging, data on related metabolites suggests its potential as a biomarker in this context as well.

Table 1: Intracellular Concentration of this compound in Cancer Cells

Cell LineCondition2-PG Concentration (pmol/10^6 cells)Fold ChangeReference
H1299 (Lung Carcinoma)Control~1200-[4]
H1299 (Lung Carcinoma)PGAM1 Knockdown~400↓ 3.0x[4]
A549 (Lung Carcinoma)Control~1500-[4]
A549 (Lung Carcinoma)PGAM1 Knockdown~500↓ 3.0x[4]

Table 2: Relative Abundance of this compound in Cancer Tissue

Cancer TypeTissue ComparisonRelative 2-PG AbundanceReference
Clear Cell Renal Cell CarcinomaTumor vs. Normal TissueReduced in Tumor[2]

Signaling Pathways and Experimental Workflows

Glycolysis and its Interconnection with Cancer Signaling

This compound is a central metabolite in the glycolytic pathway. The enzyme phosphoglycerate mutase 1 (PGAM1), which produces 2-PG from 3-phosphoglycerate, is often upregulated in cancer cells.[5][6] This upregulation is linked to the promotion of tumor growth and proliferation by ensuring a steady flux through the lower part of glycolysis for ATP production and by providing building blocks for anabolic processes.[6][7] The activity of PGAM1 and the subsequent production of 2-PG are influenced by major cancer-related signaling pathways, including those involving HIF-1 and p53.[8][9]

Glycolysis_Pathway cluster_cancer Cancer Cell Signaling Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP GAP Glyceraldehyde-3-phosphate F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 This compound PG3->PG2 PGAM1 PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate HIF1 HIF-1 PGAM1 PGAM1 HIF1->PGAM1 Upregulates p53 p53 p53->PGAM1 Inhibits Enolase Enolase

Caption: Glycolysis pathway highlighting this compound and its regulation in cancer.

Experimental Workflow for 2-PG Quantification

The quantification of this compound in biological samples can be achieved through two primary methods: enzymatic assays and liquid chromatography-mass spectrometry (LC-MS/MS).[5] The choice of method depends on the required sensitivity, specificity, and sample throughput.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_enzymatic Enzymatic Assay cluster_lcms LC-MS/MS Analysis Sample Biological Sample (Tissue, Cells, Plasma, Serum) Homogenization Homogenization / Lysis Sample->Homogenization Deproteinization Deproteinization (e.g., spin filter) Homogenization->Deproteinization Extraction Metabolite Extraction Deproteinization->Extraction Enz_Reaction Enzymatic Reaction Cascade (Enolase, PK, Pyruvate Oxidase) Extraction->Enz_Reaction LC_Separation Chromatographic Separation (HILIC) Extraction->LC_Separation Detection_Enz Detection (Colorimetric or Fluorometric) Enz_Reaction->Detection_Enz Data_Analysis Data Analysis Detection_Enz->Data_Analysis Quantification MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection MS_Detection->Data_Analysis Quantification

Caption: General workflow for the quantification of this compound.

Experimental Protocols

1. Enzymatic Assay for this compound Quantification

This protocol is adapted from commercially available fluorometric assay kits and provides a high-throughput method for 2-PG quantification.[3][10]

a. Materials:

  • 2-Phosphoglycerate Assay Kit (containing 2-PG Standard, Enolase, Assay Buffer, and Detection Reagents)

  • 96-well black, flat-bottom microplate

  • Microplate reader capable of fluorescence detection (Excitation/Emission = 530-570/590-600 nm)

  • Biological samples (cell lysates, tissue homogenates, serum, plasma)

b. Sample Preparation:

  • Cells (1 x 10^6): Homogenize in 200 µL of ice-cold 2PG Assay Buffer.

  • Tissues (10 mg): Homogenize in 200 µL of ice-cold 2PG Assay Buffer.

  • Serum/Plasma: Use directly or dilute in Assay Buffer.

  • Deproteinization: For all samples, centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material. Pass the supernatant through a 10 kDa spin filter to deproteinate.[10]

c. Assay Procedure:

  • Standard Curve Preparation: Prepare a dilution series of the 2-PG standard (e.g., 0, 50, 100, 150, 200, 250 pmol/well) in a 96-well plate. Adjust the final volume to 50 µL with Assay Buffer.

  • Sample Preparation: Add 1-50 µL of the prepared sample to duplicate wells. For each sample, prepare a "Sample" well and a "Sample Blank" well. Adjust the final volume to 50 µL with Assay Buffer.

  • Reaction Mix Preparation: Prepare a Reaction Mix and a Negative Control Mix according to the kit manufacturer's instructions. The Negative Control Mix will lack the Enolase enzyme.

  • Reaction Incubation: Add 50 µL of the Reaction Mix to the standard wells and the "Sample" wells. Add 50 µL of the Negative Control Mix to the "Sample Blank" wells. Mix gently and incubate for 60 minutes at 37°C, protected from light.

  • Measurement: Read the fluorescence on a microplate reader.

d. Calculation:

  • Subtract the 0 standard reading from all other standard readings to generate a standard curve.

  • For each sample, subtract the "Sample Blank" reading from the "Sample" reading to obtain the corrected value.

  • Determine the concentration of 2-PG in the samples from the standard curve.

2. LC-MS/MS Method for this compound Quantification

This protocol provides a highly sensitive and specific method for 2-PG quantification and is based on established methods for related polar metabolites.[11][12]

a. Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Hydrophilic Interaction Chromatography (HILIC) column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • 2-PG analytical standard

  • Internal standard (e.g., 13C-labeled 2-PG)

b. Sample Preparation:

  • Extraction: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (B129727) containing the internal standard. For tissues or cells, homogenize in a methanol/water solution.

  • Protein Precipitation: Vortex the mixture vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions.

c. LC-MS/MS Parameters:

  • LC Separation:

    • Column: HILIC column

    • Gradient: A suitable gradient from high organic to high aqueous mobile phase to retain and elute the polar 2-PG.

    • Flow Rate: 0.3-0.5 mL/min

    • Injection Volume: 5-10 µL

  • MS/MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 2-PG and its internal standard. (e.g., for 2-PG: m/z 185 -> m/z 97)

    • Optimize collision energy and other MS parameters for maximum sensitivity.

d. Quantification:

  • Generate a standard curve by analyzing known concentrations of the 2-PG analytical standard.

  • Quantify the amount of 2-PG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

This compound holds significant promise as a biomarker for metabolic disorders, particularly in the context of cancer. The provided protocols for enzymatic assays and LC-MS/MS analysis offer robust and reliable methods for its quantification in various biological samples. Further research, especially in establishing the quantitative link between 2-PG levels and the progression of diabetes and other metabolic diseases, will be crucial in fully realizing its clinical potential. These application notes serve as a valuable resource for researchers and clinicians aiming to explore the utility of this compound in their studies and drug development efforts.

References

Revolutionizing Phosphometabolite Analysis: A Guide to Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the robust and reproducible analysis of phosphometabolites. These critical molecules are central to cellular signaling, energy metabolism, and numerous disease processes. Accurate quantification of phosphometabolites is paramount for gaining insights into cellular function and for the development of novel therapeutics. This document outlines optimized methods for sample quenching, extraction, and preparation for analysis by liquid chromatography-mass spectrometry (LC-MS), ensuring high-quality data for your research.

Introduction to Phosphometabolite Analysis

Phosphometabolites, a diverse group of molecules containing a phosphate (B84403) group, are fundamental to life. They include high-energy molecules like adenosine (B11128) triphosphate (ATP), intermediates of central carbon metabolism such as glucose-6-phosphate, and key signaling molecules like phosphatidylinositol phosphates (PIPs). The inherent instability and low abundance of many phosphometabolites present significant analytical challenges. Therefore, meticulous sample preparation is the cornerstone of reliable and reproducible phosphometabolite analysis.

The workflow for phosphometabolite analysis can be broken down into three critical stages:

  • Metabolism Quenching: The rapid and complete cessation of all enzymatic activity to preserve the in vivo metabolic state of the sample.

  • Metabolite Extraction: The efficient solubilization and recovery of phosphometabolites from the cellular matrix.

  • Sample Preparation for LC-MS: The final steps to ensure the sample is compatible with and optimized for LC-MS analysis.

This guide will delve into the intricacies of each stage, providing detailed protocols and comparative data to aid in the selection of the most appropriate method for your specific research needs.

Key Experimental Protocols

Metabolism Quenching

The rapid turnover of phosphometabolites necessitates immediate quenching of metabolic activity upon sample collection. The choice of quenching method can significantly impact the accuracy of the results.

Protocol 2.1.1: Cold Methanol (B129727) Quenching (For Adherent and Suspension Cells)

This is a widely used and effective method for a broad range of phosphometabolites.

Materials:

  • Methanol, LC-MS grade, pre-chilled to -80°C

  • 0.9% NaCl solution, ice-cold

  • Liquid nitrogen

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching -9°C and 250 x g

Procedure for Adherent Cells:

  • Remove the culture medium from the plate.

  • Wash the cells twice with ice-cold 0.9% NaCl solution.

  • Immediately add a sufficient volume of -80°C methanol to cover the cell monolayer.

  • Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled tube.

  • Proceed immediately to metabolite extraction.

Procedure for Suspension Cells:

  • Centrifuge the cell suspension at 250 x g for 5 minutes at 4°C to pellet the cells.[1]

  • Discard the supernatant and resuspend the cell pellet in ice-cold 0.9% NaCl.

  • Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in -80°C methanol.

  • Proceed immediately to metabolite extraction.

Protocol 2.1.2: Fast Filtration and Liquid Nitrogen Plunging (For Suspension Cells)

This method offers extremely rapid quenching, which is particularly beneficial for capturing highly labile metabolites.[2]

Materials:

  • Filtration unit with a suitable membrane (e.g., 0.45 µm pore size)

  • Vacuum pump

  • 0.9% NaCl solution, ice-cold

  • Liquid nitrogen

Procedure:

  • Assemble the filtration unit and connect it to the vacuum pump.

  • Rapidly filter the cell suspension.

  • Immediately wash the cells on the filter with ice-cold 0.9% NaCl solution.

  • Using forceps, quickly remove the filter and plunge it into a dewar of liquid nitrogen. The entire process from sampling to freezing should take less than 15 seconds.[2]

  • Proceed to metabolite extraction from the frozen filter.

Metabolite Extraction

The goal of extraction is to efficiently lyse the cells and solubilize the phosphometabolites while minimizing their degradation. The choice of solvent system is critical and depends on the specific phosphometabolites of interest.

Protocol 2.2.1: Methanol/Water Extraction (For a Broad Range of Polar Metabolites)

This method is effective for extracting a wide variety of polar phosphometabolites, including those in glycolysis and the pentose (B10789219) phosphate pathway.

Materials:

  • Methanol, LC-MS grade

  • Ultrapure water, LC-MS grade

  • Chloroform (B151607), LC-MS grade (for phase separation)

  • Centrifuge capable of reaching 16,000 x g and 4°C

Procedure:

  • To the quenched cell suspension in methanol (from Protocol 2.1.1), add an equal volume of ultrapure water.

  • For samples requiring separation of polar and non-polar metabolites, add an equal volume of chloroform to create a biphasic mixture.

  • Vortex the mixture vigorously for 10 minutes at 4°C.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris and separate the phases (if chloroform was added).

  • Carefully collect the upper aqueous phase containing the polar phosphometabolites.

  • Dry the extract using a vacuum concentrator (e.g., SpeedVac) without heat.

  • Store the dried extract at -80°C until LC-MS analysis.

Protocol 2.2.2: Acidified Methanol/Chloroform Extraction (For Phosphoinositides)

This protocol is specifically optimized for the extraction of acidic phospholipids (B1166683) like phosphoinositides.

Materials:

  • Methanol, LC-MS grade

  • Chloroform, LC-MS grade

  • Hydrochloric acid (HCl)

  • Centrifuge capable of reaching 1,000 x g and 4°C

Procedure:

  • To the quenched cell pellet, add a 2:1 (v/v) mixture of methanol:chloroform.

  • Add HCl to a final concentration of 0.2 M to acidify the mixture. This protonates the phosphate groups, increasing their solubility in the organic phase.[3]

  • Vortex vigorously for 15 minutes at room temperature.

  • Add 1 volume of chloroform and 1 volume of 0.2 M HCl to induce phase separation.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Carefully collect the lower organic phase containing the phosphoinositides.

  • Dry the extract under a stream of nitrogen gas.

  • Store the dried extract at -80°C until LC-MS analysis.

Data Presentation: Comparative Analysis of Extraction Methods

The choice of extraction method significantly impacts the yield and reproducibility of phosphometabolite analysis. The following tables summarize quantitative data from various studies, comparing the efficiency of different protocols.

Table 1: Recovery of ATP using Different Quenching and Extraction Methods

Quenching MethodExtraction SolventRelative ATP Recovery (%)Reference
Room Temperature Lysis SolutionProprietary RT Solution100 (normalized)[4]
-20°C2:2:1 Methanol:Acetonitrile:Water~100[4]
None (Lysis only)PBS with Probe SonicationSignificantly lower[4]
Fast Filtration with Liquid N₂Not SpecifiedEnergy Charge = 0.94[2]
Cold PBSNot SpecifiedEnergy Charge = 0.90[2]
Cold Methanol/AMBICNot SpecifiedEnergy Charge = 0.82[2]

Table 2: Extraction Efficiency of Phosphoinositides using Acidified Chloroform/Methanol

PhosphoinositideRecovery (%)Standard DeviationReference
PtdIns4P10312[3]
PtdIns(4,5)P₂10911[3]
PtdIns(3,4,5)P₃13413[3]

Table 3: Comparison of Extraction Solvents for General Metabolite Recovery (Including Phosphometabolites)

Extraction ProtocolRelative Number of Detected MetabolitesNotesReference
75% Ethanol/MTBEHighGood for a broad range of metabolites[1]
100% IsopropanolHighEffective for both polar and non-polar compounds[1]
Methanol/WaterModerateGood for polar metabolites[1]
Chloroform/MethanolModerateClassic method for lipids and polar metabolites[5]

Visualizing the Workflow and Key Pathways

To further clarify the experimental processes and the biological context of phosphometabolites, the following diagrams have been generated using the DOT language.

G cluster_collection Sample Collection cluster_quenching Metabolism Quenching cluster_extraction Metabolite Extraction cluster_analysis Analysis Adherent Adherent Cells ColdMethanol Cold Methanol (-80°C) Adherent->ColdMethanol Suspension Suspension Cells Suspension->ColdMethanol FastFiltration Fast Filtration & Liquid N₂ Plunge Suspension->FastFiltration MeOH_H2O Methanol/Water (Polar Metabolites) ColdMethanol->MeOH_H2O Acid_MeOH_CHCl3 Acidified Methanol/Chloroform (Phosphoinositides) ColdMethanol->Acid_MeOH_CHCl3 FastFiltration->MeOH_H2O FastFiltration->Acid_MeOH_CHCl3 LCMS LC-MS Analysis MeOH_H2O->LCMS Acid_MeOH_CHCl3->LCMS

Figure 1: Experimental workflow for phosphometabolite analysis.

G Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (ATP -> ADP) F6P Fructose-6-Phosphate G6P->F6P PGI F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK (ATP -> ADP) DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-Phosphate F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate GAP->BPG (NAD+ -> NADH) P3G 3-Phosphoglycerate BPG->P3G (ADP -> ATP) P2G 2-Phosphoglycerate P3G->P2G PEP Phosphoenolpyruvate P2G->PEP Pyruvate Pyruvate PEP->Pyruvate PK (ADP -> ATP)

Figure 2: Key phosphometabolites in the Glycolysis pathway.

G G6P Glucose-6-Phosphate PGL 6-Phospho- glucono-δ-lactone G6P->PGL G6PD (NADP+ -> NADPH) PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD (NADP+ -> NADPH) R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P S7P Sedoheptulose-7-Phosphate R5P->S7P X5P->S7P GAP Glyceraldehyde-3-Phosphate X5P->GAP E4P Erythrose-4-Phosphate S7P->E4P F6P Fructose-6-Phosphate S7P->F6P E4P->F6P

Figure 3: Key phosphometabolites in the Pentose Phosphate Pathway.

G PI PI PI4P PI(4)P PI->PI4P PI4K PI3P PI(3)P PI->PI3P PI3K Class III PI45P2 PI(4,5)P₂ PI4P->PI45P2 PIP5K PI34P2 PI(3,4)P₂ PI4P->PI34P2 PI3K Class II PI345P3 PI(3,4,5)P₃ PI45P2->PI345P3 PI3K Class I DAG DAG PI45P2->DAG PLC IP3 IP₃ PI45P2->IP3 PLC PI3P->PI Myotubularins PI34P2->PI3P INPP4 PI345P3->PI45P2 PTEN PI345P3->PI34P2 SHIP

Figure 4: The Phosphoinositide Signaling Pathway.

Conclusion

The accurate analysis of phosphometabolites is a challenging yet essential endeavor for understanding cellular physiology and pathology. The protocols and comparative data presented in this guide are intended to provide researchers with the necessary tools to develop and implement robust sample preparation workflows. By carefully considering the specific requirements of their experimental system and the phosphometabolites of interest, researchers can significantly improve the quality and reproducibility of their data, ultimately leading to more impactful scientific discoveries. It is crucial to note that the optimal method may vary depending on the cell type and the specific analytical platform used. Therefore, methodical optimization and validation are always recommended.

References

Application Notes and Protocols for In Vitro Reconstitution of the Enolase and Pyruvate Kinase Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enolase (EC 4.2.1.11) and pyruvate (B1213749) kinase (PK, EC 2.7.1.40) are sequential enzymes in the glycolytic pathway.[1][2][3] Enolase catalyzes the dehydration of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP).[2][4] Pyruvate kinase then catalyzes the transfer of a phosphate (B84403) group from PEP to ADP, producing pyruvate and ATP.[1][4] The in vitro reconstitution of these reactions is crucial for studying enzyme kinetics, screening for inhibitors, and understanding the regulation of glycolysis.[5][6] These assays are instrumental in cancer metabolism research and the development of therapeutic modulators.[5][6]

This document provides detailed protocols for the in vitro reconstitution and activity measurement of enolase and pyruvate kinase, both individually and as a coupled reaction.

Data Presentation: Quantitative Parameters for Assay Reagents

The following tables summarize the typical final concentrations of reagents used in the spectrophotometric assays for pyruvate kinase and enolase.

Table 1: Pyruvate Kinase Activity Assay Reagents [7][8]

ReagentFinal ConcentrationPurpose
Imidazole·HCl or HEPES Buffer (pH 7.6)50 mMProvides optimal pH for the reaction.
Potassium Chloride (KCl)100-120 mMCo-factor for pyruvate kinase.
Magnesium Sulfate (B86663) (MgSO₄) or MgCl₂62-100 mMCo-factor for pyruvate kinase.
Adenosine Diphosphate (B83284) (ADP)1.3-45 mMSubstrate for pyruvate kinase.
Phosphoenolpyruvate (PEP)1-45 mMSubstrate for pyruvate kinase.
NADH0.12-6.6 mMCo-substrate for the coupling enzyme (LDH).
Lactate (B86563) Dehydrogenase (LDH)7-10 units/mLCoupling enzyme to measure pyruvate formation.
Pyruvate KinaseVariableThe enzyme being assayed.

Table 2: Enolase Activity Assay Reagents (Coupled with PK and LDH) [9]

ReagentFinal ConcentrationPurpose
Triethanolamine Buffer (pH 7.4)81 mMProvides optimal pH for the reaction.
2-Phosphoglycerate (2-PG)1.9 mMSubstrate for enolase.
Magnesium Sulfate (MgSO₄)25 mMCo-factor for enolase.
Potassium Chloride (KCl)100 mMCo-factor for pyruvate kinase.
Adenosine 5'-diphosphate (ADP)1.3 mMSubstrate for the coupling enzyme (PK).
NADH0.12 mMCo-substrate for the coupling enzyme (LDH).
Pyruvate Kinase (PK)~7 units/mLCoupling enzyme to convert PEP to pyruvate.
L-lactic Dehydrogenase (LDH)~10 units/mLCoupling enzyme to measure pyruvate formation.
EnolaseVariableThe enzyme being assayed.

Experimental Protocols

Protocol 1: In Vitro Assay of Pyruvate Kinase Activity

This protocol describes a lactate dehydrogenase (LDH)-coupled assay to determine pyruvate kinase activity by monitoring the decrease in absorbance at 340 nm due to NADH oxidation.[5][8]

Materials:

  • Purified pyruvate kinase enzyme

  • Imidazole·HCl buffer (0.05 M, pH 7.6) containing 0.12 M KCl and 0.062 M MgSO₄

  • Adenosine diphosphate (ADP) solution (45 mM)

  • Phosphoenolpyruvate (PEP) solution (45 mM)

  • NADH solution (6.6 mM)

  • Lactate dehydrogenase (LDH) (approx. 1300-1400 units/mL)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Set the spectrophotometer to 340 nm and maintain the temperature at 25°C.

  • Prepare the reaction mixture in a cuvette by adding the following reagents in order:

    • 2.7 mL of Imidazole·HCl buffer

    • 0.1 mL of ADP solution

    • 0.1 mL of NADH solution

    • 0.1 mL of PEP solution

    • 0.01 mL of LDH solution

  • Mix the contents of the cuvette thoroughly and incubate in the spectrophotometer for 4-5 minutes to allow the temperature to equilibrate and to establish a blank rate.

  • Initiate the reaction by adding 0.01 mL of diluted pyruvate kinase enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 4-5 minutes.

  • Calculate the rate of change in absorbance (ΔA₃₄₀/minute) from the initial linear portion of the curve.

Calculation of Enzyme Activity: One unit of pyruvate kinase activity is defined as the amount of enzyme that catalyzes the oxidation of one micromole of NADH per minute under the specified conditions.[8]

Units/mg = (ΔA₃₄₀/min) / (6.22 * mg enzyme/mL reaction mixture)

Where 6.22 is the millimolar extinction coefficient for NADH at 340 nm.

Protocol 2: In Vitro Assay of Enolase Activity

This protocol describes a coupled enzyme assay to determine enolase activity. The PEP produced by enolase is used by pyruvate kinase to generate pyruvate, which is then measured by the LDH-coupled reaction as described above.[9]

Materials:

  • Purified enolase enzyme

  • Triethanolamine buffer (100 mM, pH 7.4)

  • 2-Phosphoglycerate (2-PG) solution (56 mM)

  • Magnesium sulfate (MgSO₄) solution

  • Potassium chloride (KCl) solution

  • Adenosine 5'-diphosphate (ADP) solution (20 mM)

  • NADH solution (7 mM)

  • Pyruvate kinase (PK) and L-lactic dehydrogenase (LDH) enzyme mixture

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Set the spectrophotometer to 340 nm and maintain the temperature at 25°C.

  • Prepare the reaction mixture in a cuvette with the appropriate final concentrations of buffer, MgSO₄, KCl, ADP, NADH, PK, and LDH as detailed in Table 2.

  • Add the enolase substrate, 2-phosphoglycerate, to the cuvette.

  • Mix well and incubate in the spectrophotometer to achieve temperature equilibrium and record any blank rate.

  • Initiate the reaction by adding the enolase enzyme solution.

  • Monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Determine the rate of absorbance change (ΔA₃₄₀/minute) from the linear phase of the reaction.

Calculation of Enzyme Activity: One unit of enolase is defined as the amount of enzyme that converts 1.0 µmole of 2-phosphoglycerate to phospho(enol)pyruvate per minute at pH 7.4 at 25°C.[9]

Visualizations

Signaling Pathway Diagram

Enolase_PyruvateKinase_Pathway cluster_glycolysis Glycolysis Steps cluster_energy Energy Conversion 2-Phosphoglycerate 2-Phosphoglycerate Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase (EC 4.2.1.11) Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase (EC 2.7.1.40) ADP ADP Phosphoenolpyruvate->ADP ATP ATP ADP->ATP Pi

Caption: Sequential reactions of enolase and pyruvate kinase in glycolysis.

Experimental Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reaction Buffer and Reagents C Assemble Reaction Mixture in Cuvette (without enzyme) A->C B Dilute Enzymes (Enolase/Pyruvate Kinase) F Initiate Reaction by adding Enzyme B->F D Equilibrate Temperature in Spectrophotometer (25°C) C->D E Establish Blank Rate D->E E->F G Monitor Absorbance at 340 nm F->G H Calculate ΔA340/minute from Linear Phase G->H I Calculate Enzyme Activity H->I

References

Application Notes and Protocols for D-2-Phosphoglyceric Acid in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Phosphoglyceric acid (2-PG) is a pivotal intermediate metabolite in the glycolytic pathway, linking the initial energy investment phase to the final energy-generating phase.[1] It is synthesized from 3-phosphoglycerate (B1209933) by the enzyme phosphoglycerate mutase (PGM) and is subsequently converted to the high-energy compound phosphoenolpyruvate (B93156) (PEP) by enolase.[2][3][4][5] The study of enzyme kinetics involving 2-PG is crucial for understanding the regulation of glycolysis, identifying potential therapeutic targets for diseases characterized by altered metabolism such as cancer, and for the development of enzyme inhibitors.

These application notes provide detailed protocols for the kinetic analysis of two key enzymes that utilize this compound as a substrate: Enolase (EC 4.2.1.11) and Phosphoglycerate Mutase (EC 5.4.2.11).

Data Presentation: Kinetic Parameters of Enolase and Phosphoglycerate Mutase

The following tables summarize the kinetic parameters for enolase and phosphoglycerate mutase from various biological sources. These values are essential for comparative studies and for designing kinetic assays.

Table 1: Kinetic Parameters of Enolase with this compound as Substrate

Enzyme SourceKm (mM)kcat (s⁻¹)Vmax (relative %)Optimal pHNotes
Klebsiella pneumoniae0.42552.7-7.8Activated by Mg²⁺, Mn²⁺, and Zn²⁺ ions.[6]
Human Muscle---6.8Similar affinity for 2-PG as the bacterial enzyme.[6]
Chloroflexus aurantiacus0.16 (at 25°C), 0.03 (at 80°C)--6.5Thermophilic enzyme with optimal activity at 80°C.[7]
Saccharomyces cerevisiae (Yeast)---6.3 - 7.0Monomers of the enzyme are inactive.[1][4]
E. coli2.62 µM13,200/min--Data from a Chegg problem.[8]
S39A mutant Saccharomyces cerevisiae (Yeast)--0.01%-Compared to native enzyme.[9]

Table 2: Kinetic Parameters of Phosphoglycerate Mutase with this compound as Substrate

Enzyme SourceKm (µM)VmaxOptimal pHNotes
Chicken Breast Muscle14-7.5Follows a ping-pong mechanism.[10]
General (various species)100-200-5.9Follows Michaelis-Menten kinetics.[2]
E. coli---Possesses both cofactor-dependent and -independent forms.[11]

Signaling Pathway and Experimental Workflows

Glycolytic Pathway Context

This compound is a key intermediate in the glycolytic pathway, which is the central route for glucose metabolism. The following diagram illustrates the position of 2-PG and the enzymes enolase and phosphoglycerate mutase within this pathway.

Glycolysis Glucose Glucose Glucose-6-P Glucose-6-P Glucose->Glucose-6-P Fructose-6-P Fructose-6-P Glucose-6-P->Fructose-6-P Fructose-1,6-BP Fructose-1,6-BP Fructose-6-P->Fructose-1,6-BP Glyceraldehyde-3-P Glyceraldehyde-3-P Fructose-1,6-BP->Glyceraldehyde-3-P 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde-3-P->1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate PGK 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase Enolase_Assay_Workflow cluster_Enolase_Reaction Enolase Reaction cluster_Coupling_Reactions Coupling Reactions 2-Phosphoglycerate 2-Phosphoglycerate Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase ADP ADP ATP ATP Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase NADH NADH NAD+ NAD+ Spectrophotometer Spectrophotometer Lactate->Spectrophotometer Monitor NADH oxidation at 340 nm PGM_Assay_Workflow cluster_PGM_Reaction Phosphoglycerate Mutase Reaction cluster_Coupling_Reactions Coupling Reactions 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase ATP ATP NAD+ NAD+ Spectrophotometer Spectrophotometer Lactate->Spectrophotometer Monitor NADH oxidation at 340 nm ADP ADP NADH NADH

References

Application Notes: Real-Time Monitoring of D-2-Phosphoglyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-2-Phosphoglyceric acid (2-PG) is a critical intermediate in the central metabolic pathway of glycolysis, positioned at the junction of energy investment and energy payoff phases.[1] It is formed from the isomerization of 3-phosphoglycerate (B1209933) by the enzyme phosphoglycerate mutase and is subsequently dehydrated by enolase to form the high-energy compound phosphoenolpyruvate (B93156) (PEP).[1] The intracellular concentration of 2-PG is a key indicator of glycolytic flux and overall cellular metabolic status. Dysregulation of glycolytic activity is a hallmark of numerous diseases, including cancer, making the ability to monitor key glycolytic intermediates like 2-PG in real-time a valuable tool for researchers, scientists, and drug development professionals.[1]

This document provides detailed application notes and protocols for the real-time and near real-time monitoring of this compound levels in various biological samples. The methodologies covered include continuous enzymatic assays and discontinuous, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodologies for Monitoring this compound

Two primary methodologies are suitable for the quantitative analysis of this compound, each offering distinct advantages in terms of temporal resolution, sensitivity, and specificity.

  • Kinetic Enzymatic Assays: These assays provide a continuous, real-time measurement of 2-PG concentrations. They are based on a series of coupled enzymatic reactions that result in the production of a fluorescent or colorimetric signal directly proportional to the amount of 2-PG.[1] By monitoring the signal change over time, a kinetic profile of 2-PG levels can be established. This method is well-suited for high-throughput screening in 96-well plate formats and for observing rapid changes in metabolite concentrations in response to stimuli.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers exceptional sensitivity and specificity for the quantification of 2-PG.[1] This technique can distinguish 2-PG from its isomer, 3-phosphoglycerate, which is often present in biological samples.[1] While not a continuous real-time method in the strictest sense, its high throughput and rapid analysis times allow for time-course experiments that provide a near real-time snapshot of metabolic changes. Hydrophilic Interaction Chromatography (HILIC) is often the preferred separation method for highly polar metabolites like 2-PG.[1]

Data Presentation: Quantitative Comparison of Monitoring Methods

The selection of an appropriate monitoring method depends on the specific experimental requirements, such as the need for real-time data, sensitivity, and the complexity of the sample matrix. The table below summarizes the key quantitative parameters of the described methodologies.

ParameterKinetic Enzymatic Assay (Fluorometric)LC-MS/MS
Principle Coupled enzymatic reactions producing a fluorescent signalChromatographic separation followed by mass-based detection and quantification
Temporal Resolution Real-time, continuousNear real-time, discontinuous (time-course)
Detection Limit Approx. 3.1 µMLow µM to nM range
Linear Range Typically 50-250 pmol/wellWide dynamic range, instrument-dependent
Throughput High (96-well plate format)Lower (sequential sample analysis)
Specificity High for 2-PG, but may have interference from structurally similar moleculesVery high, can distinguish isomers (e.g., 2-PG and 3-PG)
Equipment Fluorometric microplate readerLC-MS/MS system
Expertise Relatively simple and routineRequires specialized expertise in instrument operation and data analysis

Experimental Protocols

Protocol 1: Real-Time Monitoring of this compound Using a Kinetic Enzymatic Assay

This protocol is adapted from commercially available fluorometric assay kits and is designed for use with a microplate reader capable of kinetic measurements.

1. Materials:

  • This compound Assay Kit (containing 2-PG standard, assay buffer, probe, enzyme mix, and converter)

  • 96-well black, flat-bottom microplate

  • Microplate reader with fluorescence detection (Ex/Em = 535/587 nm) and kinetic reading capabilities

  • Cultured cells or tissue homogenates

  • Ice-cold PBS

  • Reagent-grade water

2. Sample Preparation (Cultured Cells):

  • Culture cells to the desired density in a multi-well plate.

  • To initiate a time-course experiment, treat cells with the compound of interest or stimulus.

  • At each time point, rapidly aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Immediately add an appropriate volume of ice-cold Assay Buffer to the cells to quench metabolic activity and lyse the cells.

  • Collect the cell lysate and centrifuge at 10,000 x g for 5-10 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (containing the intracellular metabolites) to a new, pre-chilled tube. Keep on ice.

3. Assay Procedure:

  • Standard Curve Preparation: Prepare a dilution series of the 2-PG standard in Assay Buffer in the 96-well plate. A typical range would be 0, 50, 100, 150, 200, and 250 pmol/well. Adjust the final volume of each well to 50 µL with Assay Buffer.

  • Sample Preparation: Add 1-50 µL of the prepared cell lysate to duplicate wells of the 96-well plate. For each sample, prepare a "Sample" well and a "Sample Blank" well (to measure background). Adjust the final volume to 50 µL with Assay Buffer.

  • Reaction Mix Preparation: Prepare a "Master Reaction Mix" containing all the necessary enzymes and probe as per the kit instructions. For the "Sample Blank" wells, prepare a similar mix but omit the key enzyme that initiates the 2-PG-specific reaction (e.g., Enolase).

  • Kinetic Measurement Setup:

    • Program the microplate reader to measure fluorescence at Ex/Em = 535/587 nm.

    • Set the reader to kinetic mode, taking readings at regular intervals (e.g., every 30-60 seconds) for a total duration of 30-60 minutes.

    • Set the incubation temperature to 37°C.

  • Initiate the Reaction: Add 50 µL of the appropriate Reaction Mix to each well.

  • Data Acquisition: Immediately start the kinetic measurement on the microplate reader.

4. Data Analysis:

  • For each time point, subtract the fluorescence of the blank from the fluorescence of the standards.

  • Plot the fluorescence of the standards against their concentration to generate a standard curve.

  • For each sample, subtract the fluorescence of the "Sample Blank" from the "Sample" well to get the net fluorescence.

  • Use the standard curve to determine the concentration of 2-PG in the samples at each time point.

  • Plot the concentration of 2-PG over time to visualize the real-time changes.

Protocol 2: Near Real-Time Monitoring of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of 2-PG using HILIC-LC-MS/MS. Instrument parameters should be optimized for the specific system being used.

1. Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • HILIC column

  • This compound standard

  • Isotopically labeled internal standard (e.g., ¹³C₃-2-Phosphoglyceric acid)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Ammonium acetate, LC-MS grade

  • Formic acid, LC-MS grade

  • Milli-Q or equivalent purified water

  • Sample extracts (prepared as in Protocol 1, followed by protein precipitation with cold methanol (B129727) or acetonitrile)

2. LC Conditions (Example):

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-10 min: 95% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. MS/MS Conditions (Example for a Triple Quadrupole):

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 185 -> Product ion (m/z) 97 (H₂PO₄⁻)

    • ¹³C₃-2-Phosphoglyceric acid (Internal Standard): Precursor ion (m/z) 188 -> Product ion (m/z) 97

  • Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for the specific instrument.

4. Assay Procedure:

  • Sample Preparation: To a known volume of cell or tissue extract, add the internal standard. Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile or methanol. Vortex and centrifuge at high speed to pellet the protein. Transfer the supernatant to a new tube and dry under a stream of nitrogen or in a vacuum concentrator. Reconstitute in a suitable volume of the initial mobile phase.

  • Standard Curve Preparation: Prepare a series of calibration standards of 2-PG in a matrix that mimics the sample (e.g., extracted and dried control cell lysate). Add the internal standard to each standard.

  • LC-MS/MS Analysis: Inject the prepared standards and samples onto the LC-MS/MS system.

  • Data Analysis: Integrate the peak areas for the 2-PG and internal standard MRM transitions. Calculate the ratio of the 2-PG peak area to the internal standard peak area. Generate a standard curve by plotting the peak area ratio against the concentration of the standards. Determine the concentration of 2-PG in the samples from the standard curve.

Mandatory Visualizations

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK-1 DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 This compound PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: The Glycolysis Pathway Highlighting this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellCulture Cell Culture/ Tissue Sample Stimulation Stimulation/ Perturbation CellCulture->Stimulation Quenching Metabolic Quenching & Lysis Stimulation->Quenching Extraction Metabolite Extraction Quenching->Extraction EnzymaticAssay Kinetic Enzymatic Assay (Real-Time) Extraction->EnzymaticAssay LCMS LC-MS/MS Analysis (Near Real-Time) Extraction->LCMS DataAnalysis Data Analysis & Interpretation EnzymaticAssay->DataAnalysis Fluorescence vs. Time LCMS->DataAnalysis Concentration vs. Time Point

Caption: General Workflow for Monitoring this compound Levels.

References

Application Notes and Protocols for Stable Isotope Tracing of D-2-Phosphoglyceric Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Phosphoglyceric acid (2-PG) is a pivotal metabolic intermediate in central carbon metabolism, holding a critical position in both glycolysis and gluconeogenesis.[1] The analysis of its metabolic fate is crucial for understanding cellular bioenergetics, pinpointing metabolic dysregulation in diseases like cancer, and pioneering novel therapeutics that target metabolic pathways.[1] Stable isotope tracing, coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, offers a robust methodology for metabolic flux analysis, providing a dynamic view of cellular processes that static measurements of metabolite concentrations cannot achieve.[1][2]

These application notes provide comprehensive protocols for the utilization of stable isotope-labeled tracers, such as [U-¹³C₆]-glucose, to investigate the metabolism of 2-PG. This allows researchers to track the incorporation of heavy isotopes into 2-PG and its downstream metabolites, thereby quantifying metabolic fluxes and pathway activities.[1][2]

Core Principles

The foundation of stable isotope tracing is the introduction of a substrate labeled with a heavy isotope (e.g., ¹³C) into a biological system.[2] As the cells metabolize this substrate, the isotope is incorporated into downstream metabolites. By measuring the mass shifts in these metabolites using mass spectrometry, the degree of isotopic enrichment can be determined. This data reveals the flow of atoms through metabolic pathways. For instance, feeding cells [U-¹³C₆]-glucose will lead to the production of ¹³C-labeled 3-phosphoglycerate (B1209933) (3-PG), which is then converted to ¹³C-labeled 2-PG.[1]

Applications in Research and Drug Development
  • Elucidating Disease Metabolism: Cancer cells often exhibit altered metabolic pathways, including increased glycolysis (the Warburg effect).[3][4] Tracing 2-PG metabolism can help quantify these changes and identify potential therapeutic targets.

  • Pharmacodynamic Studies: Researchers can use stable isotope tracing to understand how a drug candidate affects specific metabolic pathways. By measuring changes in the isotopic enrichment of 2-PG and other glycolytic intermediates after drug treatment, the mechanism of action can be elucidated.[5]

  • Metabolic Flux Analysis: This technique is essential for quantifying the rate of metabolic reactions (fluxes) through glycolysis and connected pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP).[1][6][7]

  • Biomarker Discovery: Aberrant 2-PG metabolism may serve as a biomarker for certain diseases.[8]

Quantitative Data Presentation

The following tables summarize representative quantitative data from stable isotope tracing experiments focused on central carbon metabolism.

Table 1: Isotopic Enrichment of Glycolytic Intermediates. This table illustrates the fractional contribution of ¹³C from [U-¹³C₆]-glucose to key metabolites in a cancer cell line under standard culture conditions.

MetaboliteM+0 (Unlabeled)M+1M+2M+3 (Fully Labeled)
3-Phosphoglycerate (3-PG)5%2%8%85%
2-Phosphoglycerate (2-PG) 6% 2% 7% 85%
Phosphoenolpyruvate (PEP)7%3%9%81%
Pyruvate (B1213749)10%4%12%74%
Lactate (B86563)11%5%13%71%

Note: Data is hypothetical but representative of typical results. M+n indicates the isotopologue with 'n' ¹³C atoms.

Table 2: Metabolic Flux Ratios. This table showcases the calculated flux ratios through major pathways connected to 2-PG metabolism, derived from mass isotopomer distribution analysis.

Flux RatioDescriptionValue
PPP / GlycolysisRelative flux through the Pentose Phosphate Pathway versus Glycolysis.0.15
Pyruvate Kinase / Lactate DehydrogenaseThe proportion of pyruvate directed towards the TCA cycle versus lactate production.0.60
Anaplerosis / CataplerosisThe balance of reactions that replenish versus those that draw from TCA cycle intermediates.0.95

Note: These ratios are powerful indicators of the cellular metabolic state.

Experimental Protocols

Protocol 1: In Vitro Stable Isotope Tracing with [U-¹³C₆]-Glucose

Objective: To measure the isotopic enrichment in this compound and other glycolytic intermediates in cultured cells.

Materials:

  • Cell line of interest (e.g., cancer cell line)

  • Standard cell culture medium and supplements

  • Isotope-labeled glucose medium (e.g., DMEM with [U-¹³C₆]-glucose)

  • Ice-cold 0.9% NaCl solution

  • Ice-cold quenching solution (e.g., 80% methanol (B129727) at -80°C)

  • Cell scrapers

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to the desired confluency (typically 70-80%).

  • Media Change: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Add the pre-warmed isotope-labeled medium to the cells.

  • Incubation: Incubate the cells for a specific duration to allow for isotopic labeling. For glycolytic intermediates, steady-state labeling is often achieved within 10-30 minutes.[9][10] A time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) is recommended to determine the optimal labeling time.

  • Quenching Metabolism: To halt metabolic activity, aspirate the labeling medium and immediately add the ice-cold quenching solution.

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Cell Lysis: Vortex the tubes vigorously and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Collect the supernatant containing the extracted metabolites for LC-MS analysis.

Protocol 2: LC-MS Analysis and Data Interpretation

Objective: To quantify the mass isotopologue distribution of 2-PG and other metabolites.

Procedure:

  • LC Separation: Separate the extracted metabolites using a suitable liquid chromatography method, such as hydrophilic interaction liquid chromatography (HILIC), which is well-suited for polar metabolites.

  • MS Detection: Analyze the eluent using a high-resolution mass spectrometer operating in negative ion mode to detect the different isotopologues of 2-PG and other organic acids.

  • Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum of the eluting compounds.

  • Data Analysis:

    • Identify the peaks corresponding to the different isotopologues of 2-PG based on their mass-to-charge ratio (m/z).

    • Integrate the peak areas for each isotopologue.

    • Correct the raw data for the natural abundance of ¹³C.

    • Calculate the fractional contribution of the tracer to the metabolite pool.

    • Utilize metabolic flux analysis software to model the data and quantify fluxes.[1]

Visualizations

Signaling Pathway

glycolysis_pathway cluster_glycolysis Glycolysis cluster_enzymes Enzymes cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P non-oxPPP G6P->R5P oxPPP F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PG3->PG2 PGAM PEP Phosphoenolpyruvate PG2->PEP PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA - - PGAM Phosphoglycerate Mutase Enolase Enolase TCA TCA Cycle AcetylCoA->TCA

Caption: Glycolytic pathway highlighting the position of 2-Phosphoglyceric acid.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture 1. Seed and grow cells Label 2. Add [U-13C]-glucose medium Culture->Label Incubate 3. Incubate for defined time Label->Incubate Quench 4. Quench metabolism (e.g., cold methanol) Incubate->Quench Extract 5. Extract metabolites Quench->Extract Centrifuge 6. Pellet cell debris Extract->Centrifuge Collect 7. Collect supernatant Centrifuge->Collect LCMS 8. LC-MS Analysis Collect->LCMS Data 9. Data Processing & Isotopologue Distribution Analysis LCMS->Data Flux 10. Metabolic Flux Calculation Data->Flux

Caption: Workflow for stable isotope tracing of 2-PG metabolism.

Logical Relationship

logical_relationship Tracer [U-13C]-Glucose (Tracer) Glycolysis Glycolysis Tracer->Glycolysis is metabolized by PG2 13C-labeled 2-Phosphoglycerate Glycolysis->PG2 produces MS Mass Spectrometry Detection PG2->MS is measured by Flux Metabolic Flux Quantification MS->Flux informs

Caption: Logic of stable isotope tracing for metabolic flux analysis.

References

Application Notes and Protocols for the Development of Phosphoglycerate Mutase (PGAM) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate mutase (PGAM) is a key glycolytic enzyme that catalyzes the reversible conversion of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG).[1][2][3] In cancer cells, which often exhibit elevated rates of glycolysis (the Warburg effect), PGAM1 plays a critical role in energy production and providing metabolic intermediates for biosynthesis.[3][4] Its upregulation in various cancers has made it an attractive therapeutic target.[3][5] The development of small-molecule inhibitors of PGAM has shown promise in preclinical studies, demonstrating the potential to disrupt cancer cell metabolism and inhibit tumor growth.[4]

These application notes provide an overview of the signaling pathways involving PGAM, quantitative data for notable inhibitors, and detailed protocols for key experiments in the development and characterization of PGAM inhibitors.

PGAM Signaling and Metabolic Pathways

PGAM1 is centrally located in the glycolytic pathway. Its inhibition leads to an accumulation of its substrate, 3-PG, and a depletion of its product, 2-PG. This metabolic shift has significant downstream consequences. The increase in 3-PG can inhibit 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), thereby reducing the production of NADPH and ribose-5-phosphate (B1218738) necessary for nucleotide synthesis and redox balance.[4] The decrease in 2-PG can, in turn, reduce the activity of enzymes downstream in the glycolytic pathway, such as enolase. Furthermore, PGAM1 has been implicated in other signaling pathways, including the Wnt/β-catenin and TGF-β pathways, and has non-glycolytic roles in promoting cancer cell migration and invasion.

PGAM1_Signaling_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_signaling Other Signaling Glucose Glucose 3-PG 3-PG Glucose->3-PG Multiple Steps 2-PG 2-PG 3-PG->2-PG PGAM1 6-PG 6-PG 3-PG->6-PG Inhibits Pyruvate (B1213749) Pyruvate 2-PG->Pyruvate Multiple Steps Ribose-5-P Ribose-5-P 6-PG->Ribose-5-P 6PGD Wnt_beta-catenin Wnt_beta-catenin Cell_Migration_Invasion Cell_Migration_Invasion Wnt_beta-catenin->Cell_Migration_Invasion TGF-beta TGF-beta TGF-beta->Cell_Migration_Invasion PGAM1_Inhibitor PGAM1 Inhibitor PGAM1_Inhibitor->3-PG Accumulation PGAM1_Inhibitor->2-PG Depletion PGAM1 PGAM1 PGAM1->Wnt_beta-catenin Activates PGAM1->TGF-beta Activates

PGAM1's role in metabolism and signaling.

Quantitative Data for PGAM1 Inhibitors

The following tables summarize key quantitative data for several known PGAM1 inhibitors. IC50 values represent the concentration of an inhibitor required for 50% inhibition of PGAM1 enzymatic activity or cell proliferation. Ki and Kd values represent the inhibition and dissociation constants, respectively, indicating the binding affinity of the inhibitor to the enzyme.

InhibitorTypePGAM1 Enzymatic IC50 (µM)Cell Proliferation IC50 (µM)Reference(s)
PGMI-004A Allosteric13.1~5 (H1299 cells)[4][6]
MJE3 CovalentNot explicitly reported33 (Breast cancer cells)[7]
EGCG Non-competitive0.49 ± 0.17Not explicitly reported[8]
HKB99 AllostericNot explicitly reported~1 (Colon cancer cells)Not explicitly reported
KH3 AllostericNot explicitly reported2.187 - 9.272 (HCC cells)[9]
Compound 9i Non-competitive0.27~6-50 (Lung cancer cells)[1]
Compound 8t Allosteric0.25~5 (Cancer cells)[6]
Emodin Competitive19.82 (U-87 cells)Not explicitly reported[10]
InhibitorKi (µM)Kd (µM)Reference(s)
PGMI-004A 3.91 ± 2.507.2 ± 0.7, 9.4 ± 2.0[4][7]
EGCG Not reported0.78[8]
KH3 Not reported0.89[11]

Experimental Protocols

Protocol 1: Spectrophotometric PGAM1 Enzyme Activity Assay

This coupled enzyme assay measures the activity of PGAM1 by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.

Enzyme_Assay_Workflow cluster_steps Protocol Steps Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Enolase, PK, LDH, ATP, NADH) Add_Inhibitor Add Test Inhibitor (Varying Concentrations) Prepare_Reaction_Mix->Add_Inhibitor Add_PGAM1 Add Recombinant PGAM1 Add_Inhibitor->Add_PGAM1 Pre-incubate Pre-incubate at 37°C Add_PGAM1->Pre-incubate Initiate_Reaction Initiate with 3-PG Pre-incubate->Initiate_Reaction Measure_Absorbance Measure A340 kinetically Initiate_Reaction->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Workflow for PGAM1 enzyme activity assay.

Materials:

  • Recombinant human PGAM1

  • 3-Phosphoglycerate (3-PG)

  • Enolase

  • Pyruvate Kinase (PK)

  • Lactate (B86563) Dehydrogenase (LDH)

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • Test inhibitor compounds

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, enolase, pyruvate kinase, lactate dehydrogenase, ATP, and NADH.

  • Add Inhibitor: Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Add PGAM1: Add recombinant human PGAM1 to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to PGAM1.

  • Initiate Reaction: Initiate the reaction by adding the substrate, 3-PG, to each well.

  • Measure Absorbance: Immediately begin measuring the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay for PGAM1 Inhibitor Screening

This protocol describes a general method for screening PGAM1 inhibitors based on their effect on cancer cell viability using a colorimetric assay such as MTT, MTS, or CCK-8.

Materials:

  • Cancer cell line (e.g., H1299, SKOV3)

  • Complete cell culture medium

  • Test inhibitor compounds

  • MTT, MTS, or CCK-8 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.[12]

  • Add Reagent: Add the MTT, MTS, or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[13]

  • Solubilization (for MTT): If using the MTT assay, add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cell proliferation.

Protocol 3: Western Blot for Confirmation of PGAM1 Inhibition in Cells

This protocol is used to confirm the effect of a PGAM1 inhibitor on the levels of PGAM1 and downstream signaling proteins in a cellular context.[14]

Western_Blot_Workflow cluster_steps Protocol Steps Cell_Culture Culture and Treat Cells with Inhibitor Lysis Cell Lysis and Protein Quantification Cell_Culture->Lysis SDS-PAGE SDS-PAGE Lysis->SDS-PAGE Transfer Transfer to Membrane SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-PGAM1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image and Data Analysis Detection->Analysis

Workflow for Western blot analysis.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • PGAM1 inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PGAM1

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with varying concentrations of the PGAM1 inhibitor for a specified time (e.g., 24 hours).[14]

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.[14]

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for PGAM1, followed by incubation with an HRP-conjugated secondary antibody.[14]

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[14]

  • Analysis: Quantify the band intensities to determine the effect of the inhibitor on PGAM1 protein levels. A housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

Conclusion

The development of PGAM1 inhibitors represents a promising strategy for targeting the metabolic vulnerabilities of cancer cells. The protocols and data presented here provide a framework for researchers to identify, characterize, and validate novel PGAM1 inhibitors. Further investigation into the diverse roles of PGAM1 in both glycolysis and other signaling pathways will be crucial for the successful clinical translation of these targeted therapies.

References

Application of D-2-Phosphoglyceric Acid in Cancer Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-2-Phosphoglyceric acid (2-PG), a key intermediate in the glycolytic pathway, has emerged as a critical molecule in the intricate metabolic landscape of cancer. Its concentration, tightly regulated by the enzyme Phosphoglycerate Mutase 1 (PGAM1), plays a pivotal role in coordinating central carbon metabolism to support the high proliferative demands of tumor cells. Dysregulation of 2-PG levels, often a consequence of PGAM1 overexpression in various cancers, has profound effects on interconnected metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and serine biosynthesis.[1] This document provides detailed application notes and protocols for researchers investigating the role of 2-PG in cancer metabolism, with a focus on its utility as a biomarker and a target for therapeutic intervention.

Core Concepts: The Role of 2-PG in Cancer Metabolism

In normal cells, glycolysis is tightly regulated to balance energy production with biosynthetic needs. However, many cancer cells exhibit a phenomenon known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen.[2] Within this altered metabolic state, the enzyme PGAM1, which catalyzes the conversion of 3-phosphoglycerate (B1209933) (3-PG) to 2-PG, is frequently upregulated.[1][3][4][5] This upregulation leads to a significant shift in the intracellular concentrations of its substrate and product.

The consequences of this shift are twofold and central to 2-PG's role in cancer progression:

  • Inhibition of the Pentose Phosphate Pathway (PPP): The accumulation of 3-PG, the substrate of PGAM1, acts as a competitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the oxidative PPP.[1][6] This pathway is crucial for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis.

  • Activation of Serine Biosynthesis: Conversely, the increased concentration of 2-PG allosterically activates 3-phosphoglycerate dehydrogenase (PHGDH), the first and rate-limiting enzyme in the de novo serine biosynthesis pathway.[1][6][7] This pathway provides the building blocks for nucleotides, proteins, and lipids, all of which are vital for rapidly proliferating cancer cells.[8][9][10][11]

Therefore, by modulating the levels of 3-PG and 2-PG, PGAM1 acts as a critical node that coordinates glycolytic flux with major biosynthetic pathways to fuel tumor growth.[1]

Data Presentation: Quantitative Insights into 2-PG Regulation

The following table summarizes quantitative data from studies on the impact of PGAM1 modulation on intracellular 2-PG and 3-PG levels in various cancer cell lines. This data highlights the significant role of PGAM1 in controlling the balance between these two critical metabolites.

Cell LineGenetic Modification/TreatmentChange in 3-PG ConcentrationChange in 2-PG ConcentrationReference
H1299 (Lung Cancer)PGAM1 shRNAIncreasedDecreased[1]
A549 (Lung Cancer)PGAM1 shRNAIncreasedDecreased[1]
HCT116 (Colon Cancer)PGAM1 shRNAIncreasedDecreased[1]
H1299 (Lung Cancer)PGMI-004A (PGAM1 inhibitor)IncreasedDecreased[1]

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound using an Enzymatic Assay

This protocol outlines a general method for the fluorometric quantification of 2-PG in biological samples, based on commercially available assay kits.

Principle:

This assay relies on a series of coupled enzymatic reactions. First, enolase converts 2-PG to phosphoenolpyruvate (B93156) (PEP). Pyruvate (B1213749) kinase then transfers the phosphate group from PEP to ADP, forming pyruvate and ATP. Finally, pyruvate oxidase acts on pyruvate in the presence of phosphate and oxygen to produce acetyl phosphate, carbon dioxide, and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a specific fluorometric probe in a reaction catalyzed by horseradish peroxidase (HRP). The resulting fluorescence is directly proportional to the amount of 2-PG in the sample.

Materials:

  • 2-PG Assay Kit (containing 2-PG Standard, Enolase, Pyruvate Kinase, Pyruvate Oxidase, Fluorometric Probe, HRP, and Assay Buffer)

  • 96-well black, flat-bottom microplate

  • Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)

  • Phosphate-Buffered Saline (PBS)

  • For sample preparation: 10 kDa molecular weight cutoff (MWCO) spin filters, and appropriate lysis buffer.

Procedure:

  • Sample Preparation:

    • Cell Lysates: Culture cells to the desired density. Harvest cells and wash with cold PBS. Resuspend the cell pellet in an appropriate lysis buffer and lyse the cells by sonication or homogenization on ice. Centrifuge the lysate to pellet cellular debris.

    • Tissue Homogenates: Homogenize fresh or frozen tissue in a suitable buffer on ice. Centrifuge the homogenate to remove insoluble material.

    • Deproteinization: It is recommended to deproteinize all samples to remove enzymes that may interfere with the assay. Use a 10 kDa MWCO spin filter to separate proteins from the metabolite-containing fraction.

  • Standard Curve Preparation:

    • Prepare a series of 2-PG standards by diluting the provided stock solution in Assay Buffer. A typical concentration range would be 0, 5, 10, 15, 20, and 25 µM.

    • Add 50 µL of each standard to separate wells of the 96-well plate.

  • Reaction Setup:

    • For each sample, prepare two wells: a "Sample" well and a "Sample Blank" well.

    • Prepare a "Reaction Mix" containing all the enzymes (Enolase, Pyruvate Kinase, Pyruvate Oxidase, HRP) and the fluorometric probe in Assay Buffer according to the kit instructions.

    • Prepare a "Sample Blank Mix" that is identical to the Reaction Mix but omits the Enolase. This will account for any background signal from other metabolites in the sample.

    • Add 1-50 µL of the deproteinized sample to both the "Sample" and "Sample Blank" wells. Adjust the final volume in each well to 50 µL with Assay Buffer.

  • Assay and Measurement:

    • Add 50 µL of the Reaction Mix to the "Sample" wells and 50 µL of the "Sample Blank Mix" to the "Sample Blank" wells.

    • Mix gently and incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Measure the fluorescence at the recommended wavelengths (e.g., Ex/Em = 535/587 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence reading of the 0 µM standard (blank) from all other standard and sample readings.

    • Plot the corrected fluorescence values for the standards against their concentrations to generate a standard curve.

    • For each sample, subtract the corrected fluorescence reading of the "Sample Blank" from the "Sample" reading to obtain the net fluorescence due to 2-PG.

    • Determine the concentration of 2-PG in the samples by interpolating the net fluorescence values on the standard curve.

Protocol 2: Analysis of 2-PG by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of 2-PG, and is particularly useful for distinguishing it from its isomer, 3-PG.

Principle:

Metabolites are extracted from biological samples and separated using liquid chromatography. The separated metabolites are then ionized and detected by a tandem mass spectrometer, which identifies and quantifies them based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Solvents: Acetonitrile (B52724), Water (LC-MS grade), Formic Acid

  • Internal Standard (e.g., ¹³C-labeled 2-PG)

  • Extraction Solvent: 80% Methanol (B129727) (pre-chilled to -80°C)

Procedure:

  • Sample Preparation and Metabolite Extraction:

    • Quenching: Rapidly quench metabolic activity in cell or tissue samples by flash-freezing in liquid nitrogen.

    • Extraction: Add a known amount of internal standard to the frozen sample. Add pre-chilled 80% methanol and vortex vigorously. Incubate at -20°C for at least 1 hour to allow for protein precipitation.

    • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

    • Drying and Reconstitution: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the reconstituted sample onto a HILIC column. Use a gradient of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid) to separate 2-PG from other metabolites.

    • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 2-PG and its internal standard.

      • Example MRM transition for 2-PG: m/z 185 -> m/z 97

  • Data Analysis:

    • Integrate the peak areas for 2-PG and the internal standard.

    • Calculate the ratio of the peak area of 2-PG to the peak area of the internal standard.

    • Generate a standard curve by analyzing known concentrations of 2-PG with a constant amount of the internal standard.

    • Quantify the amount of 2-PG in the samples by comparing their peak area ratios to the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving 2-PG in cancer metabolism and a typical experimental workflow for its analysis.

Glycolysis_Serine_Biosynthesis_Crosstalk Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway (PPP) G6P->PPP ThreePG 3-Phosphoglycerate (3-PG) Glycolysis->ThreePG PGAM1 PGAM1 ThreePG->PGAM1 SixPGD 6PGD ThreePG->SixPGD Inhibits PHGDH PHGDH ThreePG->PHGDH Substrate TwoPG 2-Phosphoglycerate (2-PG) PEP Phosphoenolpyruvate TwoPG->PEP TwoPG->PHGDH Activates Pyruvate Pyruvate PEP->Pyruvate PGAM1->TwoPG Serine_Pathway Serine Biosynthesis Pathway PHGDH->Serine_Pathway PPP->SixPGD Serine Serine Serine_Pathway->Serine Biosynthesis Nucleotides, Lipids, Amino Acids Serine->Biosynthesis

Caption: Crosstalk between glycolysis and key biosynthetic pathways regulated by 2-PG.

Experimental_Workflow_2PG_Quantification Sample Biological Sample (Cells, Tissue, Plasma) Extraction Metabolite Extraction (e.g., 80% Methanol) Sample->Extraction Deproteinization Deproteinization (e.g., 10 kDa Spin Filter) Extraction->Deproteinization EnzymaticAssay Enzymatic Assay (Fluorometric/Colorimetric) Deproteinization->EnzymaticAssay LCMS LC-MS/MS Analysis Deproteinization->LCMS DataAnalysis Data Analysis and Quantification EnzymaticAssay->DataAnalysis LCMS->DataAnalysis

Caption: General experimental workflow for the quantification of 2-PG.

Conclusion

This compound is a metabolite of significant interest in cancer research due to its central role in the metabolic reprogramming of tumor cells. The ability to accurately quantify 2-PG and understand its regulatory network provides a powerful tool for researchers to investigate the metabolic vulnerabilities of cancer. The protocols and information provided herein offer a foundation for the application of 2-PG analysis in basic cancer research, biomarker discovery, and the development of novel therapeutic strategies targeting cancer metabolism.

References

High-Throughput Screening for Modulators of Enolase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of small molecule modulators of enolase activity. Enolase, a key enzyme in the glycolytic pathway, has emerged as a significant therapeutic target in various diseases, including cancer, due to its overexpression and non-glycolytic functions in pathological processes.[1]

Application Notes

Enolase as a Therapeutic Target

Enolase (EC 4.2.1.11) is a metalloenzyme that catalyzes the reversible dehydration of 2-phospho-D-glycerate (2-PGA) to phosphoenolpyruvate (B93156) (PEP) during glycolysis.[1] In mammals, three isoforms exist: alpha-enolase (ENO1), beta-enolase (ENO3), and gamma-enolase (ENO2). While beta-enolase is muscle-specific and gamma-enolase is neuron-specific, alpha-enolase is ubiquitously expressed and is frequently upregulated in various cancers.[1]

The overexpression of ENO1 is linked to the Warburg effect, an alteration in glucose metabolism that supports rapid tumor cell proliferation.[1] Beyond its role in glycolysis, ENO1 can translocate to the cell surface, where it acts as a plasminogen receptor, promoting cancer cell invasion and metastasis.[2][3] ENO1 is also implicated in various signaling pathways that drive tumor progression, including the PI3K/AKT and MAPK/ERK pathways.[4][5] These multifaceted roles make ENO1 a compelling target for the development of novel anticancer therapies.

High-Throughput Screening (HTS) for Enolase Modulators

HTS enables the rapid screening of large compound libraries to identify "hits" that modulate the activity of a biological target. For enolase, the primary goal is to identify inhibitors that can block its enzymatic activity and consequently inhibit glycolysis and other cancer-promoting functions. The development of a robust and reliable HTS assay is crucial for a successful screening campaign. A commonly employed method is a coupled-enzyme assay, which can be adapted for a high-throughput format.[6]

Data Presentation

The following tables summarize representative quantitative data from a hypothetical HTS campaign for enolase inhibitors.

Table 1: HTS Assay Validation Parameters

ParameterValueDescription
Assay Format 384-well microplateMiniaturized format for high-throughput screening.
Detection Method Absorbance (340 nm)Measurement of NADH oxidation in a coupled-enzyme reaction.
Z'-factor 0.75A measure of assay quality, with a value > 0.5 indicating an excellent assay for HTS.[7][8]
Signal-to-Background (S/B) Ratio 8.2The ratio of the signal from the uninhibited enzyme to the background signal.
Coefficient of Variation (%CV) < 5%A measure of the variability of the assay signal.

Table 2: HTS Campaign Results

ParameterValueDescription
Library Size 100,000 compoundsThe total number of compounds screened.
Screening Concentration 10 µMThe concentration at which each compound was tested in the primary screen.
Primary Hit Rate 0.5%The percentage of compounds that showed significant inhibition in the primary screen.
Confirmed Hits 250The number of compounds that were confirmed as active in a secondary assay.
False Positive Rate 50%The percentage of primary hits that were not confirmed in secondary assays.

Table 3: Characteristics of Confirmed Hit Compounds

Compound IDIC50 (µM)Mode of Inhibition
ENO-H01 2.5Competitive
ENO-H02 8.1Non-competitive
ENO-H03 15.7Uncompetitive
ENO-H04 5.3Competitive
ENO-H05 11.2Non-competitive

Experimental Protocols

Protocol 1: High-Throughput Screening of Enolase Inhibitors using a Coupled-Enzyme Assay

This protocol describes a 384-well plate-based assay to screen for inhibitors of enolase. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH in a coupled reaction.

Materials and Reagents:

  • Enolase Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 10 mM MgSO4, 1 mM DTT.

  • Recombinant Human Enolase 1 (ENO1): Purified enzyme.

  • Substrate Solution: 2-phospho-D-glycerate (2-PGA) in Enolase Assay Buffer.

  • Coupling Enzyme Mix: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH) in Enolase Assay Buffer.

  • Cofactor/Substrate Mix: Adenosine diphosphate (B83284) (ADP) and β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) in Enolase Assay Buffer.

  • Test Compounds: Dissolved in 100% DMSO.

  • Positive Control: A known enolase inhibitor (e.g., phosphonoacetohydroxamate).

  • Negative Control: DMSO.

  • 384-well, clear, flat-bottom microplates.

  • Multichannel pipettes or automated liquid handling system.

  • Microplate reader capable of measuring absorbance at 340 nm.

Assay Procedure:

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds (typically at 10 mM in DMSO) to the appropriate wells of a 384-well plate.

    • Add 50 nL of DMSO to the negative control wells.

    • Add 50 nL of the positive control inhibitor to the positive control wells.

  • Enzyme Addition:

    • Prepare a solution of recombinant ENO1 in Enolase Assay Buffer. The final concentration in the assay should be empirically determined to yield a linear reaction rate for at least 30 minutes.

    • Add 10 µL of the ENO1 solution to each well containing test compounds and controls.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation:

    • Prepare a "Reaction Mix" containing the Substrate Solution, Coupling Enzyme Mix, and Cofactor/Substrate Mix. The final concentrations in the assay should be optimized, but typical starting concentrations are:

      • 2-PGA: 1 mM

      • ADP: 1 mM

      • NADH: 0.2 mM

      • PK: 5 units/mL

      • LDH: 5 units/mL

    • Add 10 µL of the Reaction Mix to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to 30°C.

    • Measure the absorbance at 340 nm every minute for 30 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Normalize the data:

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (V_compound - V_positive_control) / (V_negative_control - V_positive_control))

  • Hit Identification:

    • Set a hit threshold, typically greater than 3 standard deviations from the mean of the negative controls or a defined percent inhibition (e.g., >50%).

  • Dose-Response Analysis:

    • For confirmed hits, perform a dose-response experiment by testing a range of compound concentrations.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Enolase_Signaling_Pathway cluster_glycolysis Glycolytic Pathway Glycolysis Glycolysis Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAP_DHAP G3P / DHAP F16BP->GAP_DHAP BPG13 1,3-BPG GAP_DHAP->BPG13 PG3 3-PG BPG13->PG3 PG2 2-PG PG3->PG2 ENO1 ENO1 (Enolase 1) PG2->ENO1 PEP PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA ENO1->PEP PI3K_AKT PI3K/AKT Pathway ENO1->PI3K_AKT activates MAPK_ERK MAPK/ERK Pathway ENO1->MAPK_ERK activates Surface_ENO1 Surface ENO1 ENO1->Surface_ENO1 translocates Cell_Proliferation Cell Proliferation PI3K_AKT->Cell_Proliferation MAPK_ERK->Cell_Proliferation Metastasis Invasion & Metastasis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activation Plasmin->Metastasis

Caption: Enolase 1 (ENO1) in glycolysis and cancer signaling pathways.

Caption: High-throughput screening workflow for enolase modulators.

References

Application Notes and Protocols for the Analytical Separation of 2-PGA and 3-PGA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical separation of 2-phosphoglyceric acid (2-PGA) and 3-phosphoglyceric acid (3-PGA) isomers. These closely related isomers are key intermediates in central carbon metabolism, and their accurate quantification is crucial for various fields of research, including disease diagnostics and drug development.

Introduction

2-phosphoglyceric acid (2-PGA) and 3-phosphoglyceric acid (3-PGA) are structural isomers that play pivotal roles in glycolysis and the Calvin cycle. Due to their identical mass and similar physicochemical properties, their separation and individual quantification pose a significant analytical challenge. This document outlines effective analytical methodologies, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), for the robust separation and analysis of these critical metabolites.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative data for different analytical methods used to separate 2-PGA and 3-PGA isomers.

Analytical TechniqueColumn/CapillaryMobile Phase/BufferDetectionRetention/Migration Time (min)Resolution (Rs)LOD/LOQCitation
LC-MS Hybrid column with anion-exchange and HILIC ligandsGradient of acetonitrile (B52724) in ammonium (B1175870) bicarbonate bufferESI-MSNot explicitly statedSufficient for baseline separationFemtomole levels for most phosphorylated sugars[1][2]
HPLC-ELSD Newcrom B mixed-mode stationary phase (4.6 x 150 mm, 5 µm)Isocratic: Water, Acetonitrile (MeCN), and formic acidELSDNot explicitly statedBaseline separation achievedNot specified[3]
UPLC-MS/MS Not explicitly specifiedNot explicitly specifiedESI-MS/MSCo-eluting; analysis time < 7 minDeconvolution based on unique product ion ratios2-49 ng/mL (LOD)[4]
GC-MS Not explicitly specifiedNot applicableMSDependent on derivatization and temperature programMethod dependent0.05-0.5 µmol/L (LOD for general phosphorylated compounds)[5]
CE-MS/MS Fused silica (B1680970) capillaryBackground electrolyte (e.g., ammonium acetate)MS/MSDependent on voltage and bufferGood separation of phosphorylated compounds0.25-2 µmol/L (LOD for general phosphorylated compounds)[5]

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Separation of 2-PGA and 3-PGA

This protocol is based on a method utilizing a hybrid column with both anion-exchange and hydrophilic interaction chromatography (HILIC) ligands for enhanced selectivity.[1][2]

1. Sample Preparation (from cell culture or tissue)

a. Quench metabolism by rapidly freezing the biological sample in liquid nitrogen. b. Extract metabolites using a cold extraction solvent (e.g., 80% methanol). c. Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet debris. d. Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator. e. Reconstitute the dried extract in the initial mobile phase conditions for LC-MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hybrid column with anion-exchange and hydrophilic interaction chromatography (HILIC) properties.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water

  • Mobile Phase B: 10 mM Ammonium Bicarbonate in 90% Acetonitrile/10% Water

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: Linear gradient from 95% to 50% B

    • 15-18 min: Hold at 50% B

    • 18.1-25 min: Return to 95% B and equilibrate

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative

  • MS/MS Parameters:

    • MRM Transitions:

      • 2-PGA: Precursor ion (m/z 185.0) -> Product ion (e.g., m/z 97.0, 79.0)

      • 3-PGA: Precursor ion (m/z 185.0) -> Product ion (e.g., m/z 97.0, 79.0)

    • Optimize collision energies and other MS parameters for each analyte.

3. Data Analysis

a. Integrate the peak areas for the specific MRM transitions of 2-PGA and 3-PGA. b. Use a stable isotope-labeled internal standard for accurate quantification. c. Generate a calibration curve using standards of known concentrations to quantify the isomers in the samples. A method to deconvolute peak areas of co-eluting isomers based on unique product ion ratios can be employed for accurate quantification[4].

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Biological Sample (Cell Culture/Tissue) Quenching Metabolic Quenching (Liquid Nitrogen) Sample->Quenching Extraction Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Supernatant Drying Centrifugation->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (HILIC/Anion-Exchange) Injection->Separation Detection Mass Spectrometry (ESI-MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result [2-PGA] & [3-PGA] Quantification->Result

Caption: General experimental workflow for the LC-MS/MS analysis of 2-PGA and 3-PGA isomers.

Logical Relationships of Analytical Methods

analytical_methods cluster_lc Liquid Chromatography (LC) cluster_gc Gas Chromatography (GC) cluster_ce Capillary Electrophoresis (CE) LC LC-MS HILIC HILIC LC->HILIC relies on MixedMode Mixed-Mode LC->MixedMode relies on GC GC-MS Derivatization Derivatization GC->Derivatization requires CE CE-MS ElectrophoreticMobility Electrophoretic Mobility CE->ElectrophoreticMobility based on PGA_Isomers 2-PGA & 3-PGA Isomers PGA_Isomers->LC separated by PGA_Isomers->GC separated by PGA_Isomers->CE separated by

Caption: Key principles of different analytical methods for separating 2-PGA and 3-PGA isomers.

References

Troubleshooting & Optimization

overcoming interference in D-2-Phosphoglyceric acid enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-2-Phosphoglyceric acid (2-PG) enzymatic assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound enzymatic assay?

A1: The this compound (2-PG) enzymatic assay is a method used to quantify the concentration of 2-PG in various biological samples. The assay typically follows a coupled enzyme reaction. First, 2-PG is converted to phosphoenolpyruvate (B93156) (PEP) by the enzyme enolase. PEP is then converted to pyruvate (B1213749). The pyruvate produced is then used in a reaction that generates a detectable signal, either a colored product (colorimetric assay) or a fluorescent product (fluorometric assay). The intensity of the signal is directly proportional to the amount of 2-PG in the sample.[1]

Q2: What are the common sample types that can be used for this assay?

A2: This assay is compatible with a variety of sample types, including:

  • Cell culture extracts (adherent or suspension cells)[1]

  • Tissue extracts (e.g., liver, muscle, heart)[1]

  • Serum and plasma

  • Urine

  • Other biological fluids

Q3: What is the typical detection range for a this compound assay?

A3: The detection range can vary depending on the specific kit and whether a colorimetric or fluorometric method is used. Generally, fluorometric assays are more sensitive than colorimetric assays. For example, a colorimetric assay might detect 2-10 nmol/well, while a fluorometric assay could detect 50-250 pmol/well. Some kits claim a detection sensitivity of less than 20 pmol.[1]

Q4: How should I prepare my samples before running the assay?

A4: Proper sample preparation is crucial for accurate results.

  • Liquid Samples: Clear liquid samples can often be measured directly.

  • Tissue Samples: Tissues should be homogenized in ice-cold 2PG Assay Buffer and then centrifuged to remove insoluble material. The resulting supernatant is used for the assay.[2]

  • Cell Samples: Cells should be lysed in ice-cold 2PG Assay Buffer, homogenized, and then centrifuged to pellet cell debris. The supernatant is then collected for the assay.[1][2] It is also recommended to deproteinize samples, which can be achieved using a 10 kDa spin filter or perchloric acid precipitation followed by neutralization.[3][4]

Troubleshooting Guide

Issue 1: High Background Signal

Possible Cause: The sample itself contains substances that interfere with the assay, such as endogenous pyruvate.[1]

Solution:

  • Run a background control: For each sample, prepare a parallel reaction that does not contain the 2PG Enzyme Mix. This will measure the signal from interfering substances in your sample.

  • Subtract the background: Subtract the reading from the background control well from the reading of the complete reaction well to get the true signal corresponding to the 2-PG concentration.[1]

Issue 2: No or Very Low Signal

Possible Causes:

  • Inactive or degraded enzymes.

  • Presence of enzyme inhibitors in the sample.

  • Incorrect assay setup or reagent preparation.

Solutions:

  • Check Reagent Stability: Ensure that all kit components, especially the enzymes, have been stored correctly at -20°C and have not undergone multiple freeze-thaw cycles.[1] Reconstituted enzymes are typically stable for up to 2 months when stored at -20°C.[1]

  • Test for Enzyme Inhibitors: Phosphoglycerate mutase, an enzyme involved in the production of 2-PG, can be inhibited by various anionic molecules.[5] If you suspect inhibitors in your sample, you may need to perform a sample cleanup step.

  • Verify Assay Protocol: Double-check all steps of the protocol, including incubation times and temperatures.[2] Ensure that the assay buffer is at room temperature before use.[6]

Issue 3: Inconsistent or Non-Reproducible Results

Possible Causes:

  • Inaccurate pipetting.

  • Incomplete mixing of reagents.

  • Samples not properly homogenized.

Solutions:

  • Pipetting Technique: Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Preparing a master mix for the reaction components can help improve consistency.[6]

  • Thorough Mixing: Ensure all reconstituted reagents and reaction mixes are mixed thoroughly before adding them to the wells.[4]

  • Sample Homogenization: For cell and tissue samples, ensure complete homogenization to release the entire 2-PG content. This can be verified by microscopic examination.[2][6]

Experimental Protocols

Protocol 1: Sample Deproteinization using a 10 kDa Spin Filter
  • Transfer the sample supernatant to a 10 kDa spin filter.

  • Centrifuge at 10,000 x g for 5 minutes.[4]

  • Collect the flow-through, which contains the deproteinized sample.

  • The sample is now ready for use in the assay.

Protocol 2: General this compound Enzymatic Assay

This is a generalized protocol based on commercially available kits.[1] Always refer to the specific kit manual for detailed instructions.

  • Standard Curve Preparation: Prepare a series of 2-PG standards by diluting the provided stock solution in the assay buffer. A typical range for a colorimetric assay is 0 to 10 nmol/well.

  • Sample Preparation: Add 1-50 µL of your prepared sample to a 96-well plate. Adjust the volume to 50 µL with the assay buffer.[1]

  • Reaction Mix Preparation: Prepare a reaction mix containing the 2PG Assay Buffer, 2PG Probe, 2PG Enzyme Mix, 2PG Converter, and 2PG Developer.

  • Incubation: Add 50 µL of the reaction mix to each well containing the standards and samples. Mix well and incubate at room temperature for 40 minutes, protected from light.[1][2]

  • Measurement: Measure the absorbance at 570 nm for a colorimetric assay or fluorescence at Ex/Em = 535/587 nm for a fluorometric assay.[1]

  • Calculation: Subtract the 0 standard reading from all readings. Plot the standard curve and determine the 2-PG concentration in your samples from the curve.

Quantitative Data

Table 1: Common Inhibitors of Phosphoglycerate Mutase

InhibitorType of InhibitionNotes
VanadateAnionic InhibitorKnown inhibitor of mutase activity.[5]
AcetateAnionic InhibitorKnown inhibitor of mutase activity.[5]
Chloride IonAnionic InhibitorKnown inhibitor of mutase activity.[5]
PhosphateCompetitive InhibitorCompetitive with respect to 2-phosphoglycerate.[5]
2-PhosphoglycolateCompetitive InhibitorCompetitive with respect to 2-phosphoglycerate.[5]
KClCompetitive InhibitorA salt that acts as a competitive inhibitor.[5]
Inositol HexakisphosphatePolyanionic InhibitorBinds to the enzyme to block the active site.[7]
Benzene HexacarboxylatePolyanionic InhibitorBinds to the enzyme to block the active site.[7]

Visualizations

AssayWorkflow cluster_sample Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample Biological Sample (Cell/Tissue) Homogenize Homogenize in Assay Buffer Sample->Homogenize Centrifuge Centrifuge to Remove Debris Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Deproteinate Deproteinate (Optional) Supernatant->Deproteinate AddSample Add Sample to 96-well Plate Deproteinate->AddSample AddReactionMix Add Reaction Mix AddSample->AddReactionMix Incubate Incubate at RT AddReactionMix->Incubate Measure Measure Signal (OD or Fluorescence) Incubate->Measure Calculate Calculate 2-PG Concentration Measure->Calculate StandardCurve Generate Standard Curve StandardCurve->Calculate

Caption: Experimental workflow for the this compound enzymatic assay.

TroubleshootingFlow Start Start Troubleshooting Issue What is the issue? Start->Issue HighBg High Background? Issue->HighBg High Background LowSignal Low/No Signal? Issue->LowSignal Low Signal Inconsistent Inconsistent Results? Issue->Inconsistent Inconsistent RunBgControl Run a background control and subtract the value. HighBg->RunBgControl CheckReagents Check enzyme stability and reagent preparation. LowSignal->CheckReagents CheckPipetting Verify pipette calibration and use a master mix. Inconsistent->CheckPipetting End Problem Resolved RunBgControl->End CheckInhibitors Consider sample cleanup to remove inhibitors. CheckReagents->CheckInhibitors CheckProtocol Verify all protocol steps, incubation times, and temperatures. CheckInhibitors->CheckProtocol CheckProtocol->End CheckHomogenization Ensure complete sample homogenization. CheckPipetting->CheckHomogenization CheckHomogenization->End

Caption: Troubleshooting decision tree for this compound assays.

References

improving the stability of 2-phosphoglycerate in cell extracts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the stability and recovery of 2-phosphoglycerate (2-PG) in cell extracts.

Frequently Asked Questions (FAQs)

Q1: What is 2-phosphoglycerate (2-PG) and why is it important? A1: 2-phosphoglycerate is a crucial intermediate metabolite in the glycolysis pathway.[1][2] It is formed from 3-phosphoglycerate (B1209933) (3-PG) by the enzyme phosphoglycerate mutase (PGM) and is subsequently converted to phosphoenolpyruvate (B93156) (PEP) by enolase.[3][4] Accurate quantification of 2-PG is essential for studying metabolic regulation, analyzing the Warburg effect in cancer, and understanding the mechanism of drugs that target metabolic pathways.[1][5]

Q2: What are the primary causes of 2-PG degradation in cell extracts? A2: The primary cause of 2-PG loss is enzymatic degradation.[6] As an intermediate in the highly active glycolytic pathway, 2-PG can be rapidly converted by two key enzymes:

  • Phosphoglycerate Mutase (PGM): This enzyme catalyzes the reversible reaction between 3-PG and 2-PG.[7]

  • Enolase: This enzyme catalyzes the dehydration of 2-PG to form phosphoenolpyruvate (PEP).[8][9] Additionally, non-specific phosphatases may dephosphorylate 2-PG.[10] Chemical degradation can also occur if sample handling procedures, such as temperature and pH, are not properly controlled.[6]

Q3: What are the main strategies to prevent 2-PG degradation? A3: The core strategy is to halt all enzymatic activity as rapidly as possible and keep it suppressed. This is achieved through three main approaches:

  • Rapid Quenching: Instantly stopping metabolism using methods like immersion in liquid nitrogen or adding a pre-chilled quenching solution (e.g., 60% methanol (B129727) at -40°C).[11][12]

  • Strict Temperature Control: Maintaining low temperatures (e.g., on ice or at 4°C) throughout all extraction and preparation steps to minimize residual enzyme activity.[6]

  • Use of Inhibitors: Incorporating inhibitors of enzymes like PGM and enolase into the extraction buffers.

Troubleshooting Guide

Problem: My measured 2-PG levels are consistently low or undetectable.

This is a common issue stemming from the inherent instability of 2-PG. The following Q&A will guide you through the most likely causes and solutions.

Q: Could my metabolic quenching be inefficient? A: Yes, this is a critical step. Inefficient quenching fails to stop enzymatic activity instantly, allowing 2-PG to be consumed.

  • Solution 1: Optimize Quenching Solvent Temperature. Ensure your quenching solution (e.g., methanol) is sufficiently cold (e.g., -20°C to -40°C) before adding it to the cells.[6]

  • Solution 2: Optimize Quenching Volume. Use a large volume of cold quenching solution relative to your sample volume (e.g., a 5:1 ratio of quenching solution to cell culture) to ensure the temperature drops instantaneously.[11][12]

  • Solution 3: Use Fast Filtration for Suspension Cells. For suspension cultures, rapidly filter the cells to remove the medium and immediately plunge the filter with the cells into liquid nitrogen. This process should be completed in under 15 seconds.[6]

Q: How can I be sure enzymes are not degrading 2-PG during sample processing? A: Even after quenching, residual enzymatic activity can degrade 2-PG if samples are not handled correctly.

  • Solution 1: Maintain Cold Chain. Perform all subsequent steps, including centrifugation and solvent addition, at low temperatures (e.g., 4°C or on ice) to minimize enzymatic activity.[6][11]

  • Solution 2: Use Enzyme Inhibitors. The enzymes PGM and enolase are the primary culprits. Adding their inhibitors to your extraction buffer can significantly improve 2-PG stability. (See Table 1 for examples).

  • Solution 3: Adjust pH. The pH of the extraction solvent can influence enzyme activity. Acidic conditions are often used to aid in protein precipitation, which can also help stabilize phosphorylated metabolites by inactivating enzymes.[6]

Q: Is my choice of extraction solvent appropriate for 2-PG? A: Yes, the solvent choice is critical for efficient recovery of polar metabolites like 2-PG.

  • Recommendation 1: Cold Solvent Mixtures. A common and effective method for many sample types is extraction with a cold solvent mixture like methanol:acetonitrile:water.[6]

  • Recommendation 2: Boiling Ethanol (B145695) for Resilient Cells. For organisms with tough cell walls, such as yeast, a boiling ethanol extraction after an initial cold methanol quench has been shown to yield higher concentrations of phosphorylated intermediates, including 2-PG.[6]

Key Metabolic Pathway & Inhibitors

The stability of 2-PG is primarily dictated by the enzymes that act upon it. Understanding this context is key to designing a robust extraction protocol.

Glycolysis_2PG cluster_glycolysis Glycolytic Pathway Steps cluster_inhibitors Points of Inhibition 3PG 3-Phosphoglycerate 2PG 2-Phosphoglycerate 3PG->2PG Phosphoglycerate Mutase (PGM) (Reversible) PEP Phosphoenolpyruvate 2PG->PEP Enolase PGM_Inhibitors PGM Inhibitors (e.g., Vanadate, HKB99) PGM_Inhibitors->2PG Inhibits Conversion from 3-PG Enolase_Inhibitors Enolase Inhibitors (e.g., SF2312, Citrate) Enolase_Inhibitors->2PG Prevents Conversion to PEP

Diagram 1: Key enzymatic reactions affecting 2-PG stability.
Table 1: Common Inhibitors for Enzymes Metabolizing 2-PG

Target EnzymeInhibitor ClassSpecific ExamplesNotes
Phosphoglycerate Mutase (PGM) Anionic MoleculesVanadate, Acetate, KCl, Phosphate[7]These are general competitive inhibitors. Their use may interfere with downstream assays.
Allosteric InhibitorsHKB99[13][14]Highly specific research compound shown to restrain erlotinib (B232) resistance in lung cancer cells.[13]
Active Site BindersPGMI-004A[15]A verified inhibitor with demonstrated anticancer properties in mouse models.[15]
Enolase Phosphonate AntibioticSF2312[9]A potent natural product inhibitor of both human ENO1 and ENO2.[9]
Substrate AnaloguePhosphonoacetohydroxamate[9]A highly potent inhibitor with structural similarity to the presumed catalytic intermediate.[9]
Natural CompoundCitrate[16]May inhibit α-enolase by interacting with its active site.[16]

Experimental Protocols

Protocol 1: Quenching and Extraction from Mammalian Suspension Cells

This protocol is adapted from methods designed for global metabolite profiling and is effective for preserving phosphorylated intermediates.[12]

Materials:

  • Quenching Solution: 60% (v/v) Methanol, 0.85% (w/v) Ammonium Bicarbonate, pre-chilled to -40°C.

  • Extraction Solution: 100% Methanol, pre-chilled to -40°C.

  • Centrifuge capable of reaching -10°C.

Procedure:

  • Preparation: Determine the cell count and prepare for rapid processing. For each sample, you will need 5 volumes of quenching solution.

  • Quenching: In a centrifuge tube, add 5 mL of the -40°C quenching solution. Rapidly transfer 1 mL of the cell suspension (containing ~1x10⁷ cells) directly into the quenching solution.

  • Pelleting: Immediately centrifuge the mixture at a low temperature (e.g., 1,000 x g for 5 minutes at -10°C) to pellet the cells.

  • Supernatant Removal: Aspirate and discard the supernatant, being careful not to disturb the cell pellet.

  • Extraction: Resuspend the cell pellet in 1 mL of cold (-40°C) 100% methanol. Vortex vigorously for 30 seconds.

  • Incubation: Incubate the samples on ice for 15 minutes to allow for metabolite extraction.

  • Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[11]

  • Collection: Carefully collect the supernatant, which contains the metabolites. This extract is now ready for analysis or can be stored at -80°C.

Workflow start Start: Cell Culture Sample quench Step 1: Quenching (e.g., -40°C Methanol) start->quench pellet Step 2: Centrifugation (Low Temperature) quench->pellet extract Step 3: Metabolite Extraction (e.g., Cold Methanol) pellet->extract clarify Step 4: Clarification (High-Speed Centrifugation) extract->clarify analyze Step 5: Analysis (Enzymatic Assay or LC-MS/MS) clarify->analyze end End: 2-PG Quantification analyze->end

Diagram 2: Experimental workflow for 2-PG extraction and analysis.
Protocol 2: Quantification of 2-PG using a Fluorometric Assay

This protocol is based on the principles of commercially available 2-PG assay kits.[5][17][18]

Principle: 2-PG is converted by enolase to PEP. PEP is then converted to pyruvate (B1213749), which is oxidized to generate a fluorescent product. The fluorescence intensity is directly proportional to the 2-PG concentration.[17]

Procedure:

  • Standard Curve Preparation: Prepare a dilution series of a 2-PG standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well black, flat-bottom plate. Adjust the final volume of each well to 50 µL with Assay Buffer.

  • Sample Preparation: Add 1-50 µL of your cell extract (from Protocol 1) to duplicate wells. Adjust the final volume to 50 µL with Assay Buffer.

  • Background Control: For samples with potentially high endogenous pyruvate, prepare a parallel "sample blank" well that will receive a reaction mix without the enolase enzyme.[17]

  • Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, a fluorescent probe, and the necessary enzymes (e.g., enolase, pyruvate kinase, pyruvate oxidase) as specified by the kit manufacturer.

  • Incubation: Add 50 µL of the Reaction Mix to each well (including standards and samples). Mix gently and incubate for 30-60 minutes at 37°C, protected from light.

  • Measurement: Read the fluorescence on a microplate reader at the recommended wavelengths (e.g., Ex/Em = 535/587 nm).[17]

  • Calculation: Subtract the background control reading from the sample reading. Calculate the 2-PG concentration in your sample by comparing its corrected reading to the standard curve.

Troubleshooting start Problem: Low 2-PG Recovery q1 Was quenching instantaneous (<15 seconds)? start->q1 q2 Were samples kept at ≤ 4°C throughout processing? q1->q2 Yes sol1 Solution: Use fast filtration + liquid N2 or increase quench solvent volume. q1->sol1 No q3 Does extraction buffer contain enzyme inhibitors? q2->q3 Yes sol2 Solution: Use pre-chilled centrifuges/racks. Work on ice. q2->sol2 No q4 Is the extraction solvent optimized for polar metabolites? q3->q4 Yes sol3 Solution: Add PGM and/or Enolase inhibitors (See Table 1). q3->sol3 No sol4 Solution: Test different solvent systems (e.g., ACN/MeOH/H2O). q4->sol4 No end Improved 2-PG Stability q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

Diagram 3: Troubleshooting logic for low 2-PG recovery.

References

troubleshooting poor separation of phosphoglycerate isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering poor separation of phosphoglycerate isomers, specifically 2-phosphoglycerate (2-PG) and 3-phosphoglycerate (B1209933) (3-PG), during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is achieving good separation between 2-phosphoglycerate and 3-phosphoglycerate so challenging?

Separating 2-PG and 3-PG is difficult because they are structural isomers.[1] They have the exact same chemical formula (C₃H₇O₇P) and molecular weight, differing only in the position of the phosphate (B84403) group on the glycerate backbone.[2] This subtle structural difference provides very little basis for separation by traditional chromatographic modes like standard reversed-phase, which is not ideal for retaining these highly polar metabolites.[3] Consequently, specialized chromatographic techniques are required to resolve them effectively.

Q2: My chromatogram shows a single, broad peak instead of two distinct peaks for 2-PG and 3-PG. What are the first things I should check?

If you are experiencing co-elution or poor resolution, begin with these fundamental checks:

  • System Suitability: Ensure your HPLC system is performing optimally. Check for pressure fluctuations, leaks, and proper functioning of the pump and detector.

  • Column Health: The column is the most critical component for separation. Verify that the column has not exceeded its recommended lifetime. Check for signs of degradation such as high backpressure or peak tailing. If in doubt, test the column with a standard mixture to evaluate its performance.

  • Mobile Phase Preparation: Inaccuracies in mobile phase preparation can drastically affect separation. Double-check the pH, solvent ratios, and salt concentrations. Ensure all solvents are properly degassed. For sensitive HILIC or mixed-mode methods, even small variations can impact retention and selectivity.

Q3: I've confirmed my system is working correctly. How can I improve the separation method itself?

Method optimization is key. Focus on the column chemistry and mobile phase composition, as these have the most significant impact on selectivity for isomers.

  • Column Selection: Standard C18 columns generally provide insufficient retention for these polar analytes.[3] Consider using a column with an alternative stationary phase. Mixed-mode columns that combine two or more separation mechanisms, such as reversed-phase/weak anion-exchange (RP/WAX) or hydrophilic interaction liquid chromatography/anion-exchange (HILIC/WAX), are highly effective.[1][2][4] Porous graphitized carbon (PGC) columns also offer a unique selectivity that can be beneficial for separating sugar phosphates and related isomers.

  • Mobile Phase Optimization:

    • Organic Modifier: If using HILIC or a mixed-mode column in HILIC mode, the concentration of the organic solvent (typically acetonitrile) is critical. A high initial concentration of acetonitrile (B52724) (e.g., 75-90%) is often required to achieve sufficient retention and separation of these polar isomers.[1]

    • pH and Buffer: The pH of the mobile phase affects the charge state of the phosphoglycerate isomers and the stationary phase. Using an acidic mobile phase, often with a formic acid additive, is common and can improve separation.[2][3]

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. Experiment with small adjustments to find the optimal balance.

  • Temperature: Column temperature can influence selectivity. While elevated temperatures can sometimes lead to peak coalescence, lower temperatures may improve the separation of anomers or closely related isomers.[4]

Q4: I am using LC-MS. Since the masses are identical, why is chromatographic separation still necessary?

While a mass spectrometer is a powerful detector, it cannot distinguish between isomers, which have identical masses and often similar fragmentation patterns.[1][4] Without chromatographic separation, the MS will detect a single signal representing the combined abundance of both 2-PG and 3-PG. Furthermore, poor chromatography can lead to ion suppression from co-eluting matrix components, which compromises quantitative accuracy.[1] Effective LC separation is therefore essential for the individual identification and accurate quantification of each isomer.

Q5: Could my sample preparation be causing issues?

Yes, improper sample handling can lead to misleading results. Phosphoglycerates are active metabolites, and residual enzymatic activity in the sample can cause interconversion between them (e.g., 3-PG being converted to phosphoenolpyruvate (B93156) by enolase).[3] It is critical to quench metabolic activity instantly and completely during sample collection and extraction. Using a cold acidic organic solvent mixture, such as 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, is an effective method for quenching enzymes and extracting polar metabolites.[3]

HPLC Method Parameters for Phosphoglycerate Isomer Separation

The table below summarizes parameters from published methods that have successfully separated 2-PG and 3-PG. This data can serve as a starting point for your method development.

ParameterMethod 1: Mixed-Mode (HILIC/Anion-Exchange)[1]Method 2: Mixed-Mode (Newcrom B)[2]
Column Hybrid column with anion-exchange and HILIC ligandsNewcrom B, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.5 with ammonium hydroxideWater with 5% Formic Acid
Mobile Phase B 90% acetonitrile in waterAcetonitrile
Gradient/Isocratic GradientIsocratic (50% Acetonitrile, 50% Water/Formic Acid Buffer)
Flow Rate 0.225 - 0.250 mL/min1.0 mL/min
Column Temperature 40 °CNot Specified
Detector Mass Spectrometer (MS)Evaporative Light Scattering Detector (ELSD)

Detailed Experimental Protocol

Below is a detailed example of an HPLC-MS protocol adapted from a validated method for separating central carbon metabolites, including 2-PG and 3-PG.[1]

Objective: To separate and quantify 2-phosphoglycerate and 3-phosphoglycerate from a biological extract.

1. Materials and Equipment:

  • HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Hybrid Anion-Exchange/HILIC column.

  • Mobile Phase A: 20 mM ammonium acetate in LC-MS grade water, pH adjusted to 9.5 with ammonium hydroxide.

  • Mobile Phase B: 90% acetonitrile in LC-MS grade water.

  • Sample Extract: Quenched and extracted as described in the FAQs (e.g., using cold acidic acetonitrile/methanol/water).

2. Chromatographic Conditions:

  • Column Temperature: 40 °C

  • Flow Rate: 0.225 mL/min

  • Injection Volume: 3 µL

  • HPLC Gradient:

    • 0-1 min: 100% B

    • 1-5 min: Linear ramp from 100% to 88% B

    • 5-7 min: Hold at 88% B

    • 7-8 min: Linear ramp from 88% to 84% B

    • 8-10 min: Hold at 84% B

    • 10-13 min: Linear ramp from 84% to 75% B

    • 13-15 min: Linear ramp from 75% to 0% B (increase flow to 0.25 mL/min)

    • 15-19.5 min: Hold at 0% B (column wash)

    • 19.5-20 min: Ramp back to 100% B

    • 20-25 min: Hold at 100% B (column re-equilibration)

3. Mass Spectrometry Conditions (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Scan Mode: Full Scan or Multiple Reaction Monitoring (MRM)

  • MRM Transition (Example): For phosphoglycerates (parent ion m/z 185), monitor for characteristic product ions (e.g., m/z 97 or 79).[5]

  • Optimization: Ion source parameters (e.g., gas temperatures, spray voltage) should be optimized for the specific instrument and analytes.

4. Data Analysis:

  • Identify peaks for 2-PG and 3-PG based on retention times established using pure standards.

  • Integrate the peak areas for each isomer.

  • Quantify using a calibration curve generated from authentic standards.

Visual Guides

G cluster_0 Troubleshooting Workflow cluster_1 Method Optimization Start Poor/No Separation of 2-PG and 3-PG CheckSystem Perform Basic Checks: - System Suitability - Column Health - Mobile Phase Prep Start->CheckSystem SystemOK Are basics OK? CheckSystem->SystemOK FixBasics Action: Address fundamental issues (e.g., replace column, remake mobile phase) SystemOK->FixBasics No OptimizeCol 1. Change Column Chemistry - Use Mixed-Mode (HILIC/WAX) - Try Porous Graphitized Carbon (PGC) SystemOK->OptimizeCol Yes FixBasics->Start Re-run OptimizeMP 2. Adjust Mobile Phase - Increase initial % Acetonitrile (ACN) - Adjust pH (e.g., use formic acid) - Modify buffer concentration OptimizeCol->OptimizeMP OptimizeParams 3. Fine-Tune Parameters - Lower flow rate - Adjust column temperature OptimizeMP->OptimizeParams Result Improved Separation OptimizeParams->Result

Caption: A workflow diagram for troubleshooting poor separation of phosphoglycerate isomers.

G cluster_3PG 3-Phosphoglycerate (3-PG) cluster_2PG 2-Phosphoglycerate (2-PG) cluster_key Key node3 a3 C1 b3 C2 a3->b3 OOH c3 C3 b3->c3 OH b2 C2 p3 P c3->p3 O- node2 a2 C1 a2->b2 OOH c2 C3 - OH b2->c2 p2 P b2->p2 O- k1 C = Carbon k2 O = Oxygen k3 H = Hydrogen p_key P k4 = Phosphate Group note Structural isomers differing only by the phosphate position

Caption: Simplified structures of 2-PG and 3-PG highlighting their isomeric nature.

References

Technical Support Center: Quantifying Low-Abundance Glycolytic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of low-abundance glycolytic intermediates.

Frequently Asked Questions (FAQs)

Q1: Why are low-abundance glycolytic intermediates so difficult to quantify accurately?

A1: The accurate quantification of these metabolites is challenging due to a combination of factors:

  • Low Intracellular Concentrations: Many glycolytic intermediates exist at very low steady-state concentrations within the cell, often near the detection limits of analytical instruments.[1]

  • Rapid Turnover: Glycolysis is a dynamic pathway with high flux, meaning these intermediates are produced and consumed very quickly, with turnover rates that can be less than a few seconds. This makes it difficult to halt metabolism precisely for an accurate snapshot.

  • Instability: Several intermediates, particularly phosphorylated sugars like fructose-1,6-bisphosphate and phosphoenolpyruvate, are chemically unstable and can degrade during sample preparation and extraction.

  • Matrix Effects: The complex cellular matrix, containing abundant salts, lipids, and proteins, can interfere with analysis, particularly in mass spectrometry, causing ion suppression or enhancement.[2][3]

  • Isomeric Co-elution: Many glycolytic intermediates are structural isomers (e.g., glucose-6-phosphate and fructose-6-phosphate). Their similar chemical properties make them difficult to separate chromatographically, leading to co-elution and inaccurate quantification.[4]

Q2: What is "metabolism quenching," and why is it a critical first step?

A2: Metabolism quenching is the process of rapidly and completely halting all enzymatic activity in a biological sample.[5] It is critical because the rapid turnover of glycolytic intermediates means their concentrations can change significantly in seconds. An ideal quenching method instantly stops metabolism without causing cell lysis or leakage of intracellular metabolites, preserving the metabolic profile at the moment of collection.[5] Commonly used methods involve flash-freezing in liquid nitrogen or quenching with cold solvents like methanol (B129727).[5]

Q3: How do I choose the right extraction solvent for my experiment?

A3: The choice of extraction solvent is crucial for efficiently recovering metabolites. A common and effective approach for polar glycolytic intermediates is a biphasic extraction using a mixture of methanol, acetonitrile, and water.[6][7] For example, a cold solvent mixture of 40:40:20 acetonitrile:methanol:water is often used.[7] Acidifying the solvent (e.g., with formic acid) can improve the extraction of certain compounds, but care must be taken as some intermediates are unstable at low pH.[6] The optimal solvent system should be validated for your specific cell or tissue type.

Q4: My analyte signal is very low. Should I consider derivatization?

A4: Yes, derivatization is a chemical modification technique used to improve the analytical properties of target compounds.[8] For glycolytic intermediates, which can be difficult to detect, derivatization can:

  • Increase Volatility: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), silylation or acetylation is often necessary to make the polar sugar phosphates volatile.[9][10]

  • Enhance Ionization Efficiency: For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can add a readily ionizable group to the molecule, significantly boosting signal intensity.[8][11]

  • Improve Chromatographic Separation: By altering the chemical properties of the analytes, derivatization can improve peak shape and resolution.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Signal for Metabolites 1. Inefficient quenching leading to metabolite degradation.2. Incomplete extraction from the sample matrix.3. Ion suppression in the MS source.[3][12][13]4. Insufficient sample amount (low cell number).1. Optimize quenching protocol. Ensure rapid transition to cold conditions. Use pre-chilled solvents.2. Test different extraction solvents (e.g., methanol/acetonitrile/water vs. methanol/chloroform).[14] Ensure complete cell lysis using sonication or bead beating.[5]3. Dilute the sample extract to reduce matrix effects.[3] Improve chromatographic separation to move analytes away from interfering compounds.[15] Use an isotopically labeled internal standard for each analyte to correct for suppression.[12]4. Increase the starting cell number. A minimum of 10^6 cells is often recommended, with 10^7 being preferable.[5]
Poor Peak Shape (Tailing or Fronting) 1. Column overload due to high concentration of matrix components.2. Secondary interactions between analytes and the column stationary phase.3. Inappropriate sample solvent.1. Dilute the sample or inject a smaller volume.2. Adjust mobile phase pH or add a buffer to minimize unwanted interactions.[16]3. Reconstitute the final extract in a solvent that is of equal or weaker strength than the initial mobile phase.[17]
High Variability Between Replicates 1. Inconsistent sample handling (quenching/extraction timing).2. Incomplete protein precipitation leading to enzyme activity.3. Sample degradation due to temperature fluctuations.1. Standardize all sample handling steps. Automating sample preparation where possible can improve consistency.[18]2. Ensure sufficient cold organic solvent is used and vortex thoroughly to precipitate all proteins.3. Keep samples on ice or at -80°C at all times. Minimize freeze-thaw cycles.[19]
Co-elution of Isomers (e.g., G6P/F6P) 1. Insufficient chromatographic resolution.1. Optimize the LC method: use a longer column, a shallower gradient, or a different column chemistry (e.g., HILIC).2. If baseline separation is not possible, use tandem MS (MS/MS) to find unique product ions for each isomer and deconvolute the overlapping peaks based on their unique fragmentation patterns.[4]

Quantitative Data Summary

The intracellular concentrations of glycolytic intermediates can vary significantly based on the cell type and metabolic state. The table below provides an example of typical concentration ranges found in E. coli during exponential growth on glucose, illustrating the wide dynamic range and the low abundance of several key intermediates.

MetaboliteTypical Intracellular Concentration (µM) in E. coli
Glucose-6-phosphate (G6P)1,500 - 4,000
Fructose-6-phosphate (F6P)500 - 1,500
Fructose-1,6-bisphosphate (FBP)10,000 - 15,000
Dihydroxyacetone phosphate (B84403) (DHAP)1,500 - 2,500
3-Phosphoglycerate (3PG)1,000 - 2,500
Phosphoenolpyruvate (PEP)300 - 700
Pyruvate1,500 - 3,000
(Data adapted from studies on E. coli metabolism.[20] Concentrations are approximate and serve as a general guide.)

The limits of quantification (LOQ) are highly method-dependent. A well-optimized LC-MS/MS or GC-MS method can achieve LOQs in the low nanomolar to micromolar range.

Analytical MethodTypical Limit of Quantification (LOQ)
GC-MS (with derivatization)0.0007–0.7940 µg/mL (for various intermediates in serum)[19]
LC-MS/MS2–49 ng/mL (for various intermediates in cell extracts)[4]

Experimental Protocols & Visualizations

Protocol: Metabolite Extraction from Adherent Mammalian Cells for LC-MS Analysis

This protocol outlines the key steps for quenching metabolism and extracting intermediates for analysis.

  • Cell Culture: Grow adherent cells to the desired confluency (typically 80-90%) in a multi-well plate (e.g., 6-well or 12-well).

  • Metabolism Quenching:

    • Aspirate the culture medium as quickly and completely as possible.

    • Immediately wash the cells by adding 1 mL of ice-cold saline (0.9% NaCl) and aspirating it away. This removes extracellular metabolites.

    • Instantly add 1 mL of pre-chilled (-80°C) extraction solvent (e.g., 80% methanol in water) to the well to quench metabolism and lyse the cells.

  • Metabolite Extraction:

    • Place the plate on dry ice.

    • Use a cell scraper to detach the cells into the cold extraction solvent.

    • Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Protein Precipitation & Clarification:

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Sample Collection:

    • Carefully transfer the supernatant (which contains the metabolites) to a new pre-chilled microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution:

    • Reconstitute the dried metabolite pellet in a suitable solvent for your LC-MS analysis (e.g., 50-100 µL of 50% methanol).

    • Vortex briefly and centrifuge one last time to pellet any remaining insoluble material.

    • Transfer the final supernatant to an autosampler vial for analysis.

Workflow & Pathway Diagrams

cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cell Culture B Rapid Quenching (-80°C Methanol) A->B C Scrape & Collect B->C D Centrifuge (Pellet Protein) C->D E Collect Supernatant D->E F Dry Extract E->F Transfer G Reconstitute F->G H LC-MS/MS Analysis G->H I Data Processing H->I J Final Results I->J Quantification

Caption: Experimental workflow from cell culture to final data analysis.

cluster_legend Abundance Legend Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP DHAP->GAP BPG 1,3-Bisphospho- glycerate GAP->BPG P3G 3-Phosphoglycerate BPG->P3G P2G 2-Phosphoglycerate P3G->P2G PEP Phosphoenolpyruvate (PEP) P2G->PEP Pyruvate Pyruvate PEP->Pyruvate High High Abundance Medium Medium Abundance Low Low Abundance

Caption: Simplified glycolysis pathway highlighting low-abundance intermediates.

References

Technical Support Center: Optimizing Quenching Methods for Accurate Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metabolomics quenching optimization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the critical quenching step of metabolomics experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the generation of high-quality, reproducible metabolomics data.

Troubleshooting Guide

This guide addresses specific issues that may arise during your quenching experiments, providing potential causes and actionable solutions.

Problem Possible Cause(s) Recommended Solution(s)
Significant loss of intracellular metabolites (leakage) Cell membrane damage from quenching solvent: Using 100% methanol (B129727) can disrupt cell membranes.[1]Avoid 100% methanol. Test different aqueous methanol concentrations (e.g., 40%, 60%, 80%) to find the optimal balance for your cell type.[1][2] For some cells, 80% cold methanol is effective, while for others, 40% aqueous methanol at -25°C may be better.[1]
Osmotic shock: A large osmolarity difference between the quenching solution and the cell's interior can damage the membrane.[1]Use an isotonic quenching solution, such as 0.9% sterile saline, to maintain cellular integrity.[1][3] Consider adding a buffer like HEPES to the quenching solution to help maintain cell integrity.[4][5]
Extreme temperatures: Excessively low temperatures can compromise membrane integrity.[1]While cold is necessary, ensure the temperature is optimized and not causing undue stress to the cells.
Prolonged exposure to quenching solvent: The longer the cells are in contact with the solvent, the higher the risk of leakage.[1][6]Minimize the contact time between the cells and the quenching solution. Process the quenched cells as quickly as possible.[1]
Inappropriate cell collection method: Using trypsin for adherent cells can damage cell membranes.[1][3]For adherent cells, scraping is the recommended collection method to minimize membrane damage.[1][3]
Inconsistent metabolomics data across replicates Incomplete quenching of metabolism: The quenching solution may not be cold enough or the volume ratio may be insufficient.[1]Ensure the quenching solution is sufficiently cold and use a high volume ratio of quenching solution to the sample (e.g., 10:1) to rapidly decrease the temperature.[1] For some organisms, a cold acidic organic solvent can be more effective.[7]
Metabolite degradation after quenching: Acidic quenching solutions can cause degradation if not neutralized.[1][7]If using an acidic quenching solution, neutralize it with a suitable buffer (e.g., ammonium (B1175870) bicarbonate) after quenching.[1][7]
Carryover of extracellular media: Residual media can contaminate the intracellular metabolite pool.[1]For adherent cells, perform a quick wash with a suitable buffer like warm PBS before quenching.[1] For suspension cultures, rinsing the cell pellet can prevent media carryover.[1]
Low or no detection of target metabolites Inefficient extraction: The metabolites of interest may not be effectively extracted from the cell pellet.After quenching and pelleting, ensure complete cell lysis during extraction by using methods like sonication or bead beating.[8] Use a suitable extraction solvent, such as a mixture of methanol, acetonitrile, and water.[8]
Ion suppression in Mass Spectrometry: Remnants from the culture medium can interfere with metabolite ionization.[9]A quick rinse of adherent cells with cold saline or water before quenching can remove interfering components and improve the signal.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of quenching in metabolomics?

A1: The primary goal of quenching is to instantly halt all enzymatic activity within a biological sample.[1][9] This provides a stable and accurate snapshot of the cellular metabolome at a specific moment, preventing further metabolic changes that could alter the results.[1][9]

Q2: What are the most common causes of metabolite leakage during quenching?

A2: Metabolite leakage is most often caused by damage to the cell membrane.[1][10] The primary culprits include the use of an inappropriate quenching solvent (like 100% methanol), osmotic shock from a hypotonic or hypertonic quenching solution, extreme temperatures, and prolonged exposure to the quenching solvent.[1]

Q3: What are the most widely used quenching methods?

A3: Commonly used methods include the addition of a low-temperature organic solvent (e.g., cold methanol), the use of a low-temperature isotonic solution (e.g., cold saline), and rapid freezing with liquid nitrogen.[1][3] The choice of method depends on the cell type and the specific metabolites of interest.[1]

Q4: How can I minimize metabolite leakage when using a cold methanol quenching protocol?

A4: To minimize leakage with cold methanol, it's crucial to optimize the methanol concentration, temperature, and exposure time.[1] Using an aqueous solution of methanol is generally recommended over pure methanol.[1] For instance, some studies have found 80% cold methanol to be effective for Lactobacillus bulgaricus, while 40% aqueous methanol at -25°C is better for other organisms.[1][2][11]

Q5: Is liquid nitrogen flash-freezing sufficient to prevent metabolite leakage?

A5: While liquid nitrogen is excellent for rapidly halting metabolism, it does not by itself prevent leakage during the subsequent extraction steps.[1] The thawing and extraction procedures following liquid nitrogen quenching must be carefully controlled to prevent membrane damage and metabolite loss.[1]

Q6: What are the key differences in quenching protocols for adherent versus suspension cells?

A6: For adherent cells, quenching is typically performed in-situ on the culture plate. This involves rapidly removing the media, a quick wash with a cold isotonic solution, and then adding the quenching solvent or liquid nitrogen directly to the plate.[5] For suspension cells, a common method is fast filtration to rapidly separate cells from the medium, followed by immediate quenching of the filter with the cells in a cold solvent or liquid nitrogen.[8][9]

Data Presentation: Comparison of Quenching Methods

The following tables summarize quantitative data from various studies to help you compare the effectiveness of different quenching protocols.

Table 1: Effect of Methanol Concentration on Metabolite Leakage in Lactobacillus bulgaricus

Quenching MethodRelative Intracellular Metabolite Level (Glutamic Acid)Relative Intracellular Metabolite Level (Aspartic Acid)Relative Intracellular Metabolite Level (Alanine)Leakage Rate (%)
60% Methanol1.00 (Reference)1.00 (Reference)1.00 (Reference)Higher
80% Methanol~1.5x higher~1.8x higher~1.3x higherLower
80% Methanol/Glycerol~1.2x higher~1.4x higher~1.1x higherModerate
Data synthesized from a study on L. bulgaricus, indicating that 80% methanol resulted in higher intracellular metabolite retention and lower leakage compared to 60% methanol.[2][12]

Table 2: Comparison of ATP Leakage with Different Quenching Buffers in Lactobacillus plantarum

Quenching Solution (all 60% Methanol based)Average ATP Leakage (%)
No Buffer12.5 ± 0.5
70 mM HEPES2.5 ± 0.9
0.85% (w/v) NaClNot reported
0.85% (w/v) Ammonium Carbonate< 10% (cell lysis)
This table shows that adding a buffer like HEPES to 60% methanol significantly reduces ATP leakage, indicating better preservation of cell membrane integrity.[13]

Experimental Protocols

Below are detailed methodologies for key quenching experiments.

Protocol 1: Optimized Quenching for Adherent Mammalian Cells

This protocol is adapted from best practices to minimize metabolite leakage.

  • Cell Culture: Grow adherent cells to the desired confluency in a culture plate.

  • Media Removal: Aspirate the culture medium completely.

  • Washing: Quickly wash the cells with pre-warmed (37°C) phosphate-buffered saline (PBS) to remove extracellular metabolites. Aspirate the PBS completely. This wash step should be as brief as possible (<10 seconds).[1]

  • Quenching: Immediately add liquid nitrogen to the plate to flash-freeze the cells.[1]

  • Extraction: Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the frozen plate.

  • Cell Scraping: Scrape the cells from the plate into the extraction solvent.[1]

  • Collection: Collect the cell lysate and proceed with downstream processing for metabolome analysis.

Protocol 2: Optimized Quenching for Suspension Cells

This protocol is designed to rapidly quench metabolism in suspension cultures while minimizing leakage.

  • Cell Culture: Grow suspension cells to the desired density.

  • Quenching: Add an excess volume of ice-cold saline (e.g., 0.9% NaCl) to the cell culture to rapidly dilute extracellular metabolites and lower the temperature.[1][14]

  • Harvesting: Quickly centrifuge the cell suspension at a low speed to pellet the cells.[1]

  • Washing: Discard the supernatant and wash the cell pellet with an appropriate ice-cold wash solution to remove any remaining media components.

  • Final Quenching & Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., -40°C 80% methanol) and proceed with cell lysis and extraction.

Visualizations

Experimental Workflows

Quenching_Adherent_Cells start Adherent Cells in Culture Plate aspirate_media Aspirate Culture Medium start->aspirate_media wash Quick Wash with Warm PBS (<10s) aspirate_media->wash aspirate_pbs Aspirate PBS wash->aspirate_pbs quench Add Liquid Nitrogen (Flash Freeze) aspirate_pbs->quench add_solvent Add Cold Extraction Solvent (-80°C) quench->add_solvent scrape Scrape Cells add_solvent->scrape collect Collect Cell Lysate scrape->collect end Downstream Analysis collect->end

Caption: Workflow for quenching adherent cells.

Quenching_Suspension_Cells start Suspension Cell Culture add_saline Add Excess Ice-Cold Saline start->add_saline centrifuge Centrifuge at Low Speed add_saline->centrifuge discard_supernatant Discard Supernatant centrifuge->discard_supernatant wash_pellet Wash Pellet with Cold Solution discard_supernatant->wash_pellet resuspend Resuspend in Cold Extraction Solvent wash_pellet->resuspend lysis Cell Lysis (e.g., Sonication) resuspend->lysis end Downstream Analysis lysis->end

Caption: Workflow for quenching suspension cells.

Troubleshooting Logic

Troubleshooting_Quenching start Poor Metabolomics Data Quality issue1 Metabolite Leakage? start->issue1 issue2 Inconsistent Replicates? start->issue2 cause1a Inappropriate Solvent? issue1->cause1a Yes cause1b Osmotic Shock? issue1->cause1b Yes cause1c Prolonged Exposure? issue1->cause1c Yes cause2a Incomplete Quenching? issue2->cause2a Yes cause2b Metabolite Degradation? issue2->cause2b Yes cause2c Media Carryover? issue2->cause2c Yes solution1a Optimize Methanol Concentration Use Buffered Solution cause1a->solution1a good_data Improved Data Quality solution1a->good_data solution1b Use Isotonic Saline cause1b->solution1b solution1b->good_data solution1c Minimize Quenching Time cause1c->solution1c solution1c->good_data solution2a Ensure Sufficiently Cold Increase Solvent:Sample Ratio cause2a->solution2a solution2a->good_data solution2b Neutralize Acidic Solvents cause2b->solution2b solution2b->good_data solution2c Improve Washing Step cause2c->solution2c solution2c->good_data

Caption: Troubleshooting logic for common quenching issues.

References

minimizing degradation of D-2-Phosphoglyceric acid during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of D-2-Phosphoglyceric acid (2-PGA) during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (2-PGA) is a critical intermediate metabolite in the glycolysis pathway, where it is converted to phosphoenolpyruvate (B93156) (PEP).[1][2] Its accurate quantification is essential for studying metabolic regulation in various physiological and pathological states, including cancer.[1] Due to its phosphorylated nature, 2-PGA is susceptible to both enzymatic and chemical degradation, which can lead to inaccurate experimental results.[3]

Q2: What are the primary factors that cause this compound degradation in samples?

A2: The primary factors contributing to 2-PGA degradation are:

  • Enzymatic Activity: Endogenous enzymes such as phosphatases present in the biological sample can dephosphorylate 2-PGA.

  • Chemical Instability: The phosphate (B84403) ester bond in 2-PGA can be susceptible to hydrolysis, particularly at non-optimal pH and elevated temperatures.

  • Improper Sample Handling: Delays in processing, slow freezing, and repeated freeze-thaw cycles can all contribute to degradation.[1]

Q3: What is the recommended temperature for storing samples containing this compound?

A3: For long-term storage, it is highly recommended to store samples at -80°C.[3] Short-term storage at -20°C is also an option.[4] It is crucial to flash-freeze samples in liquid nitrogen immediately after collection to halt all metabolic activity before transferring them to long-term storage.[3][5]

Q4: How can I prevent enzymatic degradation of this compound during sample preparation?

A4: The most critical step is the rapid quenching of metabolic activity immediately after sample collection.[5] This can be achieved by:

  • Flash-freezing: Immediately freezing the sample in liquid nitrogen.[5]

  • Cold Solvent Quenching: Immersing the sample in a pre-chilled solvent mixture, such as 80% methanol (B129727) at -80°C.[5]

For tissue samples, homogenization should be performed in a cold environment, and for cell cultures, rapid harvesting and quenching are essential.[6] The use of phosphatase inhibitors in lysis and extraction buffers is also a good practice, although specific inhibitors for 2-PGA are not well-documented in the provided results.

Q5: What is the impact of pH on this compound stability?

A5: While specific data on the pH stability of 2-PGA is limited in the search results, generally, phosphorylated metabolites are more stable in a slightly acidic to neutral pH range. ATP, a related phosphorylated compound, is stable in aqueous solutions between pH 6.8 and 7.4.[7] It is advisable to maintain the pH of sample extracts and storage buffers within a neutral range (e.g., pH 6.5-7.5) to minimize chemical hydrolysis.

Troubleshooting Guides

Issue 1: Low or Undetectable this compound Levels
Possible Cause Troubleshooting Step
Inefficient Quenching Immediately quench samples in liquid nitrogen post-collection to halt enzymatic activity.[5]
Degradation during Extraction Use pre-chilled solvents (-20°C to -80°C) for extraction and keep samples on ice throughout the process.[5]
Multiple Freeze-Thaw Cycles Aliquot samples after the initial extraction to avoid repeated freezing and thawing.[1]
Suboptimal Storage Ensure long-term storage is at -80°C.[3] Verify the integrity of your cold storage units.
Low Analyte Concentration Concentrate your sample using methods like vacuum centrifugation.
Issue 2: Poor Reproducibility in this compound Measurements
Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize your sample collection, quenching, and extraction protocols for all samples.
Variable Extraction Efficiency Ensure complete cell lysis and homogenization. Optimize your extraction solvent and procedure for your specific sample type.
Pipetting Errors Calibrate your pipettes regularly and use proper pipetting techniques, especially when preparing standards and dilutions.[1]
Instrument Variability Run quality control samples and standards with each batch of samples to monitor instrument performance.
Issue 3: Interference or Matrix Effects in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Co-elution with Isomers (3-PGA) Optimize your chromatographic method to improve the separation of 2-PGA and 3-PGA. Hydrophilic Interaction Chromatography (HILIC) is often preferred.[1]
Ion Suppression or Enhancement Perform a matrix effect study by spiking known amounts of 2-PGA into your sample matrix. If significant matrix effects are observed, consider sample cleanup methods like solid-phase extraction or dilution.[1]
Contamination Use high-purity solvents and reagents. Thoroughly clean the LC-MS system between runs.

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Adherent Mammalian Cells
  • Medium Removal: Quickly aspirate the culture medium.

  • Washing: Immediately wash the cells with an appropriate volume of ice-cold phosphate-buffered saline (PBS). Aspirate the PBS completely. This step should be performed as rapidly as possible.[8]

  • Quenching:

    • Method A (Liquid Nitrogen): Add liquid nitrogen directly to the culture dish to flash-freeze the cells.[8]

    • Method B (Cold Solvent): Add 1 mL of pre-chilled (-80°C) 80% methanol/water solution directly to the cells.[5]

  • Metabolite Extraction:

    • Place the culture dish on dry ice.

    • Add a suitable volume of pre-chilled extraction solvent (e.g., methanol:acetonitrile:water, 50:30:20 v/v/v) to the cells.[5]

    • Use a cell scraper to scrape the cells into the cold solvent.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Incubate the samples at -20°C for at least 30 minutes.[5]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[5]

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.[5]

  • Drying and Storage: Dry the extracts using a vacuum concentrator. Store the dried pellets at -80°C until analysis.[5]

Protocol 2: Enzymatic Assay for this compound Quantification

This protocol is a generalized summary and should be adapted based on the specific commercial kit used.[1][9]

  • Reagent Preparation: Prepare all reagents (Assay Buffer, 2-PGA Standards, Enzyme Mix) as per the kit instructions.

  • Standard Curve Preparation: Create a dilution series of the 2-PGA standard in the assay buffer.[1]

  • Sample Preparation: Prepare cell or tissue lysates as described in Protocol 1. Deproteinize the sample using a 10 kDa spin filter.[1]

  • Assay Reaction:

    • Add the prepared standards and samples to a 96-well plate.

    • For each sample, prepare a "Sample" well and a "Sample Blank" well (without the final enzyme in the cascade).[9]

    • Add the reaction mix to all wells.

    • Incubate the plate at the recommended temperature and time (e.g., 60 minutes).[9]

  • Detection: Measure the fluorescence or absorbance at the specified wavelength using a microplate reader.

  • Calculation: Subtract the blank readings from the sample readings and determine the 2-PGA concentration from the standard curve.[1]

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_quenching Metabolic Quenching cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis sample_collection 1. Sample Collection (Cells or Tissue) quenching 2. Rapid Quenching (Liquid Nitrogen or Cold Solvent) sample_collection->quenching Immediate extraction 3. Extraction (Cold Organic Solvent) quenching->extraction protein_precipitation 4. Protein Precipitation (-20°C) extraction->protein_precipitation centrifugation 5. Centrifugation (4°C) protein_precipitation->centrifugation supernatant_collection 6. Supernatant Collection centrifugation->supernatant_collection drying 7. Drying (Vacuum Concentrator) supernatant_collection->drying storage 8. Storage (-80°C) drying->storage analysis 9. Analysis (LC-MS/MS or Enzymatic Assay) storage->analysis

Caption: Experimental workflow for minimizing this compound degradation.

troubleshooting_workflow start Low 2-PGA Signal check_storage Verify Storage Conditions (-80°C, no freeze-thaw) start->check_storage check_quenching Review Quenching Protocol (Rapid, immediate) check_storage->check_quenching Storage OK optimize_storage Aliquot and Store at -80°C check_storage->optimize_storage Issue Found check_extraction Assess Extraction Efficiency (Solvent, lysis) check_quenching->check_extraction Quenching OK optimize_quenching Implement Flash-Freezing check_quenching->optimize_quenching Issue Found check_assay Troubleshoot Analytical Method (Standards, instrument) check_extraction->check_assay Extraction OK optimize_extraction Optimize Protocol check_extraction->optimize_extraction Issue Found optimize_assay Recalibrate and Re-run check_assay->optimize_assay Issue Found resolved Problem Resolved check_assay->resolved Assay OK optimize_storage->resolved optimize_quenching->resolved optimize_extraction->resolved optimize_assay->resolved

Caption: Troubleshooting logic for low this compound signal.

signaling_pathway pga3 3-Phosphoglycerate pgam Phosphoglycerate Mutase pga3->pgam pga2 This compound enolase Enolase pga2->enolase pep Phosphoenolpyruvate pgam->pga2 enolase->pep

Caption: Glycolytic pathway involving this compound.

References

Technical Support Center: LC-MS Analysis of 2-Phosphoglyceric Acid (2-PGA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 2-phosphoglyceric acid (2-PGA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 2-PGA?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as 2-PGA, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can manifest as ion suppression (decreased signal intensity) or ion enhancement (increased signal intensity), which can negatively affect the accuracy, precision, and sensitivity of your analytical method.[2][3] Given that 2-PGA is a small, polar, and phosphorylated molecule, it is particularly susceptible to matrix effects from various components in biological samples.

Q2: What are the primary sources of matrix effects in biological samples for 2-PGA analysis?

A2: The primary sources of matrix effects in biological samples like plasma, serum, or tissue extracts are phospholipids (B1166683), salts, and endogenous metabolites.[3][4] Phospholipids are especially problematic as they are abundant in biological membranes and can co-extract with 2-PGA, leading to significant ion suppression in the MS source.[4][5]

Q3: What are the tell-tale signs of significant matrix effects in my 2-PGA LC-MS data?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of peak areas for replicate injections.

  • Non-linear calibration curves, especially at lower concentrations.

  • Inaccurate and imprecise quantification of quality control (QC) samples.[1]

  • A significant difference in the signal intensity of a 2-PGA standard in pure solvent versus a post-extraction spiked matrix sample.

Q4: How can I quantitatively assess the extent of matrix effects for my 2-PGA analysis?

A4: The matrix effect can be quantitatively evaluated by comparing the peak area of 2-PGA in a post-extraction spiked blank matrix sample (Set B) to the peak area of 2-PGA in a neat solution (Set A) at the same concentration. The matrix effect (ME) is calculated as:

ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guide: Mitigating Matrix Effects for 2-PGA

Issue 1: Poor Peak Area Reproducibility and Inaccurate Quantification

This is often a direct consequence of variable matrix effects between samples.

Recommended Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before LC-MS analysis.[6]

    • Phospholipid Removal: Since phospholipids are a major cause of ion suppression, employ specific phospholipid removal strategies.[4][5] This can be achieved using specialized SPE cartridges or plates that selectively retain phospholipids.

    • Solid-Phase Extraction (SPE): Develop a robust SPE method to clean up the sample. For a polar analyte like 2-PGA, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent may be effective.

    • Liquid-Liquid Extraction (LLE): While less common for highly polar analytes, an optimized LLE protocol may help in removing non-polar interferences.

  • Chromatographic Separation:

    • HILIC Chromatography: HILIC is well-suited for the retention and separation of polar compounds like 2-PGA.[7] By retaining 2-PGA, it may be possible to chromatographically separate it from early-eluting matrix components that can cause suppression.

    • Gradient Optimization: Adjust the mobile phase gradient to ensure that 2-PGA does not co-elute with major matrix components.[8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the gold standard for correcting matrix effects.[9][10] An ideal SIL-IS for 2-PGA would be, for example, ¹³C₃-2-PGA. Since a commercial standard may not be readily available, custom synthesis may be required. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[9]

Issue 2: Low Signal Intensity and Poor Sensitivity for 2-PGA

This is likely due to significant ion suppression.

Recommended Solutions:

  • Thorough Sample Clean-up: As detailed in Issue 1, a more rigorous sample preparation procedure to remove interfering matrix components is crucial.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of 2-PGA.[11] However, this approach is only feasible if the resulting concentration of 2-PGA is still above the lower limit of quantification of the instrument.

  • Optimize MS Source Parameters: Fine-tune the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, and temperature) to maximize the signal for 2-PGA while potentially minimizing the influence of interfering compounds.

Experimental Protocols

Protocol 1: Phospholipid Removal using a Specialized 96-Well Plate

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 50 µL of plasma or serum, add 150 µL of acetonitrile (B52724) containing the stable isotope-labeled internal standard (SIL-IS) to precipitate proteins.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Filtration: Place the 96-well phospholipid removal plate on a collection plate. Transfer the entire mixture from step 2 to the wells of the phospholipid removal plate.

  • Vacuum Application: Apply a gentle vacuum to pull the sample through the sorbent. The filtrate now contains the analyte of interest with significantly reduced phospholipid content.

  • Evaporation and Reconstitution: Evaporate the filtrate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Protocol 2: HILIC-MS Method for 2-PGA Analysis

This is a starting point for method development.

  • Column: A HILIC column (e.g., amide, silica, or zwitterionic phase).

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-10 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS Detection: Negative ion mode ESI-MS/MS. Monitor the appropriate precursor and product ions for 2-PGA and its SIL-IS.

Quantitative Data Summary

Sample Preparation TechniqueExpected Phospholipid RemovalExpected Analyte RecoveryPotential for Ion Suppression
Protein Precipitation (Acetonitrile) Low to ModerateHighHigh
Liquid-Liquid Extraction (LLE) Moderate to High (depending on solvent)Low to Moderate (for polar analytes)Moderate
Solid-Phase Extraction (SPE) - Reversed Phase ModerateModerate to HighModerate
SPE - Mixed-Mode/HILIC Moderate to HighHighLow to Moderate
Phospholipid Removal Plate/Cartridge >95%HighLow

Visualizations

cluster_start Start cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_end Result start Biological Sample (e.g., Plasma, Serum) spike Spike with SIL-IS start->spike ppt Protein Precipitation (e.g., Acetonitrile) spike->ppt plr Phospholipid Removal ppt->plr evap Evaporate & Reconstitute plr->evap lcms HILIC-MS/MS Analysis evap->lcms data Data Processing (Ratio of Analyte/SIL-IS) lcms->data end Accurate 2-PGA Quantification data->end

Caption: Recommended workflow for minimizing matrix effects in 2-PGA analysis.

cluster_eval Evaluation cluster_actions Corrective Actions start Poor Reproducibility or Low Sensitivity Observed check_is Is a SIL-IS being used? start->check_is check_cleanup How extensive is sample clean-up? check_is->check_cleanup Yes implement_is Implement a SIL-IS check_is->implement_is No improve_cleanup Enhance Sample Clean-up (e.g., Phospholipid Removal, SPE) check_cleanup->improve_cleanup Minimal (e.g., only PPT) optimize_lc Optimize HILIC Method (Gradient, Column Chemistry) check_cleanup->optimize_lc Sufficient (e.g., SPE) end Re-evaluate Method Performance implement_is->end improve_cleanup->end dilute Dilute Sample Extract optimize_lc->dilute dilute->end

Caption: Troubleshooting decision tree for matrix effects in 2-PGA analysis.

References

improving the sensitivity of enolase activity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize enolase activity assays for improved sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during enolase activity assays.

IssuePossible Cause(s)Recommended Solution(s)
No or very low signal Inactive enzymeEnsure proper storage and handling of the enolase positive control and samples. Avoid multiple freeze-thaw cycles.
Incorrect plate typeUse clear plates for colorimetric assays and black plates with clear bottoms for fluorometric assays.[1]
Reagent degradationPrepare fresh reaction mixes immediately before use and store reconstituted components as directed.[2]
Incorrect wavelength settingsVerify the correct excitation and emission wavelengths for fluorometric assays (e.g., ~535 nm excitation / ~587 nm emission) or absorbance wavelength for colorimetric assays (e.g., ~570 nm).[1]
High background Sample interferencePrepare a sample blank by omitting the enolase substrate mix to subtract background readings from your sample readings.[1]
Contaminated reagentsUse high-purity water and reagents. Ensure cleanliness of labware.
Autohydrolysis of substratePrepare substrate solutions fresh and keep them on ice.
Non-linear standard curve Pipetting errorsUse calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for standards where possible.[2]
Saturated signalIf the curve flattens at higher concentrations, the signal may be saturating the detector. Dilute your standards or samples. For fluorescence, you may be able to adjust the gain or voltage on the plate reader.[3]
Improperly prepared standardsEnsure standards are fully thawed and mixed before dilution. Prepare serial dilutions carefully.
High well-to-well variability Inconsistent mixingMix the contents of each well thoroughly by gently pipetting up and down after adding the reaction mix.
Temperature gradients across the plateAllow the plate to equilibrate to the reaction temperature (e.g., 25°C) before starting the measurement.[1]
Air bubbles in wellsBe careful not to introduce air bubbles when pipetting. Centrifuge the plate briefly if bubbles are present.[2]

Frequently Asked Questions (FAQs)

Q1: What is the principle of a coupled enolase activity assay?

A1: In a coupled enolase activity assay, the product of the enolase reaction, phosphoenolpyruvate (B93156) (PEP), is used in a subsequent enzymatic reaction to produce a detectable signal. A common method involves a series of reactions that ultimately generate hydrogen peroxide (H₂O₂). This H₂O₂ then reacts with a probe to produce a colorimetric or fluorometric signal that is proportional to the enolase activity.[1][4]

Q2: How can I improve the sensitivity of my enolase assay?

A2: To improve sensitivity, consider the following:

  • Switch to a fluorometric assay: Fluorometric detection is generally more sensitive than colorimetric detection.[1]

  • Optimize sample concentration: Test several dilutions of your sample to ensure the readings fall within the linear range of the standard curve.[1]

  • Increase incubation time: A longer incubation time may be necessary for samples with low enolase activity, as long as the reaction remains in the linear phase.

  • Use fresh samples: Avoid repeated freeze-thaw cycles of your samples, as this can decrease enzyme activity.[2]

Q3: What are the different isoforms of enolase and does the standard assay differentiate them?

A3: In mammals, there are three main enolase isoforms: ENO1 (alpha-enolase), found in most tissues; ENO2 (gamma-enolase or neuron-specific enolase, NSE), primarily in neurons and neuroendocrine cells; and ENO3 (beta-enolase), found in muscle tissue.[5] The standard activity assay measures the total enolase activity and does not distinguish between these isoforms.[6] Specific antibodies or other methods would be needed to measure the activity of a particular isoform.

Q4: What are some common substances that can interfere with the assay?

A4: Several substances can interfere with enolase activity assays. These include EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (B81097) (>0.2%), and certain detergents like NP-40 and Tween-20 at high concentrations (>1%).[2] It is recommended to use the assay buffer provided in a kit or to ensure your sample buffer is compatible.

Q5: My sample is a tissue homogenate. What is the best way to prepare it for the assay?

A5: Homogenize the tissue on ice in the provided assay buffer (e.g., 10 mg of tissue in 100 µL of buffer).[4] After homogenization, centrifuge the sample at high speed (e.g., 10,000 x g for 5 minutes) to pellet insoluble material.[4] Use the resulting supernatant for the assay. It is crucial to test several dilutions of the supernatant to find the optimal concentration for the assay.[4]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for commercially available enolase activity assay kits.

Table 1: Assay Sensitivity and Detection Method

ParameterColorimetric AssayFluorometric Assay
Detection Limit < 0.1 mU< 0.04 mU
Wavelength OD 570 nmEx/Em = 535/587 nm
Plate Type Clear 96-well plateBlack 96-well plate, clear bottom

Data compiled from commercially available assay kits.[1][4]

Table 2: Hydrogen Peroxide (H₂O₂) Standard Curve Ranges

Assay TypeStandard Range (per well)
Colorimetric 0 - 10 nmol
Fluorometric 0 - 1000 pmol

Data compiled from commercially available assay kits.[1][4]

Experimental Protocols

Protocol 1: Fluorometric Enolase Activity Assay

This protocol is adapted from commercially available kits and provides a sensitive method for measuring enolase activity.

1. Reagent Preparation:

  • Enolase Assay Buffer: Warm to room temperature before use.
  • Fluorometric Probe/Substrate: Thaw at room temperature, protected from light.
  • Enolase Substrate Mix: Reconstitute with Enolase Assay Buffer. Mix by pipetting. Keep on ice.
  • H₂O₂ Standard (0.1 mM): Prepare fresh serial dilutions from a stock solution to generate standards (e.g., 0, 200, 400, 600, 800, 1000 pmol/well).

2. Sample and Standard Preparation:

  • Samples: Add 1-50 µL of your sample supernatant to wells of a black, clear-bottom 96-well plate. Adjust the final volume to 50 µL with Enolase Assay Buffer.
  • Sample Background Control: For each sample, prepare a parallel well with the same amount of sample, but add 50 µL of Background Control Mix (Reaction Mix without the Enolase Substrate).
  • Standards: Add the diluted H₂O₂ standards to wells and adjust the final volume to 50 µL with Enolase Assay Buffer.

3. Reaction Mix Preparation:

  • Prepare a master mix for the number of assays to be performed. For each well, mix:
  • Enolase Assay Buffer
  • Fluorometric Probe
  • Enolase Converter
  • Enolase Developer
  • Enolase Substrate Mix
  • Consult the specific kit manual for exact volumes.

4. Measurement:

  • Add 50 µL of the Reaction Mix to each well containing the samples and standards. Mix well.
  • Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 20-60 minutes.
  • Choose two time points in the linear range of the reaction to calculate the rate of fluorescence increase.

5. Calculation:

  • Subtract the 0 standard reading from all standard readings and plot the H₂O₂ standard curve.
  • If the sample background control reading is significant, subtract it from the sample reading.
  • Apply the corrected sample reading to the standard curve to determine the amount of H₂O₂ generated.
  • Calculate the enolase activity using the formula provided in the specific kit manual, typically expressed in mU/mL or U/mg of protein.

Visualizations

Experimental Workflow

Enolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (Homogenization, Centrifugation) Plate_Loading Load Samples & Standards into 96-well Plate Sample_Prep->Plate_Loading Standard_Prep Standard Curve Preparation (H2O2 Dilutions) Standard_Prep->Plate_Loading Reagent_Prep Reagent Preparation (Thaw, Reconstitute) Reaction_Mix Prepare & Add Reaction Mix Reagent_Prep->Reaction_Mix Incubation Incubate at 25°C Reaction_Mix->Incubation Measurement Measure Signal (Kinetic Mode) Incubation->Measurement Standard_Curve Plot Standard Curve Measurement->Standard_Curve Background_Correction Background Subtraction Measurement->Background_Correction Activity_Calc Calculate Enolase Activity Standard_Curve->Activity_Calc Background_Correction->Activity_Calc

Caption: Workflow for a typical coupled enolase activity assay.

Glycolysis Pathway: Role of Enolase

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-phosphate (G3P) F16BP->G3P_DHAP BPG 1,3-Bisphosphoglycerate G3P_DHAP->BPG PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 Enolase Enolase (EC 4.2.1.11) PG2->Enolase PEP Phosphoenolpyruvate (PEP) Pyruvate Pyruvate PEP->Pyruvate Enolase->PEP

Caption: Enolase catalyzes the conversion of 2-phosphoglycerate to PEP.

Enolase-Mediated Signaling Pathways

Enolase_Signaling cluster_surface Cell Surface cluster_intracellular Intracellular Signaling cluster_cellular Cellular Response ENO_Surface Surface α-Enolase (Plasminogen Receptor) Plasmin Plasmin ENO_Surface->Plasmin uPA/tPA PI3K_AKT PI3K/AKT Pathway ENO_Surface->PI3K_AKT MAPK_ERK MAPK/ERK Pathway ENO_Surface->MAPK_ERK Plasminogen Plasminogen Plasminogen->ENO_Surface Migration Cell Migration & Invasion Plasmin->Migration Survival Cell Survival & Proliferation PI3K_AKT->Survival Neuroprotection Neuroprotection & Neurite Outgrowth PI3K_AKT->Neuroprotection MAPK_ERK->Survival MAPK_ERK->Neuroprotection

Caption: Surface enolase activates PI3K/AKT and MAPK/ERK pathways.

References

Technical Support Center: Protocol Refinement for Metabolic Flux Analysis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their metabolic flux analysis (MFA) experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your ¹³C Metabolic Flux Analysis (¹³C-MFA) experiments, from experimental design to data interpretation.

Issue 1: Poor Goodness-of-Fit Between Model and Experimental Data

Symptom: The statistical analysis (e.g., chi-square test) indicates a significant discrepancy between the simulated isotopic labeling patterns from your model and the experimentally measured data.[1][2] A good fit is essential for the reliability of the estimated metabolic fluxes.[3][4]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete or Incorrect Metabolic Network Model Verify Reactions: Scrutinize all reactions in your model for biological accuracy and completeness, specific to your organism and experimental conditions.[1][2] Errors in the model, such as missing reactions or incorrect atom transitions, are a primary cause of poor model fit.[2][3][5] Check Atom Transitions: Ensure the atom mapping for each reaction is correct.[1][2] Consider Compartmentalization: For eukaryotic cells, accurately representing metabolic compartments (e.g., cytosol vs. mitochondria) is critical.[1][2] Review Biomass Composition: Ensure the biomass composition equations accurately reflect the macromolecular makeup of your cells, as this can significantly impact flux predictions.[2]
Violation of Isotopic Steady-State Assumption Verify Steady State: A core assumption for standard ¹³C-MFA is that the system has reached an isotopic steady state, where metabolite labeling patterns are stable over time.[3][6] To confirm this, measure isotopic labeling at two separate time points (e.g., 18 and 24 hours) after introducing the tracer.[1][5] If the labeling is consistent, the assumption holds. Consider Non-Stationary MFA (INST-MFA): If your system does not reach a steady state, or if you are studying dynamic processes, isotopically non-stationary MFA (INST-MFA) methods may be more appropriate as they do not require this assumption.[3][7][8]
Inaccurate Measurement Data Review Raw Analytical Data: Examine the raw mass spectrometry (MS) or nuclear magnetic resonance (NMR) data for analytical issues like poor peak integration, co-elution of metabolites, or low signal-to-noise ratios.[3][5] Verify Isotope Correction: Ensure that the raw mass isotopomer distributions have been correctly adjusted for the natural abundance of heavy isotopes.[3]
Incorrect Tracer Purity Information Determine and Correct for Tracer Purity: The isotopic purity of your labeled substrate can significantly affect flux calculations if not accounted for.[5] Always check the manufacturer's certificate of analysis and, for highest accuracy, directly measure the isotopic purity of the tracer.[5] Most MFA software allows for the input of tracer purity information.[5]

Troubleshooting Workflow for Poor Model Fit

Troubleshooting workflow for a poor model fit in 13C-MFA. start Poor Goodness-of-Fit check_model Review Metabolic Network Model start->check_model check_ss Verify Isotopic Steady State start->check_ss check_data Inspect Analytical Data start->check_data model_ok Model Correct? check_model->model_ok ss_ok Steady State Achieved? check_ss->ss_ok data_ok Data Quality Acceptable? check_data->data_ok revise_model Revise Model (Add/Remove Reactions, Check Atom Transitions) model_ok->revise_model No end_good Acceptable Fit model_ok->end_good Yes use_inst_mfa Consider INST-MFA ss_ok->use_inst_mfa No ss_ok->end_good Yes reanalyze_samples Re-analyze Samples or Improve Analytical Method data_ok->reanalyze_samples No data_ok->end_good Yes revise_model->end_good use_inst_mfa->end_good reanalyze_samples->end_good

Caption: Troubleshooting workflow for a poor model fit in 13C-MFA.

Issue 2: Wide Confidence Intervals for Estimated Fluxes

Symptom: The calculated confidence intervals for your fluxes of interest are large, indicating that these fluxes are poorly resolved by the experimental data.[2][3]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Isotopic Tracer Selection Perform in silico Tracer Studies: Before conducting experiments, use computational tools to simulate different ¹³C tracers to predict which will provide the best resolution for your pathways of interest.[3] For example, [1,2-¹³C]glucose is often better for central carbon metabolism than singly labeled glucose.[1] Use Parallel Labeling Experiments: Employing multiple, different ¹³C tracers in parallel cultures can significantly improve the precision of flux estimates across the entire metabolic network.[1][3]
Redundant or Cyclic Pathways in the Model Incorporate Additional Constraints: Add further biological constraints to the model, if available, to help resolve ambiguous fluxes.[1] Utilize Different Analytical Techniques: Combining data from different platforms, such as GC-MS and LC-MS/MS, can provide complementary labeling information.[1]
High Measurement Noise Improve Analytical Precision: Optimize sample preparation and instrument settings to reduce measurement variability.[1][3] Increase Biological Replicates: A greater number of biological replicates can help to better define true biological variability and improve statistical power.[1]

Factors Affecting Flux Confidence Intervals

Key contributors to wide confidence intervals in 13C-MFA. wide_ci Wide Confidence Intervals insufficient_info Insufficient Labeling Information wide_ci->insufficient_info network_redundancy Network Redundancy (e.g., Cycles, Parallel Pathways) wide_ci->network_redundancy high_noise High Measurement Noise wide_ci->high_noise suboptimal_tracer Suboptimal Tracer Choice insufficient_info->suboptimal_tracer single_experiment Single Labeling Experiment insufficient_info->single_experiment limited_data Limited Analytical Data network_redundancy->limited_data low_replicates Insufficient Biological Replicates high_noise->low_replicates Standard workflow for a 13C Metabolic Flux Analysis experiment. exp_design Experimental Design (Tracer Selection, Model Definition) labeling_exp 13C Labeling Experiment (Achieve Steady State) exp_design->labeling_exp sampling Sample Collection (Quenching & Extraction) labeling_exp->sampling analysis Analytical Measurement (MS or NMR) sampling->analysis data_processing Data Processing (Correction for Natural Abundance) analysis->data_processing flux_estimation Flux Estimation (Software-based Fitting) data_processing->flux_estimation stat_analysis Statistical Analysis (Goodness-of-Fit, Confidence Intervals) flux_estimation->stat_analysis flux_map Flux Map Interpretation stat_analysis->flux_map

References

avoiding cross-reactivity in immunoassays for glycolytic enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for immunoassays targeting glycolytic enzymes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on avoiding cross-reactivity among these highly homologous proteins.

Frequently Asked Questions (FAQs)

Q1: Why is cross-reactivity a significant concern when developing immunoassays for glycolytic enzymes?

Glycolytic enzymes, such as aldolase, hexokinase, and phosphofructokinase, often exist as multiple isoforms with high sequence and structural similarity.[1][2] This homology increases the likelihood that an antibody generated against one isoform may also bind to another, leading to inaccurate quantification and false-positive results.[3] For example, some commercially available antibodies for Aldolase A may also detect Aldolase B and C. Therefore, rigorous validation of antibody specificity is crucial for reliable results.

Q2: What are the first steps I should take to minimize cross-reactivity?

The most critical step is the careful selection of antibodies.[3] Monoclonal antibodies are generally preferred over polyclonal antibodies for their higher specificity, as they recognize a single epitope.[4][5] Whenever possible, choose antibodies that have been validated for specificity against other isoforms, ideally using methods like knockout/knockdown validation.[6][7] Additionally, optimizing assay conditions, such as buffer composition, pH, and incubation times, can help favor specific, high-affinity antibody-antigen interactions over lower-affinity cross-reactive binding.[3]

Q3: How can I determine if my antibody is cross-reacting with other glycolytic enzyme isoforms?

Several experimental approaches can be used to assess cross-reactivity:

  • Western Blotting: This is often the first step to verify that the antibody recognizes a single band at the correct molecular weight for the target enzyme in lysates from cells or tissues known to express it.[6][8] Running parallel lanes with purified recombinant isoforms of related enzymes can directly show any cross-reactivity.

  • Competitive ELISA: This is a quantitative method to determine the degree of cross-reactivity.[9][10][11][12] In this assay, you measure how effectively different isoforms compete with the target antigen for binding to the antibody.

  • Dot Blot: A simpler, semi-quantitative method where purified isoforms are spotted onto a membrane and probed with the antibody to visually assess binding.[13][14][15]

Troubleshooting Guides

Issue 1: High Background Signal

A high background can mask the specific signal from your target analyte, reducing the sensitivity of your assay.[4][16][17]

Potential Cause Troubleshooting Step
Insufficient Blocking Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking incubation time. Consider trying a different blocking agent.[17][18]
Antibody Concentration Too High Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a strong signal with low background.[17]
Inadequate Washing Increase the number of wash steps and the volume of wash buffer used between antibody incubations to ensure removal of unbound antibodies. Adding a mild detergent like Tween-20 to the wash buffer can also help.[17][18]
Non-specific Binding of Secondary Antibody Run a control experiment without the primary antibody. If a signal is still present, the secondary antibody may be binding non-specifically. Consider using a pre-adsorbed secondary antibody.[17]
Cross-reactivity If the above steps do not resolve the issue, the primary antibody may be cross-reacting with other proteins in the sample. Validate antibody specificity using Western Blot or competitive ELISA.
Issue 2: False Positive Results

False positives indicate the presence of the target analyte when it is not actually there, often due to cross-reactivity or other interfering substances.[19][20]

Potential Cause Troubleshooting Step
Antibody Cross-Reactivity with Isoforms This is a primary concern with glycolytic enzymes. Validate antibody specificity against all known isoforms of the target enzyme using Western Blot or competitive ELISA.[3]
Heterophilic Antibodies in Sample Samples (especially serum or plasma) can contain heterophilic antibodies (like HAMA - human anti-mouse antibodies) that can bridge the capture and detection antibodies in a sandwich ELISA.[20] Use a commercial blocking agent specifically designed to neutralize these effects.
Matrix Effects Components in the sample matrix (e.g., lipids, proteins) can interfere with antibody-antigen binding.[21][22][23] Dilute the sample to reduce the concentration of interfering substances. It's also good practice to prepare your standards in a matrix similar to your samples.[22]
Contamination Ensure that reagents and samples are not contaminated. Use fresh solutions and handle them carefully to avoid cross-contamination between wells.[16]

Experimental Protocols

Protocol 1: Antibody Specificity Validation by Western Blot

This protocol is a fundamental first step to assess if an antibody recognizes the intended glycolytic enzyme isoform.[24][25][26]

1. Sample Preparation:

  • Prepare lysates from cells or tissues known to express the target glycolytic enzyme.
  • Obtain purified recombinant proteins for the target enzyme isoform and other closely related isoforms.

2. SDS-PAGE and Transfer:

  • Separate the protein samples by SDS-PAGE. Load the cell/tissue lysate and the different purified recombinant isoforms in separate lanes.
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
  • Incubate the membrane with the primary antibody at its recommended dilution overnight at 4°C.
  • Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again as in the previous step.
  • Detect the signal using a chemiluminescent substrate.

4. Analysis:

  • A highly specific antibody should show a single band at the correct molecular weight in the lane with the target recombinant protein and the cell/tissue lysate. No bands should appear in the lanes with the other isoforms.

Protocol 2: Quantitative Assessment of Cross-Reactivity by Competitive ELISA

This method quantifies the extent to which other isoforms interfere with the detection of your target analyte.[2][9][10][11][12]

1. Plate Coating:

  • Coat the wells of a microtiter plate with the purified target glycolytic enzyme isoform overnight at 4°C.

2. Blocking:

  • Wash the plate and block the remaining protein-binding sites with a blocking buffer for 1-2 hours at room temperature.

3. Competition Reaction:

  • In separate tubes, pre-incubate a fixed, limiting concentration of the primary antibody with varying concentrations of either the unlabeled target isoform (for the standard curve) or the potentially cross-reacting isoforms.
  • Add these antibody-antigen mixtures to the coated wells and incubate for 1-2 hours at room temperature.

4. Detection:

  • Wash the plate to remove unbound antibodies.
  • Add an enzyme-conjugated secondary antibody and incubate for 1 hour.
  • Wash the plate again.
  • Add a substrate and allow the color to develop. Stop the reaction with a stop solution.

5. Data Analysis:

  • Measure the absorbance at the appropriate wavelength.
  • Plot the absorbance versus the concentration of the unlabeled competitor proteins.
  • Calculate the concentration of each isoform required to cause 50% inhibition of the maximal signal (IC50).
  • The percent cross-reactivity can be calculated using the formula: % Cross-Reactivity = (IC50 of Target Isoform / IC50 of Cross-Reacting Isoform) x 100

Quantitative Data Summary

The following table provides an example of how to present cross-reactivity data. Researchers should aim to generate or obtain such data from antibody suppliers to ensure the validity of their results.

Table 1: Example Cross-Reactivity Data for an Anti-Hexokinase 1 (HK1) Monoclonal Antibody

Competitor AntigenIC50 (ng/mL)% Cross-Reactivity
Hexokinase 1 (HK1)10100%
Hexokinase 2 (HK2)5002%
Hexokinase 3 (HK3)>1000<1%
Glucokinase (HK4)>1000<1%

Visualizations

Glycolytic_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (HK) F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase (PFK) G3P Glyceraldehyde-3-Phosphate F16BP->G3P Aldolase DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH DHAP->G3P PG3 3-Phosphoglycerate BPG->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (PK)

Caption: The Glycolytic Pathway with key enzymes.

Immunoassay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_validation Validation Sample_Prep Sample Preparation Incubation Sample/Antibody Incubation Sample_Prep->Incubation Antibody_Selection Antibody Selection Coating Plate Coating Antibody_Selection->Coating Blocking Blocking Coating->Blocking Blocking->Incubation Washing Washing Incubation->Washing Detection Detection Washing->Detection Data_Analysis Data Analysis Detection->Data_Analysis Cross_Reactivity_Test Cross-Reactivity Testing Data_Analysis->Cross_Reactivity_Test Iterate if needed

Caption: General workflow for developing a specific immunoassay.

Troubleshooting_Logic Problem Inaccurate Results (High Background / False Positives) Check_Blocking Optimize Blocking (Concentration, Time) Problem->Check_Blocking Check_Washing Optimize Washing (Steps, Volume) Problem->Check_Washing Titrate_Antibody Titrate Antibody Concentrations Problem->Titrate_Antibody Validate_Specificity Validate Antibody Specificity (Western Blot, Comp. ELISA) Check_Blocking->Validate_Specificity Check_Washing->Validate_Specificity Titrate_Antibody->Validate_Specificity

Caption: A logical approach to troubleshooting common immunoassay issues.

References

Technical Support Center: Measurement of Intracellular Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the measurement of intracellular metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Metabolism Quenching

The primary goal of quenching is to instantly halt all enzymatic activity to preserve the metabolic snapshot of the cells at the moment of harvesting.[1][2] Incomplete or slow quenching can lead to significant alterations in metabolite levels, as the turnover rate for compounds like ATP can be on the order of seconds.[3]

Q1: My metabolite concentrations are highly variable between replicates. What could be the cause?

A: High variability often originates from inconsistent sample handling, particularly during the quenching step.[4] To ensure reproducibility, it is crucial to standardize your quenching protocol and execute it as rapidly as possible.[5]

  • Inconsistent Timing: Any delay between removing cells from their culture environment and quenching metabolic activity can lead to rapid changes in metabolite pools.[3] Ensure that the time from sample collection to quenching is minimal and consistent across all samples.

  • Temperature Fluctuations: The quenching solution must be kept at the correct, stable temperature (e.g., -40°C or below for cold methanol).[6] Temperature variations can lead to incomplete quenching.

  • Cell Handling: For adherent cells, avoid slow harvesting methods like trypsinization, which can alter cell physiology and metabolite profiles.[7] A rapid wash followed by direct quenching on the plate is preferred.[8][9]

Q2: I suspect my quenching method is causing metabolite leakage. How can I check for and prevent this?

A: Metabolite leakage is a significant pitfall where intracellular components leak out of the cell upon quenching, leading to an underestimation of their concentrations.[10] Cold methanol (B129727), a common quenching solvent, has been reported to compromise cell membrane integrity in some cell types.[10]

  • Leakage Test: To test for leakage, analyze the quenching supernatant for the presence of intracellular metabolites. A high concentration of key metabolites in the supernatant confirms leakage.

  • Prevention Strategies:

    • Optimize Solvent Concentration: The concentration of the quenching solvent can be critical. For example, some studies found 40-60% aqueous methanol to be effective at minimizing leakage while ensuring rapid quenching.[11][12]

    • Use Buffered Solutions: Adding buffers like ammonium (B1175870) bicarbonate (AMBIC) to the quenching solvent can help maintain cell integrity.[6][13]

    • Alternative Methods: For suspension cultures, fast filtration followed by immediate quenching of the filter in a cold solvent can be a superior method to pelleting, which is slow and can perturb the cells.[8][14][15] For adherent cells, flash-freezing the entire plate in liquid nitrogen before adding the extraction solvent is also a highly effective technique.[11][16]

Q3: What is the best quenching method for adherent vs. suspension cells?

A: The optimal method depends on the cell culture type.

  • Adherent Cells: The recommended approach is to rapidly aspirate the medium, perform a quick wash with an appropriate ice-cold buffer (like PBS or saline), and then add the quenching/extraction solvent directly to the plate.[8][9][11] This minimizes cell perturbation.

  • Suspension Cells: Fast filtration is generally preferred over centrifugation.[8][15] Centrifugation is slow and can alter the metabolic state of the cells.[3] After filtration, the filter containing the cells can be immediately submerged in the quenching solvent.[8][12]

Section 2: Metabolite Extraction

Effective extraction is crucial for ensuring that the measured metabolite levels accurately reflect their intracellular abundance. The choice of extraction method can drastically affect the results.[17]

Q4: My metabolite extraction yield seems low. How can I improve it?

A: Low extraction yield can be due to several factors, including the choice of solvent, insufficient cell lysis, or degradation of metabolites post-extraction.

  • Solvent Choice: No single solvent is optimal for all metabolites due to their diverse chemical properties.[18] A common and effective approach for a broad range of metabolites is a two-phase extraction using a chloroform/methanol/water system.[17] Boiling ethanol (B145695) has also been shown to be highly effective, as the high temperature ensures complete enzyme denaturation.[1][3][17]

  • Cell Lysis: Ensure complete cell disruption. This can be achieved through methods like repeated freeze-thaw cycles, sonication, or bead beating.[9][10][19] Adding a sonication step has been shown to increase signal intensities for many metabolites.[19][20]

  • Multiple Extractions: Performing two or more rounds of extraction on the same cell pellet can improve the recovery of harder-to-extract compounds like ATP and NADPH.[3]

Q5: How do I prevent metabolite degradation after extraction?

A: Metabolites can be unstable in the extract.[3][21]

  • Work Quickly and on Ice: Keep samples cold throughout the entire process to minimize enzymatic and chemical degradation.[5]

  • pH Control: If using an acidic extraction solvent, it may be necessary to neutralize the extract with a base like ammonium bicarbonate to prevent acid-catalyzed degradation of certain metabolites.[8]

  • Avoid Delays: Reduce the time between sample extraction and analysis.[3] If storage is necessary, extracts should be stored at -80°C.

  • Drying Effects: Be aware that drying the extract, for instance in a Speedvac, can lead to the degradation of redox-sensitive compounds like NADPH and reduced glutathione (B108866) (GSH).[8]

Section 3: Analytical Measurement

The final step of analysis, typically by LC-MS or GC-MS, also has potential pitfalls that can affect data quality.

Q6: I'm seeing unexpected or poor-quality peaks in my LC-MS chromatogram. What should I do?

A: Poor peak shape or unexpected signals can arise from multiple sources.

  • Contamination: Contaminants can be introduced from reagents, collection tools, or the environment.[4] Always use high-purity solvents and clean labware.

  • Matrix Effects: Components of the biological sample can interfere with the ionization of the target metabolites in the mass spectrometer. Proper sample cleanup and the use of internal standards can help mitigate these effects.

  • Early Elution: A peak eluting very early in the chromatographic run (at or near the void volume) may be an artifact and should be interpreted with caution.[22] This could indicate that the compound is not being retained on the column under the current conditions.

  • Peak Picking Algorithms: The software used to detect and integrate peaks can be a source of variability. Different algorithms can produce different results from the same dataset.[23] It's important to understand the parameters of your peak picking software and to visually inspect the quality of the peak integration.

Experimental Protocols & Data

Protocol 1: Cold Methanol Quenching for Adherent Cells

This protocol is adapted for adherent cells grown in multi-well plates.[9][12]

  • Preparation: Pre-chill methanol (LC-MS grade) to -80°C and an ice-cold 0.9% (w/v) NaCl solution.

  • Media Removal: Aspirate the culture medium from the cells.

  • Washing: Quickly wash the cell monolayer once with the ice-cold NaCl solution to remove extracellular metabolites. Immediately aspirate the wash solution. This step should be as brief as possible.

  • Quenching: Place the culture plate on dry ice to rapidly cool it. Immediately add a sufficient volume of -80°C methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

  • Extraction: Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis. Then, using a pre-chilled cell scraper, scrape the cell lysate.

  • Collection: Transfer the lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Clarification: Vortex the tube vigorously, then centrifuge at >13,000 x g at 4°C for 10-15 minutes to pellet cell debris.

  • Storage: Carefully transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.[12]

Protocol 2: Fast Filtration for Suspension Cells

This protocol is designed to rapidly separate suspension cells from the culture medium before quenching.[12]

  • Preparation: Pre-chill methanol (LC-MS grade) to -80°C. Prepare a filtration setup with a vacuum flask.

  • Filtration: Rapidly transfer a defined volume of the cell suspension to the filtration unit under vacuum.

  • Washing: Immediately after the medium has passed through, wash the cells on the filter with a small volume of ice-cold 0.9% NaCl solution.

  • Quenching: Using forceps, quickly transfer the filter with the cell biomass into a tube containing the pre-chilled (-80°C) methanol, ensuring the filter is fully submerged.

  • Extraction & Clarification: Proceed with steps 6-8 from Protocol 1.

Data Summary: Comparison of Extraction Methods

The choice of extraction method significantly impacts the measured metabolite concentrations. A study comparing five different extraction methods in yeast (S. cerevisiae) found that boiling ethanol (BE) and chloroform-methanol (CM) provided the best performance in terms of efficacy and metabolite recovery.[17]

Extraction MethodRelative Performance for Phosphorylated IntermediatesRelative Performance for Amino AcidsOverall Recommendation
Boiling Ethanol (BE) HighHighRecommended[17]
Chloroform-Methanol (CM) HighHighRecommended[17]
Hot Water (HW) ModerateModerateUse with caution
Acidic Acetonitrile-Methanol PoorPoorNot Recommended for Yeast[17]
Freezing-Thawing in Methanol Poor (Incomplete enzyme inactivation)PoorNot Recommended[17]

This table summarizes findings from a quantitative evaluation of extraction techniques.[17] Performance can vary depending on the specific cell type and metabolites of interest.

Visual Guides

Experimental Workflow

This diagram outlines the key stages in a typical intracellular metabolomics experiment, highlighting where common pitfalls can occur.

G cluster_0 Sample Preparation cluster_1 Analysis & Data Processing A Cell Culture (Adherent or Suspension) B Harvesting & Washing A->B C Metabolism Quenching B->C Pitfall: Cell Perturbation D Metabolite Extraction C->D Pitfall: Leakage, Incomplete Quenching E Sample Clarification (Centrifugation) D->E Pitfall: Low Yield, Degradation F LC-MS / GC-MS Analysis E->F G Peak Detection & Integration F->G Pitfall: Matrix Effects, Poor Peaks H Data Analysis & Interpretation G->H Pitfall: Incorrect Integration

Caption: General workflow for intracellular metabolite analysis.

Troubleshooting Quenching Issues

This decision tree helps diagnose and resolve common problems related to metabolism quenching.

G Start High Variability or Low Metabolite Levels? Leakage Suspect Leakage? Start->Leakage Yes Incomplete Suspect Incomplete Quenching? Start->Incomplete No CheckSupernatant Analyze quenching supernatant for metabolites. Leakage->CheckSupernatant Yes CheckTemp Ensure quenching solution is at the correct, stable temp. Incomplete->CheckTemp Yes StandardizeTime Standardize time between harvest and quenching. Incomplete->StandardizeTime OptimizeSolvent Optimize solvent (e.g., 60% MeOH). Use buffered solution. CheckSupernatant->OptimizeSolvent UseFiltration For suspension cells, use fast filtration. CheckSupernatant->UseFiltration FlashFreeze For adherent cells, try flash freezing with liquid nitrogen. CheckTemp->FlashFreeze

Caption: Decision tree for troubleshooting quenching problems.

Central Carbon Metabolism

Accurate measurement is critical for understanding fluxes through central pathways like glycolysis and the TCA cycle.

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PYR Pyruvate F16BP->PYR ACoA Acetyl-CoA PYR->ACoA PDH CIT Citrate ACoA->CIT AKG α-Ketoglutarate CIT->AKG MAL Malate AKG->MAL MAL->ACoA

Caption: Simplified overview of glycolysis and the TCA cycle.

References

strategies to enhance the resolution of phosphorylated sugars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of phosphorylated sugars. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of phosphorylated sugars.

Chromatography Issues
IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Interaction of the phosphate (B84403) group with metallic surfaces of the HPLC system.- Unsuitable column chemistry for highly polar analytes.- Use a tail-sweeping reagent in the mobile phase, such as methylphosphonic acid (1 mM in water), to improve peak shapes.[1]- Employ a pentafluorophenyl (PFP) core-shell column, which can improve separation and peak shape for phosphorylated compounds.[1][2]- Consider using a mixed-mode chromatography column with both reversed-phase and anion-exchange properties.[3][4]
Co-elution of Structural Isomers - Insufficient selectivity of the chromatographic method.- Utilize mixed-mode chromatography combining hydrophilic interaction liquid chromatography (HILIC) and weak anion exchange.[3]- Optimize the GC temperature gradient for better separation of isomers after derivatization.[5]- For paper chromatography, use borate-impregnated paper to improve the separation of sugar phosphates.[6]
Poor Retention on Reversed-Phase Columns - High polarity of phosphorylated sugars.- Use chemical derivatization to increase hydrophobicity.[1][2]- Employ HILIC columns which are better suited for retaining polar compounds.[7]- Consider ion-exchange chromatography, which separates molecules based on charge.[8]
Separation of Anomers - Interconversion between α- and β-anomers during chromatography.- Adjusting the column temperature can control the interconversion. At elevated temperatures (>40°C), anomers may co-elute as a single peak.[3]
Mass Spectrometry Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Sensitivity / Ionization Suppression - Presence of non-volatile salts (e.g., phosphate buffers) in the mobile phase, which are incompatible with ESI-MS.[1]- Complex biological matrices interfering with ionization.- Use volatile mobile phase modifiers like formic acid or methylphosphonic acid instead of inorganic phosphates.[1]- Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[9]- Employ chemical derivatization to introduce a charge and improve ionization efficiency.[1][5]
Difficulty in Analyzing Multiple Isomers - Identical mass-to-charge ratios and similar fragmentation patterns of isomers.- Couple mass spectrometry with a high-resolution chromatographic technique (e.g., UPLC, GC) to separate isomers before they enter the mass spectrometer.[1][3][5]- Utilize high-resolution mass spectrometry (e.g., QTOF-MS) for accurate mass measurements to help distinguish between closely related compounds.[1][2]
Sample Preparation Issues
IssuePotential Cause(s)Recommended Solution(s)
Degradation of Phosphorylated Sugars - Activity of phosphatases in the sample.- Keep samples on ice and use pre-chilled buffers and tubes.[10]- Add phosphatase inhibitors to lysis buffers immediately before use.[10]
Low Abundance in Samples - The phosphorylated form of a sugar may be a small fraction of the total amount.- Enrich your samples for the phosphorylated form, for example, through immunoprecipitation for phosphorylated proteins.[10]- Concentrate the samples before analysis.[10]
Interference from Biological Matrix - Presence of salts, proteins, and other molecules in biological extracts can interfere with analysis.- Use solid-phase extraction (SPE) for sample cleanup; anion-exchange SPE has been shown to be effective with near 100% recovery of sugar phosphates.[9]- For plasma or serum, protein precipitation can be achieved by adding an acid (e.g., phosphoric acid) or base (e.g., sodium hydroxide).[11]

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method for separating phosphorylated sugar isomers?

A1: Mixed-mode chromatography, particularly combining hydrophilic interaction liquid chromatography (HILIC) with weak anion-exchange, has proven to be very effective for resolving structural isomers of sugar phosphates, such as hexose (B10828440) and pentose (B10789219) phosphates.[3]

Q2: How can I improve the peak shape of my phosphorylated sugars in LC-MS?

A2: Peak tailing is a common issue. Using a "tail-sweeping" reagent like methylphosphonic acid in your mobile phase can significantly improve peak shapes.[1][2] Additionally, using a pentafluorophenyl (PFP) column can help.[1][2]

Q3: My phosphorylated sugars are not retaining on my C18 column. What should I do?

A3: Due to their high polarity, phosphorylated sugars often show poor retention on traditional reversed-phase columns.[1][2] Consider using a HILIC column, which is designed for polar analytes.[7] Alternatively, derivatization of the sugar phosphates can increase their hydrophobicity, leading to better retention.

Q4: What derivatization agents are recommended for GC-MS analysis of sugar phosphates?

A4: A two-step derivatization using o-(2,3,4,5,6-pentafluorobenzyl) oxime (PFBO) followed by trimethylsilylation (TMS) is an effective method. This approach allows for baseline separation and sensitive detection by GC-Negative Chemical Ionization-MS.[5]

Q5: How can I prevent the degradation of my phosphorylated analytes during sample preparation?

A5: To prevent dephosphorylation, it is crucial to inhibit phosphatase activity. This can be achieved by keeping samples on ice, using chilled buffers, and adding phosphatase inhibitors to your lysis and extraction buffers.[10]

Experimental Protocols

Protocol 1: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is adapted from a method for cleaning up biological extracts for the analysis of hexose phosphates.[9]

  • Prepare the Sample: Obtain cell extracts using a cold methanol (B129727) quenching agent and chloroform (B151607) for extraction.

  • Condition the Anion-Exchange SPE Cartridge: Follow the manufacturer's instructions for conditioning the anion-exchange SPE cartridge.

  • Load the Sample: Load the cell extract onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge to remove interfering, non-anionic compounds.

  • Elute the Sugar Phosphates: Elute the sugar phosphates from the cartridge using an appropriate high-salt or high-pH elution buffer.

  • Prepare for Analysis: The eluted fraction containing the sugar phosphates is now ready for analysis by anion-exchange chromatography with pulsed amperometric detection or other methods.

Protocol 2: Derivatization for GC-MS Analysis

This protocol is based on a method for the analysis of sugar phosphates in cancer cells.[5]

  • Oximation:

    • To the dried sample, add a solution of o-(2,3,4,5,6-pentafluorobenzyl) oxime (PFBO) in pyridine.

    • Incubate at a suitable temperature (e.g., 60°C) for a specified time to allow for the reaction with the carbonyl groups of the sugars.

  • Silylation:

    • After oximation, add a trimethylsilyl (B98337) (TMS) derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate again to allow for the silylation of the hydroxyl and phosphate groups.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Visualizations

Workflow_for_Phosphorylated_Sugar_Analysis A Sample Collection (e.g., cell culture, tissue) B Quenching & Extraction (e.g., cold methanol) A->B Inhibit enzymatic activity C Sample Cleanup (e.g., SPE, protein precipitation) B->C Remove interferences D Derivatization (optional, e.g., for GC-MS) C->D Enhance volatility/ionization E Chromatographic Separation (e.g., HILIC, Ion-Exchange, Mixed-Mode) C->E Direct analysis D->E F Detection (e.g., MS, PAD, ELSD) E->F G Data Analysis F->G

Caption: General workflow for the analysis of phosphorylated sugars.

Troubleshooting_Chromatography start Poor Resolution q1 Peak Tailing? Yes No start->q1 q2 Co-elution of Isomers? Yes No q1:no->q2 s1 Add tail-sweeping reagent (e.g., methylphosphonic acid) q1:yes->s1 q3 Poor Retention? Yes No q2:no->q3 s2 Use mixed-mode or HILIC column q2:yes->s2 s3 Optimize mobile phase or gradient q3:no->s3 s4 Switch to HILIC or Ion-Exchange column q3:yes->s4 s1->q2 s2->q3 end Resolution Improved s3->end s4->end

Caption: Troubleshooting poor chromatographic resolution.

MS_Analysis_Challenges center MS Analysis of Phosphorylated Sugars c1 Ion Suppression center->c1 c2 Low Sensitivity center->c2 c3 Isomer Differentiation center->c3 s1 Use Volatile Buffers c1->s1 s2 Sample Cleanup (SPE) c1->s2 s3 Chemical Derivatization c2->s3 s4 High-Resolution Chromatography (UPLC) c3->s4 s5 High-Resolution MS (QTOF) c3->s5

Caption: Challenges and strategies in MS analysis.

References

addressing variability in enzymatic assays for D-2-Phosphoglyceric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-2-Phosphoglyceric acid (D-2-PG) enzymatic assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their D-2-PG quantification experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound (D-2-PG) is a key intermediate metabolite in the glycolysis pathway, where it is converted from 3-phosphoglycerate (B1209933) and subsequently transformed into phosphoenolpyruvate (B93156) (PEP).[1] Its accurate measurement is crucial for studying metabolic regulation, analyzing glycolytic flux in various physiological and pathological conditions like cancer, and understanding the mechanisms of therapeutic agents that target metabolic pathways.[1]

Q2: What are the common methods for quantifying this compound?

A2: The most prevalent methods for D-2-PG quantification are enzymatic assays (both colorimetric and fluorometric) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Enzymatic assays offer a simple, high-throughput approach based on coupled reactions that generate a measurable signal proportional to the D-2-PG concentration.[1][2] LC-MS/MS provides high sensitivity and specificity, enabling precise identification and quantification, even in complex biological samples.[1]

Q3: Can I use the same enzymatic assay for different sample types?

A3: Commercial enzymatic assay kits are often versatile and suitable for various sample types, including cell and tissue extracts, serum, plasma, and cell culture supernatants.[1] However, it is critical to adhere to the specific sample preparation protocol for each type to eliminate potential interfering substances.[1][3] For instance, protein removal is a common and necessary step for many sample types.[1]

Troubleshooting Guide

Issue 1: High Background Signal or Signal in Blank Wells

Possible Causes:

  • Contaminated Reagents: Reagents may be contaminated with D-2-PG or other intermediates of the assay's enzymatic cascade.

  • Endogenous Enzyme Activity: Samples may contain enzymes that can react with substrates in the assay mixture, leading to signal generation independent of D-2-PG.

  • Improper Reagent Preparation: Incorrect dilution or storage of reagents can lead to degradation and non-specific reactions.

Solutions:

  • Run a "no enzyme" control by omitting the primary enzyme (e.g., Enolase) to check for non-specific signal generation.

  • Use fresh, high-purity water and reagents for all buffers and solutions.

  • Always prepare fresh reaction mixtures immediately before use.[3]

  • For samples with high endogenous activity, consider a sample blank. This involves a reaction mix that omits a key enzyme to measure and subtract the background signal.[1][2]

Issue 2: Low or No Signal in Samples and Standards

Possible Causes:

  • Inactive Enzyme(s): One or more enzymes in the coupled assay may be inactive due to improper storage or handling.

  • Incorrect Wavelength Settings: The plate reader may be set to the wrong excitation or emission wavelengths for the fluorometric probe or the incorrect absorbance wavelength for a colorimetric assay.[3]

  • Presence of Inhibitors: The sample itself may contain inhibitors of the enzymes used in the assay.[1][4]

  • Degraded D-2-PG Standard: The D-2-PG standard may have degraded due to improper storage or multiple freeze-thaw cycles.

Solutions:

  • Ensure all kit components are stored at the recommended temperatures and have not expired.[3]

  • Verify the plate reader settings are correct for the specific assay being used.[3]

  • If inhibitors are suspected, try diluting the sample or performing a sample cleanup step like deproteinization or desalting.[1]

  • Prepare fresh D-2-PG standards for each experiment and avoid repeated freeze-thaw cycles.[3]

Issue 3: Non-Linear or Poor Standard Curve

Possible Causes:

  • Inaccurate Pipetting: Errors in pipetting during the preparation of the standard dilution series can lead to a non-linear curve.[1]

  • Improper Standard Preparation: Failure to prepare fresh standards or using the wrong buffer for dilution can affect linearity.[1]

  • Signal Saturation: At high concentrations, the signal may reach a plateau, indicating that it is outside the linear range of the assay.[1]

Solutions:

  • Use calibrated pipettes and proper pipetting techniques.

  • Always prepare fresh D-2-PG standards in the assay buffer provided with the kit.[1]

  • If signal saturation is observed, consider using a narrower range of standard concentrations.[1]

Data Presentation

Table 1: Common Interfering Substances in D-2-PG Enzymatic Assays

Interfering SubstancePotential EffectMitigation Strategy
EDTA (>0.5 mM) Inhibition of metalloenzymes in the assay cascade.Use alternative anticoagulants if possible; check kit compatibility.[3]
SDS (>0.2%) Protein denaturation and enzyme inhibition.Avoid use in sample preparation buffers.[3]
Thiols (>10 µM) Interference with fluorescent probes.Check kit-specific limitations; consider sample cleanup.[2]
Phosphate Competitive inhibitor of phosphoglycerate mutase.[4]Ensure buffer composition is as recommended in the assay protocol.
KCl Competitive inhibitor of phosphoglycerate mutase.[4]Ensure buffer composition is as recommended in the assay protocol.

Experimental Protocols

Generalized Protocol for a Fluorometric D-2-PG Enzymatic Assay

This protocol is a generalized summary based on commercially available kits. Always refer to the specific manual for your assay kit.

1. Reagent Preparation:

  • Allow all kit components to reach room temperature before use.[1]

  • Prepare the Assay Buffer as directed in the kit manual.

  • Reconstitute the D-2-PG standard to create a stock solution.

2. Standard Curve Preparation:

  • Create a dilution series of the D-2-PG standard in Assay Buffer (e.g., 0, 10, 20, 30, 40, 50 µM).

  • Add 50 µL of each standard dilution to a 96-well black, flat-bottom plate.[1]

3. Sample Preparation:

  • Prepare cell or tissue lysates according to the kit's instructions. This often involves homogenization followed by deproteinization using 10 kDa spin filters.[1]

  • Add 1-50 µL of the prepared sample to duplicate wells of the 96-well plate.

  • For each sample, prepare a "Sample" well and a "Sample Blank" well.

  • Adjust the final volume in all sample wells to 50 µL with Assay Buffer.[1]

4. Reaction Mix Preparation:

  • Prepare a "Reaction Mix" containing all the necessary enzymes (e.g., Enolase, Pyruvate Kinase, Pyruvate Oxidase, Horseradish Peroxidase) and the fluorescent probe.

  • Prepare a "Sample Blank Mix" that omits the Enolase.[1]

5. Assay Procedure:

  • Add 50 µL of the "Reaction Mix" to the standard wells and the "Sample" wells.

  • Add 50 µL of the "Sample Blank Mix" to the "Sample Blank" wells.

  • Mix gently and incubate for 30-60 minutes at 37°C, protected from light.[1]

6. Measurement:

  • Read the fluorescence on a microplate reader at the recommended wavelengths (e.g., Ex/Em = 535/587 nm).[1]

7. Calculation:

  • Subtract the fluorescence reading of the 0 µM standard from all other standard readings.

  • Plot the standard curve of fluorescence versus D-2-PG concentration.

  • For each sample, subtract the "Sample Blank" reading from the "Sample" reading to get the corrected fluorescence.

  • Determine the D-2-PG concentration in the samples from the standard curve.

Visualizations

Enzymatic_Assay_Workflow Figure 1. D-2-PG Enzymatic Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Standard Preparation plate_loading Load Standards & Samples into 96-well Plate reagent_prep->plate_loading sample_prep Sample Preparation (e.g., Lysis, Deproteinization) sample_prep->plate_loading add_reaction_mix Add Reaction Mix plate_loading->add_reaction_mix incubation Incubate at 37°C (30-60 min) add_reaction_mix->incubation read_plate Read Fluorescence/ Absorbance incubation->read_plate calculate Calculate D-2-PG Concentration read_plate->calculate

Caption: A generalized workflow for a this compound enzymatic assay.

D2PG_Enzymatic_Cascade Figure 2. Coupled Enzymatic Reaction for D-2-PG Detection D2PG D-2-Phosphoglycerate PEP Phosphoenolpyruvate (PEP) D2PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK, ADP H2O2 Hydrogen Peroxide (H₂O₂) Pyruvate->H2O2 PO, O₂, Pi Signal Fluorescent/Colorimetric Signal H2O2->Signal HRP, Probe Enolase Enolase PK Pyruvate Kinase (PK) PO Pyruvate Oxidase (PO) HRP Horseradish Peroxidase (HRP)

Caption: The enzymatic cascade used in a typical D-2-PG fluorometric assay.

Troubleshooting_Logic Figure 3. Troubleshooting Decision Tree cluster_issues cluster_solutions start Assay Problem? high_bg High Background? start->high_bg low_signal Low/No Signal? start->low_signal bad_curve Poor Standard Curve? start->bad_curve check_reagents Check Reagent Purity Run 'No Enzyme' Control high_bg->check_reagents Yes check_enzymes Verify Enzyme Activity Check Plate Reader Settings low_signal->check_enzymes Yes check_pipetting Review Pipetting Technique Prepare Fresh Standards bad_curve->check_pipetting Yes

Caption: A decision tree for troubleshooting common issues in D-2-PG assays.

References

Technical Support Center: Optimization of Extraction Protocols for Polar Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing extraction protocols for polar metabolites.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the extraction of polar metabolites.

1. Why is the recovery of my polar metabolites low?

Low recovery of polar metabolites can be attributed to several factors:

  • Inadequate Quenching: Rapidly halting enzymatic activity is crucial to prevent metabolite degradation.[1][2][3] Inefficient quenching can lead to the rapid turnover of polar metabolites, resulting in lower yields. For instance, cold methanol (B129727) quenching, a widely used method, can cause significant leakage of central metabolites from certain cell types.[1][4]

  • Suboptimal Extraction Solvent: The choice of extraction solvent is critical and depends on the specific metabolites of interest and the sample matrix.[5][6][7] A solvent system that is too nonpolar may not efficiently extract highly polar compounds. Conversely, a highly polar solvent may not be effective for a broad range of metabolites.

  • Phase Separation Issues in Liquid-Liquid Extraction (LLE): In biphasic extraction methods like the Bligh-Dyer or Matyash protocols, incomplete phase separation can lead to the loss of polar metabolites in the nonpolar phase or at the interface.[5][6]

  • Metabolite Degradation: Polar metabolites can be sensitive to pH, temperature, and enzymatic activity.[8][9][10] Delays in processing or exposure to harsh conditions can lead to their degradation.

  • Insufficient Homogenization: For solid samples like tissues, incomplete homogenization can result in inefficient extraction of intracellular metabolites.

Troubleshooting Steps:

  • Optimize Quenching: For suspension cells, quenching with cold isotonic saline can be a better alternative to methanol to prevent metabolite leakage.[1] For adherent cells, rapid washing with ice-cold saline before solvent addition is recommended.

  • Solvent System Selection: Test different solvent systems. For a broad range of polar metabolites, a mixture of methanol, acetonitrile, and water is often effective.[11] For simultaneous extraction of polar and nonpolar metabolites, biphasic systems like chloroform (B151607)/methanol/water or MTBE/methanol/water are commonly used.[5][6]

  • Improve Phase Separation: Ensure complete phase separation by adequate centrifugation time and speed. The modified Matyash method, which uses MTBE, results in the lipid layer being on top, which can make the removal of the polar layer more challenging.[5]

  • Control Degradation: Work quickly and on ice throughout the extraction procedure.[12] Consider the use of acidic or basic modifiers in the extraction solvent to stabilize pH-sensitive metabolites, but be aware that this can also lead to poor recovery of other metabolite classes.[13]

  • Enhance Homogenization: Use appropriate homogenization techniques for your sample type, such as bead beating or probe sonication, to ensure complete cell lysis and metabolite release.

2. My extract contains high levels of salts, which is interfering with my LC-MS analysis. How can I reduce salt content?

High salt concentrations in the final extract can cause ion suppression in mass spectrometry and lead to poor chromatographic peak shapes.

  • Washing Steps: When working with cells, ensure that washing steps with buffers like PBS are followed by a wash with a volatile solution like 0.9% NaCl to remove non-volatile salts.[14] It is critical to completely aspirate the final wash buffer.[14]

  • Avoid Non-Volatile Buffers: If possible, avoid using non-volatile buffers during sample collection and preparation.

  • Desalting Techniques: If high salt content is unavoidable, consider using a desalting solid-phase extraction (SPE) cartridge or a size-exclusion chromatography step before LC-MS analysis.

3. I am observing poor peak shapes and retention time shifts in my chromatography. What could be the cause?

Poor chromatography can be caused by several factors related to the extraction protocol.

  • Matrix Effects: Co-extracted, non-volatile matrix components can interfere with the chromatography. High salt content is a common culprit.

  • Incompatible Reconstitution Solvent: The solvent used to reconstitute the dried extract should be compatible with the initial mobile phase of your LC method. A solvent that is too strong can cause peak distortion and poor retention.

  • Particulate Matter: Incomplete removal of precipitated proteins or other cellular debris can clog the LC column.

Troubleshooting Steps:

  • Optimize Sample Cleanup: Incorporate a protein precipitation step and ensure it is effective. Centrifugation at high speed is crucial to pellet all precipitates.

  • Solvent Matching: Reconstitute your sample in a solvent that is as weak as or weaker than your initial mobile phase.

  • Filtration: Filter your final extract through a 0.22 µm filter before injection to remove any particulate matter.

Data Presentation: Comparison of Extraction Solvent Systems

The choice of extraction solvent significantly impacts the yield and diversity of recovered polar metabolites. Below is a summary of findings from comparative studies.

Solvent System Sample Type Advantages Disadvantages Reference
Methanol/Water (80:20, v/v) Mammalian CellsGood recovery for a broad range of polar metabolites.May not be optimal for all classes of polar metabolites.[11]
Acetonitrile/Methanol/Water (40:40:20, v/v/v) Mouse LiverCan mitigate interconversion among metabolites.[11]
Chloroform/Methanol/Water (Bligh-Dyer) VariousAllows for simultaneous extraction of polar and non-polar metabolites.Chloroform is a hazardous solvent. The lower organic phase can make polar layer removal difficult.[5][12]
MTBE/Methanol/Water (Matyash) VariousSafer alternative to chloroform. The upper organic phase simplifies removal of the polar layer.The high volatility of MTBE can pose reproducibility challenges.[5][15]
Modified Matyash (e.g., 2.6/2.0/2.4, v/v/v) Human Serum, Urine, Daphnia magnaHigher yield and reproducibility compared to the original Matyash and Bligh-Dyer methods.[5]

Experimental Protocols

Below are detailed methodologies for common polar metabolite extraction protocols.

Protocol 1: Liquid-Liquid Extraction (LLE) using a Modified Bligh-Dyer Method

This protocol is suitable for the simultaneous extraction of polar and non-polar metabolites from tissues.

Materials:

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Ultrapure Water

  • Homogenizer

  • Centrifuge

Procedure:

  • Weigh approximately 20 mg of frozen tissue and place it in a 2 mL microcentrifuge tube.

  • Add 200 µL of ultrapure water and homogenize the tissue at low temperature.

  • Add a pre-chilled mixture of 800 µL of methanol and 400 µL of chloroform.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on a shaker at 4°C for 15 minutes.

  • Add 400 µL of chloroform and 400 µL of ultrapure water to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the upper aqueous phase, which contains the polar metabolites, without disturbing the protein interface.

  • Transfer the aqueous phase to a new tube for drying and subsequent analysis.

Protocol 2: Protein Precipitation (PP) for Plasma/Serum

This protocol is a simple and rapid method for extracting polar metabolites from plasma or serum.

Materials:

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Centrifuge

Procedure:

  • To 100 µL of plasma or serum, add 400 µL of a pre-chilled extraction solution of Methanol:Acetonitrile (1:1, v/v).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the polar metabolites.

  • Transfer the supernatant to a new tube for drying or direct injection.

Mandatory Visualization

Experimental Workflow for Polar Metabolite Extraction

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Downstream Analysis Sample Biological Sample (Tissue, Cells, Biofluid) Quenching Quenching (e.g., Liquid Nitrogen, Cold Saline) Sample->Quenching Homogenization Homogenization (for solid samples) Quenching->Homogenization AddSolvent Addition of Extraction Solvent (e.g., MeOH/ACN/H2O) Homogenization->AddSolvent Vortex Vortexing & Incubation AddSolvent->Vortex Centrifugation Centrifugation (to pellet debris/protein) Vortex->Centrifugation CollectSupernatant Supernatant Collection (Polar Metabolite Extract) Centrifugation->CollectSupernatant Drying Drying (e.g., SpeedVac, Nitrogen) CollectSupernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS Analysis Reconstitution->LCMS

Caption: A generalized workflow for the extraction of polar metabolites from biological samples.

Central Carbon Metabolism

central_carbon_metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose (B10789219) Phosphate (B84403) Pathway cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P Ru5P Ru5P G6P->Ru5P G6PD F16BP F16BP F6P->F16BP PFK GAP GAP F16BP->GAP DHAP DHAP F16BP->DHAP BPG BPG GAP->BPG PEP PEP BPG->PEP Pyruvate Pyruvate PEP->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH R5P R5P Ru5P->R5P X5P X5P Ru5P->X5P Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG aKG Isocitrate->aKG IDH SuccinylCoA SuccinylCoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: An overview of the central carbon metabolic pathways, including glycolysis, the pentose phosphate pathway, and the TCA cycle.

References

quality control measures for D-2-Phosphoglyceric acid standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the quality control measures for D-2-Phosphoglyceric acid (D-2-PG) standards. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in ensuring the accuracy and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important? A1: this compound (D-2-PG) is a critical metabolic intermediate in the glycolysis and gluconeogenesis pathways.[1][2] It is formed from 3-phosphoglycerate (B1209933) and is a substrate for the enzyme enolase, which converts it to phosphoenolpyruvate (B93156) (PEP).[3][4] Accurate quantification of D-2-PG is essential for studying cellular energy metabolism, metabolic regulation in various diseases like cancer, and for understanding the mechanism of action of drugs that target metabolic pathways.[5]

Q2: What are the common forms of this compound standards available? A2: this compound standards are typically available as a salt, such as a sodium or lithium salt, to improve stability.[6][7] They are often supplied as a lyophilized powder or a crystalline solid.[1] It is important to note the exact form and molecular weight (with or without the salt and water of hydration) when preparing standard solutions.

Q3: How should this compound standards be stored? A3: For long-term storage, this compound standards should be stored at -20°C.[1][6] The compound is hygroscopic and moisture-sensitive, so it should be stored under an inert atmosphere and protected from moisture.[1] For short-term use, some standards may be stored at room temperature, but it is always best to consult the manufacturer's data sheet.[1]

Q4: Is it necessary to separate this compound from its isomer, 3-Phosphoglyceric acid? A4: Yes, D-2-PG and its structural isomer, 3-Phosphoglyceric acid (3-PG), are often difficult to separate chromatographically and can co-elute.[8] If not separated, the analytical signal will be a composite of both isomers, leading to inaccurate quantification.[8] Therefore, using an analytical method that can distinguish between these two isomers is crucial for accurate results.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered when using this compound standards.

Issue 1: Poor Linearity or Low Correlation Coefficient (R²) in the Standard Curve

  • Question: My standard curve for D-2-PG is not linear and has a poor R² value. What could be the cause?

  • Answer: This can be due to several factors:

    • Improper Standard Preparation: Ensure that the D-2-PG standard is accurately weighed and dissolved. It is recommended to prepare a fresh stock solution for each experiment. Use the same assay buffer for all dilutions to avoid matrix effects.[5]

    • Pipetting Errors: Inaccurate pipetting, especially when creating a dilution series, can significantly impact linearity. Use calibrated pipettes and avoid pipetting very small volumes.[5]

    • Saturated Signal: If the highest concentrations of your standard curve show a plateau, the signal may be outside the linear range of the assay. Consider using a narrower range of concentrations.[5]

    • Standard Degradation: D-2-PG solutions can be unstable. Prepare fresh dilutions from a stock solution just before use.

Issue 2: Inconsistent or Non-Reproducible Results Between Experiments

  • Question: I am getting significant variability in my results when I repeat the experiment. Why is this happening?

  • Answer: Inconsistent results can stem from issues with the standard preparation and handling:

    • Standard Stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Aliquot the stock solution into single-use vials to minimize this.

    • Inconsistent Dilutions: Prepare a fresh dilution series for each experiment from a stable stock solution to ensure consistency.

    • Reagent Preparation: Ensure all reagents and buffers are prepared consistently and are not expired.[5]

Issue 3: Low or No Signal from the D-2-PG Standard

  • Question: I am not detecting a signal, or the signal is very low, even at the highest concentration of my D-2-PG standard. What should I do?

  • Answer: A low or absent signal can be due to:

    • Degradation of the Standard: The standard may have degraded due to improper storage or handling. Verify the storage conditions and obtain a new standard if necessary.

    • Incorrect Assay Wavelength: Double-check that the plate reader or spectrophotometer is set to the correct wavelength for your assay.[5]

    • Interfering Substances: If you are using a complex matrix for your standards, substances like EDTA, SDS, or thiols may interfere with the assay.[5] It is best to prepare standards in the assay buffer.

Quality Control Workflow for D-2-PG Standards

G Quality Control Workflow for this compound Standards cluster_0 Receiving and Initial QC cluster_1 Standard Preparation and Verification cluster_2 Storage and Stability cluster_3 Use in Assays A Receive D-2-PG Standard B Visual Inspection (Appearance, Packaging) A->B C Verify Certificate of Analysis (CoA) B->C D Prepare Stock Solution C->D If CoA is acceptable E Identity Confirmation (e.g., Mass Spectrometry) D->E F Purity Assessment (e.g., HPLC) D->F G Concentration Verification (e.g., Enzymatic Assay) D->G H Aliquot and Store at -20°C G->H If concentration is verified I Perform Stability Testing (Short-term, Long-term, Freeze-Thaw) H->I J Prepare Fresh Working Standards I->J If stable K Use in Experiment J->K

Caption: Quality Control Workflow for this compound Standards.

Quantitative Data Summary

The quality of this compound standards can be assessed using several analytical techniques. The following tables summarize the typical specifications and recommended storage conditions.

Table 1: Quality Control Specifications for this compound Standards

ParameterMethodTypical Specification
Purity HPLC/HPCE≥95%[6][9]
Identity Mass SpectrometryConforms to the expected mass
Enantiomeric Purity Chiral Chromatography/HPCEEnantiomeric ratio: ≥97%[6][9]
Concentration (enzymatic) Enzymatic Assay≥65.0%[6][9]

Table 2: Recommended Storage and Stability for this compound

ConditionTemperatureDurationNotes
Long-term Storage -20°C[1][6]As per expiry date on the label[6]Store in a desiccator, protected from light and moisture.[1]
Short-term Storage Room TemperatureNot recommended, for short periods only[1]Avoid repeated exposure to ambient conditions.
Stock Solution -20°C or -80°CUp to 1 month (verify for your specific buffer)Aliquot to avoid freeze-thaw cycles.
Working Dilutions 2-8°CPrepare fresh for each useDiscard after use.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

  • Acclimatization: Allow the vial of the D-2-PG standard to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a suitable amount of the D-2-PG powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in a high-purity solvent, such as ultrapure water or a suitable buffer, to a final concentration of 10 mM. Ensure the powder is completely dissolved by vortexing.

  • Storage: Aliquot the stock solution into single-use, cryo-compatible vials and store at -20°C or below.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general protocol and may require optimization for your specific instrument and column.

  • Column: Use a column suitable for separating polar, anionic compounds, such as a mixed-mode or HILIC column.[3][5]

  • Mobile Phase: A simple mobile phase can be composed of acetonitrile, water, and a buffer like formic acid.[3]

  • Isocratic Elution: An isocratic method is often sufficient for this analysis.[3]

  • Injection Volume: Inject 5-10 µL of a 1 mM solution of the D-2-PG standard.

  • Detection: Use a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.[3]

  • Analysis: The purity is calculated by dividing the peak area of D-2-PG by the total area of all peaks. The method should also be able to resolve D-2-PG from 3-PG.

Protocol 3: Concentration Verification by Enzymatic Assay (Fluorometric)

This protocol is a generalized summary based on commercially available kits.[5]

  • Reagent Preparation: Prepare all reagents (assay buffer, enzyme mix, probe) as per the kit manufacturer's instructions.

  • Standard Curve Preparation: Create a dilution series of the D-2-PG standard in the assay buffer (e.g., 0, 50, 100, 150, 200, 250 pmol/well) in a 96-well black, flat-bottom plate.[5]

  • Reaction Setup: Add the enzyme mix to each well containing the standard.

  • Incubation: Incubate the plate at the recommended temperature and for the time specified in the kit protocol.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

  • Calculation: Plot the fluorescence values against the concentration of the standards to generate a standard curve. Use the equation of the line to determine the concentration of your stock solution.

Troubleshooting Workflow

G Troubleshooting Logic for Inconsistent Assay Results A Inconsistent Assay Results (Poor Linearity, Low Signal, High CV%) B Check Standard Preparation A->B C Check Assay Protocol A->C D Check Instrumentation A->D B->C E Was the standard weighed correctly? B->E No F Were fresh dilutions used? B->F No G Was the stock solution stored correctly? B->G No C->D H Are pipettes calibrated? C->H No I Are reagents expired? C->I Yes J Were incubation times and temperatures correct? C->J No K Is the correct wavelength/filter set? D->K No L Is the reader calibrated/maintained? D->L No N Contact Technical Support D->N M Problem Resolved E->M Yes F->M Yes G->M Yes H->M Yes I->M No J->M Yes K->M Yes L->M Yes

Caption: Troubleshooting Logic for Inconsistent Assay Results.

References

Validation & Comparative

A Head-to-Head Battle: LC-MS vs. Enzymatic Methods for 2-Phosphoglycerate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of metabolic intermediates is critical for unraveling cellular processes and advancing therapeutic strategies. 2-Phosphoglycerate (2-PG), a key metabolite in the glycolytic pathway, is a focal point of metabolic research. The choice of analytical methodology for 2-PG quantification can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two widely used techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays.

This comparison guide delves into the performance characteristics, experimental protocols, and underlying principles of both methods, offering supporting data to inform your selection of the most suitable technique for your research needs.

At a Glance: Key Performance Metrics

The selection between LC-MS and enzymatic assays for 2-phosphoglycerate analysis hinges on a variety of performance characteristics. The following table summarizes the expected performance of each method.

ParameterLC-MSEnzymatic Assay
Specificity High (can distinguish between 2-PG and its isomer 3-PG)[1]Generally high, but potential for cross-reactivity with other metabolites.
Sensitivity High (low µM to nM range)[1]Moderate (typically in the low µM range for fluorometric assays)[2]
Linear Range WideNarrower
Precision (CV%) Typically <15%[3]Typically <15%[4]
Throughput Lower; sequential sample analysis[1]High (amenable to 96-well plate format)[5]
Sample Preparation More extensive (e.g., protein precipitation, lipid removal)[6][7]Simpler (often direct use of cell lysates)[2][8]
Cost per Sample HighLow to Moderate
Instrumentation LC-MS/MS system[1]Microplate reader (spectrophotometer or fluorometer)[5]

Delving into the Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as a powerful tool for metabolomics due to its high sensitivity and specificity.[9] This technique separates metabolites based on their physicochemical properties using liquid chromatography, followed by detection and quantification based on their mass-to-charge ratio by a mass spectrometer.[10] For highly polar molecules like 2-phosphoglycerate, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation method of choice.[3]

Enzymatic Assays

Enzymatic assays offer a more traditional yet effective approach for quantifying specific metabolites. These assays utilize a series of coupled enzyme reactions to produce a measurable signal, such as a change in absorbance (colorimetric) or fluorescence, that is directly proportional to the concentration of the target metabolite.[5] For 2-phosphoglycerate, the assay typically involves the conversion of 2-PG to phosphoenolpyruvate (B93156) (PEP) by enolase, which then participates in a cascade of reactions leading to a detectable product.[2]

Experimental Protocols

LC-MS/MS Method for 2-Phosphoglycerate Quantification in Mammalian Cells

This protocol provides a general workflow for the targeted analysis of 2-phosphoglycerate in cell culture samples.

1. Sample Preparation:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell pellet. Vortex thoroughly and incubate on dry ice for 15 minutes.

  • Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

2. LC-MS/MS Analysis:

  • Chromatography: Separate the metabolites using a HILIC column with a gradient elution of mobile phases (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer).

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) for targeted quantification of 2-phosphoglycerate. The specific precursor and product ion transitions for 2-PG should be optimized.

Enzymatic Assay for 2-Phosphoglycerate Quantification in Cell Lysates

This protocol is based on a typical commercially available fluorometric assay kit.

1. Sample Preparation:

  • Cell Lysis: Homogenize cell pellets (e.g., 1 x 10^6 cells) in 200 µL of ice-cold 2PG Assay Buffer.

  • Clarification: Centrifuge the lysate at 10,000 x g for 5 minutes to remove insoluble material. The supernatant can be used directly in the assay.[2]

2. Assay Procedure (96-well plate format):

  • Standard Curve Preparation: Prepare a dilution series of the 2-PG standard in the 2PG Assay Buffer.

  • Sample and Standard Addition: Add 50 µL of each standard and sample to separate wells of a black, flat-bottom 96-well plate.

  • Reaction Initiation: Add 50 µL of the Reaction Mix (containing enolase, other coupling enzymes, and a fluorescent probe) to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.[5]

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Calculation: Determine the 2-PG concentration in the samples by comparing their fluorescence readings to the standard curve.

Visualizing the Processes

To better understand the context and workflows of 2-phosphoglycerate analysis, the following diagrams illustrate the glycolytic pathway and the experimental procedures for both LC-MS and enzymatic methods.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase BPG13 1,3-Bisphosphoglycerate G3P->BPG13 Glyceraldehyde-3-phosphate dehydrogenase DHAP->G3P Triosephosphate isomerase PG3 3-Phosphoglycerate BPG13->PG3 Phosphoglycerate kinase PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Diagram 1: The Glycolytic Pathway Highlighting 2-Phosphoglycerate.

Analytical_Workflows cluster_LCMS LC-MS Workflow cluster_Enzymatic Enzymatic Assay Workflow lcms_start Cell Pellet lcms_extract Metabolite Extraction (e.g., 80% Methanol) lcms_start->lcms_extract lcms_precip Protein Precipitation (Centrifugation) lcms_extract->lcms_precip lcms_dry Supernatant Drying lcms_precip->lcms_dry lcms_recon Reconstitution lcms_dry->lcms_recon lcms_analysis LC-MS/MS Analysis (HILIC) lcms_recon->lcms_analysis lcms_end Data Analysis lcms_analysis->lcms_end enz_start Cell Pellet enz_lyse Cell Lysis (Assay Buffer) enz_start->enz_lyse enz_clarify Clarification (Centrifugation) enz_lyse->enz_clarify enz_assay Enzymatic Reaction (96-well plate) enz_clarify->enz_assay enz_read Fluorescence/Absorbance Reading enz_assay->enz_read enz_end Data Analysis enz_read->enz_end

Diagram 2: Comparative Experimental Workflows.

Conclusion: Making the Right Choice

The decision to use LC-MS or an enzymatic assay for 2-phosphoglycerate analysis depends on the specific requirements of the research.

LC-MS is the preferred method when:

  • High specificity is paramount, especially for distinguishing between 2-PG and 3-PG.[1]

  • High sensitivity is required to detect low abundance of the metabolite.[1]

  • A broad dynamic range of quantification is necessary.

  • The analysis of multiple metabolites simultaneously is desired.

Enzymatic assays are advantageous when:

  • High throughput is a priority for screening large numbers of samples.[5]

  • Cost-effectiveness is a major consideration.

  • A simpler and faster workflow is preferred.

By carefully considering these factors and the detailed information provided in this guide, researchers can confidently select the most appropriate method for their 2-phosphoglycerate analysis, ensuring accurate and reliable data to drive their scientific discoveries.

References

D-2-Phosphoglyceric Acid: A Potential but Unvalidated Cancer Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, D-2-Phosphoglyceric acid (D-2-PG) presents an area of interest in cancer biology due to its integral role in cellular metabolism. However, a comprehensive review of current scientific literature reveals a notable absence of studies validating D-2-PG as a standalone cancer biomarker.

While the direct validation of this compound as a cancer biomarker is not yet established, its position as a key intermediate in the glycolytic pathway suggests its potential relevance in oncology research.[1] Cancer cells often exhibit a metabolic shift towards increased glycolysis, a phenomenon known as the Warburg effect, even in the presence of oxygen.[2] This alteration in metabolism supports the high proliferation rates of tumor cells.[3] Consequently, intermediates of the glycolytic pathway, such as D-2-PG, are subjects of investigation for their potential roles in cancer progression and as biomarkers.[4]

The Glycolytic Pathway and this compound

This compound is a metabolite in the glycolysis pathway, formed from 3-phosphoglycerate (B1209933) by the enzyme phosphoglycerate mutase and subsequently converted to phosphoenolpyruvate (B93156) (PEP) by enolase.[4] The overexpression of phosphoglycerate mutase has been linked to tumor growth in several types of cancer, highlighting the potential significance of this section of the glycolytic pathway in malignancy.[4]

Below is a diagram illustrating the central role of this compound in the glycolytic pathway.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 This compound PG3->PG2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Fluorometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation Standard_Curve Standard Curve Preparation Reagent_Prep->Standard_Curve Sample_Prep Sample Preparation Reagent_Prep->Sample_Prep Reaction_Mix Add Reaction Mix to Standards & Samples (+Enolase) Standard_Curve->Reaction_Mix Sample_Prep->Reaction_Mix Negative_Control Add Negative Control Mix to Sample Blanks (-Enolase) Sample_Prep->Negative_Control Incubation Incubate at 37°C Reaction_Mix->Incubation Negative_Control->Incubation Measurement Read Fluorescence (e.g., Ex/Em = 535/587 nm) Incubation->Measurement Calculation Calculate Net RFU and Determine Concentration Measurement->Calculation LCMS_Workflow Sample_Collection Sample Collection Protein_Precipitation Protein Precipitation & Metabolite Extraction Sample_Collection->Protein_Precipitation Supernatant_Cleanup Supernatant Cleanup Protein_Precipitation->Supernatant_Cleanup LC_Separation LC Separation (HILIC or Ion-Pairing RP) Supernatant_Cleanup->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Data_Analysis Data Analysis (Peak Integration & Quantification) MSMS_Detection->Data_Analysis

References

A Researcher's Guide to Cross-Validation of Metabolic Flux Models with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolic fluxes is essential for understanding cellular physiology and identifying novel therapeutic targets. Metabolic Flux Analysis (MFA), particularly 13C-Metabolic Flux Analysis (13C-MFA), is a powerful technique to elucidate the rates of metabolic reactions within a biological system.[1][2] However, the reliability of these models hinges on rigorous validation against experimental data. This guide provides a comparative overview of key methodologies for the cross-validation of metabolic flux models, supported by experimental protocols and quantitative data to aid in the design of robust studies.

Core Validation Strategies: A Comparative Look

The validation of metabolic flux models ensures that the computational model accurately reflects the biological system. Several strategies exist, each with its own strengths and limitations. The most common approaches involve assessing the goodness-of-fit between model predictions and experimental measurements, often using isotopic tracer data.[3][4]

A key method for model validation in 13C-MFA is the chi-squared (χ²) goodness-of-fit test.[1][3][4] This statistical test assesses how well the flux map simulated by the model fits the experimentally measured Mass Isotopomer Distribution (MID) data.[1] However, the χ²-test has limitations, and its reliability can be compromised by inaccuracies in estimating measurement errors.[3][5]

To address these limitations, a validation-based model selection approach using independent datasets is gaining traction.[2][5] This method involves splitting the experimental data into a training set for model fitting and a validation set for model assessment, which helps to prevent overfitting and select a more generalizable model.[3][5] Furthermore, the use of parallel labeling experiments with multiple isotopic tracers provides complementary data that can better constrain the model and improve the precision of flux estimates.[3][6]

Key Validation Techniques for Metabolic Flux Models
Validation TechniqueDescriptionAdvantagesLimitations
Goodness-of-Fit (χ² test) Statistical test to quantify the discrepancy between the experimentally measured MIDs and the MIDs predicted by the model.[1][3]Widely used and integrated into common 13C-MFA software.[3]Can be problematic if measurement errors are not accurately estimated.[3][5] Difficult to accurately estimate the degrees of freedom when flux bounds are imposed.[3]
Validation-Based Model Selection The labeling dataset is divided into training and validation subsets. The model is trained on one subset and its predictive accuracy is tested on the other.[2][3]Protects against overfitting by selecting the model that best predicts new, independent data.[5] Robust to uncertainties in measurement errors.[2][5]Requires a sufficiently large and informative dataset to be split.
Comparison with Independent Experimental Data Model-predicted fluxes or growth rates are compared with independently measured experimental values.[3][7] For example, comparing predicted gene knockout lethality with experimental results.[3]Provides a direct biological validation of the model's predictive power.The availability of relevant independent experimental data may be limited.
Parallel Labeling Experiments Multiple experiments are conducted in parallel using different isotopic tracers. The data from all experiments are then simultaneously fit to a single model.[3][6]Provides more precise flux estimations by offering complementary labeling patterns that better constrain the model.[3][6]Increases experimental workload and cost.

Optimizing Experimental Design: The Role of Isotopic Tracers

The choice of 13C-labeled tracer is a critical factor that significantly influences the precision and accuracy of the resulting metabolic flux map.[1][6] Different tracers provide distinct labeling patterns that are more effective at resolving fluxes in specific pathways.[1]

Performance of Common 13C-Labeled Tracers in Central Carbon Metabolism

The following table, based on data from studies in the A549 lung carcinoma cell line, summarizes the optimal isotopic tracers for minimizing the confidence interval for fluxes in key metabolic pathways.[6][8] A smaller confidence interval indicates a more precise flux estimate.

Metabolic PathwayOptimal Isotopic TracerKey Advantage
Glycolysis [1,2-¹³C₂]glucoseProvides the most precise flux estimates for this pathway.[6][8]
Pentose Phosphate Pathway (PPP) [1,2-¹³C₂]glucoseThe specific labeling pattern helps to distinguish between glycolysis and the PPP.[1]
Tricarboxylic Acid (TCA) Cycle [U-¹³C₅]glutamineAs a primary anaplerotic substrate, it directly feeds into the TCA cycle, providing excellent resolution of fluxes.[1]

Experimental Protocols for 13C-MFA

The successful cross-validation of a metabolic flux model is underpinned by meticulous experimental execution. The following is a generalized protocol for a typical 13C-MFA experiment.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.[1]

  • Media Preparation: Prepare a culture medium containing the desired 13C-labeled tracer at a known concentration. The corresponding unlabeled substrate should be omitted.[1] For cross-validation using multiple tracers, parallel cultures should be prepared with different tracers. For example:

    • Medium A: Glucose-free DMEM with 17.5 mM [1,2-¹³C₂]glucose and 10% dialyzed fetal bovine serum (FBS).[6]

    • Medium B: Glutamine-free DMEM with 4 mM [U-¹³C₅]glutamine, 17.5 mM unlabeled glucose, and 10% dialyzed FBS.[6]

  • Isotopic Labeling: Wash the cells with phosphate-buffered saline (PBS) and then switch the standard growth medium to the prepared ¹³C-labeled medium.[6]

  • Achieving Isotopic Steady State: Culture the cells in the labeling medium for a sufficient duration to reach an isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant.[1] This duration needs to be determined empirically for each cell line and experimental condition.[1]

Metabolite Quenching and Extraction
  • Quenching: Rapidly halt metabolic activity. A common method is to aspirate the medium, add ice-cold saline, and then a cold organic solvent mixture (e.g., methanol/acetonitrile/water).[1]

  • Extraction: Scrape the cells and collect the extract.

  • Sample Preparation: Centrifuge the cell extract to pellet cellular debris. The supernatant containing the metabolites is collected, dried, and prepared for analysis.[1] For the analysis of proteinogenic amino acids, the protein pellet can be hydrolyzed.[1]

Analytical Methods

The isotopic enrichment of metabolites is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for analyzing the isotopic labeling of metabolites.[1]

    • Derivatization: Metabolites are chemically modified to increase their volatility for GC separation.[1]

    • Separation and Detection: The derivatized sample is injected into the GC, where compounds are separated. The separated compounds then enter the mass spectrometer to determine their mass isotopomer distribution.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Increasingly used for its ability to analyze a broader range of metabolites without the need for derivatization.[1]

Data Analysis and Model Validation
  • Mass Isotopomer Distribution (MID) Correction: Raw MS data is corrected for the natural abundance of ¹³C and other isotopes.[1]

  • Metabolic Model Construction: A stoichiometric model of the relevant metabolic pathways is constructed.[1]

  • Flux Estimation and Goodness-of-Fit Analysis: The corrected MIDs are used to estimate the intracellular fluxes using specialized software. A goodness-of-fit analysis, such as the χ² test, is then used to assess how well the model simulation fits the experimental data, thereby validating the metabolic flux model.[1]

Visualizing Workflows and Pathways

Clear visualization of experimental workflows and metabolic pathways is crucial for understanding the complex relationships in metabolic flux analysis.

cluster_exp Experimental Workflow cluster_comp Computational Workflow Culture 1. Cell Culture & Isotope Labeling Quench 2. Metabolite Quenching & Extraction Culture->Quench Analysis 3. Analytical Measurement (GC-MS / LC-MS) Quench->Analysis MID 4. MID Correction Analysis->MID Model 5. Metabolic Model Construction MID->Model Flux 6. Flux Estimation Model->Flux Validate 7. Model Validation (e.g., χ² test) Flux->Validate

A generalized workflow for 13C-Metabolic Flux Analysis.

Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis Biomass Biomass Precursors PPP->Biomass Pyruvate Pyruvate Glycolysis->Pyruvate Glycolysis->Biomass AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA TCA->Biomass Glutamine Glutamine alphaKG α-Ketoglutarate Glutamine->alphaKG alphaKG->TCA

Key pathways in central carbon metabolism traced by isotopic tracers.

By employing a rigorous cross-validation approach with carefully selected isotopic tracers and adhering to meticulous experimental and analytical protocols, researchers can significantly enhance the confidence and accuracy of their metabolic flux models. This, in turn, will lead to a more profound understanding of cellular metabolism in both health and disease, ultimately accelerating the development of novel therapeutic strategies.

References

Comparative Analysis of 2-Phosphoglycerate (2-PGA) Levels in Diverse Cell Lines: A Metabolomics Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-phosphoglycerate (2-PGA) levels in different cell lines, offering insights into metabolic alterations, particularly in the context of cancer biology. 2-PGA is a critical intermediate in the glycolytic pathway, and its cellular concentration can reflect the metabolic state of a cell.[1][2][3] Alterations in glycolytic flux are a hallmark of many cancer types, often referred to as the Warburg effect, where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen.[4] Consequently, the levels of glycolytic intermediates, including 2-PGA, can vary significantly between normal and cancerous cell lines.

Quantitative Data Summary
Cell LineCell TypeCancer TypeExpected Relative 2-PGA Level (Fold Change vs. Normal)
MCF-10ANon-tumorigenicBreast Epithelium1.0
MCF-7Luminal ABreast Adenocarcinoma~1.5 - 2.5
MDA-MB-231Triple-NegativeBreast Adenocarcinoma~2.0 - 3.5
A549AdenocarcinomaLung Cancer~2.2 - 4.0
HCT116CarcinomaColon Cancer~1.8 - 3.0
HepG2CarcinomaLiver Cancer~1.7 - 2.8

Note: This table provides hypothetical, illustrative data based on the known metabolic reprogramming in cancer cells. Actual values can vary depending on experimental conditions, cell culture medium, and the specific analytical techniques used.

Experimental Protocols

Accurate quantification of 2-PGA is essential for comparative metabolomics studies. The two primary methods for measuring 2-PGA levels in cell lines are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.[1]

Quantification of 2-PGA using LC-MS/MS

LC-MS/MS offers high sensitivity and specificity, allowing for precise identification and quantification of 2-PGA, even in complex biological samples.[1]

a. Sample Preparation and Metabolite Extraction:

  • Cell Culture and Harvesting: Culture cells to the desired confluency (typically 80-90%).

  • Quenching: Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to arrest metabolic activity.

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plate. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Homogenization: Vortex the cell lysate vigorously to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate 2-PGA from other metabolites using a suitable HPLC or UHPLC column, such as a mixed-mode stationary phase column.[3]

  • Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of 2-PGA.

  • Quantification: Determine the concentration of 2-PGA in the samples by comparing the peak areas to a standard curve generated from known concentrations of a 2-PGA standard.

Quantification of 2-PGA using an Enzymatic Assay

Enzymatic assays provide a simpler, high-throughput method for 2-PGA quantification and are available as commercial kits.[1] These assays are based on a series of coupled enzymatic reactions that produce a measurable colorimetric or fluorescent signal proportional to the 2-PGA concentration.[1]

a. Sample Preparation:

  • Follow the same cell culture, harvesting, and quenching steps as for LC-MS/MS.

  • Lyse the cells using the assay buffer provided in the kit.

  • Centrifuge the lysate to remove insoluble material.

b. Assay Procedure:

  • Standard Curve Preparation: Prepare a dilution series of the 2-PGA standard provided in the kit.

  • Reaction Setup: Add the prepared standards and cell lysate samples to a 96-well plate.

  • Initiate Reaction: Add the reaction mix containing the necessary enzymes and substrates to each well.

  • Incubation: Incubate the plate at the recommended temperature and for the specified time to allow the enzymatic reactions to proceed.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Calculation: Calculate the 2-PGA concentration in the samples based on the standard curve.

Visualizations

Glycolytic Pathway

The following diagram illustrates the central role of 2-PGA in the glycolytic pathway.

Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP DHAP DHAP F16BP->DHAP GAP Glyceraldehyde-3-phosphate F16BP->GAP DHAP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Phosphoglycerate mutase PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate

Caption: The Glycolytic Pathway Highlighting 2-Phosphoglycerate.

Experimental Workflow for Comparative Metabolomics

This diagram outlines the key steps in a typical comparative metabolomics study to analyze 2-PGA levels.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_interpretation Interpretation Cell_Culture Cell Culture (e.g., Cancer vs. Normal lines) Quenching Metabolic Quenching Cell_Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Enzymatic_Assay Enzymatic Assay Extraction->Enzymatic_Assay Data_Acquisition Data Acquisition LCMS->Data_Acquisition Enzymatic_Assay->Data_Acquisition Data_Processing Data Processing & Normalization Data_Acquisition->Data_Processing Stat_Analysis Statistical Analysis Data_Processing->Stat_Analysis Pathway_Analysis Pathway Analysis Stat_Analysis->Pathway_Analysis Biomarker_ID Biomarker Identification Stat_Analysis->Biomarker_ID

Caption: Workflow for Comparative Metabolomics of 2-PGA.

References

A Researcher's Guide to Distinguishing D-2-Phosphoglyceric Acid and 3-Phosphoglyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: A comprehensive guide for researchers, scientists, and drug development professionals on the analytical differentiation of D-2-Phosphoglyceric acid (2-PGA) and 3-phosphoglyceric acid (3-PGA).

This compound and 3-phosphoglyceric acid are structural isomers and critical metabolic intermediates in the glycolysis pathway and the Calvin cycle.[1] Accurate differentiation and quantification of these molecules are paramount for studies in metabolic regulation, enzymology, and drug discovery targeting these pathways. This guide provides an objective comparison of analytical methodologies, supported by experimental data and detailed protocols, to enable researchers to select the most appropriate technique for their needs.

Structural and Functional Overview

This compound and 3-phosphoglyceric acid are three-carbon carboxylic acids with a single phosphate (B84403) group. The key structural difference lies in the position of this phosphate group. In 2-PGA, the phosphate is attached to the second carbon atom, while in 3-PGA, it is bonded to the third carbon.[1]

Both molecules are integral to central carbon metabolism. In glycolysis, 3-PGA is converted to 2-PGA by the enzyme phosphoglycerate mutase.[1] 3-PGA is also a primary product of carbon fixation in the Calvin cycle.[1] Their distinct roles and the enzymatic conversion between them necessitate precise analytical methods for individual quantification.

Comparative Analysis of Distinguishing Techniques

Several analytical techniques can be employed to separate and quantify 2-PGA and 3-PGA. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Technique Principle Advantages Challenges
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.Can achieve baseline separation of isomers.Separation is challenging and requires optimization of column chemistry, mobile phase, and pH.
Tandem Mass Spectrometry (MS/MS) Separation of ions based on their mass-to-charge ratio and fragmentation patterns.High sensitivity and specificity. Can deconvolve signals from co-eluting isomers based on unique product ion ratios.Isomers have the same mass and often co-elute, requiring chromatographic separation or advanced MS techniques for differentiation.
Enzymatic Assays Specific enzymatic conversion of the target analyte to a measurable product.High specificity for the target isomer. Commercially available kits offer convenience.Indirect measurement for the isomer not directly targeted by the primary enzyme.
Nuclear Magnetic Resonance (NMR) Spectroscopy Different chemical environments of atomic nuclei result in distinct resonance frequencies.Provides detailed structural information. Non-destructive.Lower sensitivity compared to MS. Requires higher concentrations of the analyte.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Separating the positional isomers 2-PGA and 3-PGA by HPLC is challenging but can be achieved with careful method development. A mixed-mode stationary phase column, such as the Newcrom B, has been shown to be effective.[1]

Experimental Protocol:

  • Column: Newcrom B mixed-mode stationary phase column (or a HILIC column).

  • Mobile Phase: An isocratic mobile phase of water, acetonitrile (B52724), and a suitable buffer like formic acid is a common starting point.[1] The pH of the mobile phase is a critical parameter to optimize for achieving separation.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

  • Optimization: A systematic approach to varying the mobile phase composition (e.g., acetonitrile concentration) and pH is necessary to achieve baseline separation.

Tandem Mass Spectrometry (MS/MS)

Due to their identical mass, 2-PGA and 3-PGA cannot be distinguished by a single stage of mass spectrometry. However, tandem MS (MS/MS) can differentiate them by analyzing their fragmentation patterns. Even if the isomers co-elute during chromatography, deconvolution of the signals is possible by identifying unique product ions for each isomer.

Experimental Protocol:

  • Sample Preparation: Perform a protein precipitation and/or solid-phase extraction (SPE) to clean up biological samples.

  • Chromatography: Use an optimized HPLC method (as described above) to achieve at least partial separation of the isomers.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • MS/MS Analysis: Select the precursor ion (m/z for the deprotonated molecule) and subject it to collision-induced dissociation (CID).

    • Data Analysis: Analyze the resulting product ion spectra to identify unique fragments or differences in the relative abundance of common fragments for 2-PGA and 3-PGA.

Enzymatic Assay for this compound

Commercially available kits provide a straightforward method for the specific quantification of 2-PGA. The following protocol is based on the principles of these kits.

Experimental Protocol:

  • Sample Preparation: Deproteinate samples using a 10 kDa spin filter.

  • Reaction Setup:

    • Prepare a reaction mix containing enolase, pyruvate (B1213749) kinase, pyruvate oxidase, and a fluorometric probe.

    • For each unknown sample, prepare two wells: one with the complete reaction mix and one without enolase (to measure background).

    • Prepare a standard curve using known concentrations of 2-PGA.

  • Incubation: Add the sample or standard to the appropriate wells and incubate.

  • Measurement: Measure the fluorescence (or absorbance for colorimetric assays) using a microplate reader.

  • Calculation: Subtract the reading of the well without enolase from the well with enolase to determine the signal specific to 2-PGA. Calculate the concentration of 2-PGA in the samples based on the standard curve.

To determine the concentration of 3-PGA, the sample can first be treated with phosphoglycerate mutase to convert 3-PGA to 2-PGA, and then the total 2-PGA can be measured. The initial 3-PGA concentration is the total measured 2-PGA minus the initially present 2-PGA.

Visualizing the Distinctions

The following diagrams illustrate the biochemical relationship between 2-PGA and 3-PGA and a typical workflow for their differentiation.

glycolysis_pathway 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase

Biochemical conversion of 3-PGA to 2-PGA in glycolysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Deproteination Deproteination Extraction->Deproteination HPLC HPLC Deproteination->HPLC Separation Enzymatic Assay Enzymatic Assay Deproteination->Enzymatic Assay Specific Quantification NMR NMR Deproteination->NMR Structural Analysis MS/MS MS/MS HPLC->MS/MS Quantification

General experimental workflow for distinguishing 2-PGA and 3-PGA.

Conclusion

The differentiation of this compound and 3-phosphoglyceric acid is achievable through a variety of analytical techniques. While chromatographic methods coupled with mass spectrometry offer high sensitivity and the potential for simultaneous quantification of both isomers, they require significant method development. Enzymatic assays provide a highly specific and convenient method for the quantification of 2-PGA. The choice of the optimal method will be dictated by the specific research question, sample complexity, and available resources. This guide provides the foundational knowledge for researchers to confidently select and implement the appropriate analytical strategy for their studies of these crucial metabolic intermediates.

References

Assessing the Specificity of Enolase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enolase, a crucial metalloenzyme in the glycolytic pathway, has emerged as a significant therapeutic target in various diseases, including cancer and infectious diseases. Its isoforms—ENO1, ENO2, and ENO3—exhibit tissue-specific expression, making isoform-selective inhibition a key goal for minimizing off-target effects. This guide provides an objective comparison of prominent enolase inhibitors, supported by experimental data, and details the methodologies for assessing their specificity.

Comparative Analysis of Enolase Inhibitors

The specificity and potency of enolase inhibitors are critical determinants of their therapeutic potential. The following table summarizes the inhibitory constants (IC50 and Ki) of several well-characterized enolase inhibitors against the human enolase isoforms. A significant data gap exists for the muscle-specific isoform, ENO3, highlighting an area for future research.

InhibitorTypeENO1 (α-enolase)ENO2 (γ-enolase)ENO3 (β-enolase)Key Characteristics & Caveats
Phosphonoacetohydroxamate (PhAH) Transition-state analogueIC50: 53.2 nM[1]IC50: 62.3 nM[1]Data not availableA potent, pan-enolase inhibitor with picomolar affinity in its unprotonated form.[2][3] Often used as a reference compound in inhibitor screening.[4]
SF2312 Natural phosphonateIC50: 37.9 nMIC50: 42.5 nMData not availableA natural antibiotic that acts as a potent pan-enolase inhibitor.[5]
HEX Substrate-competitiveKi: 232 nM[6] (or 269.4 nM[2][3])Ki: 64 nM[6] (or 74.4 nM[2][3])Data not availableDemonstrates approximately 4-fold selectivity for ENO2 over ENO1.[6] Its anionic nature results in poor cell permeability.
POMHEX Prodrug of HEXNot directly applicableNot directly applicableData not availableA cell-permeable prodrug of HEX, designed to overcome the permeability issues of the parent compound.[6] It is converted to the active inhibitor, HEX, within cells.
ENOblock (AP-III-a4) Non-substrate analogueIC50: 0.576 µM (disputed)[2][3]Data not availableData not availableControversial Mechanism: Initial reports suggested direct enzymatic inhibition. However, subsequent studies indicate it does not inhibit enolase activity and its effects may be due to interference with spectrophotometric assays or modulation of enolase's non-glycolytic "moonlighting" functions.

Experimental Protocols for Specificity Assessment

A multi-faceted approach is essential for rigorously assessing the specificity of enolase inhibitors. This involves not only determining enzymatic inhibition but also confirming direct target engagement in a cellular context and characterizing the binding kinetics.

NADH-Coupled Enolase Activity Assay

This is a continuous spectrophotometric or fluorometric assay to measure the enzymatic activity of enolase and its inhibition.

Principle: The conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP) by enolase is coupled to the conversion of PEP and ADP to pyruvate (B1213749) and ATP by pyruvate kinase (PK). Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a process that oxidizes NADH to NAD+. The rate of NADH depletion, monitored by the decrease in absorbance at 340 nm or fluorescence (Ex: 340 nm, Em: 460 nm), is proportional to the enolase activity.[7]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 81 mM Triethanolamine buffer, pH 7.4.

    • Substrate Solution (2-PG): 1.9 mM 2-Phosphoglycerate in assay buffer.

    • Coupling Enzyme Mix: Assay buffer containing 7 units/ml pyruvate kinase, 10 units/ml lactate dehydrogenase, 1.3 mM ADP, 25 mM MgSO4, and 100 mM KCl.[8]

    • NADH Solution: 0.12 mM NADH in assay buffer. Prepare fresh.[8]

    • Enzyme Solution: Purified recombinant human ENO1, ENO2, or ENO3 diluted in an appropriate buffer (e.g., 15 mM Tris-HCl with 0.02% BSA, pH 7.4).[8]

    • Inhibitor Stock Solutions: Prepare a concentration series of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To each well, add the enolase enzyme solution.

    • Add the inhibitor solution or vehicle control and incubate for a predetermined time (e.g., 15 minutes) at 25°C.

    • Add the coupling enzyme mix and the NADH solution to each well.

    • Initiate the reaction by adding the 2-PG substrate solution.

    • Immediately begin kinetic reading on a plate reader, measuring the decrease in absorbance at 340 nm or fluorescence every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate (2-PG) and the inhibitor.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within intact cells.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This thermal shift can be quantified by heating cell lysates or intact cells to a range of temperatures, separating soluble from aggregated proteins, and detecting the amount of soluble target protein, typically by Western blotting.

Detailed Protocol:

  • Cell Treatment and Harvesting:

    • Culture cells to 80-90% confluency.

    • Treat cells with the test inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

    • Harvest the cells, wash with PBS, and resuspend in a buffer containing protease inhibitors.

  • Thermal Challenge:

    • Melt Curve: Aliquot the cell suspension into PCR tubes for each temperature point in a gradient (e.g., 40°C to 70°C). Heat for 3-5 minutes, then cool.[9][10]

    • Isothermal Dose-Response Fingerprint (ITDRF): Treat cells with a range of inhibitor concentrations and heat all samples at a single, pre-determined temperature (the temperature at which a significant portion of the protein denatures in the absence of the inhibitor).[11]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.[12]

    • Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[12]

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Detection and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific to the enolase isoform of interest.

    • Quantify the band intensities. For the melt curve, plot the percentage of soluble protein against temperature. For ITDRF, plot the percentage of soluble protein against the inhibitor concentration to determine the cellular EC50.[9][10]

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of the binding kinetics between an inhibitor and the target enzyme.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where a ligand (e.g., enolase) is immobilized. When an analyte (the inhibitor) flows over the surface and binds to the ligand, the mass on the surface increases, causing a detectable change in the refractive index. This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[13][14]

Detailed Protocol:

  • Ligand Immobilization:

    • Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified enolase isoform over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the inhibitor in a suitable running buffer.

    • Inject the different concentrations of the inhibitor over the immobilized enolase surface and a reference flow cell (without immobilized enolase).

    • Monitor the binding (association phase) in real-time.

    • Replace the inhibitor solution with running buffer and monitor the release of the inhibitor (dissociation phase).

  • Data Analysis:

    • Subtract the signal from the reference flow cell to correct for non-specific binding and bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon, koff, and KD values.

Visualizing Enolase in Key Pathways and Experimental Workflows

To better understand the context of enolase inhibition, the following diagrams illustrate its role in glycolysis, a non-glycolytic signaling pathway, and the general workflow for assessing inhibitor specificity.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 Enolase Enolase (ENO1/2/3) PG2->Enolase PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate Enolase->PEP

Figure 1. Enolase in the Glycolytic Pathway.

Inhibitor_Specificity_Workflow cluster_invitro In Vitro Analysis cluster_incell Cellular Analysis enzymatic_assay Enzymatic Activity Assay (IC50, Ki) isoform_selectivity Assess Isoform Selectivity (ENO1, ENO2, ENO3) enzymatic_assay->isoform_selectivity spr Surface Plasmon Resonance (KD, kon, koff) spr->isoform_selectivity cetsa Cellular Thermal Shift Assay (Target Engagement, EC50) cetsa->isoform_selectivity start Identify/Synthesize Enolase Inhibitor start->enzymatic_assay start->spr start->cetsa off_target Evaluate Off-Target Effects (Other enzymes, Moonlighting functions) isoform_selectivity->off_target conclusion Determine Inhibitor Specificity Profile off_target->conclusion

Figure 2. Experimental workflow for assessing inhibitor specificity.

ENO2_Signaling_Pathway ENO2 ENO2 AKT AKT Signaling ENO2->AKT activates PKM2_cyto Cytoplasmic PKM2 AKT->PKM2_cyto prevents degradation, promotes nuclear translocation PKM2_nuc Nuclear PKM2 PKM2_cyto->PKM2_nuc CCND1 CCND1 (Cyclin D1) PKM2_nuc->CCND1 promotes transcription Proliferation Cell Proliferation CCND1->Proliferation

Figure 3. A non-glycolytic ENO2 signaling pathway.

Conclusion

The rigorous assessment of enolase inhibitor specificity is paramount for the development of safe and effective therapeutics. This guide highlights the current landscape of enolase inhibitors, emphasizing the need for comprehensive evaluation against all isoforms and a clear understanding of their mechanism of action. The detailed protocols provided for enzymatic, cellular, and biophysical assays offer a robust framework for researchers to characterize novel inhibitors and contribute to the advancement of targeted therapies. The ongoing debate surrounding compounds like ENOblock underscores the importance of employing multiple, orthogonal assays to validate inhibitor function and avoid potential artifacts. Future research should prioritize the characterization of inhibitors against ENO3 and further explore the non-glycolytic functions of enolase to fully comprehend the biological consequences of their inhibition.

References

A Researcher's Guide to Isotopic Tracers for Glycolysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate tracing of metabolic pathways is crucial for understanding cellular physiology and disease. This guide provides an objective comparison of various isotopic tracers used for studying glycolysis and related metabolic pathways, supported by experimental data and detailed protocols.

Principles of Isotopic Tracing in Metabolism

Isotopic tracing is a powerful technique that involves introducing a molecule labeled with a heavy (stable) or radioactive isotope into a biological system.[1] By tracking the incorporation of this label into downstream metabolites, researchers can map the flow of atoms through metabolic pathways, a method known as metabolic flux analysis (MFA).[1][2] The choice of tracer is a critical determinant of the precision and accuracy of these flux estimations.[1][3]

Comparison of Common Isotopic Tracers for Glycolysis

The selection of an isotopic tracer is contingent on the specific metabolic pathway under investigation. Below is a comparative overview of commonly used tracers for glycolysis studies.

Stable Isotope Tracers (¹³C-labeled Glucose)

Carbon-13 (¹³C) is a stable isotope that is widely used for tracing glucose metabolism. Different ¹³C-labeled glucose isotopomers provide varying levels of information about glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[4][5]

TracerPrimary Application(s)AdvantagesDisadvantages
[U-¹³C₆]glucose General carbon metabolism, TCA cycle, biosynthesisTraces the entire carbon backbone of glucose, useful for broad metabolic screening.[1]Can result in complex labeling patterns that may be challenging to interpret for specific pathway fluxes like the PPP.[6][7]
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP)Provides high precision for estimating fluxes in both glycolysis and the PPP, effectively distinguishing between the two pathways.[6][8][9][10][11][12]Can be more expensive than singly labeled glucose tracers.[6] Less informative for the TCA cycle compared to uniformly labeled glucose.[11]
[1-¹³C]glucose Glycolysis, PPP (oxidative branch)Cost-effective and provides some information on PPP activity.[6][11]Less precise than [1,2-¹³C₂]glucose for resolving PPP flux.[6]
[2-¹³C]glucose & [3-¹³C]glucose Glycolysis, PPPOutperform the more commonly used [1-¹³C]glucose in terms of precision for glycolysis and PPP.[8]May not be as effective as [1,2-¹³C₂]glucose for overall network analysis.

A computational analysis of tracer performance for glycolysis and the Pentose Phosphate Pathway (PPP) highlights the superiority of [1,2-¹³C₂]glucose for achieving high-precision flux measurements.

TracerPrecision Score for GlycolysisPrecision Score for PPP
[1,2-¹³C₂]glucose HighHigh
[1-¹³C]glucose ModerateModerate
[U-¹³C]glucose ModerateLow
(Data based on computational analysis of flux precision, where a higher score indicates more reliable and accurate measurement.)[6]
Radioactive Isotope Tracers (³H-labeled Glucose)

Tritiated (³H) glucose can also be used for metabolic studies and to measure glucose uptake.[13] The production of ³HOH from specifically labeled glucose can provide insights into glycolytic flux.[14]

TracerPrimary Application(s)AdvantagesDisadvantages
[3-³H]glucose Glycolysis rateThe rate of ³HOH production can correlate with the rate of glycolysis.[14]Requires handling of radioactive materials. Potential for radiochemical contamination of tracers.[15]
[2-³H]glucose Glucose transport and uptakeCan be used to measure glucose transport as it is a metabolized tracer.[16]Involves radioactivity. Interpretation can be complex due to potential enzyme-to-enzyme tunneling of intermediates.[14]
[³H]2-deoxy-D-glucose ([³H]2DG) Glucose uptakeProvides high-resolution autoradiographic localization of glucose uptake.[17]As a glucose analog, it is trapped intracellularly after phosphorylation and does not trace downstream metabolic pathways.[9]
Heavy Water (²H₂O)

Heavy water labeling is a technique used to measure fluxes across the metabolome.[18] It relies on the principle that enzymatic reactions in metabolic pathways exchange hydrogen between solvent water and covalent C-H bonds.[18]

TracerPrimary Application(s)AdvantagesDisadvantages
²H₂O (Heavy Water) Global metabolic flux analysisDistributed globally, immune to non-linear error propagation and label recycling. Simpler experimental logistics compared to ¹³C methods.[18]May have significant kinetic isotope effects, potentially altering the metabolic fluxes being measured.[4] Risk of label loss through hydrogen exchange reactions.[4]

Experimental Protocols

The successful implementation of isotopic tracer studies hinges on meticulous experimental design and execution. Below is a generalized protocol for an in vitro ¹³C-Metabolic Flux Analysis experiment.

General Protocol for ¹³C-Metabolic Flux Analysis in Cultured Cells
  • Media Preparation : Prepare a glucose-free basal medium (e.g., DMEM or RPMI 1640). Supplement this medium with the desired ¹³C-labeled glucose tracer at a known concentration. It is also crucial to use dialyzed fetal bovine serum to minimize the presence of unlabeled glucose.[3][11]

  • Cell Seeding and Culture : Seed cells in replicate culture plates. Culture the cells in their standard growth medium until they reach the desired confluency, typically during the mid-exponential growth phase.[3]

  • Isotopic Labeling : Aspirate the standard growth medium and replace it with the prepared ¹³C-labeling medium. The incubation time required to reach isotopic steady state can vary, with glycolytic intermediates typically labeling within minutes, while TCA cycle intermediates may take several hours.[3][19]

  • Metabolite Extraction : Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold saline. Extract the intracellular metabolites by adding a chilled extraction solvent, such as 80:20 methanol:water.[3]

  • Sample Preparation : Collect the cell lysate and centrifuge to pellet cell debris. The supernatant containing the metabolites is then collected and dried, for instance, under a stream of nitrogen.[3]

  • Analytical Measurement : The dried metabolite extracts are often derivatized to make them volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[3][11]

  • Data Analysis and Flux Calculation : The mass isotopomer distributions (MIDs) of the targeted metabolites are measured. This data is then corrected for the natural abundance of ¹³C. Finally, computational models are used to estimate intracellular fluxes by fitting the experimental labeling data to a metabolic network model.[4][12]

Visualizing Metabolic Pathways and Workflows

Diagrams are crucial for understanding the complex relationships in metabolic flux analysis.

Glycolysis_Pathway Gluc Glucose G6P Glucose-6-P Gluc->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P F16BP->G3P DHAP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyr Pyruvate PEP->Pyr Lac Lactate Pyr->Lac

Simplified diagram of the Glycolysis pathway.

Experimental_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Analysis Sample Processing & Analysis cluster_Data Data Interpretation Media_Prep 1. Prepare Isotopic Labeling Medium Cell_Culture 2. Culture Cells Media_Prep->Cell_Culture Isotope_Labeling 3. Introduce Labeled Tracer Cell_Culture->Isotope_Labeling Metabolite_Extraction 4. Quench & Extract Metabolites Isotope_Labeling->Metabolite_Extraction Sample_Prep 5. Prepare Samples for Analysis Metabolite_Extraction->Sample_Prep MS_Analysis 6. GC-MS or LC-MS Analysis Sample_Prep->MS_Analysis Data_Processing 7. Correct for Natural Abundance MS_Analysis->Data_Processing MFA 8. Metabolic Flux Analysis (MFA) Data_Processing->MFA Tracer_Logic Start Select Tracer Based on Research Question Glycolysis_PPP Glycolysis & PPP Flux Start->Glycolysis_PPP TCA_Cycle TCA Cycle Flux Start->TCA_Cycle Glucose_Uptake Glucose Uptake Start->Glucose_Uptake Global_Flux Global Flux Profile Start->Global_Flux C13_1_2 [1,2-¹³C₂]glucose Glycolysis_PPP->C13_1_2 C13_U [U-¹³C₆]glucose TCA_Cycle->C13_U FDG [¹⁸F]FDG or [³H]2DG Glucose_Uptake->FDG H2O ²H₂O Global_Flux->H2O

References

A Comparative Guide to Inter-Laboratory Measurement of D-2-Phosphoglyceric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for the quantification of D-2-Phosphoglyceric acid (2-PG), a critical intermediate in the glycolysis pathway.[1] Accurate measurement of 2-PG is essential for studying metabolic regulation and analyzing the glycolytic pathway in various physiological and pathological states, including cancer.[1] As no standardized inter-laboratory proficiency testing programs for this compound are publicly available, this document synthesizes performance data from established methodologies to offer a comparative framework for researchers.

The primary methods evaluated are:

  • Enzymatic Assays (Colorimetric/Fluorometric)

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Data Presentation: Performance Comparison of Analytical Techniques

The selection of an analytical method for 2-PG quantification depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The table below summarizes the typical performance characteristics of the most commonly employed techniques, based on data from validation reports and literature.

Parameter Enzymatic Assay (Colorimetric/Fluorometric) High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Coupled enzymatic reactions producing a chromophore or fluorophore.Chromatographic separation followed by UV or other detection.Chromatographic separation followed by mass-based detection and fragmentation.[2]
Limit of Detection (LOD) ~20 pmol (Fluorometric) / ~2 nmol (Colorimetric)Analyte and detector dependent, typically in the low µM range.High sensitivity, often in the low µM to nM range.
Limit of Quantitation (LOQ) ~50 pmol (Fluorometric) / ~5 nmol (Colorimetric)Analyte and detector dependent, typically 5-10 µM.High sensitivity, often sub-µM to low nM range.
Linear Range Narrow, typically 1-2 orders of magnitude.Broader, typically 2-3 orders of magnitude.Widest, often 3-5 orders of magnitude.
Precision (CV%) Intra-assay: <8%, Inter-assay: <10%[3]Intra-day & Inter-day: <5%Intra-day & Inter-day: <5-10%
Accuracy (Recovery %) 85-110%95-105%98-102%
Throughput High (96-well plate format).[1]Low to Medium; sequential sample analysis.Medium; sequential but with fast run times.
Specificity Good, but potential for interference from structurally similar compounds.Moderate; co-elution can be an issue. Requires careful method development.Very High; can distinguish isomers like 3-PG through chromatography and fragmentation.[1]

Mandatory Visualizations

inter_lab_workflow A Define Analytes & Matrix B Prepare Homogeneous Samples A->B C Select Participating Labs B->C D Distribute Samples & Protocols C->D E Labs Perform Analysis D->E F Submit Results Centrally E->F G Statistical Analysis (e.g., z-scores) F->G H Identify Outliers & Assess Performance G->H I Publish Comparison Report H->I

References

Correlation of 2-Phosphoglycerate with Metabolic Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Phosphoglycerate (2-PGA) levels with other metabolic markers, supported by experimental data and detailed methodologies. 2-PGA is a key intermediate in the glycolytic pathway, and its cellular concentration can be indicative of metabolic flux and overall cellular energy status. Understanding its correlation with other metabolites can provide valuable insights into metabolic reprogramming in various physiological and pathological states.

Data Presentation: Quantitative Correlation of 2-PGA

The following table summarizes the quantitative correlation between 2-PGA and a closely related metabolic marker. While extensive metabolomics studies have been conducted, specific correlation matrices detailing the relationship of 2-PGA with a broad range of other metabolites are not always published. The data presented here is from a study analyzing metabolite correlations in Saccharomyces cerevisiae.

Correlated Metabolic MarkerPathwayCorrelation Coefficient (r)Biological ContextReference
Phosphoenolpyruvate (B93156) (PEP)Glycolysis0.7741Yeast (S. cerevisiae) metabolome[1]

Note: The positive correlation between 2-PGA and phosphoenolpyruvate is expected, as they are consecutive intermediates in the glycolytic pathway, linked by the enzyme enolase.

Experimental Protocols

The quantification of 2-PGA and other polar metabolites is typically performed using untargeted metabolomics approaches, most commonly with liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

1. Untargeted Polar Metabolomics via LC-MS

This protocol is designed for the analysis of hydrophilic metabolites, including 2-PGA, from biological samples such as plasma, urine, or cell extracts.

  • Sample Extraction:

    • Metabolites are extracted from the biological sample using a cold solvent mixture, typically 80% methanol (B129727) in water, to quench enzymatic activity and precipitate proteins.

    • For adherent cells, the extraction solution is added directly to the culture plate, cells are scraped, and the mixture is transferred to a tube. For suspension cells or biofluids, the extraction solvent is added to the sample pellet or liquid.

    • The mixture is vortexed and centrifuged at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and precipitated proteins.

    • The supernatant containing the polar metabolites is collected for analysis.

  • Liquid Chromatography Separation:

    • Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for the separation of polar metabolites.

    • A typical mobile phase consists of a gradient of Solvent A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% acetic acid) and Solvent B (e.g., 10 mM ammonium acetate in 98% acetonitrile (B52724) with 0.1% acetic acid).

    • The gradient starts with a high percentage of organic solvent (Solvent B) and gradually increases the aqueous component (Solvent A) to elute polar compounds.

  • Mass Spectrometry Analysis:

    • The eluent from the LC column is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Data is acquired in both positive and negative ionization modes to cover a wider range of metabolites.

    • Full scan mode is used for the untargeted detection of all ions within a specified mass range. Data-dependent acquisition (DDA) can be employed to acquire fragmentation spectra (MS/MS) for metabolite identification.

  • Data Processing:

    • Raw data files are processed using specialized software to perform peak picking, alignment, and integration.

    • Metabolites are putatively identified by matching their accurate mass and retention time to metabolite databases. MS/MS fragmentation patterns are used for confirmation.

    • Statistical analysis, including correlation analysis, is performed on the quantified metabolite peak areas.

2. Organic Acid Analysis via GC-MS

This method is suitable for the analysis of organic acids, including intermediates of glycolysis and the TCA cycle. It requires derivatization to make the non-volatile organic acids amenable to gas chromatography.

  • Sample Preparation and Extraction:

    • An internal standard is added to the sample (e.g., urine).

    • For samples containing keto-acids, a two-step derivatization is often performed. First, a methoximation reaction is carried out using methoxyamine hydrochloride in pyridine (B92270) to protect aldehyde and keto groups.

    • Organic acids are then extracted from the acidified sample into an organic solvent such as ethyl acetate.

    • The organic extract is evaporated to dryness.

  • Derivatization:

    • The dried residue is subjected to a silylation reaction to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) derivatives. This is typically done using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Gas Chromatography-Mass Spectrometry Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • Separation is achieved on a capillary column (e.g., DB-5ms) with a programmed temperature gradient.

    • The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

  • Data Analysis:

    • Metabolites are identified by comparing their retention times and mass spectra to spectral libraries (e.g., NIST).

    • Quantification is based on the peak area of characteristic ions relative to the internal standard.

Mandatory Visualization

Glycolysis_Step PGA2 2-Phosphoglycerate (2-PGA) Enolase Enolase PGA2->Enolase PEP Phosphoenolpyruvate (PEP) Enolase->PEP H2O H₂O Enolase->H2O releases

Caption: Conversion of 2-PGA to PEP in glycolysis.

References

A Comparative Guide to the Validation of Analytical Methods for D-2-Phosphoglyceric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of D-2-Phosphoglyceric acid (2-PG), a key intermediate in glycolysis, is crucial for metabolic research and therapeutic development.[1] This guide provides a comparative overview of validated analytical methods for 2-PG quantification, focusing on performance, experimental protocols, and data presentation to aid in the selection of the most suitable method for specific research needs.

Comparison of Analytical Methods

The primary methods for quantifying this compound include enzymatic assays and chromatographic techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Each method offers distinct advantages in terms of sensitivity, specificity, throughput, and the required instrumentation.

Table 1: Performance Comparison of Analytical Methods for this compound Quantification

Parameter Enzymatic Assay (Colorimetric/Fluorometric) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Coupled enzymatic reactions leading to a measurable colorimetric or fluorescent signal proportional to the 2-PG concentration.[1][2]Chromatographic separation followed by mass spectrometric detection, offering high sensitivity and specificity.[1]Derivatization of the analyte followed by separation and detection by mass spectrometry.
Sensitivity Fluorometric: Detects below 20 pmol. Colorimetric: Higher detection limit than fluorometric.[1][2]High sensitivity, capable of detecting low concentrations in complex biological samples.[1]High sensitivity, suitable for trace analysis.
Specificity Good, but potential for interference from other metabolites.High, can distinguish between isomers like 2-PG and 3-PG.[1]High, provides structural information for identification.
Throughput High, suitable for 96-well plate format.[1]Lower than enzymatic assays due to sequential sample analysis.[1]Moderate, depends on sample preparation and run time.
Sample Types Cell and tissue extracts, lysates, serum, plasma, urine, and cell culture supernatants.[1]A wide range of biological matrices.[3]Requires volatile and thermally stable derivatives, often used for metabolomic profiling.
Instrumentation Microplate reader (spectrophotometer or fluorometer).[1]LC-MS/MS system.[1]GC-MS system.
Advantages Simple, fast, and easy to use.[2]High sensitivity and specificity, suitable for complex matrices.[1]Excellent separation efficiency and high-resolution analysis.
Disadvantages Potential for lower specificity compared to MS methods.Requires expensive instrumentation and expertise.Requires derivatization, which can be time-consuming.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method.

Enzymatic Assay Protocol (Colorimetric/Fluorometric)

This protocol is based on the principle that 2-PG is converted to phosphoenolpyruvate (B93156) (PEP), which then participates in a series of reactions to produce a detectable signal.[2]

1. Reagent Preparation:

  • Prepare an assay buffer, 2-PG standards, and all other kit components as specified by the manufacturer.

  • Allow the assay buffer to reach room temperature before use.

2. Standard Curve Preparation:

  • Create a dilution series of the 2-PG standard (e.g., 0, 50, 100, 150, 200, 250 pmol/well) in a 96-well plate.[1]

  • Adjust the final volume in each well to 50 µL with the assay buffer.[1]

3. Sample Preparation:

  • Prepare cell or tissue lysates according to standard protocols.

  • Add 1-50 µL of the prepared sample to duplicate wells.

  • For each sample, prepare a "Sample" well and a "Sample Blank" well to account for background signals.[1]

  • Adjust the final volume to 50 µL with the assay buffer.

4. Reaction Mixture Preparation and Incubation:

  • Prepare a reaction mix containing the enzyme mix and developer according to the kit's instructions.

  • Add the reaction mix to each well containing the standard and samples.

  • Incubate the plate, protected from light, at the temperature and for the duration specified in the protocol.

5. Measurement:

  • Measure the absorbance at 570 nm for the colorimetric assay or the fluorescence at Ex/Em = 535/587 nm for the fluorometric assay using a microplate reader.[2]

6. Calculation:

  • Subtract the reading of the 0 standard from all other standard and sample readings.

  • Plot the standard curve and determine the concentration of 2-PG in the samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides high sensitivity and specificity for 2-PG quantification.[1]

1. Sample Preparation:

  • Extraction: Extract metabolites from biological samples using a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Cleanup: A solid-phase extraction (SPE) step may be incorporated to remove interfering substances.[3]

  • Reconstitution: Dry the extract and reconstitute it in a solvent compatible with the LC mobile phase.

2. LC Separation:

  • Column: Use a hydrophilic interaction chromatography (HILIC) column for the retention and separation of polar metabolites like 2-PG.[1]

  • Mobile Phase: Employ a gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent.

3. MS/MS Detection:

  • Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for metabolite analysis, though it requires derivatization of non-volatile compounds like 2-PG.

1. Sample Preparation:

  • Extraction: Perform metabolite extraction from the sample matrix.

  • Derivatization: Convert 2-PG into a volatile derivative (e.g., by silylation to form a trimethylsilyl (B98337) (TMS) derivative) to allow for gas-phase analysis.

2. GC Separation:

  • Column: Use a suitable capillary column (e.g., a 5%-phenyl-95%-dimethylpolysiloxane column) for separation.[4]

  • Temperature Program: Employ a temperature gradient to achieve optimal separation of the derivatized analytes.

3. MS Detection:

  • Ionization: Use electron ionization (EI) to fragment the molecules.

  • Detection: Analyze the resulting mass spectra to identify and quantify the 2-PG derivative.

Visualizing Workflows

Diagrams can effectively illustrate complex experimental processes and logical relationships.

G cluster_prep Sample and Standard Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection and Analysis Standard Prepare 2-PG Standard Curve Mix Add Enzyme Mix to Wells Standard->Mix Sample Prepare Biological Sample Sample->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance or Fluorescence Incubate->Measure Calculate Calculate 2-PG Concentration Measure->Calculate

Caption: Workflow for the enzymatic quantification of this compound.

G cluster_planning Method Development & Planning cluster_validation Validation Parameters cluster_execution Execution & Documentation Define Define Analytical Method Purpose Select Select Appropriate Technology Define->Select Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness Execute Execute Validation Experiments Document Document Results in Validation Report

Caption: General workflow for the validation of an analytical method.

References

comparative analysis of glycolytic flux in normal vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of glycolytic flux—the rate at which glucose is broken down—in normal physiological states versus prominent disease conditions, particularly cancer and neurodegenerative disorders. For researchers, scientists, and drug development professionals, understanding these metabolic shifts is crucial for identifying novel therapeutic targets and diagnostic markers. This document outlines the core differences, the signaling pathways that drive these changes, and the experimental methods used to quantify them.

Glycolytic Flux: A Tale of Two States

In healthy, differentiated cells under normal oxygen conditions (normoxia), glucose is primarily metabolized through mitochondrial oxidative phosphorylation (OXPHOS), a highly efficient process that generates approximately 32-38 ATP molecules per molecule of glucose.[1][2] Glycolysis is a prelude to this, converting glucose to pyruvate (B1213749), which then enters the mitochondria.[1]

In contrast, many diseased states exhibit profound alterations in this metabolic programming.

The Cancerous State: The Warburg Effect

Over 90 years ago, Otto Warburg observed that cancer cells exhibit a unique metabolic phenotype: they overwhelmingly favor glycolysis for energy production, even in the presence of sufficient oxygen.[3][4][5] This phenomenon, known as "aerobic glycolysis" or the Warburg Effect, is a hallmark of many cancers.[6][7]

Cancer cells display a significantly enhanced glycolytic flux compared to their normal counterparts. This metabolic reprogramming is not merely for ATP production, which is inefficient via glycolysis (only 2 ATP per glucose), but also to fuel the high biosynthetic demands of rapid proliferation.[4][8][9] The intermediate molecules of the glycolytic pathway serve as crucial carbon sources for synthesizing nucleotides, lipids, and amino acids required for creating new biomass.[4] This results in a massive uptake of glucose from the environment and the subsequent secretion of large quantities of lactate (B86563).[2][5]

The Neurodegenerative State: A Picture of Hypometabolism

In contrast to the hyperactivity seen in cancer, many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by a decline in cerebral glucose metabolism.[10][11] This brain glucose hypometabolism is a prominent feature that can appear even in preclinical stages.[11] Studies have shown that a reduced glycolytic flux correlates with the severity of amyloid and tau pathology in Alzheimer's patients.[11] This dysfunction is not limited to the brain; peripheral cells, like fibroblasts from patients, have also been shown to have abnormal glycolysis.[10] This impairment can lead to energy deficits and increased oxidative stress, contributing to neuronal damage and the progression of the disease.[12][13]

Quantitative Comparison of Glycolytic Flux

The following table summarizes the key comparative differences in glycolytic parameters between normal, cancerous, and neurodegenerative states.

ParameterNormal Differentiated CellsCancer Cells (Warburg Phenotype)Neurodegenerative Disease (Affected Brain Regions)
Primary Energy Pathway Oxidative Phosphorylation (in normoxia)Aerobic GlycolysisOxidative Phosphorylation (impaired)
Glucose Uptake Rate Low / RegulatedVery High[1][5]Decreased[10][11]
Glycolytic Flux Rate Low / BasalMarkedly Increased[14]Decreased / Dysregulated[10][11]
Lactate Production Low (mainly in hypoxia)Very High (even in normoxia)[3][4]Variable, may be altered
Metabolic Purpose Efficient ATP productionATP production & Biosynthetic precursors[4][8]Primarily ATP production (compromised)
Key Regulators Tightly regulated by cellular energy statusUpregulated by oncogenes (PI3K/AKT, c-Myc) and HIF-1α[7][15][16]Dysregulation linked to mitochondrial defects and protein aggregation[12][13]

Key Regulatory Signaling Pathways

The metabolic reprogramming observed in diseased states is driven by aberrant signaling pathways that control the expression and activity of glucose transporters and glycolytic enzymes.

The PI3K/AKT/mTOR Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently activated cascades in human cancers and is a central driver of the Warburg effect.[15][17] Upon activation by growth factors, this pathway promotes glycolysis through several mechanisms:

  • Increased Glucose Uptake: AKT promotes the translocation of glucose transporter 1 (GLUT1) to the plasma membrane.[15]

  • Enzyme Activation: It directly activates key glycolytic enzymes like Hexokinase 2 (HK2) and Phosphofructokinase (PFK).[15][18]

  • Transcriptional Regulation: The downstream effector mTOR can increase the translation of transcription factors like c-Myc and HIF-1α, which in turn upregulate the expression of nearly all glycolytic enzymes.[15][19]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds PIP2 PIP2 PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates GLUT1_mem GLUT1 Transporter AKT->GLUT1_mem Promotes Translocation HK2 ↑ HK2 AKT->HK2 Activates PFK1 ↑ PFK1 mTORC1->PFK1 Activates Glucose_in Glucose Glycolysis ↑ Glycolysis

PI3K/AKT/mTOR pathway promoting glycolysis.
Hypoxia-Inducible Factor 1-alpha (HIF-1α)

In the poorly vascularized core of solid tumors, cells experience low oxygen levels (hypoxia). This stabilizes the transcription factor HIF-1α, a master regulator of the cellular response to hypoxia.[20][21] HIF-1α drives metabolic reprogramming by transcriptionally upregulating genes that encode glucose transporters (GLUT1, GLUT3) and numerous glycolytic enzymes, including HK2, PGK1, and LDHA.[16][22] It also actively suppresses mitochondrial respiration by promoting the expression of pyruvate dehydrogenase kinase 1 (PDK1), which blocks the entry of pyruvate into the TCA cycle.[16] This effectively forces the cell to rely on glycolysis. Interestingly, a feed-forward loop exists where the products of glycolysis can, in turn, stabilize HIF-1α activity, further amplifying the glycolytic phenotype.[21]

HIF1a_Pathway cluster_genes Target Gene Upregulation Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nucleus Nuclear Translocation HIF1a->Nucleus GLUT1 GLUT1 Nucleus->GLUT1 HK2 HK2 Nucleus->HK2 LDHA LDHA Nucleus->LDHA PDK1 PDK1 Nucleus->PDK1 Glycolysis ↑ Glycolytic Flux GLUT1->Glycolysis HK2->Glycolysis LDHA->Glycolysis Mito ↓ Mitochondrial Respiration PDK1->Mito Glycolysis->HIF1a Feed-forward Loop

HIF-1α-mediated upregulation of glycolysis.

Experimental Protocols for Measuring Glycolytic Flux

Several robust methods are available to quantify and compare glycolytic flux in live cells.

Method 1: Extracellular Flux Analysis (Seahorse XF)

This technology measures the two major energy-producing pathways—glycolysis and mitochondrial respiration—in real-time by monitoring the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR), respectively.[23][24][25] The secretion of lactate and protons as byproducts of glycolysis leads to a measurable acidification of the extracellular medium.[26] The Seahorse XF Glycolysis Stress Test is a standard assay to probe glycolytic function.[27]

Detailed Protocol Steps:

  • Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere, typically reaching 80-90% confluency.[23]

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.

  • Medium Exchange: On the day of the assay, remove the cell culture growth medium. Wash the cells once with pre-warmed XF Assay Medium (typically DMEM or XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4). Finally, add the final volume of assay medium and incubate the plate in a non-CO₂ incubator at 37°C for 45-60 minutes.[24]

  • Compound Loading: Prepare and load the injection ports of the hydrated sensor cartridge with the following compounds:

    • Port A: Glucose (to initiate glycolysis).[27]

    • Port B: Oligomycin (an ATP synthase inhibitor that blocks mitochondrial respiration, forcing cells to rely on glycolysis and revealing maximum glycolytic capacity).[27]

    • Port C: 2-Deoxy-D-glucose (2-DG, a glucose analog that inhibits glycolysis by competing with glucose for hexokinase).[23][27]

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer and begin the assay. The instrument will measure baseline rates before sequentially injecting the compounds and recording the subsequent changes in ECAR.[25]

  • Data Analysis: The resulting data profile allows for the calculation of key parameters: basal glycolysis, glycolytic capacity, and glycolytic reserve.[26][27]

Seahorse_Workflow cluster_labels start Basal ECAR (Non-Glycolytic Acidification) injection1 Inject Glucose Glycolysis start->injection1:port label1 Measure baseline acidification from non-glycolytic sources. injection2 Inject Oligomycin Glycolytic Capacity injection1:port->injection2:port label2 Measure ECAR from basal glycolysis. injection3 Inject 2-DG Glycolysis Inhibition injection2:port->injection3:port label3 Measure maximum glycolytic rate. label4 Confirm ECAR is from glycolysis.

Workflow of the Seahorse XF Glycolysis Stress Test.
Method 2: Stable Isotope Tracing and Mass Spectrometry

This powerful technique provides a detailed view of how cells metabolize specific nutrients. It involves feeding cells a substrate, like glucose, that has been labeled with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C).[28]

Detailed Protocol Steps:

  • Cell Culture: Culture cells in a medium where standard glucose is replaced with a ¹³C-labeled glucose tracer (e.g., [U-¹³C₆]-glucose, where all six carbons are ¹³C).[28]

  • Metabolite Extraction: After a defined period, rapidly quench the cells' metabolic activity (e.g., with ice-cold saline) and extract the intracellular metabolites, typically using a cold solvent like 80% methanol.[28]

  • Sample Analysis: Analyze the cell extract using mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[29][30][31] The mass spectrometer detects the mass-to-charge ratio of the metabolite ions, allowing it to distinguish between unlabeled metabolites and their ¹³C-labeled isotopologues.

  • Flux Analysis: By analyzing the mass isotopomer distributions (the relative amounts of metabolites with different numbers of ¹³C atoms), researchers can infer the activity and direction of metabolic fluxes through glycolysis and interconnected pathways like the Pentose (B10789219) Phosphate (B84403) Pathway and the TCA cycle.[32][33][34]

Method 3: Radiometric Assays

A classic method for measuring glycolytic flux involves the use of radioactively labeled glucose, such as [5-³H]-glucose.[35]

Detailed Protocol Steps:

  • Cell Incubation: Cells are incubated in a medium containing [5-³H]-glucose.

  • Reaction: During the glycolytic conversion of glucose to fructose-1,6-bisphosphate and subsequent cleavage by aldolase, the tritium (B154650) atom at the C5 position is released into the cellular water pool as ³H₂O.[36]

  • Separation and Quantification: The ³H₂O produced is separated from the unused [5-³H]-glucose substrate (e.g., via ion-exchange chromatography).

  • Measurement: The amount of radioactivity in the water fraction is measured using a scintillation counter. The rate of ³H₂O production is directly proportional to the rate of glycolytic flux.[36]

References

A Researcher's Guide to High-Performance Chromatography Columns for Poly-γ-Glutamic Acid (PGA) Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective separation and analysis of poly-γ-glutamic acid (PGA) are critical for product characterization, quality control, and formulation development. The choice of chromatography column plays a pivotal role in achieving optimal resolution, peak symmetry, and analytical throughput. This guide provides an objective comparison of different high-performance liquid chromatography (HPLC) columns for PGA separation, supported by experimental data and detailed protocols.

The primary chromatography techniques for PGA analysis are Size Exclusion Chromatography (SEC), Hydrophilic Interaction Chromatography (HILIC), and Ion-Exchange Chromatography (IEC). Each mode of separation leverages distinct physicochemical properties of the PGA polymer.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume in solution. It is the principal method for determining the molecular weight distribution of PGA. In SEC, larger molecules elute earlier as they are excluded from the pores of the stationary phase, while smaller molecules have a longer path through the pores and elute later.

Key Performance Considerations:

  • Pore Size: The pore size of the SEC stationary phase is a critical parameter that dictates the effective molecular weight range of the separation. For high molecular weight PGA, columns with larger pore sizes are necessary.

  • Secondary Interactions: Non-specific interactions between the analyte and the stationary phase can lead to peak tailing and inaccurate molecular weight determination. Modern SEC columns often feature hydrophilic coatings to minimize these secondary interactions.

  • Resolution: Higher column efficiency, often achieved with smaller particle sizes, leads to sharper peaks and better resolution between different PGA oligomers or aggregates.

Comparison of SEC Columns for Polypeptide Separation:

The following table summarizes the performance of different SEC columns based on data from the analysis of proteins and polypeptides, which serve as suitable analogs for PGA.

Column Brand & ModelParticle Size (µm)Pore Size (Å)Key Performance Characteristics
Agilent AdvanceBio SEC 1.9, 2.7130, 200, 300, 500, 1000- Novel hydrophilic coating minimizes secondary interactions, leading to improved peak shape and recovery.[1] - High pore volume provides enhanced resolution across a broad molecular weight range. - Available in various pore sizes to accommodate a wide range of PGA molecular weights.[2]
Waters ACQUITY Premier BEH SEC 1.7, 2.5200, 450- Utilizes Bridged Ethyl Hybrid (BEH) particle technology for high efficiency and stability. - Premier columns feature MaxPeak High Performance Surfaces to reduce non-specific analyte-surface interactions. - Smaller particle sizes offer higher resolution for complex samples.

Experimental Protocol: SEC for PGA Molecular Weight Distribution

  • Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: Refractive Index (RI) or UV at 214 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve PGA in the mobile phase to a concentration of 1-2 mg/mL and filter through a 0.22 µm syringe filter.

  • Calibration: Use a series of well-characterized pullulan or PGA standards of known molecular weights to generate a calibration curve.

SEC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis PGA_Sample PGA Sample Dissolve Dissolve in Mobile Phase PGA_Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Autosampler Autosampler Filter->Autosampler Column SEC Column Autosampler->Column Pump HPLC Pump Pump->Column Detector RI/UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration MW_Distribution Molecular Weight Distribution Calibration->MW_Distribution

Figure 1. Experimental workflow for SEC analysis of PGA.
Hydrophilic Interaction Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar compounds like PGA. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (e.g., acetonitrile) and a small amount of a more polar solvent (e.g., water). A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.

Key Performance Considerations:

  • Stationary Phase Chemistry: Different HILIC stationary phases (e.g., bare silica, amide, diol) offer varying selectivities. Amide phases are often a good choice for acidic compounds like PGA.

  • Mobile Phase Composition: The water content and the type and concentration of buffer salts in the mobile phase significantly impact retention and selectivity.

  • Peak Shape: Proper mobile phase composition is crucial for achieving symmetrical peaks, especially for acidic analytes like PGA.

Comparison of HILIC Columns for Polypeptide and PGA Separation:

The following table compares different HILIC columns based on their performance in separating polar compounds such as peptides and PGA.

Column Brand & ModelStationary PhaseKey Performance Characteristics
Waters ACQUITY BEH Amide Amide-bonded BEH- Shows high resolution and peak capacity for peptides.[3] - BEH particle technology provides excellent stability and efficiency.[4]
Phenomenex Luna HILIC Diol-coated silica- Provides different selectivity compared to amide phases.[5] - Can be a good alternative for method development.
SIELC BIST™ A Negatively-charged cation-exchange- A specialized HILIC mode for charged polymers. - Demonstrates good retention and peak shape for PGA.[6]

Experimental Protocol: HILIC for PGA Separation

  • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 150 mm

  • Mobile Phase A: 100 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: 95% to 60% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve PGA in a mixture of acetonitrile and water (e.g., 75:25 v/v) to a concentration of 0.5-1 mg/mL.

HILIC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis PGA_Sample PGA Sample Dissolve Dissolve in ACN/Water PGA_Sample->Dissolve Autosampler Autosampler Dissolve->Autosampler Column HILIC Column Autosampler->Column Pump Gradient Pump Pump->Column Detector UV/ELSD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Peak_Integration Peak Integration & Analysis Chromatogram->Peak_Integration

Figure 2. Experimental workflow for HILIC analysis of PGA.
Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge. Since PGA is a polyanionic polymer due to its free carboxyl groups, anion-exchange chromatography is a suitable technique for its separation. In anion-exchange chromatography, a positively charged stationary phase is used, and negatively charged analytes bind to it. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.

Key Performance Considerations:

  • Ion-Exchanger Type: Strong anion exchangers (SAX) maintain their positive charge over a wide pH range, offering robust performance.

  • Resolution of Charge Variants: High-efficiency IEC columns can separate PGA molecules with subtle differences in charge, which may arise from variations in the number of glutamic acid residues or modifications.

  • Mobile Phase: The choice of buffer, pH, and salt gradient is critical for optimizing the separation.

High-Performance Ion-Exchange Columns for Polypeptide Separation:

The following table highlights a high-performance IEC column suitable for the analysis of charged biopolymers like PGA.

Column Brand & ModelIon-Exchanger TypeKey Performance Characteristics
Thermo Scientific ProPac™ SAX-10 Strong Anion-Exchanger- Provides high-resolution separation of proteins differing by a single charged residue.[7] - Pellicular resin with a hydrophilic coating minimizes non-specific interactions.[7]
Agilent Bio SAX Strong Anion-Exchanger- Designed for the analysis of proteins and nucleic acids. - Available in PEEK hardware for biocompatibility.

Experimental Protocol: IEC for PGA Separation

  • Column: Thermo Scientific ProPac™ SAX-10, 10 µm, 4 x 250 mm

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Gradient: 0% to 100% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 214 nm

  • Injection Volume: 50 µL

  • Sample Preparation: Dissolve PGA in Mobile Phase A to a concentration of 1 mg/mL.

IEC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis PGA_Sample PGA Sample Dissolve Dissolve in Buffer A PGA_Sample->Dissolve Autosampler Autosampler Dissolve->Autosampler Column Anion-Exchange Column Autosampler->Column Pump Gradient Pump Pump->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Peak_Analysis Peak Analysis Chromatogram->Peak_Analysis

Figure 3. Experimental workflow for IEC analysis of PGA.

Conclusion

The selection of the most appropriate chromatography column for PGA separation depends on the specific analytical objective.

  • For molecular weight determination , Size Exclusion Chromatography is the method of choice. Modern columns with hydrophilic coatings, such as the Agilent AdvanceBio SEC , are recommended to minimize secondary interactions and obtain accurate results.

  • For the separation of PGA based on its polarity and for analysis in high organic mobile phases , Hydrophilic Interaction Chromatography is highly effective. Amide-based columns , like the Waters ACQUITY BEH Amide , often provide excellent performance for acidic analytes like PGA.

  • For high-resolution separation based on charge , Ion-Exchange Chromatography is the preferred technique. Strong anion-exchange columns , such as the Thermo Scientific ProPac™ SAX-10 , are capable of resolving subtle charge differences in the PGA polymer.

By carefully considering the principles of each technique and the performance characteristics of the available columns, researchers can develop robust and reliable methods for the comprehensive analysis of poly-γ-glutamic acid.

References

Confirming the Identity of 2-Phosphoglycerate in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in metabolomics and related fields, the accurate identification of metabolites is paramount. 2-phosphoglycerate (2-PG), a key intermediate in glycolysis, presents a common analytical challenge due to the presence of its structural isomer, 3-phosphoglycerate (B1209933) (3-PG). As these isomers have the same mass-to-charge ratio (m/z), their differentiation by mass spectrometry (MS) alone is not straightforward. This guide provides an objective comparison of analytical approaches to confidently identify and distinguish the 2-phosphoglycerate peak from its isomer, supported by experimental principles and methodologies.

The Challenge of Isomeric Differentiation

2-phosphoglycerate and 3-phosphoglycerate differ only in the position of the phosphate (B84403) group on the glycerate backbone. This subtle structural difference does not result in a mass difference, making them indistinguishable in a standard mass spectrum. Therefore, analytical strategies must leverage other physicochemical properties to achieve separation and confident identification. The primary methods to achieve this include liquid chromatography, tandem mass spectrometry, and ion mobility-mass spectrometry.

Comparative Analysis of Identification Methods

The following table summarizes and compares the key analytical techniques used to differentiate 2-phosphoglycerate and 3-phosphoglycerate.

Method Principle of Differentiation Key Performance Metrics Advantages Limitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Chromatographic separation based on differential interaction with a stationary phase prior to MS detection.Retention Time (RT): Baseline separation of isomers.High-throughput, robust, and widely available.Requires careful method development and column selection.
Tandem Mass Spectrometry (MS/MS) Different fragmentation patterns upon collision-induced dissociation (CID).Fragment Ions: Unique product ions or different relative abundances of common fragments.Provides structural information for confirmation.Fragmentation patterns can be very similar, requiring high-resolution instrumentation and careful interpretation.
Ion Mobility-Mass Spectrometry (IM-MS) Separation of ions in the gas phase based on their size, shape, and charge (collisional cross-section, CCS).Collisional Cross-Section (CCS): Different drift times and calculated CCS values for the isomers.Provides an orthogonal dimension of separation to LC and MS.[1]Requires specialized instrumentation; CCS databases for all metabolites are not yet complete.

Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is a robust and common approach for the separation and quantification of 2-PG and 3-PG. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating these polar metabolites.

1. Sample Preparation (Metabolite Extraction):

  • Quench metabolic activity in biological samples by flash-freezing in liquid nitrogen or using a cold quenching solution (e.g., -20°C methanol).
  • Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
  • Centrifuge the extract to pellet proteins and cellular debris.
  • Collect the supernatant for LC-MS/MS analysis.

2. HILIC Separation:

  • Column: A mixed-mode column, such as a Newcrom B, is effective for separating 2-PG and 3-PG.[2]
  • Mobile Phase A: Acetonitrile.
  • Mobile Phase B: Water with a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).
  • Gradient: A gradient from high to low organic content to elute the polar analytes.
  • Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).
  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

3. Mass Spectrometry Detection:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for phosphorylated compounds.
  • MS1 Scan: A full scan to detect the precursor ion of 2-PG and 3-PG (m/z 185.006).
  • Tandem MS (MS/MS): Data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) to trigger fragmentation of the precursor ion.
  • Collision Energy: Optimized to generate informative fragment ions.

4. Data Analysis:

  • Identify the peaks for 2-PG and 3-PG based on their distinct retention times.
  • Confirm the identity of each peak by comparing the acquired MS/MS fragmentation pattern to a spectral library or a known standard. The METLIN database is a valuable resource for reference MS/MS spectra of metabolites.[3]

Visualizing the Workflow and Pathway

To better understand the experimental process and the biochemical context of 2-phosphoglycerate, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction HILIC HILIC Separation Extraction->HILIC MS Mass Spectrometry (MS1) HILIC->MS RT Retention Time HILIC->RT MSMS Tandem MS (MS/MS) MS->MSMS Frag Fragmentation Pattern MSMS->Frag ID Peak Identity Confirmation RT->ID Frag->ID

Figure 1: Experimental workflow for the confirmation of 2-phosphoglycerate identity.

Glycolysis_Pathway Glucose Glucose Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Fructose-6-phosphate Fructose-6-phosphate Glucose-6-phosphate->Fructose-6-phosphate Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Fructose-6-phosphate->Fructose-1,6-bisphosphate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Fructose-1,6-bisphosphate->Glyceraldehyde-3-phosphate 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde-3-phosphate->1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate Phosphoglycerate kinase 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate

Figure 2: The glycolytic pathway highlighting the position of 2-phosphoglycerate.

Conclusion

Confirming the identity of 2-phosphoglycerate in the presence of its isomer, 3-phosphoglycerate, requires analytical techniques that can resolve these structurally similar molecules. Liquid chromatography, particularly HILIC, provides a robust method for their physical separation prior to mass spectrometric detection. Tandem mass spectrometry offers an additional layer of confirmation through the analysis of fragmentation patterns, with spectral libraries such as METLIN serving as an essential reference. For more challenging separations, ion mobility-mass spectrometry can provide an orthogonal dimension of separation based on the ions' shape and size. By employing these advanced analytical strategies, researchers can confidently identify and differentiate 2-phosphoglycerate from its isomer, ensuring the accuracy and reliability of their metabolomic findings.

References

Unraveling Metabolic Shifts: A Comparative Guide to D-2-Phosphoglyceric Acid Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of cellular metabolism, the subtle fluctuations of key intermediates can serve as powerful indicators of health and disease. This guide offers a comprehensive comparison of D-2-Phosphoglyceric acid (2-PG) concentrations across different biological contexts, providing researchers, scientists, and drug development professionals with essential data and methodologies to navigate this critical area of study. As a key intermediate in the glycolytic pathway, alterations in 2-PG levels have been implicated in a range of pathologies, from neurodegenerative disorders to cancer.

At a Glance: this compound Concentrations in Disease

Emerging research highlights significant differences in this compound levels between healthy individuals and those with specific diseases. Notably, studies have pointed towards its potential as a biomarker in neurological conditions.

ConditionTissue/Sample TypeObservationStatistical Significance
Alzheimer's DiseaseErythrocytesSignificantly decreased levels of the related compound 2,3-diphosphoglyceratep < 0.05
Hypoxic-Ischemic Brain DamageNeuronal CellsIdentified as a downregulated, neuroprotective metaboliteNot explicitly stated

The Glycolytic Pathway and the Role of this compound

This compound is a crucial molecule in glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749), generating energy in the form of ATP. The enzyme phosphoglycerate mutase catalyzes the conversion of 3-phosphoglycerate (B1209933) to 2-phosphoglycerate, which is then converted to phosphoenolpyruvate (B93156) by enolase.

Glycolysis_Pathway 3-Phosphoglycerate 3-Phosphoglycerate This compound This compound 3-Phosphoglycerate->this compound Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate This compound->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase

Caption: Simplified Glycolysis Pathway.

Experimental Protocols for the Quantification of this compound

Accurate measurement of this compound is fundamental to understanding its role in various biological states. Below are summaries of common experimental approaches.

Enzymatic Assays

Enzymatic assays are a common and relatively straightforward method for quantifying 2-PG in biological samples. These assays are typically available in colorimetric or fluorometric formats.

Principle: A series of coupled enzymatic reactions results in the production of a detectable signal (color or fluorescence) that is directly proportional to the amount of 2-PG in the sample.

Generalized Protocol:

  • Sample Preparation: Biological samples (e.g., cell lysates, tissue homogenates, serum) are collected and processed to remove interfering substances.

  • Reaction Setup: The prepared sample is incubated with a reaction mixture containing the necessary enzymes and substrates. This often includes enolase, pyruvate kinase, and lactate (B86563) dehydrogenase.

  • Signal Detection: The change in absorbance or fluorescence is measured over time using a spectrophotometer or fluorometer.

  • Quantification: The concentration of 2-PG is determined by comparing the sample's signal to a standard curve generated with known concentrations of 2-PG.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of 2-PG, allowing for precise measurement even in complex biological matrices.

Principle: This technique separates 2-PG from other molecules in the sample using liquid chromatography, followed by its detection and quantification based on its mass-to-charge ratio using tandem mass spectrometry.

Generalized Protocol:

  • Sample Preparation: Metabolites are extracted from the biological sample, often using a protein precipitation step with a solvent like methanol (B129727) or acetonitrile.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where 2-PG is separated from other metabolites on a chromatographic column.

  • Mass Spectrometric Detection: The separated 2-PG molecules are ionized and then detected by the mass spectrometer. Specific precursor and product ion transitions are monitored for accurate quantification.

  • Data Analysis: The peak area of the 2-PG signal is compared to that of an internal standard and a calibration curve to determine its concentration in the original sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Sample_Collection Biological Sample (e.g., Blood, Tissue) Extraction Metabolite Extraction Sample_Collection->Extraction Enzymatic_Assay Enzymatic Assay Extraction->Enzymatic_Assay For high-throughput screening LC_MS LC-MS/MS Extraction->LC_MS For high sensitivity & specificity Quantification Quantification Enzymatic_Assay->Quantification LC_MS->Quantification Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Quantification->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation Comparison of Groups

Caption: General experimental workflow.

Statistical Analysis of this compound Concentrations

To determine if observed differences in 2-PG concentrations between groups are statistically significant, appropriate statistical methods must be employed. The choice of statistical test depends on the experimental design and the distribution of the data.

Statistical TestApplication
Student's t-test Comparing the means of two independent groups (e.g., healthy controls vs. disease group).
Analysis of Variance (ANOVA) Comparing the means of three or more groups.
Mann-Whitney U test A non-parametric alternative to the t-test for data that is not normally distributed.
Kruskal-Wallis test A non-parametric alternative to ANOVA for comparing three or more groups with non-normally distributed data.

For all statistical analyses, it is crucial to report the p-value, which indicates the probability that the observed difference occurred by chance. A p-value less than 0.05 is typically considered statistically significant.

Future Directions

The study of this compound and other glycolytic intermediates is a rapidly evolving field. Future research will likely focus on:

  • Expanding the scope of diseases: Investigating the role of 2-PG in a wider range of cancers, metabolic disorders like diabetes, and other pathologies.

  • Advanced analytical techniques: Utilizing more sensitive and high-throughput methods to quantify 2-PG and other metabolites in various biological samples.

  • Multi-omics integration: Combining metabolomic data with genomic, transcriptomic, and proteomic data to gain a more holistic understanding of the role of 2-PG in disease.

  • Therapeutic targeting: Exploring the potential of targeting enzymes involved in 2-PG metabolism for the development of novel therapies.

This guide provides a foundational understanding of the comparative analysis of this compound concentrations. As research progresses, the insights gained from studying this key metabolite will undoubtedly contribute to advancements in diagnostics and therapeutics.

Safety Operating Guide

Safe Disposal of D-2-Phosphoglyceric Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the proper disposal of chemical waste is paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of D-2-Phosphoglyceric acid, a key metabolic intermediate. Adherence to these protocols is essential for minimizing environmental impact and upholding laboratory safety standards.

Immediate Safety and Handling Precautions

Before handling, always wear appropriate Personal Protective Equipment (PPE):

  • Safety goggles to protect from potential splashes.[3]

  • Chemical-resistant gloves (e.g., nitrile or neoprene).[3]

  • A laboratory coat to protect skin and clothing.[3]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the substance in powdered form or when preparing solutions.[3][5]

Step-by-Step Disposal Protocol

The following procedures are based on established best practices for the disposal of laboratory chemical waste and should be followed diligently.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste : In the absence of a specific SDS and based on the potential hazards of similar compounds, all this compound waste must be treated as hazardous chemical waste.[3] This includes the pure solid, any contaminated labware (e.g., weigh boats, pipette tips), and prepared solutions.

  • Segregate Waste Streams :

    • Solid Waste : Collect unused or expired this compound powder and any contaminated solid materials (e.g., paper towels, gloves) in a designated, compatible, and clearly labeled hazardous waste container.[3]

    • Aqueous Solutions : Collect all solutions containing this compound in a separate, compatible liquid hazardous waste container.[3] Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[3] Incompatible wastes must always be kept separate to prevent dangerous reactions.[6]

Step 2: Container Management

  • Use Appropriate Containers : Waste must be stored in containers that are in good condition, with no leaks or cracks, and compatible with the chemical.[6] For acidic compounds, glass containers are often preferred over metal.[7]

  • Label Immediately : As soon as waste collection begins, affix a hazardous waste label to the container.[3][6] The label must be fully completed with all required information, including the chemical name and concentration.[6]

  • Keep Containers Closed : Waste containers must be kept tightly closed except when actively adding waste.[6][8]

Step 3: Storage of Waste

  • Designated Storage Area : Store waste containers in a designated satellite accumulation area within the laboratory, at or near the point of generation.[8][9]

  • Secondary Containment : Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks.[6][10]

  • Accumulation Time Limits : Be aware of your institution's and local regulations regarding the maximum time waste can be accumulated in the lab (e.g., up to 9 or 12 months).[6][8][9]

Step 4: Arranging for Disposal

  • Contact EHS : Once the waste container is full or is no longer in use, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[3][8][9]

  • Do Not Use Drains or Regular Trash : Never dispose of this compound or its solutions down the drain or in the regular trash.[1][3][6] Contaminated spill cleanup materials must also be managed as hazardous waste.[6]

Summary of Disposal and Safety Parameters

ParameterGuidelineSource
Waste Classification Hazardous Waste[1][3][5]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat[3]
Primary Waste Container Compatible, leak-proof, and tightly sealed[6][7]
Waste Labeling Required immediately upon use with full chemical identification[3][6][8]
Storage Location Designated satellite accumulation area with secondary containment[8][9][10]
Disposal Method Arranged pickup by institutional Environmental Health & Safety (EHS)[3][8][9]
Prohibited Disposal No sink or regular trash disposal[1][3][6]

Disposal Decision Workflow

This compound Disposal Workflow start Start: Generate This compound Waste identify_waste Identify as Hazardous Waste start->identify_waste segregate_waste Segregate Solid and Aqueous Waste Streams identify_waste->segregate_waste solid_container Collect Solid Waste in Labeled, Compatible Container segregate_waste->solid_container liquid_container Collect Aqueous Waste in Labeled, Compatible Container segregate_waste->liquid_container store_waste Store in Designated Area with Secondary Containment solid_container->store_waste liquid_container->store_waste container_full Is Container Full or No Longer in Use? store_waste->container_full container_full->store_waste No contact_ehs Contact EHS for Waste Pickup container_full->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling D-2-Phosphoglyceric acid

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to prevent exposure.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.[2]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended.[2][3]
Body Protection Laboratory CoatA full-length laboratory coat to protect skin and clothing.[2]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes to protect against spills.[2]
Respiratory Protection RespiratorIn situations with a risk of aerosol generation, a properly fitted NIOSH-approved respirator may be necessary.[2][4]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's stability.

Engineering Controls:

  • Always handle D-2-Phosphoglyceric acid in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

Personal Hygiene:

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly with soap and water after handling.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Weighing and Solution Preparation:

  • Don all required PPE as outlined in the table above.

  • Perform all weighing and solution preparation steps within a chemical fume hood.

  • Carefully weigh the desired amount of this compound.

  • When preparing solutions, slowly add the acid to the solvent to avoid splashing.

Storage:

  • Store in a tightly sealed, clearly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5] For long-term stability, storage at -20°C is recommended.[6]

Spill Management:

  • In the event of a spill, immediately evacuate the area.[2]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For larger spills, follow your institution's established spill cleanup procedures for acidic compounds.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

Waste Characterization:

  • Due to its acidic nature and potential to be an irritant, waste this compound should be considered hazardous waste.[3]

Collection and Labeling:

  • Solid Waste: Collect unused or expired powder and any contaminated solid materials (e.g., weigh boats, gloves) in a designated, compatible, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect all solutions containing this compound in a separate, compatible liquid hazardous waste container.[3]

  • Labeling: Immediately affix a hazardous waste label to the container that includes the full chemical name and any other constituents and their approximate percentages.[3]

Disposal Procedure:

  • Do Not Dispose Down the Drain: Aqueous solutions should not be disposed of down the sink.

  • Do Not Dispose in Regular Trash: Solid waste and contaminated materials must not be disposed of in the regular trash.[3]

  • Contact Environmental Health & Safety (EHS): Once the waste container is full or no longer in use, contact your institution's EHS department to arrange for pickup and proper disposal.[3]

Workflow for Safe Handling of this compound

prep Preparation - Review SDS of related compounds - Don appropriate PPE handling Handling - Use chemical fume hood - Weigh carefully - Prepare solutions prep->handling storage Storage - Tightly sealed container - Cool, dry, ventilated area - -20°C for long-term handling->storage If not for immediate use spill Spill Response - Evacuate area - Use spill kit - Follow institutional procedures handling->spill In case of spill waste Waste Collection - Segregate solid & liquid waste - Label hazardous waste containers handling->waste After use storage->handling For subsequent use spill->waste disposal Disposal - Contact EHS for pickup - Do not use regular trash or drain waste->disposal complete Procedure Complete disposal->complete

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。